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  • Product: N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine
  • CAS: 68291-92-9

Core Science & Biosynthesis

Foundational

N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine synthesis protocols

An In-Depth Technical Guide to the Synthesis of N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine Introduction N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine, also known as N-isopropyl-3,4-methylenedioxybenzylamine, is a second...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine

Introduction

N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine, also known as N-isopropyl-3,4-methylenedioxybenzylamine, is a secondary amine featuring the pharmacologically significant 1,3-benzodioxole moiety.[1] This guide provides a comprehensive overview of the core synthetic methodologies for this compound, focusing on the chemical principles, procedural details, and analytical validation required for high-purity synthesis in a research setting. The primary and most efficient pathway to this molecule is through the reductive amination of piperonal (3,4-methylenedioxybenzaldehyde) with isopropylamine. This process, a cornerstone of C-N bond formation in medicinal chemistry, involves the condensation of the aldehyde and amine to form an intermediate iminium ion, which is subsequently reduced to the target secondary amine.[2]

This document will explore various protocols, detailing the causality behind reagent selection and reaction conditions, to provide a field-proven framework for its synthesis.

Core Synthesis Strategy: Reductive Amination

Reductive amination stands as the most versatile and widely applied method for synthesizing amines.[3][4] The reaction proceeds by converting a carbonyl compound and an amine into an amine product via an imine or iminium ion intermediate.[2] The choice of reducing agent and reaction conditions dictates the efficiency and selectivity of the transformation.

There are two primary approaches to this synthesis:

  • Direct (One-Pot) Reductive Amination: The aldehyde, amine, and a chemoselective reducing agent are combined in a single reaction vessel. This method's success hinges on the reducing agent's ability to reduce the iminium ion intermediate significantly faster than the starting aldehyde.[2][5][6]

  • Indirect (Two-Step) Reductive Amination: This method involves the initial formation and potential isolation of the Schiff base (imine) intermediate, followed by its reduction in a subsequent step.[6][7] This approach is often used with less selective, more powerful reducing agents that could otherwise reduce the starting carbonyl compound.[8]

The general pathway is illustrated below:

G cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_product Product Piperonal Piperonal (1,3-Benzodioxole-5-carbaldehyde) Iminium Iminium Ion Intermediate Piperonal->Iminium + Isopropylamine - H₂O Isopropylamine Isopropylamine Product N-(1,3-benzodioxol-5-ylmethyl) propan-2-amine Iminium->Product + [H] (Reducing Agent)

Caption: General reaction pathway for the synthesis of the target amine via reductive amination.

Analysis of Key Reagents

The selection of the reducing agent is the most critical decision in designing a reductive amination protocol. Each reagent offers a unique profile of reactivity, selectivity, and safety considerations.

Reagent ClassSpecific ReagentKey Characteristics & Rationale
Borohydrides Sodium Borohydride (NaBH₄)Powerful, inexpensive, and widely available. Its high reactivity necessitates a two-step approach to avoid reduction of the starting piperonal.[8][9] Often used in alcoholic solvents like methanol or ethanol.[9]
Sodium Cyanoborohydride (NaBH₃CN)Milder and more selective than NaBH₄; ideal for one-pot reactions as it preferentially reduces the iminium ion.[5][7] Stable in mildly acidic conditions (pH 3-4) which can help catalyze imine formation. Safety: Can liberate highly toxic HCN gas in strongly acidic conditions.[5]
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB)A mild, highly selective, and safer alternative to NaBH₃CN.[2][8] The steric bulk and electron-withdrawing acetoxy groups attenuate its reactivity, making it an excellent choice for one-pot syntheses with sensitive substrates.[8] Typically used in aprotic solvents like Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).[9]
Formic Acid Derivatives Ammonium Formate / Formamide (Leuckart Reaction)A classic method where formic acid or its derivatives act as the hydride source.[10][11] It is a robust reaction but often requires high temperatures (120-165 °C), which can be incompatible with sensitive functional groups.[10]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: One-Pot Synthesis via Sodium Triacetoxyborohydride (STAB)

This method is favored for its operational simplicity, mild conditions, and high selectivity, minimizing side-product formation.[2][8]

Workflow Diagram:

G start Start reactants 1. Combine Piperonal, Isopropylamine, and DCE in reaction flask. start->reactants stir 2. Stir at room temperature (e.g., 30-60 min). reactants->stir add_stab 3. Add STAB portion-wise. stir->add_stab react 4. Monitor reaction by TLC/LC-MS (Typically 4-12 hours). add_stab->react quench 5. Quench with saturated aq. NaHCO₃. react->quench extract 6. Extract with DCM. quench->extract dry 7. Dry organic layer (Na₂SO₄), filter, and concentrate. extract->dry purify 8. Purify via column chromatography. dry->purify end End Product purify->end

Caption: Experimental workflow for the one-pot reductive amination using STAB.

Step-by-Step Methodology:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add piperonal (1.0 eq.). Dissolve it in an anhydrous aprotic solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM) (approx. 0.2-0.5 M).

  • Amine Addition: Add isopropylamine (1.2-1.5 eq.) to the solution. Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion intermediate.

  • Reductant Addition: Add sodium triacetoxyborohydride (STAB) (1.2-1.5 eq.) to the mixture in portions over 10-15 minutes. The addition may be slightly exothermic.

  • Reaction: Allow the reaction to stir at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 4-12 hours).

  • Workup: Once the reaction is complete, carefully quench it by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer two more times with DCM.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil or solid via flash column chromatography on silica gel to obtain the pure N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine.

Protocol 2: Two-Step Synthesis via Sodium Borohydride (NaBH₄)

This classic, cost-effective method separates imine formation from the reduction step, which is necessary due to the high reactivity of NaBH₄.[7][8]

Workflow Diagram:

G cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: Reduction reactants1 1a. Combine Piperonal and Isopropylamine in Methanol. stir1 1b. Stir at room temperature (e.g., 1-2 hours). reactants1->stir1 cool 2a. Cool reaction mixture to 0 °C. stir1->cool add_nabh4 2b. Add NaBH₄ portion-wise. cool->add_nabh4 react2 2c. Stir and allow to warm to RT. Monitor by TLC/LC-MS. add_nabh4->react2 workup 3. Quench, Concentrate, Extract, Dry, and Purify. react2->workup end End Product workup->end start Start start->reactants1

Caption: Experimental workflow for the two-step reductive amination using NaBH₄.

Step-by-Step Methodology:

  • Imine Formation:

    • In a round-bottom flask, dissolve piperonal (1.0 eq.) in methanol (approx. 0.5 M).

    • Add isopropylamine (1.5 eq.) and stir the solution at room temperature for 1-2 hours to allow for complete imine formation.

  • Reduction:

    • Cool the reaction mixture to 0 °C in an ice-water bath.

    • Slowly add sodium borohydride (NaBH₄) (1.5 eq.) in small portions. Caution: Hydrogen gas evolution will occur.[8] Ensure adequate ventilation and control the rate of addition to manage the exotherm and effervescence.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 1-2 hours, or until TLC/LC-MS analysis indicates the consumption of the imine intermediate.

  • Workup and Purification:

    • Quench the reaction by slowly adding water.

    • Remove most of the methanol under reduced pressure.

    • Add water and extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to give the crude product.

    • Purify by flash column chromatography as described in Protocol 1.

Product Characterization

Confirmation of the final product's identity and purity is essential. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure, showing characteristic peaks for the isopropyl group, the methylene bridge, the benzodioxole protons, and the aromatic ring.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: Will show characteristic absorptions for the N-H bond of the secondary amine and C-O-C stretches of the methylenedioxy group.

  • Impurity Profiling: Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are crucial for identifying any route-specific impurities, which may arise from the starting materials or side reactions.[12][13] For instance, piperonal derived from natural sources like black pepper can contain related analogues that may carry through the synthesis.[12][13][14]

Safety and Handling

  • Reagents: Isopropylamine is a volatile, flammable, and corrosive liquid. Sodium borohydride and its derivatives react with water and acid to produce flammable hydrogen gas. All manipulations should be performed in a chemical fume hood.

  • Solvents: Dichloromethane is a suspected carcinogen. Methanol is flammable and toxic. Avoid inhalation and skin contact.

  • PPE: Safety glasses, a flame-resistant lab coat, and appropriate chemical-resistant gloves are mandatory.

Conclusion

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine is most effectively achieved via reductive amination of piperonal. The modern one-pot method using sodium triacetoxyborohydride offers excellent selectivity, operational simplicity, and milder conditions, making it ideal for many research applications. The two-step method using sodium borohydride remains a viable and cost-effective alternative. The ultimate choice of protocol depends on the specific requirements of the project, including scale, cost constraints, available equipment, and safety protocols. Rigorous purification and analytical characterization are paramount to ensure the integrity of the final compound.

References

Sources

Exploratory

An In-depth Technical Guide on the Physicochemical Properties of N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine

Forward This technical guide provides a comprehensive overview of the physicochemical properties of N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine. It is intended for researchers, scientists, and professionals in drug deve...

Author: BenchChem Technical Support Team. Date: January 2026

Forward

This technical guide provides a comprehensive overview of the physicochemical properties of N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound's characteristics. This document synthesizes available data, proposes analytical methodologies, and offers insights into its chemical nature, grounded in established scientific principles. It is important to note that while extensive data exists for structurally related compounds, experimental data for N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine is limited. Therefore, this guide will also draw upon comparative data from its isomers to provide a holistic and practical perspective.

Introduction and Molecular Structure

N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine is a secondary amine featuring a benzodioxole moiety. This structural motif is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. Understanding the fundamental physicochemical properties of this compound is a critical prerequisite for its potential development and application in research.

The molecular structure consists of a 1,3-benzodioxole ring system connected via a methylene bridge to the nitrogen atom of a propan-2-amine group. The IUPAC name for this compound is N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine.[1]

Structural Isomerism: A Critical Distinction

It is imperative to distinguish N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine from its well-known structural isomer, 1-(1,3-benzodioxol-5-yl)-N-methylpropan-2-amine (MDMA).[2][3][4] While both share the same molecular formula (C₁₁H₁₅NO₂), their atomic connectivity differs, leading to distinct physicochemical and pharmacological profiles. A third isomer of importance is 1-(1,3-benzodioxol-5-yl)propan-2-amine (MDA).[5][6] This guide will focus on the titular compound while using data from its isomers for comparative analysis where direct experimental values are unavailable.

Figure 1: Molecular Structure of N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine.

Physicochemical Properties

The physicochemical properties of a compound are fundamental to understanding its behavior in various systems, including its absorption, distribution, metabolism, and excretion (ADME) profile in biological systems.

Summary of Key Physicochemical Data

The following table summarizes the available computed and, where available, experimental data for N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine and its isomers.

PropertyN-(1,3-benzodioxol-5-ylmethyl)propan-2-amine1-(1,3-benzodioxol-5-yl)-N-methylpropan-2-amine (MDMA)1-(1,3-benzodioxol-5-yl)propan-2-amine (MDA)
Molecular Formula C₁₁H₁₅NO₂C₁₁H₁₅NO₂C₁₀H₁₃NO₂
Molecular Weight 193.24 g/mol [1]193.25 g/mol [2]179.22 g/mol [6]
Melting Point Data not available148.81 °C (as HCl salt)[2]178-179 °C[5]
Boiling Point Data not availableData not available157 °C at 22 mmHg; 80-90 °C at 0.2 mmHg[5]
Solubility Limited in water; soluble in organic solvents (predicted)Limited in water; soluble in ethanol, methanol, chloroform[2]Data not available
pKa (predicted) Data not availableData not available9.94 ± 0.10[5]
LogP (computed) 2.1[1]2.2Data not available
Detailed Physicochemical Insights
  • Molecular Weight: The molecular weight of 193.24 g/mol is a fundamental property for stoichiometric calculations and analytical characterization.[1]

  • Solubility: While experimental data is not available, the molecular structure suggests that N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine is a weakly basic compound with limited solubility in water. The presence of the hydrophobic benzodioxole ring and the alkyl chain of the propan-2-amine moiety contribute to its lipophilic character. Conversely, it is expected to be soluble in organic solvents such as ethanol, methanol, and chloroform. The amine functional group allows for salt formation with acids, which would significantly increase its aqueous solubility.

  • LogP: The computed octanol-water partition coefficient (LogP) of 2.1 indicates a moderate degree of lipophilicity.[1] This suggests that the compound can readily cross biological membranes, a key factor in its potential bioavailability and central nervous system penetration.

Synthesis and Purification

A plausible synthetic route for N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine involves the reductive amination of 1,3-benzodioxole-5-carbaldehyde with propan-2-amine. This is a common and efficient method for the formation of secondary amines.

synthesis_workflow reactant1 1,3-Benzodioxole-5-carbaldehyde intermediate Imine Intermediate reactant1->intermediate Reaction reactant2 Propan-2-amine reactant2->intermediate product N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine intermediate->product Reduction reducing_agent Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (STAB) reducing_agent->product purification Purification (e.g., Column Chromatography) product->purification

Figure 2: Proposed Synthesis Workflow for N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine.

Experimental Protocol: Reductive Amination
  • Imine Formation: In a round-bottom flask, dissolve 1,3-benzodioxole-5-carbaldehyde (1.0 eq) in a suitable solvent such as methanol or dichloromethane. Add propan-2-amine (1.1 eq) dropwise at room temperature. The reaction mixture is stirred for 1-2 hours to facilitate the formation of the corresponding imine intermediate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: Once imine formation is complete, the reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) (1.5 eq), is added portion-wise to the reaction mixture at 0 °C. The mixture is then allowed to warm to room temperature and stirred for an additional 2-4 hours.

  • Workup: The reaction is quenched by the slow addition of water. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine.

Analytical Characterization

A combination of analytical techniques is essential for the unambiguous identification and purity assessment of N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine.

analytical_workflow sample Synthesized Compound hplc HPLC (Purity Assessment) sample->hplc gcms GC-MS (Molecular Weight and Fragmentation) sample->gcms nmr NMR Spectroscopy (¹H and ¹³C) (Structural Elucidation) sample->nmr ir IR Spectroscopy (Functional Group Identification) sample->ir characterization Full Physicochemical Characterization hplc->characterization gcms->characterization nmr->characterization ir->characterization

Figure 3: Analytical Workflow for the Characterization of N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine.

High-Performance Liquid Chromatography (HPLC)
  • Objective: To determine the purity of the synthesized compound.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of 285 nm.

  • Expected Outcome: A major peak corresponding to the product with a specific retention time. The purity can be calculated from the peak area percentage.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Objective: To confirm the molecular weight and fragmentation pattern.

  • GC Column: A non-polar capillary column (e.g., HP-5MS).

  • Carrier Gas: Helium.

  • Injection Mode: Splitless.

  • MS Ionization: Electron Ionization (EI) at 70 eV.

  • Expected Outcome: The mass spectrum should show a molecular ion peak (M⁺) at m/z 193. The fragmentation pattern would be expected to show characteristic fragments corresponding to the loss of an isopropyl group and cleavage at the benzylic position.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To elucidate the detailed molecular structure.

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR: Expected signals would include:

    • A singlet for the two protons of the O-CH₂-O group in the benzodioxole ring.

    • Aromatic protons of the benzodioxole ring.

    • A singlet for the two protons of the benzylic CH₂ group.

    • A multiplet for the CH proton of the propan-2-amine group.

    • A doublet for the six protons of the two CH₃ groups of the propan-2-amine moiety.

    • A broad singlet for the N-H proton.

  • ¹³C NMR: The spectrum would show 11 distinct carbon signals corresponding to the unique carbon atoms in the molecule.

Infrared (IR) Spectroscopy
  • Objective: To identify the key functional groups.

  • Sample Preparation: As a thin film on a salt plate or as a KBr pellet.

  • Expected Absorptions:

    • N-H stretching vibration (secondary amine) around 3300-3500 cm⁻¹.

    • C-H stretching vibrations (aromatic and aliphatic) around 2850-3100 cm⁻¹.

    • C=C stretching vibrations (aromatic) around 1400-1600 cm⁻¹.

    • C-O-C stretching vibrations (benzodioxole) around 1000-1300 cm⁻¹.

    • C-N stretching vibration around 1000-1200 cm⁻¹.

Conclusion

This technical guide has provided a detailed examination of the physicochemical properties of N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine. While a comprehensive set of experimental data for this specific molecule is not yet available in the public domain, this guide has established a robust framework for its characterization based on its molecular structure, data from its isomers, and established analytical principles. The proposed synthetic and analytical protocols offer a clear path for researchers to produce and characterize this compound, thereby enabling further investigation into its potential applications. The structural distinctions from its isomers, particularly MDMA and MDA, have been emphasized to ensure scientific accuracy in future studies.

References

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Foundational

Preamble: Navigating the Frontier of Novel Psychoactive Substances

An In-Depth Technical Guide to the Putative Mechanism of Action of N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine (MDIP) N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine, or 3,4-Methylenedioxy-N-isopropylamphetamine (MDIP), re...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Putative Mechanism of Action of N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine (MDIP)

N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine, or 3,4-Methylenedioxy-N-isopropylamphetamine (MDIP), represents a structural analog within the vast class of phenethylamine compounds. While its parent compounds, MDMA and MDA, have been the subject of extensive research, MDIP itself remains largely uncharacterized in peer-reviewed literature. This guide, therefore, adopts a predictive and methodological framework. It synthesizes established principles of monoaminergic pharmacology and structure-activity relationships (SAR) to construct a hypothesized mechanism of action for MDIP. More importantly, it provides the detailed experimental protocols required to rigorously test this hypothesis, empowering researchers to elucidate the neurochemical profile of this and other novel psychoactive molecules.

Our approach is grounded in the understanding that the addition of an N-isopropyl group in place of MDMA's N-methyl group is a critical molecular change. This substitution is predicted to alter the compound's affinity and efficacy at key neural targets, primarily the monoamine transporters. This document serves as both a theoretical framework and a practical manual for investigation.

Part 1: Hypothesized Pharmacodynamics - A Tripartite Interaction Model

The mechanism of action for amphetamine-class compounds is not one of simple receptor agonism but a complex, multi-step process involving the subversion of the neuron's natural neurotransmitter trafficking machinery. We hypothesize that MDIP's action is centered on a tripartite interaction with the presynaptic monoamine transporters, the vesicular storage system, and postsynaptic receptors.

Primary Target: The Monoamine Transporters (SERT, DAT, NET)

The principal targets for MDIP are presumed to be the transporters responsible for the reuptake of serotonin (SERT), dopamine (DAT), and norepinephrine (NET). Unlike simple reuptake inhibitors (like cocaine or SSRIs), MDIP is hypothesized to act as a substrate , meaning the transporter binds to it and translocates it into the presynaptic terminal. This initiates a cascade of events:

  • Competitive Inhibition: MDIP competes with endogenous monoamines (serotonin, dopamine, norepinephrine) for binding to their respective transporters, thus blocking their reuptake from the synaptic cleft.

  • Transporter-Mediated Efflux: Upon being transported intracellularly, MDIP induces a conformational change in the transporter, causing it to reverse its direction of flow. This process, known as efflux, actively pumps monoamines out of the neuron and into the synapse, independent of normal, vesicle-mediated release. This is the primary mechanism for the massive increase in synaptic monoamine levels.

Structure-Activity Relationship Insight: The N-isopropyl group is bulkier than the N-methyl group of MDMA. In amphetamine analogs, increasing the size of the N-alkyl substituent often decreases potency at SERT while having a lesser impact on DAT and NET. Therefore, it is plausible that MDIP will exhibit a reduced potency for inducing serotonin release compared to MDMA, potentially shifting its profile to be more dopaminergic/noradrenergic.

Secondary Target: Vesicular Monoamine Transporter 2 (VMAT2)

Once inside the presynaptic neuron, MDIP is expected to interact with VMAT2, the protein that pumps cytosolic monoamines into synaptic vesicles for storage. As a weak base, MDIP can disrupt the proton gradient necessary for VMAT2 function, effectively collapsing the storage mechanism. This has two critical consequences:

  • It prevents the sequestration of newly synthesized monoamines.

  • It causes stored monoamines to leak from the vesicles into the cytoplasm.

This elevation of cytosolic monoamine concentration creates a larger pool of neurotransmitters available for the reversed transport (efflux) mediated by SERT, DAT, and NET.

Tertiary Action: Direct Receptor Interactions

Many MDMA-like compounds exhibit direct, albeit typically weaker, agonist activity at certain postsynaptic receptors. It is reasonable to hypothesize that MDIP may also bind to and activate serotonin receptors, particularly the 5-HT₂A and 5-HT₂B subtypes. This direct agonism could contribute to the compound's overall pharmacological and behavioral effects, potentially influencing psychedelic-like or cardiovascular outcomes.

Visualizing the Hypothesized Mechanism

The following diagram illustrates the proposed sequence of events at a monoaminergic synapse following the introduction of MDIP.

MDIP_Mechanism_of_Action cluster_presynaptic Presynaptic Terminal cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MDIP_extra MDIP SERT SERT MDIP_extra->SERT 1. Binds & Enters MA_cyto Cytosolic Monoamines SERT->MA_cyto 3. Reverses Transport (Efflux) MDIP_cyto MDIP SERT->MDIP_cyto Translocation VMAT2 VMAT2 vesicle Synaptic Vesicle VMAT2->vesicle MA_vesicle Stored Monoamines MA_cyto->VMAT2 Normal Sequestration MA_synapse Increased Monoamines MDIP_cyto->VMAT2 2. Inhibits Receptor Postsynaptic Receptors (e.g., 5-HT2A) MA_synapse->Receptor 4. Receptor Activation

Caption: Hypothesized mechanism of MDIP at the monoaminergic synapse.

Part 2: Experimental Validation Protocols

The following protocols provide a systematic framework for characterizing the pharmacodynamic profile of MDIP.

In Vitro Characterization: Transporter and Receptor Affinity

Objective: To determine the binding affinity (Ki) of MDIP at human monoamine transporters (hSERT, hDAT, hNET) and key serotonin receptors.

Methodology: Radioligand Binding Assays

  • Preparation of Membranes: Utilize cell lines (e.g., HEK293) stably expressing the human transporter or receptor of interest. Culture cells to high density, harvest, and homogenize in a suitable buffer (e.g., Tris-HCl) to create cell membrane preparations. Quantify total protein content via a Bradford or BCA assay.

  • Competitive Binding Reaction:

    • In a 96-well plate, combine a fixed concentration of a specific radioligand (e.g., [³H]citalopram for hSERT, [³H]WIN 35,428 for hDAT, [³H]nisoxetine for hNET) with the cell membrane preparation.

    • Add increasing concentrations of the unlabeled competitor drug (MDIP), typically spanning a 10⁻¹¹ M to 10⁻⁵ M range.

    • For non-specific binding determination, a parallel set of wells should contain a high concentration of a known, potent ligand (e.g., citalopram for SERT).

  • Incubation & Termination: Incubate the plates at a specified temperature (e.g., room temperature) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes). Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Quantification: Wash the filters to remove non-specific binding. Place filters in scintillation vials with scintillation cocktail and quantify the amount of bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of MDIP. Use non-linear regression analysis (e.g., using Prism software) to fit a sigmoidal dose-response curve and calculate the IC₅₀ value. Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Functional Assays: Neurotransmitter Efflux

Objective: To measure the potency (EC₅₀) and efficacy (Emax) of MDIP in inducing monoamine release from presynaptic nerve terminals.

Methodology: Synaptosome Release Assay

  • Synaptosome Preparation: Isolate synaptosomes (resealed presynaptic nerve terminals) from specific brain regions of rodents (e.g., striatum for dopamine, hippocampus for serotonin). This is achieved through differential centrifugation of brain homogenates.

  • Radiolabel Loading: Incubate the synaptosomes with a low concentration of a radiolabeled monoamine (e.g., [³H]5-HT or [³H]DA). The monoamines will be taken up into the synaptosomes via their respective transporters.

  • Initiation of Release: After a wash step to remove extracellular radiolabel, superfuse the synaptosomes with a buffer. After establishing a stable baseline of spontaneous efflux, switch to a buffer containing a specific concentration of MDIP.

  • Fraction Collection & Analysis: Collect the superfusate in timed fractions. At the end of the experiment, lyse the synaptosomes to release the remaining intracellular radiolabel. Quantify the radioactivity in each fraction and the lysate using a scintillation counter.

  • Data Analysis: Express the release in each fraction as a percentage of the total radioactivity present at the beginning of that fraction. Construct dose-response curves by plotting the peak release effect against MDIP concentration to determine the EC₅₀ and Emax values. Compare these values to those of a known releaser like MDMA or d-amphetamine.

Visualizing the Experimental Workflow

The diagram below outlines the sequential logic of the in vitro characterization process.

Experimental_Workflow cluster_invitro In Vitro Characterization start Synthesize or Acquire MDIP binding_assay Protocol 2.1: Radioligand Binding Assays start->binding_assay functional_assay Protocol 2.2: Synaptosome Release Assays start->functional_assay data_analysis Data Analysis (Cheng-Prusoff, Non-linear Regression) binding_assay->data_analysis functional_assay->data_analysis results Determine: - Ki at hSERT, hDAT, hNET - EC50 for 5-HT, DA, NE Release data_analysis->results

Exploratory

An In-Depth Technical Guide to the In Vitro Metabolism of N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine

Abstract This technical guide provides a comprehensive overview of the anticipated in vitro metabolic fate of N-(1,,3-benzodioxol-5-ylmethyl)propan-2-amine, a secondary amine featuring a substituted methylenedioxyphenyl...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the anticipated in vitro metabolic fate of N-(1,,3-benzodioxol-5-ylmethyl)propan-2-amine, a secondary amine featuring a substituted methylenedioxyphenyl (MDP) moiety. While specific literature on this exact molecule is limited, its structural features allow for a robust, science-driven prediction of its metabolic pathways. This document outlines the principal enzymatic reactions, details the strategic design of in vitro metabolism studies, provides a validated experimental protocol for a microsomal stability assay, and discusses the analytical techniques required for metabolite identification. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and investigate the metabolic profile of this compound and structurally related molecules.

Introduction: Structural Rationale and Metabolic Significance

N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine belongs to a class of compounds characterized by two key structural motifs that are highly significant from a drug metabolism perspective:

  • The Methylenedioxyphenyl (MDP) Group: This moiety is a well-known substrate and modulator of cytochrome P450 (CYP) enzymes.[1][2] Its metabolism is of considerable toxicological and pharmacological interest because the primary metabolic route, demethylenation, can lead to the formation of a reactive catechol intermediate.[2] Furthermore, MDP compounds are recognized for their capacity to inhibit and induce CYP enzymes, posing a risk for drug-drug interactions.[1][2][3]

  • The Secondary Amine: The isopropylamine side chain is susceptible to several metabolic transformations, primarily N-dealkylation and N-oxidation, which are common clearance pathways for many pharmaceuticals.[4][5][6]

Understanding the in vitro metabolism of this compound is a critical step in early drug development. It allows for the identification of major metabolites, highlights potential metabolic liabilities (e.g., reactive metabolite formation, enzyme inhibition), and provides essential data for calculating key pharmacokinetic parameters like intrinsic clearance.[7][8] This knowledge enables a proactive approach to medicinal chemistry efforts and informs the design of subsequent preclinical and clinical studies.

Predicted Metabolic Pathways

Based on established biochemical transformations of the MDP and secondary amine moieties, the following metabolic pathways are predicted for N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine. These reactions are primarily catalyzed by Phase I enzymes, particularly the cytochrome P450 superfamily located in the liver microsomes.[1][8]

  • Pathway A: Demethylenation of the Benzodioxole Ring: This is a hallmark metabolic reaction for MDP-containing compounds.[2] It involves the oxidative cleavage of the methylenedioxy bridge by CYP450 enzymes, which releases formaldehyde and forms a catechol metabolite (3,4-dihydroxy-N-isopropylbenzylamine). This catechol is then a substrate for Phase II conjugation reactions (e.g., glucuronidation, sulfation) or further oxidation.

  • Pathway B: N-Dealkylation: The removal of the isopropyl group from the secondary amine is another highly probable metabolic route.[5][9] This CYP450-mediated oxidation of the carbon alpha to the nitrogen results in an unstable carbinolamine intermediate that spontaneously decomposes to yield piperonylamine (1,3-benzodioxol-5-ylmethanamine) and acetone.[5]

  • Pathway C: N-Oxidation: Direct oxidation of the nitrogen atom can lead to the formation of a secondary hydroxylamine.[4][10] This pathway is a known route for secondary amines and can sometimes lead to the formation of metabolic-intermediate (MI) complexes with CYP450 enzymes, causing time-dependent inhibition.[4][10]

  • Pathway D: Aliphatic Hydroxylation: Although likely a minor pathway, oxidation could occur at the isopropyl group, leading to a hydroxylated metabolite.

These predicted pathways are visualized in the diagram below.

Metabolic Pathways Parent N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine (Parent Compound) MetaboliteA Catechol Metabolite (via Demethylenation) Parent->MetaboliteA A: CYP450 Demethylenation MetaboliteB Primary Amine Metabolite (via N-Dealkylation) Parent->MetaboliteB B: CYP450 N-Dealkylation MetaboliteC Hydroxylamine Metabolite (via N-Oxidation) Parent->MetaboliteC C: CYP450 N-Oxidation MetaboliteD Hydroxylated Metabolite (via Aliphatic Hydroxylation) Parent->MetaboliteD D: CYP450 Hydroxylation PhaseII Phase II Conjugates (Glucuronides, Sulfates) MetaboliteA->PhaseII UGTs, SULTs

Caption: Predicted Phase I metabolic pathways of N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine.

Experimental Design: A Framework for In Vitro Investigation

A tiered approach is recommended to efficiently characterize the in vitro metabolic profile.

  • Metabolic Stability Screening: The initial step is to determine the compound's susceptibility to metabolism. The Human Liver Microsomal (HLM) stability assay is the industry-standard high-throughput screen for this purpose.[8] It provides a quantitative measure of the rate of disappearance of the parent compound, from which key parameters like half-life (t½) and intrinsic clearance (CLint) can be calculated.[8][11]

  • Metabolite Identification ("MetID"): Following the stability screen, incubations are analyzed to identify the structures of the metabolites formed. This is typically performed using the same incubation samples (or a scaled-up version) and analyzed via high-resolution mass spectrometry (HRMS).[12][13][14]

  • Reaction Phenotyping: If significant metabolism is observed, the next step is to identify which specific CYP450 enzymes are responsible. This is achieved using a panel of recombinant human CYP enzymes or by using specific chemical inhibitors in HLM incubations.

Choice of In Vitro System
  • Liver Microsomes: This subcellular fraction is enriched with Phase I enzymes (primarily CYPs) and is cost-effective and suitable for high-throughput screening.[8] It is the ideal starting point for assessing Phase I metabolic stability.

  • S9 Fraction: This fraction contains both microsomes and the cytosolic fraction, encompassing both Phase I and most Phase II enzymes.[15][16] It can provide a more complete metabolic profile but can also exhibit cytotoxicity in cell-based assays.[16]

  • Hepatocytes: These are whole liver cells that contain a full complement of Phase I and II enzymes, as well as transporters.[7] Cryopreserved hepatocytes are often used to get a more comprehensive view of clearance that includes uptake and conjugation, making them a better predictor of in vivo hepatic clearance.[17][18]

For the initial investigation of N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine, human liver microsomes are the recommended system to robustly characterize the predicted Phase I pathways.

Methodology: Validated Protocol for Microsomal Stability Assay

This protocol describes a self-validating system for determining the metabolic stability of a test compound in human liver microsomes.

Materials and Reagents
  • Test Compound: N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine, 10 mM stock in DMSO.

  • Human Liver Microsomes (HLM): Pooled, 20 mg/mL stock.

  • Phosphate Buffer: 100 mM Potassium Phosphate, pH 7.4.

  • NADPH Regenerating System (NRS) Solution A: Contains NADP+ and Glucose-6-Phosphate.

  • NRS Solution B: Contains Glucose-6-Phosphate Dehydrogenase.

  • Positive Controls: Testosterone (high turnover), Verapamil (moderate turnover).

  • Negative Control: Compound known to be metabolically stable (e.g., Warfarin).

  • Quenching Solution: Acetonitrile with a suitable internal standard (e.g., Tolbutamide, Labetalol) at 100 ng/mL.

  • Instrumentation: LC-MS/MS system for analysis.

Experimental Workflow

Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis Prep_HLM 1. Prepare HLM Working Solution (1 mg/mL in Buffer) Preincubate 4. Pre-incubate HLM + Compound at 37°C for 5 min Prep_HLM->Preincubate Prep_NRS 2. Prepare complete NRS (Mix Sol A + Sol B) Initiate 5. Initiate Reaction (Add NRS) Prep_NRS->Initiate Prep_Cmpd 3. Prepare Compound Plate (Test & Control Compounds) Prep_Cmpd->Preincubate Preincubate->Initiate Incubate 6. Incubate at 37°C (Shaking) Initiate->Incubate Sample 7. Aliquot at Time Points (0, 5, 15, 30, 60 min) Incubate->Sample Quench 8. Transfer to Quench Solution (Stop Reaction) Sample->Quench Centrifuge 9. Centrifuge to Pellet Protein Quench->Centrifuge Analyze 10. Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Data 11. Calculate % Remaining, t½, and CLint Analyze->Data

Caption: Standard experimental workflow for a liver microsomal stability assay.

Step-by-Step Procedure
  • Prepare Master Mix: Thaw HLM on ice and dilute to a 1 mg/mL working concentration in 100 mM phosphate buffer (pH 7.4).[19] Keep on ice.

  • Prepare Incubation Plate: In a 96-well plate, add buffer. Then add 1 µL of 100 µM test compound working solution (final concentration 1 µM). Include wells for positive and negative controls.

  • Pre-incubation: Add the HLM master mix to the wells. The final microsomal protein concentration should be 0.5 mg/mL.[7] Place the plate in a 37°C incubator for 5-10 minutes to equilibrate.

  • Initiate Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.[20] The final volume should be uniform across all wells (e.g., 200 µL).

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot (e.g., 25 µL) and immediately add it to a collection plate containing a 4-fold volume (100 µL) of ice-cold acetonitrile with an internal standard to stop the reaction.[8]

  • Control Incubations (Self-Validation):

    • -NADPH Control: For the T=60 min time point, run a parallel incubation where the NADPH system is replaced with buffer. Significant compound loss in the absence of NADPH indicates non-enzymatic degradation.

    • Positive Controls: Run known compounds (e.g., Testosterone, Verapamil) in parallel to confirm the metabolic competency of the HLM batch.

  • Sample Processing: Once all time points are collected, seal the collection plate and centrifuge at high speed (e.g., 4000 g for 20 minutes) to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. Monitor the disappearance of the parent compound over time.

Analytical Strategy for Metabolite Identification

High-Resolution Mass Spectrometry (HRMS), particularly coupled with liquid chromatography (LC), is the cornerstone of modern metabolite identification.[12][14][21][22]

  • Accurate Mass Measurement: HRMS instruments (like Q-TOF or Orbitrap) provide a highly accurate mass measurement of the parent drug and its metabolites, typically with <5 ppm mass error.[13] This allows for the confident determination of the elemental composition of each metabolite, which is the first crucial step in structural elucidation.[12][13]

  • MS/MS Fragmentation: Tandem mass spectrometry (MS/MS) is used to fragment the metabolite ions. The resulting fragmentation pattern provides structural information that helps pinpoint the site of metabolic modification. By comparing the fragmentation pattern of a metabolite to that of the parent drug, one can deduce the structural change.[14]

  • Chromatographic Separation: LC separates the parent drug from its various metabolites prior to MS analysis. This is critical for resolving isomeric metabolites (compounds with the same mass but different structures), such as different positional isomers of hydroxylation.[13]

Data Analysis and Interpretation

Metabolic Stability Calculations
  • Quantify Peak Areas: Determine the peak area ratio of the analyte to the internal standard at each time point.

  • Plot Data: Plot the natural logarithm (ln) of the percent remaining compound versus time.[8]

  • Calculate Half-Life (t½): The slope of the linear regression line from the plot is the elimination rate constant (k).

    • Slope (k) = (ln(% remaining at T2) - ln(% remaining at T1)) / (T1 - T2)

    • t½ (min) = 0.693 / k[20]

  • Calculate Intrinsic Clearance (CLint): This value represents the inherent ability of the liver enzymes to metabolize a drug.

    • CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg Microsomal Protein)[17][23]

Example Data Interpretation

The following table presents hypothetical data for N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine alongside control compounds, illustrating how data is interpreted to classify metabolic stability.

Compoundt½ (min)CLint (µL/min/mg protein)Stability Classification
Test Compound 2555.4Moderate
Testosterone < 10> 138.6High Turnover (Unstable)
Verapamil 3539.6Moderate
Warfarin > 120< 11.6Low Turnover (Stable)
Test Compound (-NADPH) > 120N/AStable (Validates Assay)

Data are hypothetical and for illustrative purposes only.

Conclusion

The in vitro metabolism of N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine is predicted to be driven by CYP450-mediated demethylenation of its benzodioxole ring and N-dealkylation of its secondary amine side chain. The systematic approach detailed in this guide, beginning with a validated microsomal stability assay and followed by LC-HRMS for metabolite identification, provides a robust framework for experimentally confirming these predictions. The resulting data on metabolic rate (CLint) and the identity of major metabolites are fundamental for making informed decisions in drug discovery and development, enabling the early identification of potential metabolic liabilities and guiding the optimization of future drug candidates.

References

  • High-resolution compound identification in metabolomics: a review of current practices. Thermo Fisher Scientific. 12

  • Protocol for the Human Liver Microsome Stability Assay. ResearchGate.

  • Microsomal Stability Assay Protocol. AxisPharm.

  • Microsomal stability assay for human and mouse liver microsomes. protocols.io.

  • A Rough Guide to Metabolite Identification Using High Resolution Liquid Chromatography Mass Spectrometry in Metabolomic Profiling in Metazoans. PMC, PubMed Central.

  • Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. National Institutes of Health.

  • Mechanisms of inhibitory and regulatory effects of methylenedioxyphenyl compounds on cytochrome P450-dependent drug oxidation. PubMed.

  • High-Resolution Mass Spectrometry in Metabolite Identification. ResearchGate.

  • In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. Corning Life Sciences.

  • Metabolic Stability Assays. Merck Millipore.

  • Regulation of cytochrome P-450 isozymes by methylenedioxyphenyl compounds. PubMed.

  • Development of a Liquid Chromatography–High Resolution Mass Spectrometry Metabolomics Method with High Specificity for Metabolite Identification Using All Ion Fragmentation Acquisition. ACS Publications.

  • Sequential Metabolism of Secondary Alkyl Amines to Metabolic-Intermediate Complexes: Opposing Roles for the Secondary Hydroxylamine and Primary Amine Metabolites of Desipramine, (S)-Fluoxetine, and N-Desmethyldiltiazem. National Institutes of Health.

  • Microsomal Clearance/Stability Assay. Domainex.

  • Evaluation and comparison of in vitro intrinsic clearance rates measured using cryopreserved hepatocytes from humans, rats, and rainbow trout. National Institutes of Health.

  • (PDF) Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. ResearchGate.

  • Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. MDPI.

  • Metabolism and Mode of Action of Methylenedioxyphenyl Compounds in Mammals. Google Books.

  • N-Dealkylation of Amines. PMC, National Institutes of Health.

  • Mechanisms of Inhibitory and Regulatory Effects of Methylenedioxyphenyl Compounds on Cytochrome P450-Dependent Drug Oxidation. ResearchGate.

  • The molecular basis of CYP2D6-mediated N-dealkylation: balance between metabolic clearance routes and enzyme inhibition. PubMed.

  • Induction of cytochrome P-450 by methylenedioxyphenyl compounds: importance of the methylene carbon. PubMed.

  • High-resolution mass spec for metabolomic analysis. Agilent.

  • PREDICTION OF IN VITRO INTRINSIC CLEARANCE FROM HEPATOCYTES: COMPARISON OF SUSPENSIONS AND MONOLAYER CULTURES. DOI.org.

  • Sequential Metabolism of Secondary Alkyl Amines to Metabolic-Intermediate Complexes: Opposing Roles for the Secondary Hydroxylamine and Primary Amine Metabolites of Desipramine, (S)-Fluoxetine and N-Desmethyldiltiazem. Semantic Scholar.

  • Development of an in vitro metabolic hepatic clearance method. JRC Publications Repository.

  • Prediction of Hepatic Clearance in Human From In Vitro Data for Successful Drug Development. National Institutes of Health.

  • (PDF) In Vitro Methods to Study Intestinal Drug Metabolism. ResearchGate.

  • Strategies for using in vitro screens in drug metabolism. Semantic Scholar.

  • Application of In Vitro Metabolism Activation in High-Throughput Screening. PMC, National Institutes of Health.

Sources

Foundational

An In-depth Technical Guide to the Receptor Binding Affinity of N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals Executive Summary N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine, also known as 3,4-Methylenedioxy-N-is...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine, also known as 3,4-Methylenedioxy-N-isopropylamphetamine (MDIP), is a synthetic compound of the phenethylamine and amphetamine chemical classes. First synthesized by Alexander Shulgin, it is the N-isopropyl analogue of 3,4-methylenedioxyamphetamine (MDA).[1][2] Despite its documented synthesis, a thorough review of the scientific literature reveals a significant gap in the characterization of its pharmacological profile. Specifically, quantitative data on its receptor binding affinities are not publicly available.

This guide, therefore, serves a dual purpose. First, it transparently addresses the current scarcity of direct binding data for MDIP. Second, and more critically, it provides a comprehensive, in-depth technical framework for how researchers can elucidate the receptor binding profile of MDIP or any novel psychoactive compound. By leveraging structure-activity relationships of analogous compounds like MDA and MDMA, we can infer likely receptor targets. This guide then offers detailed, field-proven protocols for the essential experimental workflows required to generate robust and reproducible binding affinity data.

The primary audience for this document—researchers, scientists, and drug development professionals—will find not just a review of what is known, but a practical roadmap for what needs to be discovered.

Introduction: The Pharmacological Context of MDIP

MDIP belongs to the substituted methylenedioxyphenethylamine family, a class of compounds known for their diverse interactions with the central nervous system.[1][2] Its chemical structure, featuring the characteristic 1,3-benzodioxole group and an amphetamine backbone, strongly suggests that its primary pharmacological targets are the monoamine transporters and G protein-coupled receptors (GPCRs) that mediate the effects of serotonin (5-HT), dopamine (DA), and norepinephrine (NE).[3][4]

The addition of an N-isopropyl group, in place of the primary amine in MDA or the N-methyl group in MDMA, is a critical structural modification. Structure-activity relationship (SAR) studies on substituted amphetamines have shown that alterations to the N-alkyl substituent can significantly modulate potency and selectivity at monoamine transporters.[2][5] For instance, increasing the bulk of the N-alkyl group can alter the balance of activity between dopamine, norepinephrine, and serotonin transporters.[2] Therefore, a comprehensive understanding of MDIP's receptor binding profile is essential to predict its potential psychoactive effects, mechanism of action, and off-target liabilities.

Inferred Receptor Targets Based on Structural Analogs

Given the absence of direct binding data for MDIP, we can formulate a rational hypothesis of its likely receptor targets by examining its closest structural analogs, MDA and MDMA.

Monoamine Transporters (MATs)

The primary mechanism of action for many substituted amphetamines is interaction with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[3][4][6] These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating the signal.[3] Compounds like MDMA act as both reuptake inhibitors and releasing agents at these transporters.[3]

Serotonin (5-HT) Receptors

MDA and MDMA exhibit affinity for several serotonin receptor subtypes, particularly the 5-HT2 family (5-HT2A, 5-HT2B, and 5-HT2C).[1][7][8] Agonism at the 5-HT2A receptor is strongly correlated with the psychedelic effects of many phenethylamines.[1][9]

Adrenergic and Other Receptors

MDMA has also been shown to bind to α-adrenergic, histaminergic, and muscarinic receptors, albeit with lower affinity than at monoamine transporters.[1][10] These interactions can contribute to the compound's overall physiological and psychological effects.

The following table summarizes the known receptor binding affinities for MDMA and MDA, which serve as a predictive foundation for the experimental investigation of MDIP.

Receptor/Transporter MDMA Kᵢ (nM) MDA Kᵢ (nM) Primary Function References
Serotonin Transporter (SERT) 222 (S-enantiomer)> MDMASerotonin reuptake[7]
Dopamine Transporter (DAT) 2,300 (S-enantiomer)> MDMADopamine reuptake[7]
Norepinephrine Transporter (NET) 7,800 (S-enantiomer)> MDMANorepinephrine reuptake[7]
5-HT₂ₐ Receptor 4,700 (R-enantiomer)< MDMAPsychedelic effects, mood regulation[7][8]
5-HT₂ₑ Receptor 500Not specifiedUnclear, potential role in 5-HT release[1]
α₂-Adrenergic Receptor ~2,000~4,000Regulation of norepinephrine release[10][11]

Note: Kᵢ values can vary between studies depending on experimental conditions. The data presented are representative values.

Experimental Workflow for Determining Receptor Binding Affinity

The gold standard for quantifying the interaction between a ligand (like MDIP) and its receptor is the competitive radioligand binding assay.[12][13] This section provides a detailed, step-by-step methodology for this process.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Binding Assay cluster_2 Phase 3: Data Analysis A 1. Cell Culture (e.g., HEK293 cells expressing target receptor) B 2. Cell Harvesting & Lysis A->B C 3. Membrane Isolation (Ultracentrifugation) B->C D 4. Protein Quantification (e.g., BCA Assay) C->D E 5. Assay Setup (96-well plate) - Membranes - Radioligand (e.g., [³H]citalopram for SERT) - Unlabeled Ligand (MDIP) D->E Membrane Preparation F 6. Incubation (Reach equilibrium) E->F G 7. Separation (Rapid filtration to separate bound vs. free radioligand) F->G H 8. Quantification (Scintillation counting) G->H I 9. Generate Competition Curve (% Specific Binding vs. [MDIP]) H->I Raw Counts J 10. Determine IC₅₀ (Non-linear regression) I->J K 11. Calculate Kᵢ (Cheng-Prusoff Equation) J->K L Result: Kᵢ of MDIP at Target Receptor K->L Final Binding Affinity

Caption: Experimental workflow for determining receptor binding affinity.

Step-by-Step Protocol: Membrane Preparation from Cultured Cells

The foundation of a reliable binding assay is a high-quality preparation of cell membranes containing the receptor of interest. This protocol is optimized for adherent cell lines (e.g., HEK293 or CHO cells) stably or transiently expressing a target receptor.

  • Cell Culture: Grow cells expressing the target receptor (e.g., human SERT) in appropriate culture flasks to ~90% confluency.

  • Harvesting:

    • Aspirate the culture medium and wash the cell monolayer once with 10 mL of ice-cold phosphate-buffered saline (PBS).

    • Add 5 mL of a non-enzymatic cell dissociation buffer and incubate at 37°C until cells detach.

    • Transfer the cell suspension to a 50 mL conical tube and centrifuge at 500 x g for 5 minutes at 4°C. Discard the supernatant.[14]

  • Lysis:

    • Resuspend the cell pellet in 25 mL of ice-cold Lysis Buffer (e.g., 10 mM Tris-HCl, 5 mM EDTA, pH 7.4) supplemented with a protease inhibitor cocktail immediately before use.[14]

    • Incubate on ice or at 4°C for 30-45 minutes with gentle agitation to ensure complete cell lysis.[14]

  • Homogenization:

    • Transfer the lysate to a Dounce homogenizer and perform 15-20 strokes with a tight-fitting pestle on ice to shear the cell membranes.

  • Ultracentrifugation:

    • Transfer the homogenate to ultracentrifuge tubes and spin at 40,000 x g for 30 minutes at 4°C to pellet the membranes.[15]

    • Discard the supernatant, which contains cytosolic proteins.

    • Resuspend the membrane pellet in fresh, ice-cold Assay Buffer (e.g., 50 mM Tris, 5 mM MgCl₂, pH 7.4) and repeat the centrifugation step to wash the membranes.[15]

  • Final Preparation and Storage:

    • Resuspend the final washed pellet in a smaller volume of Assay Buffer containing a cryoprotectant (e.g., 10% sucrose).

    • Determine the protein concentration using a standard method like the bicinchoninic acid (BCA) assay.

    • Aliquot the membrane preparation and store at -80°C until use.[14]

Step-by-Step Protocol: Competitive Radioligand Binding Assay

This protocol details the process of measuring the ability of an unlabeled compound (the "competitor," i.e., MDIP) to displace a specific radioligand from its receptor.

  • Assay Preparation:

    • Thaw the membrane preparation on ice. Dilute to a working concentration (typically 5-20 µg of protein per well) in ice-cold Assay Buffer.

    • Prepare serial dilutions of the competitor compound (MDIP) in Assay Buffer. A typical range would span from 10⁻¹¹ M to 10⁻⁴ M.

    • Prepare the radioligand solution. The concentration should be at or below its dissociation constant (Kₔ) for the receptor to ensure sensitive competition.[16] For example, when assaying SERT, [³H]citalopram could be used at a final concentration of ~1 nM.[17]

  • Plate Setup (96-well format):

    • Total Binding: Add 50 µL of Assay Buffer, 50 µL of the radioligand solution, and 150 µL of the membrane preparation.

    • Non-specific Binding (NSB): Add 50 µL of a high concentration of a known, non-radiolabeled ligand (e.g., 10 µM fluoxetine for SERT) to saturate the receptors, followed by 50 µL of the radioligand solution and 150 µL of the membrane preparation.[17]

    • Competition: Add 50 µL of each MDIP dilution, 50 µL of the radioligand solution, and 150 µL of the membrane preparation.

  • Incubation:

    • Incubate the plate at a defined temperature (e.g., 25°C or 30°C) for a sufficient time to reach equilibrium (typically 60-120 minutes), often with gentle agitation.[15][17]

  • Harvesting and Washing:

    • Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat (pre-soaked in a buffer like 0.3% polyethyleneimine to reduce non-specific binding) using a cell harvester.[15]

    • Wash the filters multiple times with ice-cold Wash Buffer (typically the same as the Assay Buffer) to remove unbound radioligand.[17]

  • Quantification:

    • Dry the filter mat.

    • Add a scintillation cocktail and measure the radioactivity (in counts per minute, CPM) trapped on the filters using a scintillation counter.[15]

Data Analysis and Interpretation

The raw CPM data from the scintillation counter must be processed to determine the binding affinity.

G cluster_inputs Inputs cluster_outputs Outputs data_analysis Data Analysis Pipeline Raw CPM Data Calculate % Specific Binding Non-linear Regression Cheng-Prusoff Conversion IC₅₀ Value Kᵢ Value ic50 IC₅₀ data_analysis:f2->ic50 ki Kᵢ data_analysis:f3->ki total_binding Total Binding (CPM) total_binding->data_analysis:f1 nsb Non-Specific Binding (CPM) nsb->data_analysis:f1 competitor_cpm Competitor CPM at each [MDIP] competitor_cpm->data_analysis:f1 radioligand_params Radioligand [L] and Kₔ radioligand_params->data_analysis:f3 ic50->data_analysis:f3

Caption: Data analysis pipeline for competitive binding assays.

  • Calculate Specific Binding: For each concentration of MDIP, calculate the specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM)

  • Generate Competition Curve: Plot the specific binding (often expressed as a percentage of the maximum specific binding) against the logarithm of the MDIP concentration. This will generate a sigmoidal dose-response curve.

  • Determine the IC₅₀: Use non-linear regression analysis to fit the competition curve to a one-site competition model. The IC₅₀ is the concentration of MDIP that inhibits 50% of the specific binding of the radioligand.[16]

  • Calculate the Kᵢ: The IC₅₀ is an experimentally dependent value. To determine the absolute inhibition constant (Kᵢ), which is an intrinsic property of the drug-receptor interaction, use the Cheng-Prusoff equation :[18][19]

    Kᵢ = IC₅₀ / (1 + ([L] / Kₔ))

    Where:

    • Kᵢ is the inhibition constant for MDIP.

    • IC₅₀ is the experimentally determined concentration of MDIP that inhibits 50% of specific binding.

    • [L] is the concentration of the free radioligand used in the assay.

    • Kₔ is the equilibrium dissociation constant of the radioligand for the receptor (this must be determined separately via a saturation binding experiment).

Predicted Signaling Pathways

Should MDIP demonstrate significant affinity for GPCRs, such as serotonin or adrenergic receptors, it would initiate intracellular signaling cascades. The structural similarity to MDA and MDMA suggests a potential interaction with Gq/11 or Gi/o coupled receptors.

G MDIP MDIP Ligand GPCR GPCR (e.g., 5-HT₂ₐ) MDIP->GPCR Binds G_Protein G-Protein (Gq/11) GPCR->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ Release ER->Ca Response Cellular Response (e.g., Neuronal Excitability) Ca->Response PKC->Response

Caption: A potential Gq-coupled signaling pathway for MDIP.

Upon binding to a Gq-coupled receptor like 5-HT2A, MDIP would likely trigger the activation of Phospholipase C (PLC), leading to the production of second messengers inositol trisphosphate (IP₃) and diacylglycerol (DAG).[20] This cascade results in an increase in intracellular calcium and the activation of Protein Kinase C (PKC), ultimately modulating neuronal activity.[20][21]

Conclusion and Future Directions

While direct pharmacological data for N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine remains elusive, this guide provides the necessary theoretical framework and practical methodologies to comprehensively determine its receptor binding profile. Based on structure-activity relationships with MDA and MDMA, the primary targets for investigation should be the serotonin, dopamine, and norepinephrine transporters, as well as 5-HT₂ and adrenergic receptor subtypes.

The protocols detailed herein for membrane preparation and competitive radioligand binding assays represent a robust, self-validating system for generating high-quality affinity data. By following these field-proven methods, researchers can elucidate the Kᵢ values of MDIP at these key central nervous system targets. This information is a critical first step in understanding its mechanism of action, predicting its physiological and behavioral effects, and assessing its potential as a pharmacological tool or a substance of abuse. Future research should not only focus on generating this fundamental binding data but also on conducting functional assays to determine whether MDIP acts as an agonist, antagonist, or allosteric modulator at these sites.

References

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  • Herraiz, T., et al. (2011). Characterization of 3,4-Methylenedioxymethamphetamine (MDMA) Enantiomers In Vitro and in the MPTP-Lesioned Marmoset. Journal of Neuroscience, 31(19), 7179-7191. [Link]

  • Saha, K., et al. (2015). Overview of Monoamine Transporters. Current Protocols in Pharmacology, 70, 12.16.1-12.16.18. [Link]

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  • Mukhopadhyay, S., et al. (2013). A New Radioligand Binding Assay to Measure the Concentration of Drugs in Rodent Brain Ex Vivo. Journal of Pharmacological and Toxicological Methods, 68(1), 105-111. [Link]

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Sources

Exploratory

A Technical Guide to the Predicted Neurochemical Profile of N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine (MDIPA)

Abstract N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine, also known as 3,4-Methylenedioxyisopropylamphetamine (MDIPA), is a synthetic phenethylamine and a structural analog of the well-characterized compounds 3,4-methylene...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine, also known as 3,4-Methylenedioxyisopropylamphetamine (MDIPA), is a synthetic phenethylamine and a structural analog of the well-characterized compounds 3,4-methylenedioxyamphetamine (MDA) and 3,4-methylenedioxymethamphetamine (MDMA). Despite its synthesis by Alexander Shulgin, MDIPA remains poorly characterized in scientific literature, with a significant lack of empirical data regarding its neurochemical and toxicological properties.[1] This technical guide addresses this knowledge gap by constructing a predicted neurochemical profile for MDIPA. By leveraging established structure-activity relationships (SAR) and extensive data from its closely related analogs, MDMA and MDA, we provide a scientifically grounded framework for understanding its likely pharmacodynamics, pharmacokinetics, and neurotoxic potential. This document is intended for researchers, scientists, and drug development professionals to guide future empirical investigation into this novel compound.

Introduction and Chemical Identity

The study of novel psychoactive substances (NPS) often precedes their full pharmacological characterization. MDIPA represents such a case—a compound known to exist but lacking a detailed scientific dossier. Its structural similarity to MDMA, a compound with both therapeutic potential and known neurotoxicity, makes understanding its profile a matter of scientific and public health importance.[2]

Chemical Profile

MDIPA is the N-isopropyl analog of MDA.[1] The primary structural difference between MDIPA and the more widely studied MDMA is the substitution of an isopropyl group for the N-methyl group. This seemingly minor modification can have significant implications for transporter affinity, metabolic stability, and overall pharmacological effect.

Identifier Value
IUPAC Name N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine[3]
Common Names 3,4-Methylenedioxy-N-isopropylamphetamine, MDIP, MDIPA[1]
CAS Number 74698-37-6[1]
Molecular Formula C₁₃H₁₉NO₂[1]
Molar Mass 221.300 g·mol⁻¹[1]
Rationale for Analog-Based Profiling

In the absence of direct experimental data, an analog-based approach is a cornerstone of predictive toxicology and pharmacology. The neurochemical actions of substituted phenethylamines are largely dictated by their interactions with monoamine transporters—serotonin (SERT), dopamine (DAT), and norepinephrine (NET)—and their subsequent metabolism. The wealth of data available for MDMA provides a robust foundation for constructing a high-confidence, predictive model for MDIPA.

Predicted Pharmacodynamics: Monoaminergic Interactions

The primary mechanism of action for MDMA-like compounds is their function as substrate-type releasers at monoamine transporters.[4] We predict MDIPA shares this mechanism.

Interaction with Monoamine Transporters

Like MDMA, MDIPA is expected to bind to SERT, DAT, and NET, functioning as a competitive inhibitor of monoamine reuptake and a transport substrate. Upon entering the presynaptic terminal, it is predicted to disrupt vesicular storage of monoamines and reverse the direction of transport, leading to a significant, non-exocytotic efflux of serotonin, dopamine, and norepinephrine into the synaptic cleft.

The key unknown is the influence of the N-isopropyl group. Generally, increasing the steric bulk of the N-alkyl substituent in this class of compounds tends to decrease potency at SERT while potentially altering the SERT/DAT selectivity ratio. Therefore, it is plausible that MDIPA may exhibit a reduced affinity for SERT compared to MDMA, potentially resulting in a pharmacological profile that is less serotonergically dominant.

Hypothesized Receptor Binding Profile

MDMA possesses low affinity for a range of postsynaptic receptors, which contributes to its nuanced psychoactive effects. MDIPA is predicted to have a similar low-affinity profile, primarily interacting with:

  • Serotonin Receptors: 5-HT₂ₐ and 5-HT₂ₒ, which may mediate some perceptual effects.

  • Adrenergic Receptors: α₂-adrenergic receptors.

  • Cholinergic Systems: MDMA has been shown to enhance the release of acetylcholine in the prefrontal cortex and hippocampus, a property that could be shared by MDIPA.[5]

Diagram of Hypothesized Mechanism of Action

MDIPA_MoA cluster_presynaptic Presynaptic Neuron MDIPA MDIPA SERT SERT/DAT/NET MDIPA->SERT 1. Binds & Enters VMAT2 VMAT2 MDIPA->VMAT2 2. Disrupts Vesicular Storage Monoamines_cyto Cytosolic Monoamines SERT->Monoamines_cyto 3. Reverses Transport (Efflux) Monoamines_syn ↑↑ 5-HT, DA, NE SERT->Monoamines_syn Efflux Vesicle Synaptic Vesicle (5-HT, DA, NE) VMAT2->Vesicle Vesicle->Monoamines_cyto Release to Cytosol Receptor Postsynaptic Receptors Monoamines_syn->Receptor

Caption: Hypothesized mechanism of MDIPA as a monoamine transporter reverser.

Predicted Pharmacokinetics and Metabolism

The metabolism of MDMA is complex and a critical determinant of its neurotoxicity. MDIPA is expected to follow analogous biotransformation pathways, primarily mediated by cytochrome P450 enzymes.

Primary Metabolic Pathways

Two major pathways are predicted for MDIPA metabolism, mirroring those of MDMA:[6][7]

  • O-Demethylenation: The primary route, catalyzed mainly by the polymorphic enzyme CYP2D6, involves breaking the methylenedioxy ring to form a catechol intermediate: 3,4-dihydroxy-N-isopropylamphetamine (HHIPA). This catechol is highly susceptible to oxidation.

  • N-Dealkylation: Removal of the N-isopropyl group to yield 3,4-methylenedioxyamphetamine (MDA), a known psychoactive and neurotoxic compound itself.

These primary metabolites can then undergo further Phase II conjugation reactions, including glucuronidation and sulfation, to facilitate excretion.[7]

Formation of Potentially Neurotoxic Metabolites

The catechol intermediate (HHIPA) is of significant toxicological concern. It can be oxidized to a reactive ortho-quinone, which can covalently bind to cellular macromolecules. Furthermore, this intermediate can be conjugated with glutathione (GSH) to form thioether adducts.[6][8] These GSH conjugates are believed to be transported into the brain and contribute significantly to the long-term serotonergic neurotoxicity observed with MDMA.[8][9] There is no scientific basis to assume MDIPA would be exempt from forming these same classes of toxic metabolites.

Diagram of Predicted Metabolic Pathways

MDIPA_Metabolism cluster_phase1 Phase I Metabolism cluster_downstream Downstream Products & Conjugation MDIPA MDIPA (Parent Compound) HHIPA HHIPA (3,4-dihydroxy-N-isopropylamphetamine) [Catechol Intermediate] MDIPA->HHIPA CYP2D6 (O-Demethylenation) MDA MDA (Active Metabolite) MDIPA->MDA CYP-mediated (N-Dealkylation) OrthoQuinone Ortho-Quinone (Reactive Intermediate) HHIPA->OrthoQuinone Oxidation GSH_Adduct Glutathione Conjugates (e.g., 5-GSH-HHIPA) HHIPA->GSH_Adduct GSH Conjugation PhaseII Phase II Conjugates (Glucuronides, Sulfates) HHIPA->PhaseII MDA->PhaseII OrthoQuinone->GSH_Adduct Potential Neurotoxicity Analytical_Workflow Sample Biological Sample (Plasma, Urine, Hepatocytes) Prep Sample Preparation (Protein Precipitation / SPE) Sample->Prep Extraction HPLC Chromatographic Separation (HPLC / UPLC) Prep->HPLC Injection MS Mass Spectrometry (High-Resolution MS/MS) HPLC->MS Ionization & Detection Data Data Analysis (Metabolite ID, Quantification) MS->Data Spectral Data Result Confirmed Neurochemical & Metabolic Profile Data->Result Interpretation

Sources

Foundational

The Benzodioxole Scaffold: A Privileged Structure in Drug Discovery and Xenobiotic Interactions

An In-depth Technical Guide on the Structure-Activity Relationships of Benzodioxole Derivatives for Researchers, Scientists, and Drug Development Professionals. Introduction: The Versatility of the 1,3-Benzodioxole Moiet...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Structure-Activity Relationships of Benzodioxole Derivatives for Researchers, Scientists, and Drug Development Professionals.

Introduction: The Versatility of the 1,3-Benzodioxole Moiety

The 1,3-benzodioxole, or methylenedioxyphenyl (MDP), scaffold is a fascinating and highly versatile structural motif found in a plethora of biologically active compounds, ranging from natural products to synthetic pharmaceuticals and insecticides.[1] Its unique electronic and steric properties confer a remarkable ability to interact with a variety of biological targets, rendering it a "privileged scaffold" in medicinal chemistry.[2][3] This guide provides a deep dive into the structure-activity relationships (SAR) of benzodioxole derivatives, exploring how subtle modifications to this core structure can dramatically influence their biological effects. We will traverse the landscape of their anticancer, psychoactive, and insecticidal properties, providing field-proven insights and detailed experimental methodologies for the discerning researcher.

The significance of the benzodioxole moiety often lies in its interaction with metabolic enzymes, particularly the cytochrome P450 (CYP450) family.[4][5] This interaction can lead to complex pharmacological profiles, including enzyme inhibition and induction, which can be harnessed for therapeutic benefit or result in toxicological concerns.[4][6] Understanding the SAR of these derivatives is therefore paramount for the rational design of novel therapeutic agents and for predicting the toxicological profiles of new chemical entities.

I. Anticancer Activity of Benzodioxole Derivatives: Targeting Cell Proliferation and Survival

The benzodioxole scaffold is a key component in a variety of natural and synthetic compounds exhibiting potent anticancer activity.[1][7][8] From the microtubule-destabilizing effects of podophyllotoxin to novel synthetic derivatives that induce apoptosis, the versatility of this scaffold is evident.[9]

Structure-Activity Relationship Analysis

The anticancer activity of benzodioxole derivatives is highly dependent on the nature and position of substituents on both the benzodioxole ring and its appended side chains. Key modifications often focus on enhancing cytotoxicity towards cancer cells while minimizing effects on normal cells.

For instance, in a series of 1,3-benzodioxoles, the presence of a 6-(4-aminobenzoyl)-1,3-benzodioxole-5-acetic acid methyl ester moiety in compound 8 was found to confer significant growth inhibitory activity across a panel of 52 human tumor cell lines.[7] In another study, conjugating 1,3-benzodioxole derivatives with arsenicals led to compounds with enhanced anti-proliferative properties due to the inhibition of the thioredoxin system, which induces oxidative stress and apoptosis in cancer cells.[8][10][11] The introduction of a fluorine atom to the benzodioxole ring in these conjugates was found to slightly improve anti-proliferative activity.[12]

Modifications of the natural product piperine, which contains a benzodioxole moiety, have also yielded promising anticancer agents. One such derivative, HJ1 , exhibited a 4- to 10-fold increase in inhibitory effects on HeLa and MDA-MB-231 cell lines compared to piperine, and was shown to inhibit clonogenicity, migration, and adhesion of HeLa cells.[13]

CompoundCore StructureKey SubstituentsTarget/Cell LineIC50 (µM)Reference
Compound 8 1,3-Benzodioxole6-(4-aminobenzoyl)-5-(methyl acetate)52 Human Tumor Cell Lines0.1 - 10[7]
PFZ2 1,3-Benzodioxole-Arsenical ConjugateFluorine on BenzodioxoleVarious Cancer Cell Lines~1-5[12]
HJ1 Piperine DerivativeModified side chainHeLa, MDA-MB-231Potent (4-10x > Piperine)[13]
Compound 3e Benzodioxole Aryl AcetateOrtho-halogenatedHeLa219 (CC50)[14]
Compound 2a Carboxamide-BenzodioxoleMethoxyphenylHep3BPotent[1][15]
Experimental Protocol: Evaluation of Cytotoxicity using the MTT Assay

This protocol outlines a standard procedure for assessing the in vitro cytotoxicity of benzodioxole derivatives against a cancer cell line, such as HeLa, using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[10][16][17]

Materials:

  • HeLa cells (or other suitable cancer cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Benzodioxole test compounds dissolved in dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in phosphate-buffered saline (PBS))

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete DMEM. Incubate for 24 hours to allow for cell attachment.[4]

  • Compound Treatment: Prepare serial dilutions of the benzodioxole test compounds in complete DMEM. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours in a humidified incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[4]

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.[4]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Mechanism of Action: Induction of Apoptosis

Many anticancer benzodioxole derivatives exert their effect by inducing apoptosis, or programmed cell death. This can occur through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, both of which converge on the activation of executioner caspases, such as caspase-3, leading to the dismantling of the cell.[6][11][15]

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Pro-caspase-8 Pro-caspase-8 Death Receptor->Pro-caspase-8 Caspase-8 Caspase-8 Pro-caspase-8->Caspase-8 Pro-caspase-3 Pro-caspase-3 Caspase-8->Pro-caspase-3 Benzodioxole Derivative Benzodioxole Derivative DNA Damage DNA Damage Benzodioxole Derivative->DNA Damage Mitochondrion Mitochondrion DNA Damage->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apoptosome Apoptosome Cytochrome c->Apoptosome Pro-caspase-9 Pro-caspase-9 Apoptosome->Pro-caspase-9 Caspase-9 Caspase-9 Pro-caspase-9->Caspase-9 Caspase-9->Pro-caspase-3 Caspase-3 Caspase-3 Pro-caspase-3->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Simplified overview of apoptosis signaling pathways.

II. Psychoactive Benzodioxole Derivatives: Modulators of Monoamine Neurotransmission

The benzodioxole ring is a hallmark of a class of psychoactive substances known as entactogens or empathogens, the most famous of which is 3,4-methylenedioxymethamphetamine (MDMA, or "ecstasy").[16][18] These compounds primarily exert their effects by interacting with monoamine transporters, leading to profound alterations in mood, perception, and social behavior.[4][12]

Structure-Activity Relationship Analysis

The psychoactive effects of MDMA and its analogs are intricately linked to their interactions with the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters.[17] The SAR of these compounds has been extensively studied to understand the structural requirements for their unique pharmacological profile.

MDMA itself acts as a substrate for these transporters, leading to their reversal and the non-exocytotic release of neurotransmitters.[12] It exhibits a higher affinity for SERT compared to DAT and NET, which is believed to be crucial for its characteristic empathogenic effects.[12][17]

Modifications to the MDMA structure can significantly alter its activity:

  • N-methylation: The N-methyl group of MDMA is important for its activity. Its removal to form MDA (3,4-methylenedioxyamphetamine) results in a compound with more pronounced stimulant and hallucinogenic properties.[19]

  • Side Chain Length: Increasing the length of the alkyl side chain generally decreases potency. For example, butylone and pentylone, which are cathinone analogs of MDMA with longer side chains, show reduced activity at SERT compared to MDMA and methylone.[17]

  • Ring Substitution: Alterations to the benzodioxole ring can also have a profound impact. Bioisosteric replacement of the methylenedioxy group with other functionalities is an active area of research to develop analogs with improved therapeutic profiles.[20][21]

CompoundKey Structural FeaturesSERT IC50 (nM)DAT IC50 (nM)NET IC50 (nM)Reference
MDMA N-methyl, propyl side chain2271654475[22]
MDA No N-methyl, propyl side chain3841177411[22]
Methylone β-keto, N-methyl, propyl side chain~300~1000~500[17]
Butylone β-keto, N-methyl, butyl side chain~1000~2000~1000[17]
Pentylone β-keto, N-methyl, pentyl side chain~2000~3000~1500[17]
Experimental Protocol: Synthesis of MDMA from Safrole

The following is a generalized, multi-step synthesis of MDMA from safrole, a controlled precursor. This information is provided for educational and research purposes only and should be conducted in a legally authorized and appropriately equipped laboratory.[23][24][25]

Materials:

  • Safrole

  • Strong base (for isomerization to isosafrole)

  • Oxidizing agent (e.g., for Wacker oxidation)

  • Methylamine

  • Reducing agent (e.g., sodium borohydride)

  • Appropriate solvents (e.g., dichloromethane, methanol)

  • Hydrochloric acid

Procedure:

  • Isomerization of Safrole to Isosafrole: Safrole is isomerized to isosafrole by heating in the presence of a strong base.

  • Oxidation of Isosafrole to MDP2P: Isosafrole is then oxidized to 3,4-methylenedioxyphenyl-2-propanone (MDP2P). A common method is the Wacker oxidation using a palladium catalyst.[24]

  • Reductive Amination of MDP2P: MDP2P is reacted with methylamine to form an intermediate imine, which is then reduced to MDMA. Sodium borohydride is a commonly used reducing agent for this step.[7]

  • Purification and Salt Formation: The resulting MDMA freebase is purified, often by distillation. It is then typically converted to its hydrochloride salt by treatment with hydrochloric acid to yield a crystalline solid.[7]

Mechanism of Action: Monoamine Transporter Interaction

MDMA and its analogs primarily act as substrates for monoamine transporters (SERT, DAT, and NET). This leads to a reversal of the normal transporter function, causing a massive efflux of serotonin, dopamine, and norepinephrine from the presynaptic neuron into the synaptic cleft.[14][26][27][28][29] This surge in neurotransmitter levels is responsible for the acute psychoactive effects of these compounds.[25]

monoamine_transporter cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft VMAT2 VMAT2 Monoamines_Released Monoamines VMAT2->Monoamines_Released Efflux Monoamines Monoamines Monoamines->VMAT2 MDMA Analog MDMA Analog Monoamine Transporter (SERT/DAT/NET) Monoamine Transporter (SERT/DAT/NET) MDMA Analog->Monoamine Transporter (SERT/DAT/NET) Monoamine Transporter (SERT/DAT/NET)->Monoamines_Released Reversal of Transport

Caption: Mechanism of MDMA action on monoamine transporters.

III. Benzodioxole Derivatives as Insecticidal Synergists

The benzodioxole moiety is a key feature of many insecticidal synergists, compounds that, while having little to no insecticidal activity on their own, enhance the potency of insecticides.[7][16][30] The most well-known example is piperonyl butoxide (PBO).[12]

Structure-Activity Relationship Analysis

The synergistic activity of benzodioxole derivatives is primarily due to their ability to inhibit cytochrome P450 monooxygenases in insects.[7] These enzymes are responsible for detoxifying insecticides. By inhibiting these enzymes, the synergist allows the insecticide to persist for longer in the insect's body, increasing its effectiveness.

The SAR of these synergists has been explored to optimize their activity:

  • Side Chain: The nature of the side chain at the 5- or 6-position of the benzodioxole ring is crucial for activity. In the case of PBO, the 2-(2-butoxyethoxy)ethoxymethyl side chain is optimal for its synergistic effects.[26]

  • Alkyl Substituents: The presence of an alkyl substituent on the benzodioxole ring can also influence activity. For example, 6-n-octyl and 6-n-hexyl substituents have been shown to be effective in synergistic compositions.[26]

Experimental Protocol: Acetylcholinesterase Inhibition Assay

While the primary mechanism of synergistic action is P450 inhibition, some insecticides that are synergized by benzodioxole derivatives, such as carbamates and organophosphates, act by inhibiting acetylcholinesterase (AChE). The following protocol, based on the Ellman method, can be used to assess the inhibitory potential of compounds on AChE.[9][13][19][30][31]

Materials:

  • Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel)

  • Acetylthiocholine iodide (ATCI), the substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Test compounds (potential AChE inhibitors) dissolved in a suitable solvent

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.

  • Assay Setup: In a 96-well plate, add phosphate buffer, the test compound at various concentrations, and the AChE solution to the appropriate wells. Include a control with no inhibitor.

  • Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add the ATCI substrate to all wells to start the reaction.

  • Kinetic Measurement: Immediately begin measuring the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes). The rate of the reaction is proportional to the AChE activity.

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound. The percentage of inhibition can be determined by comparing the rates in the presence of the inhibitor to the control. The IC50 value can then be calculated.

Mechanism of Action: Cytochrome P450 Inhibition

The synergistic effect of benzodioxole derivatives is primarily attributed to their ability to inhibit cytochrome P450 enzymes. The methylenedioxy group is metabolized by P450s to form a reactive carbene intermediate. This intermediate then binds to the heme iron of the P450 enzyme, forming a stable metabolic-inhibitory complex and effectively inactivating the enzyme.[2][20][32][33] This prevents the P450 from metabolizing and detoxifying the co-administered insecticide.

p450_inhibition Benzodioxole Derivative Benzodioxole Derivative Cytochrome P450 Cytochrome P450 Benzodioxole Derivative->Cytochrome P450 Metabolism Carbene Intermediate Carbene Intermediate Cytochrome P450->Carbene Intermediate Inactive Metabolite Inactive Metabolite Cytochrome P450->Inactive Metabolite Metabolic-Inhibitory Complex Metabolic-Inhibitory Complex Carbene Intermediate->Metabolic-Inhibitory Complex Binds to Heme Iron Metabolic-Inhibitory Complex->Cytochrome P450 Inactivation Insecticide Insecticide Insecticide->Cytochrome P450 Detoxification

Caption: Mechanism of Cytochrome P450 inhibition by benzodioxole derivatives.

Conclusion

The 1,3-benzodioxole scaffold continues to be a source of inspiration for the development of new chemical entities with a wide range of biological activities. Its ability to interact with diverse biological targets, from enzymes to receptors and transporters, underscores its importance in medicinal chemistry and toxicology. A thorough understanding of the structure-activity relationships of benzodioxole derivatives is crucial for harnessing their therapeutic potential while mitigating their risks. The insights and methodologies presented in this guide are intended to empower researchers to rationally design and evaluate novel benzodioxole-based compounds for a variety of applications, from cancer therapy to the development of more effective and sustainable pest control strategies. The continued exploration of this privileged scaffold promises to yield new and valuable tools for both human health and agriculture.

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Exploratory

N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine pharmacokinetics in rats

An In-Depth Technical Guide to the Preclinical Pharmacokinetics of N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine in Rodent Models Authored for Researchers, Scientists, and Drug Development Professionals Abstract N-(1,3-be...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Preclinical Pharmacokinetics of N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine in Rodent Models

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine is a structural analog of 3,4-methylenedioxymethamphetamine (MDMA), a compound of significant clinical and scientific interest. Understanding its pharmacokinetic (PK) profile is a critical prerequisite for any meaningful preclinical or clinical development. This guide provides a comprehensive technical overview of the methodologies and scientific considerations for characterizing the absorption, distribution, metabolism, and excretion (ADME) of N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine in the rat, the most commonly used preclinical species for such evaluations. Given the scarcity of direct published data on this specific analog, this document synthesizes established protocols and findings from closely related compounds, primarily MDMA, to construct a robust investigational framework.

Introduction: The Scientific Imperative for PK Profiling

N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine belongs to the phenethylamine class, sharing the core benzodioxole moiety with compounds like MDMA and 3,4-methylenedioxyamphetamine (MDA).[1][2] The pharmacokinetic profile of a compound dictates its onset, intensity, and duration of action, as well as its safety profile. For centrally-acting agents, the relationship between systemic exposure and concentration at the site of action in the brain is paramount. Rat models are extensively utilized in pharmacokinetic studies due to their physiological and metabolic similarities to humans for many compound classes, providing essential data for interspecies scaling and prediction of human pharmacokinetics.[3][4]

This guide is structured to provide not just a series of protocols, but the underlying scientific rationale, enabling researchers to design, execute, and interpret rodent PK studies with high fidelity.

Foundational Experimental Design: A Self-Validating Approach

A robust pharmacokinetic study begins with a meticulously planned experimental design. The primary goal is to obtain an accurate time-concentration profile of the analyte in a relevant biological matrix, typically plasma.

Animal Model and Husbandry
  • Species and Strain: The Sprague-Dawley or Wistar rat is the standard model for these studies.[5][6] Factors such as age (typically 8-10 weeks) and weight (250-350g) must be tightly controlled to minimize variability.

  • Justification: The choice of an outbred strain like Sprague-Dawley ensures genetic diversity, which can be more representative of a heterogeneous human population. Furthermore, a vast body of historical control data exists for these strains.

  • Housing and Acclimation: Animals should be housed in controlled conditions (temperature, humidity, 12-hour light/dark cycle) and acclimated for at least one week prior to any procedures to minimize stress-induced physiological changes.

Surgical Cannulation for Serial Blood Sampling
  • Causality: To construct a reliable time-concentration curve from a single animal, thereby reducing inter-animal variability and animal usage, surgical implantation of a catheter is the gold standard. Terminal sampling at each time point is a less desirable alternative due to high animal use and the inability to perform within-subject analysis.

  • Protocol: Jugular Vein Cannulation: A catheter is surgically implanted into the jugular vein and exteriorized, typically at the dorsal scapular region.[3] This allows for repeated, stress-free blood sampling from conscious, freely moving animals.[7][8] Automated blood sampling systems can further refine this process by minimizing handling stress and allowing for unattended sample collection over extended periods.[9]

Dosing Paradigm: Route and Rationale
  • Intravenous (IV) Administration: An IV bolus or short infusion (e.g., via a femoral vein cannula) is essential for determining fundamental PK parameters like clearance (CL), volume of distribution (Vd), and elimination half-life (t½).[5][10] It also provides the reference data needed to calculate absolute bioavailability from other routes.

  • Oral (PO) Gavage: As oral administration is the most common route for human exposure, this is a critical arm of the study. It allows for the determination of parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), and oral bioavailability (F%).[3][10]

  • Dose Selection: Doses should be selected to be pharmacologically relevant. For MDMA in rats, doses ranging from 1-2 mg/kg are considered low and pharmacologically active, while higher doses (10-20 mg/kg) produce more robust behavioral syndromes.[3][4] A similar range should be explored for N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine to investigate dose-linearity.

Blood Sampling Protocol: The Key to a High-Quality Dataset

A well-designed sampling schedule is crucial for accurately defining the plasma concentration-time curve.

Step-by-Step Protocol:

  • Pre-dose Sample: Collect a blood sample (Time 0) immediately before drug administration.

  • IV Sampling Schedule: For IV administration, frequent sampling is required during the initial distribution phase. A typical schedule would be: 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dose.[7]

  • PO Sampling Schedule: For oral administration, sampling should bracket the expected Tmax. A typical schedule is: 15, 30 minutes, and 1, 2, 4, 6, 8, 12, and 24 hours post-dose.[10]

  • Sample Volume and Handling: Collect approximately 100-200 µL of blood per time point into tubes containing an anticoagulant (e.g., K2-EDTA). Advances in analytical sensitivity now allow for microsampling (≤50 µL), which further improves animal welfare.[11][12]

  • Plasma Preparation: Immediately centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.

  • Storage: Transfer the plasma to clean tubes and store at -80°C until analysis to ensure analyte stability.

G cluster_pre Pre-Study Phase cluster_study Study Day cluster_post Analytical Phase acclimation Animal Acclimation (1 week) surgery Jugular Vein Cannulation acclimation->surgery recovery Surgical Recovery (3-5 days) surgery->recovery dose Drug Administration (IV or PO) recovery->dose sampling Serial Blood Sampling (Scheduled Time Points) dose->sampling processing Plasma Separation (Centrifugation) sampling->processing storage Sample Storage (-80°C) processing->storage analysis LC-MS/MS Analysis storage->analysis pk_calc Pharmacokinetic Parameter Calculation analysis->pk_calc

Caption: High-level workflow for a typical rat pharmacokinetic study.

Bioanalytical Methodology: LC-MS/MS Quantification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the definitive technique for quantifying drugs and their metabolites in biological matrices due to its superior sensitivity, selectivity, and speed.[13][14][15]

Sample Preparation

The goal is to remove interfering matrix components (e.g., proteins, phospholipids) and concentrate the analyte.

  • Protein Precipitation (PPT): A simple and fast method. An organic solvent (e.g., acetonitrile) is added to the plasma sample to denature and precipitate proteins. While efficient, it may not remove all interferences.

  • Solid-Phase Extraction (SPE): A more selective and cleaner method. The plasma sample is loaded onto a cartridge containing a sorbent that retains the analyte while matrix components are washed away. The purified analyte is then eluted with a different solvent.[16][17] This is the preferred method for achieving the lowest limits of quantification.

LC-MS/MS Analysis

Step-by-Step Workflow:

  • Chromatographic Separation: The prepared sample extract is injected into a high-performance liquid chromatography (HPLC) system. A C18 reverse-phase column is typically used to separate the parent drug from its metabolites and any remaining matrix components based on their physicochemical properties.[18]

  • Ionization: The column eluent is directed into the mass spectrometer's ion source, typically an electrospray ionization (ESI) source, which generates charged parent ions of the analyte.

  • Mass Spectrometry Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode.

    • The first quadrupole (Q1) is set to isolate the specific mass-to-charge ratio (m/z) of the parent ion.

    • This ion is passed to the second quadrupole (Q2), a collision cell, where it is fragmented by collision with an inert gas.

    • The third quadrupole (Q3) is set to detect a specific, characteristic fragment ion.

  • Causality of MRM: This two-stage mass filtering (parent ion -> fragment ion) provides exceptional selectivity, ensuring that the detected signal is unique to the analyte of interest, even in a complex biological matrix.

G plasma Plasma Sample (+ Internal Standard) spe Solid-Phase Extraction (SPE) plasma->spe Purification hplc HPLC Separation spe->hplc Injection esi Electrospray Ionization (ESI) hplc->esi Ion Generation msms Tandem Mass Spec (MRM Detection) esi->msms Selection & Fragmentation data Concentration Data msms->data Quantification G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent N-(1,3-benzodioxol-5-ylmethyl) propan-2-amine (Parent Compound) m1 1-(1,3-benzodioxol-5-yl) methanamine (N-dealkylation) parent->m1 CYP450 m2 Dihydroxy Metabolite (Demethylenation) parent->m2 CYP450 m3 Hydroxylated Metabolite (Hydroxylation) parent->m3 CYP450 m4 Glucuronide / Sulfate Conjugate m2->m4 UGTs / SULTs m3->m4 UGTs / SULTs

Caption: Predicted metabolic pathways for the title compound.

Excretion
  • Clearance (CL): The volume of plasma cleared of the drug per unit of time. It is a measure of the body's efficiency in eliminating the drug.

  • Elimination Half-Life (t½): The time required for the plasma concentration to decrease by half. MDMA exhibits a short half-life in rats, often less than 1 hour at low doses. [3][4]However, at higher doses, MDMA displays non-linear kinetics, where clearance becomes saturated, leading to a disproportionate increase in exposure (AUC) and a longer half-life. [3][4]This potential for non-linearity must be investigated for N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine by studying multiple dose levels.

Data Analysis and Summary

Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis (NCA). The results should be summarized in a clear, tabular format.

Table 1: Hypothetical Pharmacokinetic Parameters in Male Sprague-Dawley Rats

Parameter2 mg/kg Intravenous10 mg/kg Oral
Cmax (ng/mL)450250
Tmax (h)0.08 (5 min)0.75
AUC (0-inf) (ng·h/mL)6751200
(h)1.11.8
CL (mL/min/kg)49.4N/A
Vd (L/kg)4.7N/A
F% (Bioavailability)N/A~26% (Calculated)
Note: These values are illustrative, based on typical data for related compounds like MDMA, and serve as an example of data presentation.
[3][5]

Conclusion and Future Directions

This guide outlines a comprehensive framework for the preclinical pharmacokinetic evaluation of N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine in rats. By leveraging established methodologies for related compounds, researchers can generate high-quality data to understand its ADME profile. Key areas for future investigation would include metabolite identification and profiling, investigation of potential enzyme inhibition/induction, and direct correlation of plasma and brain concentrations with pharmacodynamic endpoints. Such data are indispensable for translating preclinical findings and making informed decisions in the drug development process.

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Foundational

An In-depth Technical Guide to N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine (MDMA): Discovery, Synthesis, and Scientific Profile

Authored for Researchers, Scientists, and Drug Development Professionals Abstract N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine, more commonly known as 3,4-methylenedioxymethamphetamine (MDMA), is a synthetic compound wit...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine, more commonly known as 3,4-methylenedioxymethamphetamine (MDMA), is a synthetic compound with a rich and complex history. Initially synthesized as an intermediate in pharmaceutical chemistry, it has since been the subject of intense interest in the fields of psychotherapy, neuroscience, and toxicology. This guide provides a comprehensive technical overview of MDMA, beginning with its serendipitous discovery and tracing its journey from a chemical curiosity to a substance of significant clinical and societal interest. We will delve into the detailed chemical synthesis of MDMA, presenting a representative experimental protocol. Furthermore, this document will elucidate the compound's intricate pharmacology, including its mechanism of action at the molecular level and its metabolic fate. Finally, a summary of its key analytical characteristics will be provided to aid in its identification and quantification.

Historical Development

Initial Synthesis at Merck

The story of MDMA begins not with a quest for a psychoactive substance, but as an intermediate in the synthesis of hemostatic agents. In 1912, the German pharmaceutical company Merck was seeking to develop new compounds that could control bleeding. It was in this context that chemist Dr. Anton Köllisch first synthesized MDMA.[1][2] The synthesis was a byproduct of his work on hydrastinine and its derivatives.[1][2] Merck patented the synthesis method in 1914, not for MDMA itself, but for the overall process, with MDMA being an unnamed intermediate.[1] For decades, the compound remained a chemical curiosity, largely forgotten in the annals of pharmaceutical research.

The Shulgin Rediscovery and Psychotherapeutic Exploration

It wasn't until the mid-20th century that interest in MDMA was rekindled, largely through the pioneering work of American chemist and pharmacologist Alexander "Sasha" Shulgin. Shulgin, known for his systematic exploration of psychoactive compounds, first synthesized MDMA in 1965 but did not test it at the time.[3] He revisited the compound in the 1970s and, after self-experimentation in 1976, recognized its unique psychoactive properties.[3] In his seminal work, PiHKAL (Phenethylamines I Have Known and Loved), Shulgin describes his first experience with 120 mg of MDMA as producing a state of "pure euphoria" and feeling "absolutely clean inside."[4]

Shulgin's introduction of MDMA to the psychotherapist Leo Zeff in 1977 marked a turning point in its history.[3] Zeff, and other therapists, found that MDMA's ability to reduce fear and increase feelings of empathy and interpersonal closeness could be a powerful tool in psychotherapy, particularly for treating post-traumatic stress disorder (PTSD) and in couples counseling.[4] During this period, before its widespread recreational use, MDMA was sometimes referred to as "Adam" in therapeutic circles, alluding to a return to a state of primordial innocence.

Rise in Recreational Use and Legal Prohibition

By the early 1980s, MDMA's use had expanded beyond the therapeutic setting and into recreational contexts, where it became known by the street name "Ecstasy."[4] Its association with dance parties and rave culture grew throughout the decade. This increased visibility and concerns over potential neurotoxicity led to its emergency scheduling as a Schedule I controlled substance in the United States in 1985, a category reserved for drugs with a high potential for abuse and no accepted medical use.[4] This regulatory action significantly curtailed formal research into its therapeutic potential for many years.

Chemical Synthesis

The synthesis of MDMA can be achieved through various routes, often starting from naturally occurring precursors. The most common starting material is safrole, an essential oil extracted from the sassafras tree. An alternative precursor is piperonal. The following is a representative, two-step synthesis starting from 3,4-methylenedioxyphenyl-2-propanone (MDP2P), which can be synthesized from safrole.

Synthesis of the Precursor: 3,4-Methylenedioxyphenyl-2-propanone (MDP2P)

One common method for synthesizing MDP2P is through the Wacker oxidation of safrole. This process uses a palladium catalyst to oxidize the alkene group of safrole to a ketone.

Wacker_Oxidation Safrole Safrole Reagents PdCl2, H2O, O2 Safrole->Reagents MDP2P MDP2P Reagents->MDP2P caption Wacker Oxidation of Safrole to MDP2P

Caption: Wacker Oxidation of Safrole to MDP2P

Experimental Protocol: Reductive Amination of MDP2P to MDMA

This protocol describes the reductive amination of MDP2P using methylamine and sodium borohydride as the reducing agent. This method is frequently cited in forensic literature.[5][6]

Step 1: Reaction Setup

  • In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 1.51 g of MDP2P in 5 mL of methanol.

  • Cool the mixture to 0°C using an ice bath.

  • Slowly add 2 mL of a 40% aqueous solution of methylamine to the cooled MDP2P solution while stirring. Maintain the temperature at 0°C.

Step 2: Reduction

  • While vigorously stirring the mixture at 0°C, slowly and portion-wise add 30 mg of sodium borohydride (NaBH4).

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2 hours.

Step 3: Work-up and Extraction

  • Quench the reaction by slowly adding dilute hydrochloric acid until the solution is acidic (pH ~2-3).

  • Wash the aqueous solution with a nonpolar solvent such as diethyl ether to remove any unreacted MDP2P and other non-basic impurities.

  • Make the aqueous layer basic (pH ~10-12) by the slow addition of a concentrated sodium hydroxide solution.

  • Extract the freebase MDMA from the basic aqueous layer with three portions of a suitable organic solvent, such as dichloromethane or diethyl ether.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

Step 4: Purification and Salt Formation

  • Filter the dried organic solution and remove the solvent under reduced pressure to yield crude MDMA freebase as an oil.

  • For purification, the freebase can be distilled under vacuum.

  • To form the hydrochloride salt for easier handling and storage, dissolve the purified freebase in a minimal amount of a dry solvent like diethyl ether and bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in isopropanol.

  • The MDMA hydrochloride will precipitate as a white solid. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Reductive_Amination MDP2P MDP2P Imine Imine intermediate MDP2P->Imine Methylamine Methylamine (CH3NH2) Methylamine->Imine MDMA MDMA Imine->MDMA Reducing_Agent Sodium Borohydride (NaBH4) Reducing_Agent->MDMA caption Reductive Amination of MDP2P to MDMA

Caption: Reductive Amination of MDP2P to MDMA

Pharmacology

Mechanism of Action

MDMA's primary pharmacological effects are mediated through its interaction with monoamine transporters in the brain.[7] It has the highest affinity for the serotonin transporter (SERT), followed by the norepinephrine transporter (NET) and the dopamine transporter (DAT).[8][9] Its mechanism is twofold: it acts as a competitive inhibitor of monoamine reuptake and, more significantly, as a monoamine releaser.[7][8][9]

MDMA is transported into the presynaptic neuron via SERT. Once inside, it disrupts the vesicular storage of serotonin, leading to an increase in cytosolic serotonin levels. This, in turn, causes a reversal of the direction of SERT, resulting in a significant efflux of serotonin into the synaptic cleft.[8][9] A similar, though less pronounced, effect occurs at DAT and NET, leading to the release of dopamine and norepinephrine. This surge in synaptic serotonin is primarily responsible for the characteristic empathogenic and euphoric effects of MDMA. The increase in dopamine contributes to its stimulating properties, while norepinephrine release is associated with its cardiovascular effects.

Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft MDMA_in MDMA Vesicle Synaptic Vesicle (Serotonin Storage) MDMA_in->Vesicle 2. Disrupts Vesicular Storage SERT SERT Serotonin_synapse Serotonin SERT->Serotonin_synapse Efflux Serotonin_cyto Cytosolic Serotonin Vesicle->Serotonin_cyto Release Serotonin_cyto->SERT 3. Reverses SERT Transport MDMA_out MDMA MDMA_out->SERT 1. Enters via SERT Postsynaptic_Receptor Postsynaptic Serotonin Receptor Serotonin_synapse->Postsynaptic_Receptor 4. Binds to Receptors caption MDMA's Mechanism of Action at the Serotonin Transporter

Caption: MDMA's Mechanism of Action at the Serotonin Transporter

Receptor Binding Profile

While MDMA's primary targets are the monoamine transporters, it also exhibits affinity for a range of other receptors, although generally at lower potencies. The following table summarizes the binding affinities (Ki values) of MDMA for several key human receptors. Lower Ki values indicate a higher binding affinity.

Receptor/TransporterKi (nM)Reference
Serotonin Transporter (SERT)~6800 (IC50)[8]
Norepinephrine Transporter (NET)~420 (IC50)[8]
Dopamine Transporter (DAT)~770 (IC50)[8]
5-HT2A Receptor~5900[8]
5-HT2C Receptor>13000[8]
5-HT1A Receptor~12200[8]
α2-Adrenergic Receptor~1000-2000[10]
Histamine H1 Receptor~4800[10]
Muscarinic M1 Receptor~4800[10]

It is important to note that the S(+) enantiomer of MDMA is generally more potent in its psychoactive effects and has a higher affinity for SERT, while the R(-) enantiomer has a higher affinity for the 5-HT2A receptor.[11]

Pharmacokinetics and Metabolism

MDMA is typically administered orally and is readily absorbed, with peak plasma concentrations occurring approximately 1.5 to 2 hours after ingestion.[12] It is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2D6.[13] The two main metabolic pathways are:

  • O-demethylenation: This is the primary pathway, leading to the formation of 3,4-dihydroxy-methamphetamine (HHMA). HHMA is then methylated by catechol-O-methyltransferase (COMT) to form 4-hydroxy-3-methoxy-methamphetamine (HMMA).[13]

  • N-dealkylation: This pathway results in the formation of 3,4-methylenedioxyamphetamine (MDA), which is also a psychoactive compound.[13]

These metabolites and the parent compound are primarily excreted in the urine. The metabolism of MDMA is saturable, meaning that higher doses can lead to a disproportionately larger increase in plasma concentrations, which can increase the risk of toxicity.[14]

Analytical Profile

The identification and quantification of MDMA are crucial in both forensic and clinical settings. A combination of analytical techniques is typically employed.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard method for the analysis of MDMA. The electron ionization (EI) mass spectrum of MDMA is characterized by a base peak at m/z 58, which corresponds to the α-cleavage of the side chain, forming a propylimine fragment.[15] Another significant fragment is observed at m/z 135, corresponding to the methylenedioxybenzyl cation.[15]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information.

  • ¹H NMR: The proton NMR spectrum of MDMA hydrochloride in D₂O shows characteristic signals. A singlet at approximately 5.97 ppm corresponds to the two protons of the methylenedioxy group.[9] The methyl group on the nitrogen typically appears as a singlet at around 2.7 ppm, and the methyl group on the chiral carbon appears as a doublet. The aromatic protons appear in the region of 6.7-6.9 ppm.[9]

  • ¹³C NMR: The carbon NMR spectrum also shows distinct signals, with the methylenedioxy carbon appearing at around 102.1 ppm. The carbons of the aromatic ring resonate between approximately 110 and 148 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of MDMA shows characteristic absorption bands. Key peaks include those corresponding to the C-H stretching of the aromatic ring and the alkyl groups, as well as strong absorptions associated with the C-O-C stretching of the methylenedioxy group.[7] The spectrum in the fingerprint region (below 1500 cm⁻¹) is unique and can be used for definitive identification when compared to a reference standard.[7]

Conclusion

N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine (MDMA) has a multifaceted identity, from a forgotten pharmaceutical intermediate to a tool in psychotherapy and a widely used recreational substance. Its unique ability to enhance empathy and introspection, driven by its potent effects on the serotonin system, continues to be a subject of significant scientific inquiry. A thorough understanding of its history, synthesis, pharmacology, and analytical profile is essential for professionals in drug development, neuroscience, and forensic science as research into its potential therapeutic applications and its impact on public health continues to evolve.

References

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  • Kaserer, T., et al. (2019). Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PLOS ONE, 14(3), e0213193.
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Exploratory

An In-depth Technical Guide to the Theoretical Modeling of N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine Binding

Introduction N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine, a compound belonging to the benzodioxole class of organic compounds, is a substituted amphetamine analog.[1][2] This guide provides a comprehensive, in-depth tec...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine, a compound belonging to the benzodioxole class of organic compounds, is a substituted amphetamine analog.[1][2] This guide provides a comprehensive, in-depth technical framework for the theoretical modeling of its binding to primary neurological targets. The structural similarity of this compound to known psychoactive substances that interact with monoamine transporters suggests that its primary binding partners are likely the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET).[3][4][5] Understanding the atomic-level interactions between this ligand and its target proteins is paramount for elucidating its mechanism of action and for the rational design of novel therapeutics.

This document will navigate the researcher through the multi-step process of computational modeling, from ligand and protein preparation to sophisticated molecular dynamics simulations and binding free energy calculations. Each step is presented with a focus on the underlying scientific principles and practical considerations, ensuring a robust and reproducible workflow.

Chapter 1: Ligand Preparation and Parametrization

Accurate representation of the ligand is the cornerstone of any successful molecular modeling study. This chapter details the critical steps for preparing the N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine molecule for simulation.

Ligand Structure Acquisition and Initial Optimization

The three-dimensional coordinates of the ligand can be obtained from various sources, such as the PubChem database (CID 280251 for the neutral form).[6] It is crucial to start with a high-quality initial structure. The downloaded structure should be subjected to an initial geometry optimization using a quantum mechanical method, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*). This step ensures a low-energy, physically realistic starting conformation.

Protonation State and Tautomerism

At physiological pH (around 7.4), the secondary amine group of N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine will be protonated. It is essential to correctly model this protonation state, as it governs the ligand's ability to form crucial electrostatic interactions with the target protein. Various software packages, such as Schrödinger's LigPrep or ChemAxon's Marvin, can be used to predict the dominant protonation state at a given pH.

Force Field Parametrization

The accuracy of molecular mechanics calculations hinges on the quality of the force field parameters. For novel or less-common ligands, standard force fields may lack the necessary parameters. The General Amber Force Field (GAFF) or the CHARMM General Force Field (CGenFF) are widely used and well-validated force fields for small organic molecules.[7][8] The Antechamber module of the AmberTools suite is a powerful tool for generating GAFF parameters for a given ligand. This process involves assigning atom types, bond, angle, and dihedral parameters, and calculating partial atomic charges. For charges, the Restrained Electrostatic Potential (RESP) fitting procedure, based on quantum mechanical electrostatic potential calculations, is highly recommended for its accuracy.

Table 1: Key Physicochemical Properties of N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine

PropertyValueSource
Molecular FormulaC11H15NO2[6]
Molecular Weight193.24 g/mol [6]
XLogP32.1[6]
Hydrogen Bond Donor Count1[6]
Hydrogen Bond Acceptor Count3[6]
Rotatable Bond Count3[9]

Chapter 2: Target Protein Selection and Preparation

The selection and meticulous preparation of the target protein structure are as critical as the ligand preparation for achieving meaningful simulation results.

Target Selection Rationale

Based on the pharmacology of structurally related compounds like MDMA and MBDB, the primary targets for N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine are the monoamine transporters: SERT, DAT, and NET.[3] These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, and their inhibition is a key mechanism of action for many psychoactive drugs and antidepressants.[4][5][10]

Obtaining and Preparing the Protein Structure

Experimentally determined structures of human SERT, DAT, and NET are available in the Protein Data Bank (PDB). For instance, a cryo-EM structure of the human norepinephrine transporter (NET) is available under PDB ID 8Z1L.[11] In cases where an experimental structure is unavailable, homology modeling can be employed to generate a theoretical model based on the structure of a closely related protein.[12][13][14][15] However, it is important to be aware of the potential inaccuracies inherent in homology models, especially in loop regions.

Once a PDB structure is obtained, it must be carefully prepared for simulation. This involves:

  • Removing water molecules and other non-essential heteroatoms.

  • Adding hydrogen atoms , as they are typically not resolved in X-ray crystal structures.

  • Assigning protonation states to titratable residues (e.g., Histidine, Aspartate, Glutamate) at the desired pH.

  • Modeling missing residues or loops. If short segments are missing, loop modeling algorithms can be used to build them.

Defining the Binding Site

The binding site, or the region where the ligand is expected to bind, must be clearly defined. For the monoamine transporters, the substrate and inhibitor binding site is located in the transmembrane domain.[16][17] Co-crystallized ligands in existing PDB structures can provide a reliable guide to the location and extent of the binding pocket.

Chapter 3: Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein.[18][19] It is a valuable tool for generating initial binding poses that can be further refined with more computationally intensive methods.

Docking Workflow

A typical molecular docking workflow involves:

  • Preparation of the receptor and ligand files: This includes adding charges and defining atom types, as described in the previous chapters.

  • Grid generation: A grid box is defined around the binding site of the protein. The docking algorithm will only search for binding poses within this defined space.

  • Running the docking simulation: The docking software, such as AutoDock Vina or Glide, will systematically explore different conformations and orientations of the ligand within the grid box and score them based on a scoring function.[20]

  • Analysis of the results: The output of a docking simulation is a set of predicted binding poses, each with a corresponding binding score. These poses should be visually inspected and analyzed for key interactions with the protein.

Causality in Docking Choices

The choice of docking software and scoring function can significantly impact the results. It is advisable to use multiple docking programs and compare their predictions. Furthermore, a crucial validation step is to re-dock a known co-crystallized ligand into its receptor. A successful re-docking, where the predicted pose closely matches the experimental one, provides confidence in the chosen docking protocol.

G Figure 1: Molecular Docking Workflow A Ligand Preparation C Grid Generation A->C B Receptor Preparation B->C D Docking Simulation C->D E Pose Analysis & Scoring D->E G Figure 2: MD Simulation Protocol A System Setup (Solvation & Ionization) B Energy Minimization A->B C Equilibration (NVT & NPT) B->C D Production MD C->D E Trajectory Analysis D->E

Caption: A typical workflow for molecular dynamics simulations.

Chapter 5: Binding Free Energy Calculations

A quantitative prediction of the binding affinity is often the ultimate goal of a theoretical modeling study. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are popular approaches for estimating the binding free energy from MD simulation trajectories. [21][22]

The MM/PBSA and MM/GBSA Methodologies

These methods calculate the binding free energy by combining the molecular mechanics energy of the complex with a continuum solvation model. The binding free energy (ΔG_bind) is calculated as the difference between the free energy of the complex and the free energies of the unbound receptor and ligand.

ΔG_bind = G_complex - (G_receptor + G_ligand)

Each of these terms is further broken down into:

  • Molecular mechanics energy (ΔE_MM): includes bond, angle, dihedral, and van der Waals interactions.

  • Solvation free energy (ΔG_solv): is composed of a polar and a non-polar component. The polar component is calculated using either the Poisson-Boltzmann (PB) or Generalized Born (GB) model, while the non-polar component is typically estimated from the solvent-accessible surface area (SASA).

  • Entropic contribution (-TΔS): is the most challenging term to calculate and is often neglected, leading to a relative, rather than absolute, binding free energy.

Practical Implementation

The MM/PBSA and MM/GBSA calculations are typically performed on a set of snapshots extracted from the production MD trajectory. This "post-processing" approach provides a more accurate estimate of the binding affinity than docking scores alone.

Table 2: Comparison of Docking and MD-based Binding Energy Methods

FeatureMolecular DockingMM/PBSA & MM/GBSA
Computational Cost LowHigh
Accuracy QualitativeSemi-quantitative
Inclusion of Solvent Implicit (in some scoring functions)Explicit (in MD) and Implicit (in energy calculation)
Protein Flexibility LimitedExplicitly modeled
Output Binding pose and scoreBinding free energy

Conclusion and Future Directions

This technical guide has provided a comprehensive roadmap for the theoretical modeling of N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine binding to its putative biological targets. By following the detailed protocols for ligand and protein preparation, molecular docking, molecular dynamics simulations, and binding free energy calculations, researchers can gain valuable insights into the molecular determinants of this interaction.

Future work could involve the use of more advanced techniques, such as enhanced sampling methods to explore larger conformational changes, or quantum mechanics/molecular mechanics (QM/MM) calculations to more accurately model the electronic effects within the binding site. The integration of these computational predictions with experimental data will be crucial for a complete understanding of the pharmacology of this compound and for the development of novel therapeutic agents.

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Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Characterization of N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine at Monoamine Transporters

Introduction and Scientific Rationale The monoamine transporters—dopamine (DAT), norepinephrine (NET), and serotonin (SERT)—are critical regulators of neurotransmission and primary targets for a wide range of therapeutic...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scientific Rationale

The monoamine transporters—dopamine (DAT), norepinephrine (NET), and serotonin (SERT)—are critical regulators of neurotransmission and primary targets for a wide range of therapeutic agents and drugs of abuse.[1] These transporters, members of the solute carrier 6 (SLC6) family, terminate synaptic signaling by clearing their respective neurotransmitters from the extracellular space back into the presynaptic neuron.[2] The study of novel psychoactive substances and their analogs is crucial for understanding the molecular mechanisms that govern transporter function and for the development of new therapeutics.

N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine, also known as N-isopropyl-3,4-methylenedioxyamphetamine (MDIP or MAPI), is a structural analog of the well-characterized psychoactive compound 3,4-methylenedioxymethamphetamine (MDMA). While MDMA is known to act as a substrate for all three monoamine transporters, inducing neurotransmitter release, the pharmacological profile of MAPI is less understood.[3][4] The key structural difference is the substitution of MDMA's N-methyl group with a larger N-isopropyl group.

This modification is of significant scientific interest. Structure-activity relationship (SAR) studies on amphetamine and cathinone analogs have consistently shown that increasing the size of the N-alkyl substituent systematically alters a compound's interaction with monoamine transporters.[5][6] Specifically, lengthening the N-alkyl chain tends to decrease potency and can convert a compound from a transportable substrate (a "releaser") into a non-transported inhibitor (a "blocker"), particularly at DAT and NET.[5][6] Therefore, characterizing MAPI at the monoamine transporters provides a valuable opportunity to probe the steric limitations of the substrate binding and translocation pathway.

These application notes provide a comprehensive guide for researchers to fully characterize the in vitro pharmacology of MAPI at human monoamine transporters, focusing on protocols to determine its potency as an inhibitor and its capacity to act as a substrate.

Foundational Concepts: Transporter-Ligand Interactions

Compounds like MAPI can interact with monoamine transporters in two primary ways:

  • Inhibition of Uptake: The compound binds to the transporter, typically at the same site as the endogenous substrate, and physically obstructs the reuptake process. These compounds are referred to as inhibitors or blockers. Most therapeutic antidepressants, like selective serotonin reuptake inhibitors (SSRIs), function this way.[1]

  • Substrate-Mediated Release: The compound not only binds but is also actively transported into the neuron. Once inside, it disrupts the vesicular storage of monoamines via interaction with the vesicular monoamine transporter 2 (VMAT2) and promotes a reversal of the transporter's direction, causing a significant efflux of neurotransmitter into the synapse.[7] Amphetamines and MDMA are classic examples of releasing agents.[3]

Distinguishing between these two mechanisms is fundamental to understanding a compound's pharmacological profile. The following protocols are designed to elucidate both aspects of MAPI's activity.

Comparative Pharmacological Data

While specific, peer-reviewed quantitative data for MAPI is not widely available, its activity can be predicted based on established SAR principles. The following table presents data for the parent compounds, 3,4-methylenedioxyamphetamine (MDA) and MDMA, to provide a baseline for comparison.

CompoundTransporterAssay TypeParameterValue (µM)ClassificationReference(s)
MDMA hNETUptake InhibitionIC₅₀2.1Substrate/Releaser[8]
hDATUptake InhibitionIC₅₀12.6Substrate/Releaser[8]
hSERTUptake InhibitionIC₅₀7.6Substrate/Releaser[8]
hVMAT2Uptake InhibitionIC₅₀20Inhibitor[8]
MAPI hNETUptake InhibitionIC₅₀Predicted > 2.1Predicted InhibitorSAR[5][6]
(Predicted)hDATUptake InhibitionIC₅₀Predicted > 12.6Predicted InhibitorSAR[5][6]
hSERTUptake InhibitionIC₅₀Predicted > 7.6Predicted Substrate/InhibitorSAR[5][6]

Note: Predicted values for MAPI are based on the general trend that increasing N-alkyl chain length reduces potency and substrate activity, especially at DAT and NET.[5][6]

Experimental Protocols

The following protocols provide step-by-step methodologies for the comprehensive characterization of MAPI. For all assays, it is critical to use human embryonic kidney 293 (HEK293) cells or other suitable cell lines stably expressing the human transporter of interest (hDAT, hNET, or hSERT).

Protocol 1: Monoamine Uptake Inhibition Assay

This functional assay determines the concentration of MAPI required to inhibit the transporter-mediated uptake of a radiolabeled substrate by 50% (IC₅₀).

Causality: This assay directly measures the functional consequence of a compound's interaction with the transporter. By preventing the uptake of a labeled substrate, it quantifies the compound's potency as an inhibitor, regardless of whether it is also transported.

Workflow: Uptake Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis plate_cells 1. Plate HEK293-hMAT cells in 96-well plates wash_cells 2. Wash cells with Krebs-HEPES Buffer (KHB) plate_cells->wash_cells preincubate 3. Pre-incubate with MAPI (various concentrations) or vehicle (5-10 min) wash_cells->preincubate initiate_uptake 4. Add [³H]Substrate (e.g., [³H]DA, [³H]NE, [³H]5-HT) preincubate->initiate_uptake incubate 5. Incubate (1-5 min) at room temperature initiate_uptake->incubate terminate 6. Terminate uptake with ice-cold KHB wash incubate->terminate lyse 7. Lyse cells (e.g., 1% SDS) terminate->lyse scint_count 8. Quantify radioactivity (Scintillation Counting) lyse->scint_count calc 9. Calculate IC₅₀ using non-linear regression scint_count->calc

Uptake Inhibition Assay Workflow Diagram.

Materials:

  • HEK293 cells stably expressing hDAT, hNET, or hSERT

  • 96-well cell culture plates

  • Krebs-HEPES Buffer (KHB): 120 mM NaCl, 3 mM KCl, 2 mM CaCl₂, 2 mM MgCl₂, 10 mM HEPES, pH 7.3

  • Radiolabeled substrates: [³H]dopamine (DA), [³H]norepinephrine (NE), or [³H]serotonin (5-HT)

  • MAPI stock solution (in DMSO or water)

  • Reference inhibitors for non-specific uptake: 10 µM Cocaine (for DAT), 10 µM Desipramine (for NET), 10 µM Fluoxetine (for SERT)

  • Scintillation fluid and microplates

  • Liquid scintillation counter

Procedure:

  • Cell Plating: Seed HEK293-hMAT cells into a 96-well plate at an appropriate density (e.g., 50,000 cells/well) and grow to near confluence (24-48 hours).

  • Preparation: On the day of the assay, aspirate the growth medium and wash each well once with 100 µL of room temperature KHB.

  • Pre-incubation: Add 50 µL of KHB containing varying concentrations of MAPI (typically from 1 nM to 100 µM), vehicle (for total uptake), or a saturating concentration of a reference inhibitor (for non-specific uptake) to the appropriate wells. Incubate for 5-10 minutes at room temperature.

  • Initiate Uptake: Initiate the reaction by adding 50 µL of KHB containing the radiolabeled substrate at a concentration near its Kₘ value (e.g., 100-200 nM [³H]DA or [³H]5-HT).

  • Incubation: Incubate for a short period to measure the initial rate of uptake (e.g., 1-3 minutes for DAT/SERT, 3-5 minutes for NET). This is a critical step to ensure the measurement reflects transport rate, not accumulation.

  • Termination: Rapidly terminate the uptake by aspirating the solution and washing the wells 2-3 times with 150 µL of ice-cold KHB.

  • Lysis: Add 100 µL of 1% Sodium Dodecyl Sulfate (SDS) to each well to lyse the cells and solubilize the radioactivity.

  • Quantification: Transfer the lysate to scintillation vials or a compatible microplate, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

Data Analysis:

  • Calculate Specific Uptake: Specific Uptake (CPM) = Total Uptake (CPM) - Non-specific Uptake (CPM).

  • Normalize the data as a percentage of the control (vehicle-only) specific uptake.

  • Plot the percent inhibition versus the logarithm of the MAPI concentration.

  • Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value.

Protocol 2: Competitive Radioligand Binding Assay

This assay determines the binding affinity (Kᵢ) of MAPI by measuring its ability to displace a specific, high-affinity radioligand from the transporter.

Causality: This protocol directly measures the physical occupation of the binding site. It is independent of the functional consequences (inhibition or release) and provides a true measure of affinity. The Kᵢ value is a fundamental physicochemical constant for the drug-transporter interaction.

Workflow: Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_separation Separation & Counting cluster_analysis Analysis prep_membranes 1. Prepare cell membranes from HEK293-hMAT cells incubate 2. Incubate membranes with: - Radioligand (e.g., [³H]WIN 35,428) - MAPI (various concentrations) - Buffer prep_membranes->incubate reach_eq 3. Allow to reach equilibrium (e.g., 60 min at 4°C or RT) incubate->reach_eq filter 4. Rapidly filter through glass fiber filters reach_eq->filter wash 5. Wash filters with ice-cold buffer filter->wash count 6. Measure radioactivity on filters wash->count calc_ic50 7. Calculate IC₅₀ from displacement curve count->calc_ic50 calc_ki 8. Calculate Kᵢ using Cheng-Prusoff equation calc_ic50->calc_ki

Competitive Radioligand Binding Assay Workflow.

Materials:

  • Cell membranes from HEK293-hMAT cells

  • Binding Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4)

  • Radioligands: [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET), [³H]Citalopram (for SERT)

  • MAPI stock solution

  • Reference ligands for non-specific binding (e.g., 10 µM Cocaine, 10 µM Desipramine, 10 µM Citalopram)

  • Glass fiber filters (e.g., GF/B or GF/C), pre-soaked in polyethyleneimine (PEI)

  • Filtration manifold/cell harvester

Procedure:

  • Membrane Preparation: Homogenize HEK293-hMAT cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend and wash the pellet, then store at -80°C until use. Determine protein concentration using a BCA or Bradford assay.

  • Assay Setup: In a 96-well plate, combine in each well:

    • 50 µL of binding buffer with or without MAPI (or reference ligand for non-specific binding).

    • 50 µL of radioligand solution (at a concentration near its Kₑ).

    • 100 µL of cell membrane suspension (20-50 µg protein).

  • Incubation: Incubate the plate for a sufficient time to reach equilibrium (e.g., 60-90 minutes) at an appropriate temperature (e.g., 4°C or room temperature) with gentle agitation.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This step separates the membrane-bound radioligand (trapped on the filter) from the free radioligand.

  • Washing: Immediately wash the filters 3-4 times with ice-cold binding buffer to remove any non-specifically bound radioactivity.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity.

Data Analysis:

  • Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.

  • Plot the percent specific binding versus the logarithm of the MAPI concentration.

  • Fit the data using non-linear regression to determine the IC₅₀.

  • Calculate the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + [L]/Kₑ) Where:

    • [L] is the concentration of the radioligand used.

    • Kₑ is the equilibrium dissociation constant of the radioligand for the transporter.

Protocol 3: Transporter-Mediated Release (Efflux) Assay

This assay directly tests whether MAPI is a substrate that can induce reverse transport of monoamines.

Causality: This is the definitive assay to distinguish a substrate from a simple inhibitor. An inhibitor will block uptake but will not cause release. A substrate will cause a significant, concentration-dependent increase in the efflux of a pre-loaded radiotracer, demonstrating its ability to be transported and to induce the transporter's reverse-flux conformation.

Mechanism: Inhibitor vs. Substrate/Releaser

G inhibitor_text Inhibitor (e.g., Cocaine) binds to the transporter's external binding site. block_text This blocks the reuptake of neurotransmitters (NT). NT concentration in the synapse increases. releaser_text Substrate (e.g., Amphetamine) is transported INTO the cell. It displaces NT from vesicles. reverse_text The transporter reverses direction, actively pumping NT OUT of the cell into the synapse (efflux). Synaptic\nCleft Synaptic Cleft Presynaptic\nNeuron Presynaptic Neuron Synaptic\nCleft->Presynaptic\nNeuron Monoamine Transporter

Conceptual difference between an inhibitor and a substrate.

Materials:

  • HEK293-hMAT cells grown in 24- or 48-well plates

  • Radiolabeled substrate for pre-loading: [³H]MPP⁺ (a non-metabolized substrate for all three transporters) or [³H]5-HT/[³H]DA.

  • Superfusion buffer (KHB)

  • MAPI stock solution

  • Positive control releaser (e.g., d-Amphetamine for DAT/NET, MDMA for SERT)

Procedure:

  • Pre-loading: Incubate confluent HEK293-hMAT cells with a low concentration of the radiolabeled substrate (e.g., 20 nM [³H]MPP⁺) in KHB for 30-60 minutes at 37°C to allow for accumulation within the cells.

  • Washing: Aspirate the loading solution and wash the cells 4-5 times with buffer to remove all extracellular radioactivity.

  • Baseline Release: Add fresh buffer to the wells and collect it after a set period (e.g., 5 minutes) to measure the baseline rate of efflux. Repeat this 2-3 times to establish a stable baseline.

  • Stimulated Release: Add buffer containing various concentrations of MAPI (or a positive control) to the wells.

  • Sample Collection: Collect the buffer (supernatant) at timed intervals (e.g., every 5 minutes for 20-30 minutes). Replace with fresh buffer containing the same concentration of MAPI at each interval.

  • Cell Lysis: At the end of the experiment, lyse the cells with 1% SDS to determine the amount of radioactivity remaining.

  • Quantification: Measure the radioactivity in all collected supernatant fractions and the final cell lysate.

Data Analysis:

  • Express the radioactivity released in each fraction as a percentage of the total radioactivity (sum of all fractions + final lysate).

  • Plot the percent release versus time for each concentration of MAPI.

  • To determine potency (EC₅₀), calculate the peak release induced by each concentration (above baseline) and plot this value against the logarithm of the MAPI concentration.

  • Fit the data to a sigmoidal dose-response curve to calculate the EC₅₀ and the maximum effect (Eₘₐₓ). A significant, concentration-dependent increase in release identifies MAPI as a substrate.

Conclusion and Future Directions

The protocols outlined in this document provide a robust framework for the complete in vitro characterization of N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine (MAPI) at the human monoamine transporters. By systematically determining its IC₅₀ values for uptake inhibition, Kᵢ values for binding affinity, and its capacity for substrate-mediated release, researchers can precisely define its pharmacological profile.

Based on established structure-activity relationships, it is hypothesized that the N-isopropyl group will render MAPI a less potent and less effective releasing agent than MDMA, particularly at DAT and NET, potentially acting as a pure inhibitor at these sites.[5][6] Verifying this hypothesis will provide valuable data on the steric constraints of the transporter binding pocket and the molecular determinants that distinguish substrates from inhibitors. This knowledge is fundamental not only for the field of toxicology and addiction but also for the rational design of novel therapeutics targeting these critical transporters.

References

  • Gannon, B. M., et al. (2017). N-Alkylated Analogs of 4-Methylamphetamine (4-MA) Differentially Affect Monoamine Transporters and Abuse Liability. Neuropsychopharmacology. Available at: [Link]

  • Hahn, M. K., et al. (2022). Serotonin Transporter and Plasma Membrane Monoamine Transporter Are Necessary for the Antidepressant-Like Effects of Ketamine in Mice. MDPI. Available at: [Link]

  • Simmler, L. D., et al. (2016). Monoamine transporter substrate structure-activity relationships. ResearchGate. Available at: [Link]

  • Mayer, F. P., et al. (2015). The profile of mephedrone on human monoamine transporters differs from 3,4-methylenedioxymethamphetamine primarily by lower potency at the vesicular monoamine transporter. PubMed. Available at: [Link]

  • Pereda, A. (2024). Molecular Physiology of the Neuronal Synapse. MDPI. Available at: [Link]

  • Luethi, D., et al. (2022). Bioisosteric analogs of MDMA: improving the pharmacological profile?. PMC. Available at: [Link]

  • Luethi, D., et al. (2022). Bioisosteric analogs of MDMA: Improving the pharmacological profile?. University of Insubria. Available at: [Link]

  • Gannon, B. M., et al. (2023). Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones. PMC. Available at: [Link]

  • Gatley, J., et al. (2018). Methylenedioxypyrovalerone (MDPV) Rapidly Increases Dopamine Transporter and Vesicular Monoamine Transporter-2 Function. ResearchGate. Available at: [Link]

  • Wold, A. T., et al. (2016). Vesicular Monoamine Transporter 2 and the Acute and Long-Term Response to 3,4-(±)-Methylenedioxymethamphetamine. PubMed Central. Available at: [Link]

  • Koldsø, H., et al. (2014). Monoamine transporters: insights from molecular dynamics simulations. Frontiers. Available at: [Link]

  • Gannon, B. M., et al. (2017). Effects of N-Alkyl-4-Methylamphetamine Optical Isomers on Plasma Membrane Monoamine Transporters and Abuse-Related Behavior. ResearchGate. Available at: [Link]

  • O'Shea, E., et al. (2001). 3,4-Methylenedioxymethamphetamine induces monoamine release, but not toxicity, when administered centrally at a concentration occurring following a peripherally injected neurotoxic dose. PubMed. Available at: [Link]

  • National Center for Biotechnology Information. N-((2H-1,3-Benzodioxol-5-yl)methyl)propan-2-amine. PubChem. Available at: [Link]

  • Wikipedia. 3,4-Methylenedioxy-N-isopropylamphetamine. Available at: [Link]

  • PharmaCompass. 1-(1,3-benzodioxol-5-yl)-N-methylpropan-2-amine;hydrochloride. Available at: [Link]

  • National Center for Biotechnology Information. 1-(1,3-benzodioxol-5-yl)-N-methylpropan-2-amine chloride. PubChem. Available at: [Link]

  • Cheng, M. H., & Torres, G. E. (2019). Monoamine transporters: structure, intrinsic dynamics and allosteric regulation. PMC. Available at: [Link]

  • National Center for Biotechnology Information. N-[1-(1,3-benzodioxol-5-yl)propan-2-yl]-N-methylacetamide. PubChem. Available at: [Link]

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Application

experimental protocol for N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine administration in mice

Application Note & Experimental Protocol Topic: Preclinical Administration of N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine (MDIP) in Murine Models Abstract This document provides a detailed experimental framework for the...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Experimental Protocol

Topic: Preclinical Administration of N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine (MDIP) in Murine Models

Abstract This document provides a detailed experimental framework for the preclinical administration and initial characterization of N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine, also known as 3,4-Methylenedioxy-N-isopropylamphetamine (MDIP), in mouse models. MDIP is a psychoactive compound of the phenethylamine and amphetamine class, first synthesized by Alexander Shulgin.[1] Crucially, there is a significant lack of published data regarding its pharmacology, pharmacokinetics, and toxicology.[1] This protocol is therefore designed as a foundational guide for researchers to conduct exploratory studies with the highest standards of scientific rigor and ethical consideration. We will detail procedures for dose formulation, multi-route administration, and subsequent pharmacokinetic and behavioral analyses, all within a robust ethical framework. The causality behind each experimental choice is explained to ensure protocols are self-validating and adaptable for specific research questions.

Compound Profile & Critical Safety Precautions

N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine (MDIP) is the N-isopropyl analogue of 3,4-methylenedioxyamphetamine (MDA).[1] Its structural similarity to other methylenedioxy-substituted amphetamines suggests potential psychoactive, specifically psychostimulant, properties.

Table 1: Chemical and Physical Properties of MDIP

Property Value Source
IUPAC Name N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine [2]
Synonyms 3,4-Methylenedioxy-N-isopropylamphetamine, MDIP, MDIPA [1]
Molecular Formula C₁₃H₁₉NO₂ [1]
Molar Mass 221.300 g/mol [1]

| PubChem CID | 3057996 |[1] |

⚠️ Critical Safety Warning: The toxicological profile of MDIP is unknown. Researchers must treat this compound as potentially hazardous. All handling, preparation, and administration must be conducted within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and nitrile gloves. Institutional safety office approval is mandatory before commencing any work.

Ethical Framework and Regulatory Compliance

All procedures involving animals must be performed in strict accordance with ethical guidelines and receive prior approval from an institutional animal care and use committee (IACUC) or equivalent ethics board.[3][4]

  • The 3Rs (Replacement, Reduction, Refinement): This protocol is designed with the 3Rs as a guiding principle.[3][5]

    • Replacement: As this is a novel compound characterization, in-vivo studies are necessary, but should be preceded by any available in-vitro assessments.

    • Reduction: Employ efficient experimental designs, such as using satellite groups for pharmacokinetics, to minimize the total number of animals used.

    • Refinement: Procedures must be refined to minimize pain, suffering, and distress. This includes using appropriate restraint techniques, correct needle gauges, and defining clear humane endpoints.[4][6]

  • Humane Endpoints: Clear criteria for early euthanasia must be established in the IACUC protocol. These may include significant weight loss (>20%), severe or persistent distress, or other adverse reactions. Animals must be monitored closely following administration.[6]

Experimental Design & Dose Formulation

Dose Rationale and Calculation

Due to the absence of preclinical data for MDIP, initial dose selection must be extrapolated from the limited human data provided by Shulgin, who reported a "mild threshold" effect at 250 mg.[1] We will use allometric scaling based on Body Surface Area (BSA) to calculate a Human Equivalent Dose (HED) and then convert it to a mouse-appropriate dose.

Step 1: Calculate Human Dose in mg/kg Assuming a standard human weight of 70 kg:

  • Dose = 250 mg / 70 kg = 3.57 mg/kg

Step 2: Convert Human Dose to Mouse Equivalent Dose (MED) The conversion relies on Km factors (Body weight / BSA).[7][8]

  • Human Kₘ = 37

  • Mouse Kₘ = 3

  • Conversion Factor = Human Kₘ / Mouse Kₘ = 37 / 3 ≈ 12.3

MED (mg/kg) = Human Dose (mg/kg) × Conversion Factor MED (mg/kg) = 3.57 mg/kg × 12.3 ≈ 44 mg/kg

This calculated dose of ~44 mg/kg should be considered a high-end estimate for initial exploratory studies. It is strongly recommended to begin with a dose-response curve, starting at a fraction of this value.

Table 2: Recommended Dose Ranges for Initial Exploratory Studies in Mice

Dose Level Dose (mg/kg) Rationale
Low 5 - 10 mg/kg To assess for any effects at lower exposures and establish a safety baseline.
Medium 20 - 25 mg/kg Approximately 50% of the calculated MED, to observe potential dose-dependent effects.

| High | 40 - 50 mg/kg | Aligned with the allometrically scaled dose from human data; potential for pronounced effects and toxicity.[9][10] |

Vehicle Selection and Compound Preparation Protocol

The choice of vehicle is critical for ensuring the solubility and bioavailability of the compound. Given MDIP's structure, it is likely a hydrochloride salt or a freebase with poor water solubility.

Recommended Vehicle: 0.9% Sterile Saline with a minimal amount of a solubilizing agent if necessary (e.g., 1-2% DMSO and 1-2% Tween® 80). The final vehicle composition should be tested for any behavioral effects in a control group.

Protocol 3.2.1: Preparation of MDIP Dosing Solution (10 mg/mL)

  • Aseptic Technique: Perform all steps in a laminar flow hood or using aseptic techniques to ensure sterility of the final product for parenteral injection.[11]

  • Weigh Compound: Accurately weigh the required amount of MDIP hydrochloride salt in a sterile microcentrifuge tube.

  • Solubilization (if needed): If the compound is not freely soluble in saline, first dissolve it in a small volume of DMSO (e.g., 20 µL for every 10 mg of compound). Vortex gently.

  • Add Surfactant (if needed): Add an equal volume of Tween® 80 to the DMSO/compound mixture. Vortex gently to mix.

  • Final Dilution: Add sterile 0.9% saline incrementally to the desired final volume. Vortex between additions to ensure complete dissolution. The final concentration of DMSO and Tween® 80 should be kept below 5% each.

  • Sterile Filtration: Draw the final solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a new sterile vial.

  • Storage: Store the final solution at 4°C, protected from light. Prepare fresh solutions regularly and inspect for precipitation before each use.

Administration Protocols in Mice

The choice of administration route significantly impacts the rate of absorption and bioavailability.[11][12] Intraperitoneal (IP) injection is recommended for initial systemic studies due to its rapid absorption and technical feasibility. Subcutaneous (SC) and Oral Gavage (PO) are also described as common alternatives.[13][14]

Table 3: Guideline for Administration Volumes and Needle Sizes in Adult Mice

Route Max Volume Needle Size (Gauge) Absorption Rate
Intraperitoneal (IP) 2.0 mL 25 - 27 G Fast
Subcutaneous (SC) 2.0 mL 25 - 27 G Moderate
Oral Gavage (PO) 1.0 mL 20 - 22 G (ball-tipped) Slower / Variable

Source: Adapted from institutional guidelines.[11][12][14]

Protocol 4.1: Intraperitoneal (IP) Injection

  • Animal Restraint: Properly restrain the mouse by scruffing the neck and back to immobilize the head and expose the abdomen.[11]

  • Injection Site: Tilt the mouse so its head is pointing slightly downwards. Identify the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.

  • Needle Insertion: Using a 27 G needle, penetrate the skin and abdominal wall at a 15-30 degree angle.

  • Aspiration: Gently pull back on the plunger to ensure the needle has not entered a blood vessel (no blood) or organ (no colored fluid).

  • Injection: If aspiration is clear, inject the solution smoothly.

  • Withdrawal & Monitoring: Withdraw the needle and return the mouse to its cage. Monitor the animal for any immediate adverse reactions.

Protocol 4.2: Subcutaneous (SC) Injection

  • Animal Restraint: Scruff the mouse firmly to create a "tent" of loose skin over the shoulders.[14]

  • Needle Insertion: Insert a 26 G needle into the base of the skin tent, parallel to the spine.

  • Injection: Inject the solution to form a small bleb under the skin.

  • Withdrawal & Monitoring: Withdraw the needle, gently pinch the injection site to prevent leakage, and return the mouse to its cage for monitoring.

Protocol 4.3: Oral Gavage (PO)

  • Animal Restraint: Restrain the mouse firmly, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.

  • Gavage Needle Insertion: Gently insert a flexible, ball-tipped gavage needle into the mouth, passing it over the tongue and along the side of the mouth towards the esophagus. Do not force the needle; if resistance is met, withdraw and reposition.

  • Solution Delivery: Once the needle is in the esophagus (approximately at the level of the last rib), deliver the solution slowly.

  • Withdrawal & Monitoring: Remove the needle smoothly and monitor the mouse for signs of respiratory distress, which could indicate accidental tracheal administration.

experimental_workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis & Endpoint acclimation Animal Acclimation (≥ 7 days) dose_prep Dose Formulation (Protocol 3.2.1) acclimation->dose_prep iacuc IACUC Protocol Approval iacuc->acclimation dosing Compound Administration (IP, SC, or PO) dose_prep->dosing behavior Behavioral Assessment (Section 6.0) dosing->behavior pk_sampling PK Blood Sampling (Section 5.0) dosing->pk_sampling data_analysis Data Analysis behavior->data_analysis pk_sampling->data_analysis endpoint Humane Endpoint & Tissue Collection data_analysis->endpoint pk_workflow cluster_sampling Blood Sampling (Satellite Groups) start Administer MDIP (e.g., 20 mg/kg IP) t1 T1 = 5 min t2 T2 = 15 min t_etc ... tn Tn = 24 hr process Plasma Separation (Centrifugation) t1->process t2->process t_etc->process tn->process analyze LC-MS/MS Analysis process->analyze end Determine PK Parameters (Cmax, Tmax, AUC, t½) analyze->end

Sources

Method

analytical methods for detecting N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine in tissue

An Application Guide for the Quantitative Analysis of N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine in Tissue Samples Abstract This technical guide provides a comprehensive framework for the development and validation of...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Quantitative Analysis of N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine in Tissue Samples

Abstract

This technical guide provides a comprehensive framework for the development and validation of analytical methods for the detection and quantification of N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine in biological tissue. As a structural isomer of the more widely known 3,4-Methylenedioxy-N-ethylamphetamine (MDEA), the principles and methodologies detailed herein are broadly applicable to the analysis of substituted phenethylamines and related designer drugs. We present detailed protocols for sample preparation using Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE), followed by instrumental analysis using Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization and the current gold-standard, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each section emphasizes the scientific rationale behind procedural choices, ensuring the development of robust, accurate, and defensible results for researchers, forensic toxicologists, and drug development professionals.

Introduction and Analyte Characterization

The target analyte, N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine, is a designer amine featuring the characteristic 1,3-benzodioxole moiety common to many psychoactive substances.

  • IUPAC Name: N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine[1]

  • Molecular Formula: C₁₁H₁₅NO₂[1]

  • Molecular Weight: 193.24 g/mol [1]

It is a structural isomer of controlled substances like MDEA. While methodologies in published literature frequently reference MDEA or its parent compound MDMA, the analytical strategies are directly transferable due to shared physicochemical properties, namely the basic secondary amine and the benzodioxole ring structure.[2] The detection of such compounds in tissue is paramount in forensic investigations to determine cause of death and in clinical research to understand pharmacokinetics and tissue distribution.

The primary analytical challenge lies in extracting the analyte from a complex biological matrix at low concentrations while eliminating endogenous interferences such as lipids, proteins, and salts that can compromise analytical accuracy.[3]

Tissue Sample Preparation: The Foundation of Accurate Analysis

Effective sample preparation is the most critical stage of the analytical workflow. Its objectives are to isolate the target analyte from the complex tissue matrix, eliminate interfering substances, and concentrate the analyte to a level suitable for instrumental detection. The inclusion of a stable isotope-labeled (SIL) internal standard at the very beginning of this process is mandatory for achieving accurate and precise quantification, as it corrects for analyte loss during extraction and mitigates matrix effects during analysis.[4][5]

Internal Standard Selection and Use

For robust quantification, a SIL internal standard is the first choice.[5] An ideal SIL standard, such as a custom-synthesized N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine-d₅, co-elutes with the analyte and experiences identical ionization and fragmentation behavior, perfectly compensating for variations.[4][6] If a specific SIL standard is unavailable, one for a closely related compound like MDEA-d₅ or MDMA-d₅ can be used.[7]

Expert Insight: The internal standard must be added to the tissue homogenate before any extraction steps. This ensures it experiences the same process as the native analyte, from protein precipitation to final elution, providing a true correction for recovery and matrix effects.[4]

Tissue Homogenization
  • Accurately weigh 1 gram of thawed tissue (e.g., liver, brain, muscle) into a suitable homogenization tube.

  • Add the appropriate amount of internal standard solution.

  • Add 3-4 mL of ice-cold buffer (e.g., 0.1 M phosphate buffer, pH 7.4) or saline.

  • Homogenize the tissue using a mechanical homogenizer (e.g., rotor-stator or bead beater) until a uniform suspension is achieved. Keep the sample on ice to prevent degradation.

Extraction Protocols

Two primary extraction techniques are recommended: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

LLE is a classic, cost-effective technique that partitions the analyte between two immiscible liquid phases based on its solubility and charge state.[8][9] For basic amines like our target analyte, pH control is paramount.

Step-by-Step LLE Protocol:

  • To 1 mL of tissue homogenate, add 100 µL of a strong base (e.g., 5 M NaOH) to adjust the pH to >10. This deprotonates the secondary amine, rendering it neutral and more soluble in organic solvents.

  • Add 5 mL of a suitable organic extraction solvent (e.g., a mixture of n-butyl chloride, ethyl acetate, or hexane/isoamyl alcohol).

  • Vortex vigorously for 2 minutes, then centrifuge at 3000 x g for 10 minutes to separate the layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Optional but recommended for cleaner extracts: Perform a back-extraction. Add 2 mL of a dilute acid (e.g., 0.1 M HCl) to the organic extract. Vortex and centrifuge. The protonated analyte will move into the aqueous layer, leaving neutral interferences behind in the organic layer.

  • Discard the organic layer. Basify the aqueous layer again with strong base and re-extract with fresh organic solvent.

  • Evaporate the final organic extract to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in a small volume (e.g., 100 µL) of mobile phase (for LC-MS) or derivatization solvent (for GC-MS).

SPE offers higher selectivity and cleaner extracts compared to LLE by utilizing a solid sorbent to retain the analyte while interferences are washed away.[10][11] A mixed-mode cation exchange cartridge is ideal for extracting basic drugs.

Step-by-Step SPE Protocol:

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., 200 mg) by passing 3 mL of methanol followed by 3 mL of deionized water through the sorbent.

  • Equilibration: Equilibrate the cartridge with 3 mL of 0.1 M phosphate buffer (pH 6.0). Do not allow the sorbent to go dry.

  • Loading: Load the 1 mL of tissue homogenate (pre-treated with acid to ensure the analyte is protonated, if necessary) onto the cartridge.

  • Washing: Wash the cartridge with 3 mL of deionized water, followed by 3 mL of methanol to remove polar and non-polar interferences, respectively.

  • Elution: Elute the analyte with 3 mL of a freshly prepared solution of 5% ammonium hydroxide in ethyl acetate (or another suitable organic solvent). The basic modifier neutralizes the analyte, releasing it from the sorbent.

  • Dry-Down & Reconstitution: Evaporate the eluate to dryness and reconstitute as described in the LLE protocol.

Workflow for Tissue Sample Preparation

G cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Tissue 1. Weigh Tissue Sample IS 2. Add Stable Isotope Internal Standard (SIL IS) Tissue->IS Homogenize 3. Homogenize in Buffer IS->Homogenize LLE Option A: Liquid-Liquid Extraction (LLE) Homogenize->LLE SPE Option B: Solid-Phase Extraction (SPE) Homogenize->SPE Drydown 4. Evaporate to Dryness LLE->Drydown SPE->Drydown Reconstitute 5. Reconstitute Extract Drydown->Reconstitute GCMS GC-MS Analysis (Requires Derivatization) Reconstitute->GCMS LCMS LC-MS/MS Analysis Reconstitute->LCMS

Caption: General workflow for the extraction of N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine from tissue.

Instrumental Analysis by GC-MS

Gas Chromatography-Mass Spectrometry is a robust technique for the analysis of volatile and semi-volatile compounds. For amphetamine-like substances, derivatization is a crucial prerequisite to analysis.[12]

The Rationale for Derivatization

The secondary amine in the target analyte is polar and contains an active hydrogen, leading to poor peak shape (tailing) and potential thermal degradation in the hot GC injector. Derivatization replaces the active hydrogen with a nonpolar group, which:

  • Increases Volatility: Allowing for elution at lower temperatures.

  • Improves Peak Shape: Resulting in better resolution and sensitivity.[12]

  • Creates Characteristic Fragments: Yielding mass spectra with high molecular weight ions that are more specific and useful for identification and quantification.[13]

Derivatization Protocol (Acylation Example)

Acylation with reagents like Heptafluorobutyric Anhydride (HFBA) or Pentafluoropropionic Anhydride (PFPA) is common and effective.[8][14][15]

  • To the dried sample extract, add 50 µL of ethyl acetate and 50 µL of HFBA.

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cool the vial to room temperature.

  • Evaporate the excess reagent under a gentle stream of nitrogen.

  • Reconstitute the derivatized sample in 100 µL of a suitable solvent (e.g., ethyl acetate) for injection.

GC-MS Instrumental Parameters

The following table provides typical starting parameters for a GC-MS method. These must be optimized for the specific instrument and column used.

ParameterTypical SettingRationale
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness; 5% Phenyl-Methylpolysiloxane (e.g., Rxi-5Sil MS)[12]Provides good resolution for a wide range of drug compounds. Low-bleed columns are essential for MS detection.
Carrier Gas Helium, constant flow rate of 1.0-1.2 mL/minInert gas providing good chromatographic efficiency.
Injection Mode Splitless, 1 µL injection volumeMaximizes the amount of analyte transferred to the column, enhancing sensitivity for trace analysis.
Inlet Temp. 250 °CEnsures rapid volatilization of the derivatized analyte without causing thermal degradation.
Oven Program Initial: 80°C (hold 1 min), Ramp: 15°C/min to 280°C, Hold: 5 minA temperature gradient to separate analytes based on boiling points. Must be optimized for specific derivatives.
MS Interface 280 °CPrevents condensation of the analyte before entering the mass spectrometer.
Ionization Mode Electron Ionization (EI) at 70 eVStandard mode that produces repeatable, library-searchable fragmentation patterns.
Acquisition Selected Ion Monitoring (SIM)For quantitative analysis, monitor 3-4 characteristic ions for the analyte and internal standard for maximum sensitivity and specificity.

Workflow for GC-MS Analysis

cluster_gcms GC-MS Analysis Workflow Reconstituted_Extract Reconstituted Extract Derivatization Derivatization (e.g., with HFBA) Reconstituted_Extract->Derivatization GC_Injection GC Injection (Splitless) Derivatization->GC_Injection GC_Separation Chromatographic Separation (e.g., Rxi-5Sil MS column) GC_Injection->GC_Separation MS_Ionization EI Ionization (70 eV) GC_Separation->MS_Ionization MS_Detection Mass Detection (SIM Mode) MS_Ionization->MS_Detection Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis

Caption: Key steps in the GC-MS analysis of N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine after derivatization.

Instrumental Analysis by LC-MS/MS

Liquid Chromatography coupled with Tandem Mass Spectrometry is the state-of-the-art technique for bioanalysis. Its primary advantage is the ability to analyze many polar compounds, like the target analyte, in their native form without derivatization, combined with exceptional sensitivity and specificity.[16]

Principle of LC-MS/MS

The reconstituted sample extract is injected into the LC system, where the analyte is separated from matrix components on a reversed-phase column. The column effluent enters the mass spectrometer's ion source (typically Electrospray Ionization, ESI), where the analyte molecules are ionized. In the first quadrupole (Q1), a specific precursor ion (e.g., the protonated molecule [M+H]⁺) is selected. This ion is then fragmented in the collision cell (Q2), and specific product ions are monitored in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides two levels of mass filtering, resulting in extremely high selectivity and sensitivity.[16]

LC-MS/MS Instrumental Parameters

The following table provides typical starting parameters for an LC-MS/MS method.

ParameterTypical SettingRationale
LC Column C18 Column (e.g., 50-100 mm length, 2.1 mm ID, <3 µm particle size)Reversed-phase chemistry provides good retention and separation for moderately polar basic compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons to facilitate positive ionization and promotes good peak shape.
Mobile Phase B 0.1% Formic Acid in Acetonitrile or MethanolOrganic solvent to elute the analyte from the C18 column.
Flow Rate 0.3 - 0.5 mL/minCompatible with standard ESI sources and 2.1 mm ID columns.
Gradient Start at 5-10% B, ramp to 95% B over several minutes, then re-equilibrate.A solvent gradient ensures that analytes of varying polarity are eluted efficiently as sharp peaks.
Ionization Mode Electrospray Ionization (ESI), PositiveThe secondary amine readily accepts a proton, making positive ESI the ideal ionization mode.
Acquisition Mode Multiple Reaction Monitoring (MRM)Provides the highest sensitivity and specificity for quantification by monitoring specific precursor → product ion transitions.
MRM Transitions To be determined experimentally by infusing a standard solution of the analyte. For [M+H]⁺ = 194.1, transitions would be selected based on the most stable and abundant product ions.At least two transitions should be monitored per analyte: one for quantification (quantifier) and one for confirmation (qualifier).

Expert Insight on Matrix Effects: In LC-MS, co-eluting matrix components can suppress or enhance the ionization of the target analyte, leading to inaccurate results.[17][18] A co-eluting SIL internal standard is the only reliable way to compensate for these effects, as it will be suppressed or enhanced to the same degree as the analyte, maintaining an accurate analyte-to-IS ratio.

Workflow for LC-MS/MS Analysis

cluster_lcms LC-MS/MS Analysis Workflow Reconstituted_Extract Reconstituted Extract LC_Injection LC Injection Reconstituted_Extract->LC_Injection LC_Separation Chromatographic Separation (C18 column) LC_Injection->LC_Separation ESI_Source Positive ESI Ionization LC_Separation->ESI_Source Q1 Q1: Precursor Ion Selection ([M+H]⁺) ESI_Source->Q1 Q2 Q2: Collision Induced Dissociation Q1->Q2 Q3 Q3: Product Ion Selection Q2->Q3 Detector MRM Detection & Quantification Q3->Detector

Caption: The process of quantitative analysis by LC-MS/MS using Multiple Reaction Monitoring (MRM).

Method Validation

Once a method is developed, it must be rigorously validated to demonstrate its suitability for the intended purpose.[19][20] Validation ensures that the method is reliable, reproducible, and accurate. Key validation parameters are defined by international guidelines.[21][22][23]

ParameterDefinitionTypical Acceptance Criteria for Bioanalytical Methods
Selectivity/Specificity The ability of the method to differentiate and quantify the analyte in the presence of other components.[19][21]No significant interfering peaks at the retention time of the analyte or IS in blank matrix samples.
Linearity & Range The ability to elicit test results that are directly proportional to the analyte concentration in samples.Calibration curve with a correlation coefficient (r²) ≥ 0.99.
Limit of Quantitation (LOQ) The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.[19]Signal-to-noise ratio ≥ 10; Accuracy within ±20%; Precision ≤20% CV.[8]
Accuracy (Recovery) The closeness of the measured value to the true value, assessed by analyzing spiked control samples.[20]Mean value should be within ±15% of the nominal value (±20% at the LOQ).
Precision The closeness of agreement between a series of measurements. Assessed as repeatability (intra-assay) and intermediate precision (inter-assay).[21]Coefficient of variation (CV) should not exceed 15% (20% at the LOQ).
Matrix Effect The direct or indirect alteration of the analytical response due to co-eluting components in the sample.Assessed by comparing the response of an analyte in post-extraction spiked matrix to its response in a neat solution. The IS should track and correct for any observed effect.
Stability The chemical stability of the analyte in the biological matrix under specific conditions (e.g., freeze-thaw cycles, long-term storage).[21]Analyte concentration should remain within ±15% of the initial concentration.

Conclusion

The reliable analysis of N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine and its isomers in tissue is a multi-step process that demands careful optimization and rigorous validation. The choice between GC-MS and LC-MS/MS will depend on available instrumentation and desired sensitivity. While GC-MS is a proven technique, it requires a derivatization step. LC-MS/MS is the modern standard, offering superior sensitivity and specificity without the need for derivatization. In all cases, meticulous sample preparation combined with the use of a stable isotope-labeled internal standard is the cornerstone of a method that produces accurate, precise, and legally defensible data.

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Application

Application Notes &amp; Protocols: Investigating N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine (MDPA) and its Analogs with Advanced Neuroimaging

Introduction: N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine, also known as Methylenedioxypropylamphetamine (MDPA), is a psychoactive compound of the substituted amphetamine class. It is structurally and functionally relat...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine, also known as Methylenedioxypropylamphetamine (MDPA), is a psychoactive compound of the substituted amphetamine class. It is structurally and functionally related to the more extensively studied compound 3,4-Methylenedioxymethamphetamine (MDMA). It is critical to clarify a common misconception: MDPA is not a neuroimaging agent or a "tracer" used to visualize brain processes. Instead, advanced neuroimaging techniques such as Positron Emission Tomography (PET) and functional Magnetic Resonance Imaging (fMRI) are powerful tools utilized to investigate the acute and long-term neurological effects of MDPA and its analogs on the brain.

This guide provides detailed application notes and protocols on how to leverage these neuroimaging modalities to study the pharmacodynamics and neural correlates of substances like MDPA. Given the limited direct research on MDPA, we will draw upon the extensive and well-established methodologies developed for studying MDMA to provide robust and validated protocols. The primary mechanism of action for these compounds involves potent interaction with the serotonin (5-HT) system, particularly the serotonin transporter (SERT), as well as effects on dopamine and norepinephrine systems.

Part 1: Application Notes & Scientific Rationale

Utilizing PET to Quantify Serotonin Transporter (SERT) Occupancy

Positron Emission Tomography (PET) is an invaluable molecular imaging technique that allows for the in-vivo quantification of specific molecular targets, such as neurotransmitter transporters. The primary application in the context of MDPA/MDMA research is to measure the compound's occupancy of SERT.

Causality Behind Experimental Choices:

  • Why PET? PET offers the unique ability to directly measure the binding of a drug to its target protein in the living brain. This provides a direct link between drug concentration and its primary mechanism of action.

  • Radiotracer Selection: The choice of radiotracer is paramount. For SERT, commonly used radioligands include ¹¹C-DASB and ¹²³I-ADAM. These tracers have high specificity and selectivity for SERT, allowing for accurate quantification. ¹¹C-DASB is often preferred in research settings due to its favorable kinetic properties.

  • Experimental Design: A displacement or occupancy study design is the gold standard. This typically involves a baseline PET scan (without the drug) and a second scan after administration of MDPA/MDMA. The reduction in radiotracer binding potential (BP_ND) between the two scans directly reflects the percentage of SERT sites occupied by the drug. This allows for the calculation of key pharmacokinetic/pharmacodynamic (PK/PD) parameters, such as the dose-dependent occupancy curve and the concentration of drug required to occupy 50% of the transporters (IC₅₀).

Employing fMRI to Assess Changes in Brain Connectivity and Activity

Functional Magnetic Resonance Imaging (fMRI) measures brain activity by detecting changes associated with blood flow. This technique is ideal for investigating how MDPA/MDMA alters neural circuit function and communication between brain regions.

Causality Behind Experimental Choices:

  • Why fMRI? Unlike PET, which measures a single molecular target, fMRI provides a global map of brain activity and network dynamics. It is non-invasive (aside from the drug administration) and offers excellent spatial and good temporal resolution.

  • Resting-State fMRI (rs-fMRI): This paradigm is particularly powerful for studying the effects of psychoactive substances. By having subjects lie quietly in the scanner, rs-fMRI can map intrinsic connectivity networks. MDMA has been shown to decrease connectivity within the default mode network (DMN) and increase connectivity between sensory and emotional processing networks, which may underlie its characteristic subjective effects.

  • Task-Based fMRI: This involves having the subject perform a specific cognitive or emotional task in the scanner (e.g., viewing fearful vs. neutral faces). This approach allows researchers to probe how the drug modulates brain activity in specific, functionally relevant circuits. For example, MDMA has been shown to decrease amygdala reactivity to negative emotional stimuli, providing a neural correlate for its potential therapeutic use in treating PTSD.

Part 2: Experimental Protocols

Protocol: Human SERT Occupancy Study Using PET

This protocol outlines a within-subject, placebo-controlled design to determine the dose-dependent occupancy of SERT by the test compound (e.g., MDPA).

1. Subject Recruitment & Screening:

  • Inclusion criteria: Healthy volunteers, age 21-50, with prior experience with psychedelic compounds to minimize anxiety.
  • Exclusion criteria: History of psychiatric illness, cardiovascular disease, substance use disorder, contraindications for MRI/PET.
  • Full medical and psychological screening is mandatory.

2. Study Design (Two-Scan Protocol):

  • Scan 1 (Baseline):
  • Acquire a high-resolution structural MRI for anatomical co-registration.
  • Position the subject in the PET scanner.
  • Begin intravenous infusion of the radiotracer (e.g., ¹¹C-DASB).
  • Acquire dynamic PET data for 90-120 minutes.
  • Intervention: Administer a single oral dose of the test compound or placebo.
  • Scan 2 (Post-Dosing):
  • At the predicted time of peak plasma concentration of the test compound, repeat the PET scan procedure (steps 2.2-2.4).

3. Data Analysis:

  • Perform motion correction on dynamic PET images.
  • Co-register the PET scans to the subject's structural MRI.
  • Delineate regions of interest (ROIs) known for high SERT density (e.g., striatum, thalamus, midbrain).
  • Generate time-activity curves (TACs) for each ROI.
  • Apply a kinetic model (e.g., the simplified reference tissue model, SRTM) to calculate the binding potential (BP_ND) for each scan. The cerebellum is often used as a reference region due to its negligible SERT density.
  • Calculate SERT occupancy using the formula: Occupancy (%) = [(BP_ND_Baseline - BP_ND_PostDosing) / BP_ND_Baseline] * 100

Quantitative Data Summary (Hypothetical Data for MDPA based on MDMA literature):

Dose (mg)Mean SERT Occupancy (%) in StriatumPlasma Concentration (ng/mL) at T_max
40 mg55-65%80-100
75 mg75-85%150-180
125 mg> 90%250-300
Protocol: Human Resting-State fMRI Study

This protocol details a double-blind, placebo-controlled crossover design to investigate changes in brain network connectivity.

1. Subject Preparation:

  • Subjects are instructed to fast for at least 4 hours prior to the study.
  • Acclimate the subject to the scanner environment to minimize motion and anxiety.

2. Experimental Workflow:

  • Pre-Dosing Scan: Acquire an initial 10-minute resting-state fMRI scan (eyes open, fixating on a cross).
  • Drug Administration: Administer the oral dose of the test compound or placebo.
  • Incubation Period: Allow 60-90 minutes for the drug to reach peak effects. During this time, the subject can rest quietly.
  • Post-Dosing Scan: Acquire a second 10-minute resting-state fMRI scan.
  • Washout Period: A period of at least 1-2 weeks is required before the subject returns for the second session to receive the other condition (drug or placebo).

3. fMRI Acquisition Parameters:

  • Scanner: 3T MRI scanner
  • Sequence: T2*-weighted echo-planar imaging (EPI)
  • TR/TE: 2000 ms / 30 ms
  • Voxel Size: 3x3x3 mm
  • Duration: 300 volumes (10 minutes)

4. Data Analysis Workflow:

  • Preprocessing: Standard fMRI preprocessing steps including motion correction, slice-timing correction, spatial normalization to a standard template (e.g., MNI), and spatial smoothing.
  • Denoising: Use advanced methods (e.g., ICA-AROMA) to remove noise artifacts from motion and physiological sources.
  • Seed-Based Connectivity Analysis:
  • Define a "seed" region of interest (e.g., the posterior cingulate cortex for the Default Mode Network).
  • Extract the average time-course from the seed region.
  • Calculate the temporal correlation between the seed's time-course and all other voxels in the brain.
  • Statistical Analysis: Perform a second-level analysis to compare the connectivity maps between the drug and placebo conditions.

Part 3: Visualizations & Diagrams

Mechanism of Action at the Serotonergic Synapse

MDMA_Mechanism cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron presyn_vesicle Synaptic Vesicles (containing 5-HT) vmat2 VMAT2 sert SERT Transporter synaptic_cleft Synaptic Cleft sert->synaptic_cleft 3. Massive 5-HT Efflux receptor 5-HT Receptors compound MDPA / MDMA compound->sert 1. Blocks & Reverses compound->vmat2 2. Inhibits synaptic_cleft->receptor 4. Receptor Binding

Caption: Proposed mechanism of MDPA/MDMA at the serotonin synapse.

Neuroimaging Experimental Workflow

Neuroimaging_Workflow cluster_prep Preparation Phase cluster_scan Imaging Session (Crossover Design) cluster_analysis Data Analysis Phase screening Subject Screening (Medical & Psych) consent Informed Consent screening->consent baseline Baseline Scan (PET or fMRI) consent->baseline admin Drug / Placebo Administration baseline->admin post_scan Post-Dosing Scan admin->post_scan washout Washout Period (1-2 Weeks) post_scan->washout Session 1 Complete preprocess Preprocessing (Motion Correction, Normalization) post_scan->preprocess washout->baseline Begin Session 2 modeling Kinetic Modeling (PET) or Connectivity Analysis (fMRI) preprocess->modeling stats Statistical Comparison (Drug vs. Placebo) modeling->stats

Caption: General workflow for a placebo-controlled neuroimaging study.

References

  • Carhart-Harris, R. L., et al. (2015). The effects of acutely administered 3,4-methylenedioxymethamphetamine on spontaneous brain function in healthy volunteers measured with fMRI and ASL. Biological Psychiatry. [Link]

  • Müller, F., et al. (2017). MDMA-induced changes in within-network connectivity and their association with subjective effects. Neuroimage. [Link]

Method

Application Notes &amp; Protocols: Investigating N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine and its Analogs in Addiction Research

Section 1: Introduction and Scientific Context Preliminary Statement on N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine The compound specified, N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine (PubChem CID: 280251), belongs to...

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Introduction and Scientific Context

Preliminary Statement on N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine

The compound specified, N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine (PubChem CID: 280251), belongs to the family of substituted benzodioxole compounds.[1] A thorough review of current scientific literature reveals a significant scarcity of published data regarding its specific pharmacological activity, mechanism of action, and application within addiction research. Its chemical structure features an isopropylamine group linked to a piperonylmethyl group.

Due to this lack of specific data, this guide will utilize a structurally related and extensively studied analog, 1-(1,3-benzodioxol-5-yl)-N-methylpropan-2-amine , commonly known as MDMA or by its non-proprietary name, midomafetamine , as a reference compound.[2][3][4] MDMA's well-documented psychoactive and reinforcing properties make it an exemplary model for detailing the preclinical behavioral protocols used to assess the addiction potential of novel compounds.

Pharmacological Background: The MDMA Analog Model

MDMA is a potent psychoactive substance classified as an entactogen.[2][5] Its primary mechanism of action involves the potent release of serotonin (5-HT), and to a lesser extent, dopamine (DA) and norepinephrine (NE), by reversing the direction of flow of their respective transporters (SERT, DAT, NET). This neurochemical cascade is believed to mediate its rewarding and reinforcing effects, which are critical endpoints in addiction research. The study of compounds like MDMA in preclinical models provides invaluable insight into the neurobiological underpinnings of substance use disorders.[6][7]

Section 2: Safety, Handling, and Compound Preparation

Laboratory Safety Precautions

Working with novel psychoactive compounds requires strict adherence to safety protocols. While a specific Safety Data Sheet (SDS) for N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine is not widely available, general precautions for handling amine compounds and potent central nervous system (CNS) agents should be followed.

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.

  • Ventilation: Handle the compound in a certified chemical fume hood to prevent inhalation of vapors or aerosols.

  • Handling: Avoid all direct contact with the substance. Use appropriate tools (spatulas, weigh boats) for handling powders. In case of accidental contact, wash the affected area thoroughly with soap and water.[8]

  • Disposal: Dispose of all waste materials in accordance with institutional and local regulations for chemical waste.

Solution Preparation for In Vivo Studies

For administration to laboratory animals, the compound (typically in its hydrochloride salt form for better solubility) must be dissolved in a sterile, physiologically compatible vehicle.

  • Vehicle Selection: Sterile 0.9% saline is the most common vehicle for intravenous (i.v.) or intraperitoneal (i.p.) injections.

  • Preparation:

    • Under sterile conditions, weigh the desired amount of the compound.

    • Add the appropriate volume of sterile saline to achieve the target concentration.

    • Gently vortex or sonicate the solution until the compound is fully dissolved.

    • Filter the final solution through a 0.22 µm syringe filter to ensure sterility before administration.

  • Stability: Prepare solutions fresh daily unless stability data indicates otherwise. Store at 4°C for short-term use.

Section 3: Preclinical Behavioral Models for Addiction Assessment

The addiction potential of a compound is evaluated using a battery of well-established behavioral paradigms in animal models, primarily rodents.[7][9][10] These models are designed to assess key components of addiction, including reinforcement, reward, motivation, and subjective effects.

Behavioral Paradigm Primary Endpoint Measured Underlying Principle
Drug Self-Administration Reinforcing efficacy and motivation to seek the drug.Operant Conditioning
Conditioned Place Preference (CPP) Rewarding properties and drug-context association.Pavlovian Conditioning
Drug Discrimination Subjective (interoceptive) effects of the drug.Operant Conditioning
Rationale for Model Selection
  • Drug Self-Administration (SA): This is considered the gold standard for assessing abuse liability.[11] It demonstrates that an animal will perform work (e.g., press a lever) to receive the drug, indicating the drug has reinforcing properties. It has high face and predictive validity for human drug-taking behavior.[7][12]

  • Conditioned Place Preference (CPP): This model is less labor-intensive than SA and effectively measures the rewarding value of a drug.[13] Animals learn to associate a specific environment with the drug's effects, and if the effects are rewarding, they will spend more time in that environment even when the drug is not present.[14][15]

  • Drug Discrimination (DD): This paradigm assesses what the drug "feels like" to the animal.[16][17] By training an animal to recognize the effects of a specific drug, researchers can test whether novel compounds produce similar subjective states, which is crucial for classifying their pharmacological profile.[18][19]

Section 4: Experimental Protocols

The following protocols are detailed for use in rats but can be adapted for mice with appropriate adjustments to dosages, equipment, and surgical procedures.

Protocol 1: Intravenous Self-Administration

This protocol determines if animals will voluntarily consume the test compound.

Workflow: Self-Administration Paradigm

G cluster_setup Phase 1: Preparation cluster_acq Phase 2: Acquisition cluster_test Phase 3: Testing Surgery Catheter Implantation (Jugular Vein) Recovery Post-Surgical Recovery (7 days) Surgery->Recovery Habituation Habituation to Operant Chambers Recovery->Habituation Acquisition Acquisition Training (e.g., FR1 Schedule) Habituation->Acquisition Stability Stable Responding Criterion Met Acquisition->Stability Extinction Extinction Sessions (No Drug/Cue) Stability->Extinction Reinstatement Reinstatement Test (Drug, Cue, or Stress) Extinction->Reinstatement

Caption: Workflow for a typical intravenous self-administration experiment.

Step-by-Step Methodology:

  • Subjects: Adult male Sprague-Dawley or Wistar rats (250-300g). House individually with ad libitum access to food and water unless otherwise specified.

  • Surgery: Anesthetize the rat and surgically implant a chronic indwelling catheter into the right jugular vein. The catheter tubing is passed subcutaneously to exit at the mid-scapular region.

  • Recovery: Allow at least 7 days for recovery. During this period, flush catheters daily with a heparinized saline solution to maintain patency.

  • Apparatus: Standard operant conditioning chambers equipped with two levers, a cue light above the active lever, and an infusion pump.[20]

  • Acquisition Phase (Fixed Ratio 1 Schedule):

    • Place the rat in the chamber for a 2-hour session daily.

    • A press on the "active" lever results in a single intravenous infusion of the drug (e.g., 0.1 mg/kg/infusion) over ~5 seconds, accompanied by the illumination of the cue light (e.g., for 20 seconds).

    • During the 20-second cue/time-out period, active lever presses have no consequence.

    • Presses on the "inactive" lever are recorded but have no programmed consequences.

    • Continue training until a stable baseline of responding is achieved (e.g., <20% variation in intake over 3 consecutive days).[12]

  • Extinction Phase:

    • Once acquisition is stable, begin extinction sessions where active lever presses no longer result in drug infusion or cue light presentation.

    • Continue until responding on the active lever decreases to a predefined criterion (e.g., <25% of the acquisition baseline).[9]

  • Reinstatement Phase:

    • To model relapse, test for reinstatement of drug-seeking behavior by exposing the animal to a trigger:

      • Drug-Primed: A non-contingent injection of the training drug.

      • Cue-Induced: Presentation of the drug-associated cue light following an active lever press (without drug infusion).

      • Stress-Induced: Exposure to a mild stressor (e.g., intermittent footshock) before the session.[9]

  • Data Analysis: The primary dependent variables are the number of active vs. inactive lever presses and the total number of infusions earned per session. Successful acquisition is defined by significantly higher responding on the active lever compared to the inactive lever. Reinstatement is defined by a significant increase in active lever pressing compared to the extinction phase.

Protocol 2: Conditioned Place Preference (CPP)

This protocol assesses the rewarding properties of the test compound by measuring learned environmental preference.

Workflow: Conditioned Place Preference

G cluster_cond Conditioning Phase (Days 2-9) PreTest Day 1: Pre-Test (Baseline Preference) DrugDay Drug Pairing (Confined to one side) VehicleDay Vehicle Pairing (Confined to other side) cluster_cond cluster_cond PreTest->cluster_cond Alternating Days PostTest Day 10: Post-Test (Preference Test) cluster_cond->PostTest Alternating Days

Caption: A typical timeline for a Conditioned Place Preference (CPP) experiment.

Step-by-Step Methodology:

  • Subjects: Adult male mice (e.g., C57BL/6) or rats.

  • Apparatus: A three-chamber CPP box. The two outer conditioning chambers should have distinct visual and tactile cues (e.g., black walls with a grid floor vs. white walls with a mesh floor), separated by a smaller neutral center compartment.

  • Phase 1: Pre-Conditioning Test (Day 1):

    • Place the animal in the central compartment and allow it to freely explore the entire apparatus for 15-20 minutes.

    • Record the time spent in each of the two large chambers to establish baseline preference.

  • Phase 2: Conditioning (Days 2-9):

    • This phase consists of 8 daily sessions. The procedure follows a biased or unbiased design.[15] In a biased design, the drug is paired with the initially non-preferred side. In an unbiased design (described here), the pairing is counterbalanced across subjects.

    • On Drug Days (e.g., 2, 4, 6, 8): Administer the test compound (i.p.) and immediately confine the animal to one of the conditioning chambers for 30 minutes.

    • On Vehicle Days (e.g., 3, 5, 7, 9): Administer the vehicle (e.g., saline, i.p.) and confine the animal to the opposite chamber for 30 minutes.

  • Phase 3: Post-Conditioning Test (Day 10):

    • In a drug-free state, place the animal back in the central compartment and allow it to freely explore the entire apparatus for 15-20 minutes, as in the pre-test.

    • Record the time spent in each chamber.[21][22]

  • Data Analysis: Calculate the preference score as (Time in drug-paired side post-test) - (Time in drug-paired side pre-test). A significant positive score indicates a conditioned place preference, suggesting the drug has rewarding properties.[15]

Protocol 3: Drug Discrimination

This protocol evaluates the subjective effects of the test compound.

Step-by-Step Methodology:

  • Subjects: Adult male rats, often food- or water-restricted to ~85% of their free-feeding body weight to increase motivation for the reinforcer (food pellets or sweetened water).

  • Apparatus: A standard two-lever operant chamber.

  • Phase 1: Lever Press Training:

    • Train the rats to press a lever for a food or liquid reward on a simple reinforcement schedule (e.g., FR1).

  • Phase 2: Discrimination Training:

    • Designate one lever as the "drug" lever and the other as the "vehicle" lever.

    • Sessions alternate daily between drug and vehicle administration.

    • On Drug Days: Administer the training drug (e.g., MDMA, 1.5 mg/kg, i.p.) 15-30 minutes before the session. In the chamber, only presses on the "drug" lever are reinforced.

    • On Vehicle Days: Administer saline. Only presses on the "vehicle" lever are reinforced.

    • Continue training until rats reliably select the correct lever (>85% accuracy on the first response of the session) for at least 8 out of 10 consecutive sessions.[16]

  • Phase 3: Substitution Testing:

    • Once discrimination is established, test the ability of other compounds or different doses of the training drug to "substitute" for the training drug stimulus.

    • Administer the test dose/compound and place the animal in the chamber. Responses on both levers are recorded, but no reinforcement is delivered (to avoid new learning).

    • A test compound is said to fully substitute if the animal makes >80% of its responses on the drug-appropriate lever. Partial substitution occurs at intermediate percentages.[17]

  • Data Analysis: The primary measures are the percentage of responses directed to the drug-correct lever and the overall response rate (to assess motor-disrupting effects). This allows for the generation of dose-response curves to compare the potency and subjective similarity of different compounds.[18]

Section 5: Mechanistic Insights & Visualization

The reinforcing and rewarding effects of MDMA and related compounds are primarily driven by their interaction with monoamine transporters.

Simplified Signaling Pathway

Caption: MDMA analogs reverse monoamine transporters, increasing synaptic serotonin and dopamine.

Section 6: References

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Application

Application Notes and Protocols for the Synthesis of N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine Analogs

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthetic techniques for N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine and its analogs. The pri...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthetic techniques for N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine and its analogs. The primary focus is on reductive amination, a robust and versatile method for the formation of the target secondary amines. Detailed protocols, mechanistic insights, and characterization methods are presented to ensure reproducible and efficient synthesis.

Introduction

N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine and its analogs are secondary amines characterized by a 1,3-benzodioxole (also known as methylenedioxyphenyl) moiety. These compounds are of interest in medicinal chemistry and pharmacological research due to their structural similarity to a class of compounds known as entactogens, which includes 3,4-methylenedioxymethamphetamine (MDMA).[1][2] The synthesis of these analogs is crucial for structure-activity relationship (SAR) studies and the development of novel therapeutic agents.[3]

The most direct and widely employed synthetic strategy for this class of compounds is reductive amination.[4][5] This method involves the reaction of a carbonyl compound, in this case, piperonal (3,4-methylenedioxybenzaldehyde), with a primary amine, such as isopropylamine, to form an imine intermediate, which is subsequently reduced to the desired secondary amine.[6][7] This guide will provide a detailed exploration of reductive amination techniques, including both one-pot and stepwise procedures, with a focus on the selection of appropriate reducing agents and reaction conditions.

Synthetic Strategies: Reductive Amination

Reductive amination is a powerful tool in organic synthesis for the formation of carbon-nitrogen bonds.[5] It can be performed in a single step (direct) or in two distinct steps (indirect).

Direct Reductive Amination (One-Pot Synthesis)

In a direct reductive amination, the carbonyl compound, the amine, and a selective reducing agent are combined in a single reaction vessel.[4] The reaction proceeds through the in-situ formation of an imine, which is then immediately reduced to the amine.[8] The key to a successful one-pot reductive amination is the use of a reducing agent that selectively reduces the imine in the presence of the starting carbonyl compound.[6][9]

Commonly used selective reducing agents include:

  • Sodium cyanoborohydride (NaBH₃CN): This reagent is stable in mildly acidic conditions and is highly selective for the reduction of imines over aldehydes and ketones.[6][10]

  • Sodium triacetoxyborohydride (NaBH(OAc)₃): Known as STAB, this is another mild and selective reducing agent that is particularly effective for the reductive amination of a wide range of aldehydes and ketones.[4][9][10]

Catalytic hydrogenation, using a metal catalyst such as palladium on carbon (Pd/C) and a hydrogen source, is another effective method for direct reductive amination.[11]

Mechanism of Direct Reductive Amination:

G Piperonal Piperonal (Aldehyde) Imine Imine Intermediate Piperonal->Imine + Isopropylamine - H₂O Isopropylamine Isopropylamine (Primary Amine) Isopropylamine->Imine Product N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine Imine->Product + [H⁻] from Reducing Agent ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Imine

Caption: General workflow for direct reductive amination.

Indirect Reductive Amination (Stepwise Synthesis)

The indirect method involves two separate steps:

  • Imine Formation: The aldehyde (piperonal) and the primary amine (isopropylamine) are reacted, typically with the removal of water, to form the corresponding imine.

  • Reduction: The isolated imine is then reduced to the secondary amine using a less selective, but more powerful, reducing agent like sodium borohydride (NaBH₄).[10][12][13]

While this method is more labor-intensive, it can be advantageous when the starting carbonyl is sensitive to the conditions of direct reductive amination or when using a less selective reducing agent.[10][14]

Experimental Protocols

Protocol for Direct Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This protocol describes the synthesis of N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine from piperonal and isopropylamine.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )
Piperonal120-57-0150.13
Isopropylamine75-31-059.11
Sodium triacetoxyborohydride (STAB)56553-60-7211.94
Dichloromethane (DCM)75-09-284.93
Saturated sodium bicarbonate solution--
Anhydrous magnesium sulfate7487-88-9120.37

Procedure:

  • To a stirred solution of piperonal (1.50 g, 10.0 mmol) in dichloromethane (50 mL) under an inert atmosphere, add isopropylamine (0.71 g, 12.0 mmol).

  • Stir the mixture at room temperature for 30 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (STAB) (2.54 g, 12.0 mmol) portion-wise over 15 minutes.

  • Continue stirring the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution (30 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine.

Experimental Workflow:

G cluster_0 Reaction Setup cluster_1 Workup cluster_2 Purification A Dissolve Piperonal in DCM B Add Isopropylamine A->B C Stir for 30 min B->C D Add STAB C->D E Stir for 12-16h D->E F Quench with NaHCO₃ E->F G Separate Layers F->G H Extract Aqueous Layer G->H I Combine Organic Layers H->I J Dry and Concentrate I->J K Column Chromatography J->K L Pure Product K->L

Caption: Step-by-step workflow for synthesis and purification.

Characterization of Analogs

The structure and purity of the synthesized N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine analogs should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the molecular structure. The ¹H NMR spectrum should show characteristic signals for the aromatic protons of the benzodioxole ring, the methylene bridge, the isopropyl group, and the N-H proton.[15]

  • Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the compound, confirming its identity.

  • Infrared (IR) Spectroscopy: Can be used to identify functional groups, such as the N-H stretch of the secondary amine.

  • High-Performance Liquid Chromatography (HPLC): Useful for determining the purity of the final product.[16]

Expected Spectroscopic Data for N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine: [17]

Data TypeExpected Values
¹H NMR Signals corresponding to aromatic protons (around 6.7-6.8 ppm), the O-CH₂-O protons (around 5.9 ppm), the benzylic CH₂ protons, the CH of the isopropyl group, the CH₃ of the isopropyl group, and the NH proton.
¹³C NMR Resonances for the aromatic carbons, the O-CH₂-O carbon (around 101 ppm), the benzylic CH₂ carbon, the CH carbon of the isopropyl group, and the CH₃ carbons of the isopropyl group.
MS (EI) Molecular ion peak (M⁺) at m/z = 193, corresponding to the molecular weight of the compound.

Conclusion

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine analogs via reductive amination is a reliable and efficient method. The choice between a direct or indirect approach, as well as the selection of the reducing agent, will depend on the specific substrate and the desired reaction conditions. The protocol provided herein offers a robust starting point for the synthesis of these compounds for further research and development. Proper characterization of the final products is essential to ensure their identity and purity.

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Method

N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine dosage for in vivo experiments

Application Note & Protocol Guide Topic: Determination of In Vivo Dosage for N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine (MDIP) Audience: Researchers, scientists, and drug development professionals. Disclaimer: This doc...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Determination of In Vivo Dosage for N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine (MDIP)

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document is intended for research purposes only. N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine (MDIP) is a research chemical, and its pharmacological and toxicological properties are not well-characterized. All in vivo experiments must be conducted in accordance with approved Institutional Animal Care and Use Committee (IACUC) protocols and adhere to the highest ethical standards for animal welfare.

Abstract

This guide provides a comprehensive framework for determining appropriate dosage ranges for N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine (MDIP) in preclinical in vivo experiments. Due to the limited specific data on MDIP, this document synthesizes principles from general preclinical toxicology and pharmacology, drawing justified analogies from structurally related, well-studied compounds such as 3,4-methylenedioxyamphetamine (MDA) and 3,4-methylenedioxymethamphetamine (MDMA). The protocols herein describe a systematic approach, beginning with a dose-range finding (DRF) study to establish the Maximum Tolerated Dose (MTD) and progressing to the design of definitive efficacy or behavioral studies. Emphasis is placed on scientific integrity, ethical considerations, and robust data collection to ensure the generation of reliable and reproducible results.

Compound Profile: N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine (MDIP)

  • Synonyms: 3,4-Methylenedioxy-N-isopropylamphetamine, MDIP, MDIPA

  • Chemical Formula: C₁₃H₁₉NO₂[1]

  • Molar Mass: 221.30 g/mol [1]

  • Class: Substituted Amphetamine / Phenethylamine

2.1. Mechanism of Action (Presumed)

MDIP is the N-isopropyl analog of MDA.[1][2] Like other methylenedioxy-substituted amphetamines, its primary mechanism of action is presumed to involve the interaction with monoamine transporters, specifically the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters.[3] These compounds typically act as substrates for these transporters, inducing reverse transport (efflux) and inhibiting reuptake of neurotransmitters, leading to a significant increase in their extracellular concentrations in the synapse.[4] The resulting potent elevation of serotonin, and to a lesser extent dopamine, is believed to mediate the compound's psychoactive and physiological effects. The N-isopropyl substitution may alter its potency and selectivity for the different transporters compared to MDA or MDMA.

2.2. Existing Data & Research Gaps

Published data on the pharmacology and toxicology of MDIP are extremely limited. Alexander Shulgin, in his book PiHKAL, notes a minimum threshold dose in humans of 250 mg, producing mild effects.[1][2] However, this single anecdotal report is insufficient for scientific dose selection in animal models. Crucially, no formal in vivo animal studies detailing its pharmacokinetics (PK), pharmacodynamics (PD), or toxicity are readily available in peer-reviewed literature. This scarcity of data necessitates a cautious and systematic approach to dose-finding, starting from first principles.

Principles of In Vivo Dose Selection

The primary goal of initial dosing studies is to establish a safe and pharmacologically active range. This involves identifying the Maximum Tolerated Dose (MTD), which is the highest dose that can be administered without causing unacceptable adverse effects or severe toxicity, and the Minimum Effective Dose (MED), the lowest dose that produces a desired therapeutic or behavioral effect.[5][6]

3.1. Extrapolation from Structurally Related Compounds

In the absence of direct data for MDIP, initial dose estimates can be cautiously informed by data from its closest analogs, MDA and MDMA.

  • MDMA in Rodents: Pharmacologically active doses in rats for acute behavioral and neurochemical effects typically range from 1 to 10 mg/kg (intraperitoneal, i.p. or subcutaneous, s.c.).[4][7] Neurotoxic effects in rats are often observed at higher or repeated doses, in the range of 10-20 mg/kg.[4][8]

  • MDA in Rodents: MDA is generally considered more potent and more neurotoxic than MDMA.

  • Consideration for MDIP: The N-isopropyl group is bulkier than the N-methyl group of MDMA. This structural change may decrease its potency. Therefore, a reasonable starting point for a dose-range finding study would be to bracket the known effective dose range for MDMA, while extending to higher doses with caution.

3.2. Allometric Scaling

Allometric scaling is a method used to extrapolate drug doses between different animal species based on body surface area, which correlates better with metabolic rate than body weight alone.[9][10][11] While useful for converting an established dose from one species to another (e.g., rat to mouse), it is less applicable here due to the lack of a reliable starting dose in any species. However, the principles underscore why a simple mg/kg conversion from anecdotal human data is inappropriate and scientifically unsound; smaller animals have higher metabolic rates and often require a proportionally higher mg/kg dose to achieve equivalent systemic exposure.[12]

Experimental Design & Protocols

All experiments must begin with a carefully designed dose-range finding (DRF) study. This is a critical step to ensure animal welfare and the scientific validity of subsequent studies.[5][13]

4.1. Pre-Experimental Preparation

  • Test Article: Obtain MDIP hydrochloride or another salt form from a reputable supplier with a certificate of analysis confirming identity and purity.

  • Vehicle Selection: MDIP hydrochloride should be soluble in sterile 0.9% saline. If solubility is an issue, a vehicle such as 5% DMSO, 5% Tween® 80 in saline may be tested. A vehicle-only control group is mandatory in all experiments.

  • Animal Model: The choice of species and strain is critical. Sprague-Dawley or Wistar rats are common models for neuropharmacology. C57BL/6 mice are also frequently used. Justify the model selection based on the research question.[5]

  • Animal Husbandry: Animals should be housed in a controlled environment (temperature, humidity, 12h/12h light/dark cycle) with ad libitum access to food and water. Allow for an acclimatization period of at least one week before any procedures.

  • Ethical Approval: All procedures must be detailed in a protocol approved by the institution's IACUC. This includes criteria for humane endpoints.

4.2. Protocol 1: Acute Dose-Range Finding (DRF) Study in Rats

This protocol aims to identify the MTD of a single administration of MDIP. It uses a dose escalation design.

Objective: To determine the tolerability and acute toxicity profile of MDIP and establish the MTD.

Materials:

  • MDIP HCl

  • Sterile 0.9% Saline (Vehicle)

  • Male Sprague-Dawley rats (250-300g)

  • Syringes and needles (appropriate gauge for intraperitoneal injection)

  • Calibrated scale for animal weighing

Experimental Workflow Diagram

DRF_Workflow cluster_prep Phase 1: Preparation cluster_dosing Phase 2: Dosing & Observation cluster_analysis Phase 3: Analysis & Endpoint acclimate Animal Acclimatization (7 days) prepare Prepare MDIP Stock & Dosing Solutions acclimate->prepare randomize Randomize Animals into Dose Groups prepare->randomize dose Administer Dose (Vehicle, Low, Mid, High) randomize->dose observe Continuous Observation (0-4h) Clinical Signs, Behavior dose->observe monitor Periodic Monitoring (4-72h) Body Weight, Food/Water Intake observe->monitor necropsy Endpoint: Gross Necropsy (Optional: Histopathology) monitor->necropsy analyze Analyze Data (Clinical Scores, BW Loss) necropsy->analyze mtd Determine MTD analyze->mtd

Caption: Workflow for an acute dose-range finding study.

Procedure:

  • Animal Grouping: Randomly assign animals to groups (n=3-5 per group). Include a vehicle control group and at least 3-4 MDIP dose groups.

  • Dose Selection: Based on extrapolation from MDMA, a suggested starting range is:

    • Group 1: Vehicle (0.9% Saline)

    • Group 2: 5 mg/kg MDIP

    • Group 3: 15 mg/kg MDIP

    • Group 4: 45 mg/kg MDIP

    • Group 5: 100 mg/kg MDIP (use with extreme caution)

    • Rationale: This range starts within the known behavioral dose for MDMA (5 mg/kg), includes a potentially neurotoxic dose analog (15 mg/kg), and escalates to explore the toxicity profile.[4][14] A geometric progression (e.g., 3x increase) is common in DRF studies.[5]

  • Administration: Record the baseline body weight of each animal. Administer the assigned dose via intraperitoneal (i.p.) injection at a volume of 1-2 mL/kg.

  • Observation:

    • Acute Phase (0-4 hours post-dose): Observe animals continuously. Record signs of toxicity, including but not limited to: changes in posture or locomotion (e.g., hyperactivity, stereotypy, ataxia), convulsions, tremors, changes in respiration, and signs of serotonin syndrome (e.g., flat body posture, Straub tail). Use a semi-quantitative scoring sheet for consistency.

    • Sub-acute Phase (4-72 hours post-dose): Monitor animals at least twice daily. Record body weight, food and water consumption, and general clinical signs.

  • Endpoint: The MTD is defined as the highest dose that does not produce mortality, signs of severe toxicity, or more than a 10-15% reduction in body weight.[13] If severe toxicity is observed at a given dose, an intermediate dose may be tested to refine the MTD.[5] At the end of the observation period, animals should be humanely euthanized for gross necropsy to identify any organ-specific toxicities.

4.3. Protocol 2: Designing a Definitive Behavioral or Efficacy Study

Once the MTD is established, you can design a definitive study.

Objective: To evaluate the effect of MDIP on a specific behavioral or physiological endpoint.

Procedure:

  • Dose Selection: Select at least three dose levels based on the DRF study results. The doses should be below the MTD and span a range expected to be pharmacologically active. A typical design would include:

    • Group 1: Vehicle Control

    • Group 2: Low Dose (e.g., 2.5 mg/kg - expected to be near threshold)

    • Group 3: Mid Dose (e.g., 7.5 mg/kg - expected to produce a robust effect)

    • Group 4: High Dose (e.g., 20 mg/kg - below MTD, to assess for ceiling effects or non-linear responses)

  • Power Analysis: Use data from previous studies or the DRF study to perform a power analysis to determine the appropriate number of animals per group (typically n=8-12 for behavioral studies) to achieve statistically significant results.

  • Blinding and Randomization: The experimenter administering the drug and scoring the behavior should be blinded to the treatment conditions to mitigate experimental bias.[15] Animals must be randomly assigned to treatment groups.

  • Endpoint Measurement: Define clear, quantifiable primary and secondary endpoints before the study begins. Examples include:

    • Locomotor Activity: Measured in an open-field arena using automated tracking software.

    • Body Temperature: Measured via a rectal probe or telemetry.

    • Drug Discrimination: A specialized operant conditioning paradigm.

    • Neurochemistry: Post-mortem analysis of brain tissue for neurotransmitter levels via HPLC.

Data Collection & Analysis

5.1. Data to Collect A summary of essential data points is presented in the table below.

Parameter CategorySpecific Data PointsStudy Phase
Animal Vitals Body Weight (daily), Food/Water Intake (daily)DRF & Definitive
Clinical Signs Posture, Respiration, Piloerection, Convulsions, TremorsDRF & Definitive
Behavioral Locomotor Activity (distance, stereotypy), Specific Assay ScoresDefinitive
Physiological Core Body TemperatureDefinitive
Pharmacokinetic (Optional) Blood samples for Cmax, AUC, Half-lifeDRF & Definitive
Pathology Gross necropsy findings, Organ weights, (Optional) HistopathologyDRF

5.2. Statistical Analysis

Data should be analyzed using appropriate statistical methods. For dose-response data, a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test for comparison against the vehicle control) is appropriate. The relationship between dose and effect can be visualized to estimate the ED₅₀ (the dose that produces 50% of the maximal effect).

Conceptual Dose-Response Relationship Diagram

DoseResponse cluster_curve y_axis Effect (% of Max) origin y_axis->origin 100% 50% 0% x_axis Log [Dose] origin->x_axis p1 p2 p1->p2 Sigmoidal Curve p3 p2->p3 Sigmoidal Curve p4 p3->p4 Sigmoidal Curve p5 p4->p5 Sigmoidal Curve p6 p5->p6 Sigmoidal Curve p7 p6->p7 Sigmoidal Curve ed50_y ed50_point ed50_y->ed50_point ed50_x ED50 ed50_point->ed50_x

Caption: A conceptual sigmoidal dose-response curve illustrating the ED₅₀.

Conclusion

Establishing a scientifically valid and ethically sound dosage for a novel research compound like MDIP requires a rigorous, stepwise approach. Lacking specific preclinical data, the initial experimental design must be conservative, relying on justified extrapolations from well-characterized structural analogs like MDMA. The dose-range finding study is an indispensable first step to ensure animal welfare and define a therapeutic window by identifying the MTD. Subsequent definitive studies must be well-controlled, randomized, blinded, and adequately powered to yield unambiguous and reproducible results.

References

  • Nair, A. B., & Jacob, S. (2016). A simple practice guide for dose conversion between animals and human. Journal of basic and clinical pharmacy, 7(2), 27–31. [Link]

  • Barn World. (2024). Can Animal Scales Help with Dosage Calculations for Medications?[Link]

  • Pharmacology Mentor. Human to Animal Dose Conversion & Allometric Scaling. [Link]

  • Baumann, M. H., Wang, X., & Rothman, R. B. (2007). 3,4-Methylenedioxymethamphetamine (MDMA) neurotoxicity in rats: a reappraisal of past and present findings. Psychopharmacology, 189(4), 407–424. [Link]

  • Fantegrossi, W. E., Kiessel, C. L., Leach, P. T., & Martin, J. A. (2009). Effects of Dose and Route of Administration on Pharmacokinetics of (±)-3,4-Methylenedioxymethamphetamine in the Rat. The Journal of pharmacology and experimental therapeutics, 330(1), 187–195. [Link]

  • Altasciences. (n.d.). Best Practices for Preclinical Dose Range Finding Studies. [Link]

  • Wikipedia. 3,4-Methylenedioxy-N-isopropylamphetamine. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Manidipine Hydrochloride?[Link]

  • Al-Serori, H. A., et al. (2016). The Effects of MDMA on Brain: An in Vivo Study in Rats. Journal of Clinical & Experimental Pathology, 6(5). [Link]

  • ChemsafetyPRO. (2019). Introduction to Allometric Scaling and Its Use in Toxicology and Health Risk Assessment. [Link]

  • Patsnap Synapse. (2025). Using Allometric Scaling to Predict Human PK from Animals. [Link]

  • chemeurope.com. MDIP. [Link]

  • Green, A. R. (2009). MDMA: On the translation from rodent to human dosing. Psychopharmacology, 204(2), 331–333. [Link]

  • Castrillón, L. E. (1987). [Muramyl dipeptide (MDP): its origin, mechanism of action and prospects for its use]. Salud publica de Mexico, 29(6), 492–499. [Link]

  • Mueller, M., et al. (2012). Studies of (±)-3,4-Methylenedioxymethamphetamine (MDMA) Metabolism and Disposition in Rats and Mice: Relationship to Neuroprotection and Neurotoxicity Profile. The Journal of pharmacology and experimental therapeutics, 341(2), 321–329. [Link]

  • Canales, J. J., & O'Shea, E. (2007). High-dose MDMA does not result in long-term changes in impulsivity in the rat. Psychopharmacology, 193(3), 391–400. [Link]

  • PubChem. 3,4-Methylenedioxy-N-isopropylamphetamine. [Link]

  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. [Link]

  • Nichols, D. E., et al. (1986). Derivatives of 1-(1,3-benzodioxol-5-yl)-2-butanamine: Representatives of a Novel Therapeutic Class. Journal of medicinal chemistry, 29(11), 2009–2015. [Link]

  • Bespalov, A., Wicke, K., & Castagné, V. (2019). General Principles of Preclinical Study Design. Handbook of experimental pharmacology, 257, 63–84. [Link]

  • Altasciences. (n.d.). PLANNING YOUR PRECLINICAL ASSESSMENT. [Link]

  • AMSbiopharma. (2025). Preclinical research strategies for drug development. [Link]

  • Yasuda, S., et al. (2005). DIP (mDia interacting protein) is a key molecule regulating Rho and Rac in a Src-dependent manner. The EMBO journal, 24(7), 1315–1325. [Link]

  • Wikipedia. 3,4-Methylenedioxy-N-propylamphetamine. [Link]

  • Oberlender, R., & Nichols, D. E. (1990). (+)-N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine as a discriminative stimulus in studies of 3,4-methylenedioxy-methamphetamine-like behavioral activity. The Journal of pharmacology and experimental therapeutics, 255(3), 1098–1106. [Link]

  • Pelykh, O., & Ksheminska, H. (2013). Concentration of malondialdehyde (MDA) in mice tissues after exposure to AlCl3, Na2SeO3 and their combination. The Ukrainian Biochemical Journal, 85(1), 107-112. [Link]

  • Dynaccurate. Medications Data Interoperability Project (MDIP). [Link]

  • MDIP. MDIP Home. [Link]

  • PubChem. N-((2H-1,3-Benzodioxol-5-yl)methyl)propan-2-amine. [Link]

  • Brzóska, T., et al. (2007). Dependence of malondialdehyde (MDA) content in mice brain on the time of exposure to Cd2+ and/or Zn2+. ResearchGate. [Link]

  • Wang, Y., et al. (2022). Ziziphus jujuba “Huizao” Polysaccharides Exert Immunomodulatory Activity In Vitro and In Vivo by Modulating the TLR4/MAPK/NF-κB Signalling Pathway. Foods, 11(19), 292. [Link]

  • Kolacz-Kowalczyk, M. A., et al. (2021). Bioisosteric analogs of MDMA: improving the pharmacological profile? Psychopharmacology, 238(11), 3127–3144. [Link]

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Application

Application Notes &amp; Protocols: In Vitro Characterization of N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine

Introduction: A Framework for Cellular Analysis N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine is a designer compound whose chemical scaffold shares features with psychoactive phenethylamines. While specific biological dat...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Framework for Cellular Analysis

N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine is a designer compound whose chemical scaffold shares features with psychoactive phenethylamines. While specific biological data for this molecule is not extensively documented in peer-reviewed literature, its structural similarity to compounds known to interact with monoamine systems necessitates a rigorous in vitro toxicological and pharmacological evaluation. Such compounds are often investigated for their effects on cell viability and their interaction with key neurological targets like neurotransmitter transporters and receptors.[1][2]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically characterize the cellular effects of N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine. The experimental strategy outlined herein follows a logical progression: first, establishing a cytotoxicity profile to determine relevant concentration ranges, followed by elucidating the mechanisms of cell death, and finally, investigating engagement with specific pharmacological targets. This multi-assay approach ensures a thorough and robust initial assessment of the compound's cellular impact.

Part 1: Foundational Analysis: Cytotoxicity Profiling

Scientific Rationale: Before investigating complex mechanisms, it is crucial to determine the concentration range over which the compound affects basic cell health and viability.[3] Cytotoxicity assays provide a quantitative measure of a compound's ability to induce cell damage or death.[4][5] Establishing a dose-response curve and calculating the half-maximal inhibitory concentration (IC₅₀) is the foundational step for all subsequent mechanistic studies, ensuring that specific cellular responses are not obscured by overwhelming, non-specific toxicity. We will utilize the LDH release assay, which quantifies the leakage of lactate dehydrogenase (LDH) from cells with compromised membrane integrity—a hallmark of cytotoxicity.[4]

Workflow for Compound Characterization

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Investigation A Prepare Serial Dilutions of Compound B Treat Neuronal Cell Line (e.g., SH-SY5Y) for 24h A->B C Perform LDH Release Assay B->C D Calculate IC50 Value C->D E Treat Cells with Sub-Lethal Concentrations (e.g., IC25, IC50) D->E Inform Dosing Strategy F Apoptosis Assays (Caspase-3/7, JC-1) E->F G Target Engagement Assays (Transporter Uptake) E->G

Caption: A logical workflow for characterizing a novel compound in vitro.

Protocol 1: LDH Cytotoxicity Assay

Principle of the Assay: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[4] The amount of LDH in the supernatant, measured via an enzymatic reaction that produces a colored product, is directly proportional to the number of lysed cells.

Materials:

  • SH-SY5Y human neuroblastoma cells (or other relevant neuronal cell line)

  • Complete culture medium (e.g., DMEM/F12 with 10% FBS, 1% Penicillin-Streptomycin)

  • N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine

  • LDH Cytotoxicity Assay Kit

  • 96-well clear, flat-bottom cell culture plates

  • Microplate reader (absorbance at ~490 nm)

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1.5 x 10⁴ cells/well in 100 µL of complete medium.[6] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 2X stock concentration series of the test compound in culture medium. A typical range for initial screening is from 0.1 µM to 1000 µM.

  • Cell Treatment:

    • Carefully remove 50 µL of medium from each well.

    • Add 50 µL of the 2X compound dilutions to the respective wells to achieve a 1X final concentration.

    • Controls: Include wells with vehicle (e.g., DMSO) for "Spontaneous LDH Release" and wells treated with the kit's Lysis Buffer for "Maximum LDH Release".

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • Assay Execution:

    • Centrifuge the plate at 250 x g for 4 minutes to pellet any detached cells.

    • Carefully transfer 50 µL of supernatant from each well to a new 96-well plate.

    • Prepare the LDH reaction mixture according to the manufacturer's protocol.

    • Add 50 µL of the reaction mixture to each well containing supernatant.

  • Incubation & Measurement: Incubate at room temperature for 30 minutes, protected from light. Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = 100 * (Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)

    • Plot the % cytotoxicity against the log of the compound concentration and use a non-linear regression model to determine the IC₅₀ value.

Parameter Description Example Value
Cell Line Human NeuroblastomaSH-SY5Y
Seeding Density Cells per well in a 96-well plate1.5 x 10⁴
Treatment Duration Exposure time to the compound24 hours
Concentration Range For initial screening0.1 µM - 1000 µM
Endpoint Measured parameterAbsorbance at 490 nm
Calculated Value Half-maximal inhibitory concentrationIC₅₀

Part 2: Mechanistic Insight: Apoptosis Induction

Scientific Rationale: If a compound is found to be cytotoxic, the next critical step is to determine the mode of cell death. Apoptosis, or programmed cell death, is an active, energy-dependent process characterized by specific morphological and biochemical hallmarks, including the activation of caspase enzymes and the loss of mitochondrial membrane potential (ΔΨm).[7][8] Differentiating apoptosis from necrosis (uncontrolled cell death) provides valuable insight into whether the compound engages specific cellular pathways.

Protocol 2.1: Caspase-3/7 Activity Assay

Principle of the Assay: Caspases-3 and -7 are key executioner caspases in the apoptotic pathway. This assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically cleaved by active caspase-3/7.[9] The cleavage event releases aminoluciferin, which is then consumed by luciferase to generate a luminescent signal directly proportional to caspase activity.[9]

Materials:

  • Cells treated with N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine at pre-determined concentrations (e.g., IC₂₅ and IC₅₀ from Part 1).

  • Caspase-Glo® 3/7 Assay Kit (or similar).

  • 96-well opaque-walled, flat-bottom plates suitable for luminescence.

  • Luminometer.

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells in an opaque-walled 96-well plate as described in the LDH protocol. Include a positive control (e.g., staurosporine) known to induce apoptosis.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature.

  • Assay Execution:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.

    • Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.

  • Incubation & Measurement: Incubate the plate at room temperature for 1-2 hours, protected from light.[10] Measure the luminescence using a plate luminometer.

  • Data Analysis: Calculate the fold change in caspase activity by normalizing the luminescent signal of treated samples to that of the vehicle-treated control samples.

Protocol 2.2: Mitochondrial Membrane Potential (ΔΨm) Assay using JC-1

Principle of the Assay: The JC-1 dye is a cationic probe that differentially accumulates in mitochondria based on their membrane potential.[11] In healthy, non-apoptotic cells with high ΔΨm, JC-1 forms "J-aggregates" that emit red fluorescence (~590 nm).[12] In apoptotic cells, the mitochondrial membrane potential collapses, and JC-1 remains in its monomeric form in the cytoplasm, emitting green fluorescence (~530 nm).[7][13] A decrease in the red/green fluorescence ratio is a sensitive indicator of apoptosis initiation.[11]

Intrinsic Apoptosis Pathway

G cluster_0 JC-1 Assay Measures This Transition cluster_1 Caspase-Glo Assay Measures This Activity Compound Test Compound (e.g., N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine) Mito Mitochondrion (High ΔΨm) Compound->Mito Induces Stress Mito_Depol Mitochondrion (Low ΔΨm) Mito->Mito_Depol ΔΨm Collapse CytoC Cytochrome c Release Mito_Depol->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

Caption: Key events in the intrinsic apoptosis pathway measured by the assays.

Materials:

  • Cells treated with the test compound.

  • JC-1 Mitochondrial Membrane Potential Assay Kit.

  • FCCP (carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone) as a positive control for depolarization.[11]

  • 96-well black-walled, clear-bottom plates.

  • Fluorescence microplate reader or fluorescence microscope.

Procedure:

  • Cell Seeding and Treatment: Seed cells in a black-walled, clear-bottom 96-well plate and treat with the compound as previously described. Include a positive control by treating cells with 50 µM FCCP for 30 minutes.

  • JC-1 Staining:

    • Prepare the JC-1 working solution according to the kit manufacturer's protocol (typically 1-10 µM in assay buffer).

    • Remove the culture medium from the wells.

    • Add 100 µL of the JC-1 working solution to each well.

  • Incubation: Incubate the plate for 15-30 minutes at 37°C in a CO₂ incubator.

  • Wash: Aspirate the staining solution and wash the cells once with 100 µL of pre-warmed assay buffer. Add 100 µL of fresh assay buffer to each well for reading.

  • Measurement: Read the fluorescence using a microplate reader.

    • J-aggregates (Red): Excitation ~535 nm / Emission ~595 nm.

    • J-monomers (Green): Excitation ~485 nm / Emission ~535 nm.

  • Data Analysis: Calculate the ratio of red to green fluorescence for each well. A decrease in this ratio in treated cells compared to vehicle controls indicates mitochondrial depolarization and an induction of apoptosis.

Assay Principle Endpoint Interpretation
Caspase-3/7 Cleavage of DEVD peptideLuminescenceIncreased signal indicates executioner caspase activation.
JC-1 Mitochondrial dye accumulationRed/Green Fluorescence RatioDecreased ratio indicates loss of mitochondrial membrane potential (ΔΨm).

Part 3: Pharmacological Profiling: Target Engagement

Scientific Rationale: Structurally related compounds often act on monoamine transporters, such as the dopamine transporter (DAT) and the serotonin transporter (SERT), by inhibiting the reuptake of neurotransmitters from the synaptic cleft.[14][15] An in vitro uptake assay using cells that express these transporters is a direct functional measure of a compound's potency as an inhibitor.[16][17]

Protocol 3: Dopamine Transporter (DAT) Uptake Inhibition Assay

Principle of the Assay: This assay measures the ability of a test compound to compete with a labeled substrate (e.g., [³H]dopamine or a fluorescent analog) for uptake into cells stably expressing the dopamine transporter (DAT).[14][18] A reduction in the accumulation of the labeled substrate inside the cells indicates that the test compound is inhibiting DAT function.

Workflow for DAT Uptake Inhibition Assay

G A Seed hDAT-expressing cells in 96-well plate B Wash cells with pre-warmed Uptake Buffer A->B C Pre-incubate with Test Compound or Controls B->C D Initiate uptake by adding [3H]Dopamine C->D E Incubate for 5-10 min at 37°C D->E F Terminate uptake by rapid washing with ice-cold buffer E->F G Lyse cells F->G H Quantify radioactivity via scintillation counting G->H I Calculate % Inhibition and IC50 H->I

Caption: Step-by-step workflow for a radiolabeled neurotransmitter uptake assay.

Materials:

  • HEK293 cells stably expressing human DAT (hDAT) or another suitable cell line.[15]

  • Complete culture medium.

  • Uptake Buffer (e.g., Krebs-Ringer-HEPES buffer).

  • [³H]Dopamine.

  • Test compound (N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine).

  • Known DAT inhibitor for non-specific uptake control (e.g., Nomifensine or Cocaine).[15]

  • 96-well cell culture plates.

  • Cell harvester and glass fiber filters (if using filtration method).

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Cell Seeding: Seed hDAT-expressing cells in a 96-well plate to be ~90% confluent on the day of the assay.[15]

  • Assay Preparation: On the day of the experiment, aspirate the culture medium and wash cells once with 200 µL of pre-warmed (37°C) uptake buffer.

  • Compound Addition:

    • Add 100 µL of uptake buffer containing varying concentrations of the test compound.

    • Total Uptake Control: Wells with buffer only.

    • Non-specific Uptake Control: Wells with a high concentration of a known DAT inhibitor (e.g., 10 µM Nomifensine).[15]

  • Pre-incubation: Incubate the plate at 37°C for 10-20 minutes.

  • Uptake Initiation: Initiate the reaction by adding 50 µL of uptake buffer containing [³H]Dopamine (final concentration ~10-20 nM).

  • Incubation: Incubate at 37°C for 5-10 minutes. This short duration is critical to measure the initial rate of uptake.

  • Termination: Terminate the uptake by rapidly aspirating the solution and washing the cells three times with 200 µL of ice-cold uptake buffer.[15]

  • Lysis and Quantification:

    • Lyse the cells by adding 100 µL of 1% SDS or a suitable lysis buffer.

    • Transfer the lysate to scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Uptake: (Total Uptake) - (Non-specific Uptake).

    • Calculate % Inhibition for each compound concentration: 100 * (1 - (Uptake with Compound - Non-specific Uptake) / (Specific Uptake)).

    • Plot % Inhibition vs. log of compound concentration and use non-linear regression to determine the IC₅₀ value.

References

  • Elabscience. (n.d.). Mitochondrial Membrane Potential Assay Kit (with JC-1) (E-CK-A301). Retrieved from [Link]

  • G-Biosciences. (n.d.). JC-1 Mitochondrial Membrane Potential Assay (Cat. # 786-1321, 786-1322). Retrieved from [Link]

  • Creative Bioarray. (n.d.). Caspase Activity Assay. Retrieved from [Link]

  • Aggarwal, S., & Mortensen, O. V. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1-12.17.21. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). PubMed. Retrieved from [Link]

  • Innoprot. (n.d.). 5-HT2A Serotonin Receptor Assay. Retrieved from [Link]

  • ResearchGate. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Retrieved from [Link]

  • Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service. Retrieved from [Link]

  • Sarfare, S., & Mir, M. C. (2017). Caspase Protocols in Mice. Methods in Molecular Biology, 1537, 125-136. Retrieved from [Link]

  • Innoprot. (n.d.). 5-HT2C Serotonin Receptor Assay. Retrieved from [Link]

  • MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. Retrieved from [Link]

  • DiscoverX. (n.d.). Ready-to-Assay 5-HT2A Serotonin Receptor Frozen Cells. Retrieved from [Link]

  • Cells Online. (n.d.). 5-HT2A Serotonin Receptor Cell Line. Retrieved from [Link]

  • Conte, E., et al. (2022). Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. International Journal of Molecular Sciences, 23(21), 13359. Retrieved from [Link]

  • JoVE. (2022). Stem cells differentiation into mixed cultures for Neurotoxicity Test | Protocol Preview. Retrieved from [Link]

  • Lee, C. T., et al. (2023). Stem cell-based approaches for developmental neurotoxicity testing. Frontiers in Toxicology, 5, 1184309. Retrieved from [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

  • Atterwill, C. K. (1995). In vitro techniques for the assessment of neurotoxicity. Toxicology in Vitro, 9(5), 775-781. Retrieved from [Link]

  • Lee, S., et al. (2022). Establishment of Neurotoxicity Assessment Using Microelectrode Array (MEA) with hiPSC-Derived Neurons and Evaluation of New Psychoactive Substances (NPS). Biomolecules & Therapeutics, 30(5), 458-467. Retrieved from [Link]

  • Boster Biological Technology. (n.d.). Cytotoxicity Assays | Life Science Applications. Retrieved from [Link]

  • Renner, M., et al. (2021). Cell-Type-Specific High Throughput Toxicity Testing in Human Midbrain Organoids. Frontiers in Molecular Neuroscience, 14, 769472. Retrieved from [Link]

  • Wang, Q. (2024). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. Journal of Cell & Molecular Pharmacology, 8, 238. Retrieved from [Link]

  • NorthEast BioLab. (n.d.). Cell Cytotoxicity Assay, Cell Toxicity Assay. Retrieved from [Link]

  • ResearchGate. (1990). (+)-N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine as a discriminative stimulus in studies of 3,4-methylenedioxymethamphetamine-like behavioral activity. Retrieved from [Link]

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  • National Center for Biotechnology Information. (n.d.). N-((2H-1,3-Benzodioxol-5-yl)methyl)propan-2-amine. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-[1-(1,3-benzodioxol-5-yl)propan-2-yl]-N-methylacetamide. PubChem Compound Database. Retrieved from [Link]

  • Oberlender, R., & Nichols, D. E. (1990). (+)-N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine as a discriminative stimulus in studies of 3,4-methylenedioxy-methamphetamine-like behavioral activity. The Journal of Pharmacology and Experimental Therapeutics, 255(3), 1098-1106. Retrieved from [Link]

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Method

Application Note: High-Performance Liquid Chromatography for the Analysis of N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine

Abstract This application note presents a detailed and robust High-Performance Liquid Chromatography (HPLC) method for the identification and quantification of N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine. The developed...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed and robust High-Performance Liquid Chromatography (HPLC) method for the identification and quantification of N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine. The developed protocol is tailored for researchers, scientists, and professionals in drug development and quality control, providing a reliable analytical framework. The method utilizes reversed-phase chromatography with UV detection, a widely accessible and dependable technique. The rationale behind the selection of chromatographic parameters is discussed in depth, drawing from the physicochemical properties of the analyte and established separation science principles. This guide also includes a comprehensive protocol, from sample preparation to data analysis, and addresses potential challenges such as chiral separation.

Introduction

N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine is a secondary amine containing the benzodioxole moiety, a structural feature present in various pharmacologically active compounds. Accurate and precise analytical methods are paramount for the characterization, purity assessment, and pharmacokinetic studies of such molecules. High-Performance Liquid Chromatography (HPLC) is the cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and quantitative accuracy.

This document provides a comprehensive guide to developing and implementing an HPLC method for N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine. The choice of a reversed-phase C18 column is predicated on the non-polar nature of the molecule, as indicated by its positive XLogP value of 2.1[1]. The mobile phase, a gradient of acetonitrile and water, is optimized for efficient elution and peak symmetry. This application note is designed to be a practical resource, offering both a validated protocol and the scientific reasoning to empower users to adapt and troubleshoot the method as needed.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is critical for effective HPLC method development.

PropertyValueSource
IUPAC NameN-(1,3-benzodioxol-5-ylmethyl)propan-2-aminePubChem[1]
Molecular FormulaC₁₁H₁₅NO₂PubChem[1]
Molecular Weight193.24 g/mol PubChem[1]
XLogP2.1PubChem[1]
pKa (predicted)9.94 ± 0.10Chemicalize[2]

The XLogP value suggests moderate lipophilicity, making reversed-phase chromatography an ideal separation mode. The basic nature of the secondary amine (predicted pKa ≈ 9.94) necessitates careful pH control of the mobile phase to ensure consistent retention and peak shape.

Chromatographic Method

Instrumentation and Consumables
  • HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column (e.g., 5 µm particle size, 4.6 x 250 mm) is recommended for initial development. For higher resolution and faster analysis, a column with smaller particles (e.g., 1.8 µm, 2.1 x 100 mm) can be employed on a UHPLC system[3].

  • Vials: Amber glass vials to protect the analyte from photodegradation.

  • Solvents: HPLC grade acetonitrile, methanol, and water.

  • Additives: Formic acid (for MS compatibility) or phosphoric acid.

Chromatographic Conditions

The following conditions have been established as a robust starting point for the analysis of N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine.

ParameterConditionRationale
Column C18, 5 µm, 4.6 x 250 mmThe C18 stationary phase provides excellent retention for moderately non-polar compounds like the target analyte.
Mobile Phase A 0.1% Formic Acid in WaterThe acidic modifier suppresses the ionization of residual silanols on the stationary phase and ensures the analyte is in a consistent protonated state, leading to improved peak shape. Formic acid is volatile and suitable for mass spectrometry detection[4].
Mobile Phase B AcetonitrileA common organic modifier in reversed-phase HPLC, offering good elution strength and low viscosity.
Gradient 20% B to 80% B over 10 minutes, hold at 80% B for 2 minutes, return to 20% B and equilibrate for 3 minutes.A gradient elution is employed to ensure the elution of the analyte with a good peak shape and to clean the column of any strongly retained impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and backpressure.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength 285 nmThe benzodioxole ring system exhibits strong UV absorbance. A preliminary scan or DAD is recommended to determine the optimal wavelength.
Injection Volume 10 µLThis can be optimized based on sample concentration and detector sensitivity.

Experimental Protocols

Standard Solution Preparation
  • Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine reference standard and transfer it to a 10 mL volumetric flask.

  • Dissolve the standard in a small amount of methanol and then dilute to the mark with the initial mobile phase composition (80:20 Water:Acetonitrile with 0.1% Formic Acid).

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the initial mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation

The sample preparation protocol will vary depending on the matrix. A generic procedure for a solid dosage form is provided below.

  • Accurately weigh and finely powder a representative sample.

  • Transfer an amount of powder equivalent to 10 mg of the active ingredient into a 100 mL volumetric flask.

  • Add approximately 70 mL of the initial mobile phase and sonicate for 15 minutes to facilitate dissolution.

  • Allow the solution to cool to room temperature and then dilute to the mark with the initial mobile phase.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.

Method Validation Considerations

For use in a regulated environment, the analytical method should be validated according to ICH guidelines. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Potential for Chiral Separation

N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine is a chiral molecule. For enantioselective analysis, a chiral stationary phase (CSP) is required. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for the separation of chiral amines[5].

Workflow for Chiral Method Development:

Caption: Workflow for Chiral HPLC Method Development.

Data Presentation

Table 1: HPLC Gradient Timetable

Time (minutes)% Mobile Phase A (0.1% Formic Acid in Water)% Mobile Phase B (Acetonitrile)
0.08020
10.02080
12.02080
12.18020
15.08020

Conclusion

The HPLC method detailed in this application note provides a reliable and robust framework for the analysis of N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine. By leveraging a standard C18 reversed-phase column and a straightforward mobile phase gradient, this protocol can be readily implemented in most analytical laboratories. The scientific rationale behind the methodological choices has been elucidated to facilitate understanding, adaptation, and troubleshooting. Furthermore, considerations for method validation and the potential for chiral separation have been discussed to provide a comprehensive analytical guide for researchers and drug development professionals.

References

  • PubChem. N-((2H-1,3-Benzodioxol-5-yl)methyl)propan-2-amine. National Center for Biotechnology Information. [Link]

  • Chemicalize. 1-(1,3-BENZODIOXOL-5-YL)PROPAN-2-AMINE Properties. [Link]

  • PubChem. 1-(1,3-benzodioxol-5-yl)-N-methylpropan-2-amine chloride. National Center for Biotechnology Information. [Link]

  • SIELC Technologies. Separation of 1,3-Benzodioxol-5-amine, N-ethyl- on Newcrom R1 HPLC column. [Link]

  • Chemsrc. N-[1-(1,3-benzodioxol-5-yl)propan-2-yl]-N-methylpropan-2-amine. [Link]

  • Stenutz. 1-(1,3-benzodioxol-5-yl)-N-methylpropan-2-amine. [Link]

  • Phenomenex. Chiral HPLC Separations. [Link]

  • MDPI. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving the yield of N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine synthesis

<Technical Support Center: N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine Synthesis A Guide for Researchers and Process Development Scientists Welcome to the Technical Support Center for the synthesis of N-(1,3-benzodioxol...

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine Synthesis

A Guide for Researchers and Process Development Scientists

Welcome to the Technical Support Center for the synthesis of N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the yield and purity of this important secondary amine. We will delve into the causality behind experimental choices, troubleshoot common issues, and provide validated protocols to enhance the reliability and success of your synthesis campaigns.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route to N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine?

A1: The most prevalent and industrially favored method is the direct reductive amination of 3,4-methylenedioxybenzaldehyde (also known as piperonal) with isopropylamine. This one-pot reaction combines the formation of an imine intermediate and its subsequent reduction to the target secondary amine. This approach is generally preferred over methods like the alkylation of benzylamine due to better selectivity and avoidance of over-alkylation issues, which can produce mixtures of secondary and tertiary amines.[1][2]

Q2: I'm planning a reductive amination. Which reducing agent is best suited for this transformation?

A2: The choice of reducing agent is critical for maximizing yield. For the reductive amination of an aldehyde in the presence of an amine, a mild and selective reducing agent is required. The ideal reagent will reduce the iminium ion intermediate much faster than it reduces the starting aldehyde.[1]

  • Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is often the reagent of choice for its high selectivity and efficacy under mildly acidic conditions, which favor iminium ion formation.[3][4]

  • Sodium cyanoborohydride (NaBH₃CN) is another excellent option, particularly effective at a controlled pH of 4-6.[4][5] Its milder reactivity compared to sodium borohydride prevents the premature reduction of the starting aldehyde.[5]

  • Sodium borohydride (NaBH₄) can be used, but it is less selective and can reduce the starting aldehyde to an alcohol, thus lowering the yield of the desired amine.[3][4][6] If NaBH₄ is used, a two-step, one-pot approach is recommended where the imine is allowed to form completely before the reducing agent is added.[6]

Q3: What is a realistic target yield for this synthesis?

A3: With an optimized protocol using a selective reducing agent like NaBH(OAc)₃ or NaBH₃CN, yields for this type of reductive amination can be quite high. Reported yields for similar N-isopropylbenzylamine syntheses are often in the range of 85-95%.[7][8] However, actual yields will depend on reaction scale, purity of reagents, and the effectiveness of the workup and purification procedures.

Troubleshooting Guide: Common Synthesis Problems & Solutions

This section addresses specific issues that may arise during the synthesis, explaining the underlying chemical principles and providing actionable solutions.

Problem 1: Low or No Product Formation

  • Potential Cause A: Inefficient Iminium Ion Formation. The rate-limiting step in many reductive aminations is the formation of the imine/iminium ion intermediate. This equilibrium is highly pH-dependent.

    • Solution: The reaction should be conducted under mildly acidic conditions (typically pH 4-6).[4] This is often achieved by adding a catalytic amount of acetic acid. If the medium is too acidic (pH < 4), the isopropylamine nucleophile will be fully protonated and rendered unreactive. If it's too basic (pH > 7), the aldehyde's carbonyl group isn't sufficiently activated for nucleophilic attack.[4]

  • Potential Cause B: Premature Reduction of Aldehyde. If a non-selective reducing agent like NaBH₄ is used, it can reduce the 3,4-methylenedioxybenzaldehyde to the corresponding benzyl alcohol, consuming the starting material.

    • Solution: Switch to a more selective ("chemo-selective") reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[3][4][5] These reagents show a strong preference for reducing the protonated iminium ion over the neutral aldehyde.

  • Potential Cause C: Poor Reagent Quality. 3,4-methylenedioxybenzaldehyde can oxidize over time to the corresponding carboxylic acid, especially if not stored properly.

    • Solution: Verify the purity of the aldehyde via techniques like NMR or melting point analysis before starting the reaction.[3] Use freshly opened or purified starting materials for best results.

Problem 2: Significant Formation of Side Products

  • Potential Cause A: Benzyl Alcohol Impurity. As mentioned above, this is a classic sign of using a reducing agent that is too strong or non-selective, such as NaBH₄.[4]

    • Solution: The primary solution is to use NaBH(OAc)₃ or NaBH₃CN.[3][5] If you must use NaBH₄, ensure the imine has fully formed before its addition by monitoring the reaction (e.g., via TLC or IR spectroscopy) for the disappearance of the aldehyde.[6]

  • Potential Cause B: Over-alkylation Products (Tertiary Amine). While less common in reductive amination than in direct alkylation with alkyl halides, the product secondary amine can potentially react with another molecule of the aldehyde and iminium intermediate.

    • Solution: Adjust the stoichiometry. Using a slight excess of the amine (e.g., 1.1 to 1.5 equivalents of isopropylamine) can help minimize the formation of the tertiary amine by ensuring the aldehyde is consumed.[3] However, a large excess can complicate purification.[4]

Problem 3: Difficult Purification

  • Potential Cause A: Emulsion during Aqueous Workup. The basic nature of the product amine can lead to emulsions during the extraction phase, making separation difficult.

    • Solution: During the workup, after quenching the reaction, adjust the pH of the aqueous layer to be strongly basic (pH > 11) using NaOH. This ensures the product amine is in its free base form and is less soluble in water. If an emulsion persists, adding brine (saturated NaCl solution) can help break it by increasing the ionic strength of the aqueous phase.

  • Potential Cause B: Co-elution during Chromatography. Unreacted starting materials or side products may have similar polarities to the desired product, complicating purification by column chromatography.

    • Solution: Optimize the reaction to drive it to completion, minimizing impurities from the start. For chromatography, carefully select the eluent system. A gradient elution, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, can often resolve closely related compounds.[7][8]

Data & Protocols

Table 1: Comparison of Common Reducing Agents for Reductive Amination
Reducing AgentChemical FormulaTypical Solvent(s)Key AdvantagesKey Considerations
Sodium Triacetoxyborohydride (STAB)NaBH(OAc)₃Dichloromethane (DCM), Dichloroethane (DCE), THFHigh selectivity for iminium ions; effective in one-pot procedures; no need for strict pH control.[3][6]Water-sensitive; not compatible with protic solvents like methanol.[6]
Sodium CyanoborohydrideNaBH₃CNMethanol (MeOH), Ethanol (EtOH)Mild and selective; stable in water.[5][6]Highly toxic (releases HCN gas under strong acidic conditions); requires careful pH control (4-6) for optimal performance.[5]
Sodium BorohydrideNaBH₄Methanol (MeOH), Ethanol (EtOH)Inexpensive and readily available.Can reduce aldehydes and ketones; requires a two-step (one-pot) procedure for good selectivity.[4][6]
Diagram 1: General Workflow for Synthesis & Troubleshooting

This diagram outlines the key stages of the synthesis and highlights critical decision points for troubleshooting based on reaction monitoring.

G cluster_0 Reaction Setup cluster_1 Imine Formation & Reduction cluster_2 Monitoring & Troubleshooting cluster_3 Workup & Purification Start 1. Combine Piperonal, Isopropylamine, & Solvent Add_Acid 2. Add Acetic Acid (catalytic) Start->Add_Acid Add_Reductant 3. Add Selective Reductant (e.g., STAB) Add_Acid->Add_Reductant Stir 4. Stir at RT (e.g., 12-24h) Add_Reductant->Stir Monitor 5. Monitor by TLC/LC-MS Stir->Monitor Check Reaction Complete? Monitor->Check Yes Troubleshoot Problem Detected: - Starting material remains - Side products form Monitor->Troubleshoot No Workup 6. Aqueous Workup & Extraction Check->Workup Optimize Adjust Conditions: - Extend reaction time - Check reagent purity - Re-evaluate pH Troubleshoot->Optimize Optimize->Stir Purify 7. Column Chromatography or Distillation Workup->Purify Product Pure Product Purify->Product

Caption: Synthesis and Troubleshooting Workflow.

Diagram 2: Reductive Amination Troubleshooting Logic

This logic tree provides a systematic approach to diagnosing and solving common issues encountered during the synthesis.

G Problem Observed Problem LowYield Low Yield / No Reaction Problem->LowYield SideProducts Side Product Formation Problem->SideProducts Cause_pH Cause: Incorrect pH LowYield->Cause_pH Cause_Reagent Cause: Poor Reagent Quality LowYield->Cause_Reagent Cause_Reductant Cause: Premature Reduction LowYield->Cause_Reductant Cause_OverAlk Cause: Over-Alkylation SideProducts->Cause_OverAlk Cause_Alcohol Cause: Aldehyde Reduction SideProducts->Cause_Alcohol Sol_pH Solution: Add catalytic acid (e.g., AcOH) to achieve pH 4-6 Cause_pH->Sol_pH Sol_Reagent Solution: Verify purity of aldehyde and amine via NMR/MP Cause_Reagent->Sol_Reagent Sol_Reductant Solution: Use selective reductant (NaBH(OAc)3 or NaBH3CN) Cause_Reductant->Sol_Reductant Sol_Stoich Solution: Use slight excess of amine (1.1 - 1.5 eq.) Cause_OverAlk->Sol_Stoich Cause_Alcohol->Sol_Reductant

Caption: Troubleshooting Logic Tree.

Detailed Protocol: Optimized Reductive Amination using STAB

This protocol describes a robust method for the synthesis of N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine with high yield.

Materials:

  • 3,4-methylenedioxybenzaldehyde (Piperonal, 1.0 eq)

  • Isopropylamine (1.2 eq)

  • Sodium triacetoxyborohydride (STAB, 1.5 eq)

  • Glacial Acetic Acid (0.1 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for chromatography

  • Hexane/Ethyl Acetate solvent system

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3,4-methylenedioxybenzaldehyde (1.0 eq) and anhydrous dichloromethane. Stir until fully dissolved.

  • Amine Addition: Add isopropylamine (1.2 eq) to the solution, followed by glacial acetic acid (0.1 eq). Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

  • Reduction: In portions, carefully add sodium triacetoxyborohydride (1.5 eq) to the stirring mixture. Note: The addition may be slightly exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed (typically 12-24 hours).

  • Workup - Quench: Once the reaction is complete, carefully quench it by slowly adding saturated NaHCO₃ solution until gas evolution ceases.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Wash the organic layer with saturated NaHCO₃ solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil via flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to afford the pure N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine as a pale yellow liquid.[8]

References

  • Optimizing Reductive Amination: A Guide for Chemical Procurement. (n.d.). Google Cloud.
  • Technical Support Center: Optimization of Reaction Conditions for Amine Synthesis. (2025). BenchChem.
  • Technical Support Center: Reductive Amination for Secondary Amine Synthesis. (2025). BenchChem.
  • Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. (2017). Semantic Scholar.
  • N-Isopropylbenzylamine: Application, synthesis and toxicity. (2023). ChemicalBook.
  • Alkylation of Amines (Sucks!). (2017). Master Organic Chemistry.
  • Reductive Amination - Common Conditions. (n.d.). organic-chemistry.org.
  • How can N-Isopropylbenzylamine be prepared?. (n.d.). Guidechem.
  • Isopropylbenzylamine Explained: Uses, Risks, and Legal Status. (2025). Patsnap Eureka.

Sources

Optimization

N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine solubility issues in aqueous solutions

Welcome to the technical support resource for N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common solubility challen...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common solubility challenges encountered with this compound in aqueous solutions. Our goal is to provide not just protocols, but the scientific rationale behind them, empowering you to make informed decisions in your experiments.

I. Understanding the Molecule: The Root of the Solubility Challenge

N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine is a secondary amine. Its structure contains a bulky, hydrophobic benzodioxole ring and an alkyl chain, which inherently limit its solubility in water.[1][2] Lower aliphatic amines can be soluble in water because they can form hydrogen bonds, but as the size of the hydrophobic portion of the molecule increases, water solubility dramatically decreases.[2][3]

The key to solubilizing this molecule lies in its secondary amine functional group. Amines are weak bases and can accept a proton (H+) to form a positively charged ammonium salt.[4][5][6] This salt is an ionic species, making it significantly more polar and, therefore, more soluble in polar solvents like water.[7][8][9]

II. Troubleshooting Guide: Common Issues & Step-by-Step Solutions

This section addresses specific problems you may encounter when trying to dissolve N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine in aqueous media.

Issue 1: Compound fails to dissolve in neutral aqueous buffer, resulting in a cloudy suspension or visible precipitate.
  • Probable Cause: The compound is in its free base form, which has very low intrinsic solubility in water at neutral pH. The hydrophobic nature of the benzodioxole and alkyl groups prevents effective solvation by water molecules.[1]

  • Solution Strategy: Convert the free base into its more soluble hydrochloride salt form by lowering the pH of the solution.

    Protocol 1: Aqueous Solubilization via pH Adjustment

    • Preparation: Start with a small, accurately weighed amount of the compound (e.g., 1-5 mg) in a suitable glass vial.

    • Initial Suspension: Add a small volume of your target aqueous buffer (e.g., PBS, TRIS at pH 7.4) to the vial. You will likely observe a suspension.

    • Acidification: While stirring, add 1M Hydrochloric Acid (HCl) dropwise. The goal is to protonate the secondary amine.

    • Observation: Continue adding HCl and stirring until the solution becomes clear. The absence of visible particles indicates complete dissolution.

    • pH Measurement: Once the solution is clear, measure the final pH. This will give you an indication of the pH required for complete solubility at that specific concentration. Most simple alkyl amines have pKa values in the range of 9.5 to 11.0, meaning they will be predominantly in their soluble, protonated form at any pH significantly below this range (e.g., pH < 8).[6]

    • Final Volume Adjustment: Add your target buffer to reach the final desired concentration and volume. Ensure the solution remains clear. If precipitation occurs, it indicates you have exceeded the solubility limit at that final pH, and you may need to add another drop of acid or reconsider the target concentration.

Issue 2: After initial dissolution in acid, the compound precipitates upon dilution into a higher pH medium (e.g., cell culture media).
  • Probable Cause: The pH of the final solution has risen above the threshold required to keep the amine protonated. As the compound reverts to its less soluble free base form, it precipitates out of the solution.

  • Solution Strategy: Ensure the final concentration of the compound and the buffering capacity of the medium are managed to maintain a sufficiently acidic pH.

    Protocol 2: Preparing a Concentrated Stock in an Organic Solvent

    Using a water-miscible organic co-solvent is a standard and effective method for handling hydrophobic compounds.[10][11] Dimethyl sulfoxide (DMSO) is a common first choice.[10]

    • Stock Solution Preparation: Dissolve N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM). Store this stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[10]

    • Working Solution Preparation:

      • Pre-warm your final aqueous medium (e.g., cell culture media) to its intended experimental temperature (e.g., 37°C).[10]

      • Perform a serial dilution of your DMSO stock to an intermediate concentration if necessary.

      • Add a small volume of the DMSO stock to the pre-warmed medium while vortexing or stirring vigorously. The key is to keep the final concentration of DMSO as low as possible (typically <0.5% v/v) to avoid solvent-induced artifacts in biological experiments.

    • Observation: Visually inspect the final solution for any signs of precipitation (Tyndall effect, cloudiness). If precipitation occurs, the final concentration is too high for the amount of co-solvent used. You may need to lower the final concentration or slightly increase the percentage of DMSO, if your experimental system permits.

Issue 3: The compound is difficult to dissolve even with pH adjustment or co-solvents.
  • Probable Cause: The dissolution kinetics are slow, or the compound may have formed aggregates that are resistant to dissolution.

  • Solution Strategy: Employ physical methods to increase the rate of dissolution.

    Physical Enhancement Techniques

    • Sonication: Place the vial containing the compound and solvent in a bath sonicator for 5-15 minute intervals.[12] Sonication uses ultrasonic waves to break apart solid particles and enhance solvent interaction.[12]

    • Gentle Heating: Warm the solution gently (e.g., to 30-40°C) while stirring.[10][12] Increased temperature enhances solubility and the rate of dissolution. However, be cautious, as excessive heat can potentially degrade the compound.[10] Always check for any change in color or clarity that might indicate degradation.

III. Data Summary & Quick Reference

Solvent/ConditionExpected SolubilityRationale & Key Considerations
Neutral Water (pH ~7) Very PoorThe molecule exists as a non-polar free base.[1]
Aqueous Acid (pH < 6) HighThe amine group is protonated, forming a polar, water-soluble ammonium salt.[5][7]
Organic Solvents (DMSO, Ethanol) High"Like dissolves like"; the organic structure is readily solvated by non-aqueous polar and non-polar solvents.[1][10]
Aqueous Base (pH > 11) Very PoorThe molecule is deprotonated, ensuring it remains in its non-polar free base form.

IV. Workflow & Decision Diagrams

To aid in your experimental design, the following diagrams illustrate the logical flow for troubleshooting and the chemical principles at play.

G cluster_0 Solubility Troubleshooting Workflow start Start: Weigh Compound suspend Suspend in Neutral Aqueous Buffer start->suspend observe1 Is Solution Clear? suspend->observe1 add_hcl Dropwise Addition of 1M HCl observe1->add_hcl No success Success: Compound Dissolved (Note Final pH) observe1->success Yes observe2 Is Solution Clear? add_hcl->observe2 observe2->success Yes troubleshoot Troubleshoot Further: - Use Co-solvent (DMSO) - Gentle Heat/Sonication - Lower Final Concentration observe2->troubleshoot No, After Several Drops precip Precipitation Observed fail Insoluble Under These Conditions troubleshoot->fail

Caption: A step-by-step decision tree for solubilizing the compound in aqueous solutions.

Caption: The equilibrium between the insoluble free base and the soluble salt form, governed by pH.

V. Frequently Asked Questions (FAQs)

Q1: What is the best initial approach to solubilizing a new batch of this compound? A1: A systematic, small-scale test is always recommended before preparing a large-volume stock solution.[10] First, try dissolving a small amount in DMSO to confirm purity and amenability to solvent-based dissolution.[10] Second, perform the pH adjustment protocol described above (Protocol 1) to understand its behavior in your specific aqueous medium.

Q2: Should I use the free base or a pre-made hydrochloride salt form of the compound? A2: If available, using the hydrochloride salt form is often more convenient for direct dissolution in aqueous buffers, as it should dissolve without significant pH adjustment. However, if you only have the free base, you can effectively form the salt in situ by adding acid as described.

Q3: Can I use other acids besides HCl? A3: Yes, other acids like sulfuric acid or phosphoric acid can be used to protonate the amine. However, HCl is the most common and is often preferred because chloride salts are typically highly soluble and physiologically compatible.

Q4: How should I store my aqueous stock solutions? A4: Stock solutions, especially those in aqueous buffers, should be stored at 4°C for short-term use (days) or frozen in single-use aliquots at -20°C or -80°C for long-term storage to prevent degradation and repeated freeze-thaw cycles.[10]

Q5: My compound solution is slightly yellow. Is it degraded? A5: Aniline and other related amines can sometimes develop color upon storage due to atmospheric oxidation.[2][3] While a slight color change may not indicate significant degradation, it is a sign of potential instability. It is best to use fresh solutions and, if purity is a concern, verify the compound's integrity with an appropriate analytical method (e.g., HPLC, LC-MS).

VI. References

  • MDMA - Solubility of Things. [Link]

  • Solubility of Carbon Dioxide in Aqueous Solutions of Three Secondary Amines: 2-(Butylamino)ethanol, 2-(Isopropylamino)ethanol, and 2-(Ethylamino)ethanol Secondary Alkanolamine Solutions | Journal of Chemical & Engineering Data. [Link]

  • Co-solvency and anti-solvent method for the solubility enhancement. (2024-10-30). [Link]

  • Why amine salts are soluble in water? - Chemistry Stack Exchange. (2016-12-22). [Link]

  • Physical Properties of Amines - BYJU'S. [Link]

  • N-((2H-1,3-Benzodioxol-5-yl)methyl)propan-2-amine - PubChem. [Link]

  • Physical Properties of Amines | CK-12 Foundation. (2026-01-01). [Link]

  • Basic Properties of Amines - Chemistry LibreTexts. (2023-01-22). [Link]

  • Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation - PMC - NIH. [Link]

  • Amines: Organic Bases, Boiling Point and Solubility in Water // HSC Chemistry - YouTube. (2021-05-16). [Link]

  • When added to water, soluble amines will: a. alter the solution's color b. solution c. pH raise solution d. pH cause water to polymerize | Homework.Study.com. [Link]

  • Enhancing the Solubility of Co-Formulated Hydrophobic Drugs by Incorporating Functionalized Nano-Structured Poly Lactic-co-glycolic Acid (nfPLGA) During Co-Precipitation - MDPI. [Link]

  • Isolation (Recovery) of amines - University of Alberta. [Link]

  • 20.2: Basicity of Amines and Ammonium Salt Formation - Chemistry LibreTexts. (2020-05-30). [Link]

  • Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? - NIH. [Link]

  • Chemistry 12 Chapter 13 Amines #Physical Properties of Amines #Solubility and Boiling Points - YouTube. (2020-11-21). [Link]

  • N-[1-(1,3-benzodioxol-5-yl)propan-2-yl]-N-methylpropan-2-amine | Chemsrc. (2025-09-12). [Link]

  • 1-(1,3-benzodioxol-5-yl)-N-methylpropan-2-amine chloride - PubChem. [Link]

  • 1-(1,3-benzodioxol-5-yl)-N-methylpropan-2-amine;hydrochloride - PharmaCompass.com. [Link]

  • Solubility and pH of amines. [Link]

  • Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC - NIH. (2017-09-20). [Link]

  • N-[1-(1,3-benzodioxol-5-yl)propan-2-yl]-N-methylacetamide - PubChem. [Link]

  • Methods for Dissolving Hydrophobic Compounds in Water - ACS Publications. (1988-12-15). [Link]

  • Troubleshooting Guide - Phenomenex. [Link]

  • What is the best Strategy for increasing the of solubility for poorly soluble drug (diaryl compounds) in water | ResearchGate. (2021-10-31). [Link]

  • pH Adjustment and Neutralization, the basics. [Link]

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Troubleshooting

overcoming N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine degradation in storage

Prepared by the Office of Senior Application Scientists Welcome to the technical support center for N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine (CAS: 68291-92-9). This guide is designed for researchers, scientists, and...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of Senior Application Scientists

Welcome to the technical support center for N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine (CAS: 68291-92-9). This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its experimental lifecycle. Here, you will find robust troubleshooting advice, preventative strategies, and detailed protocols to address and overcome challenges related to its degradation.

Frequently Asked Questions (FAQs)

This section provides quick answers to the most common questions regarding the handling and storage of N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine.

Q1: What are the primary causes of degradation for this compound?

A1: The degradation of N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine is primarily driven by three factors: oxidation, exposure to light (photodegradation), and acidic conditions. The secondary amine and the electron-rich benzodioxole ring are the most reactive sites. Oxidation can affect the benzylamine moiety, while both light and acid can compromise the integrity of the benzodioxole ring.[1][2][3]

Q2: What are the visible signs of degradation?

A2: Visual indicators of degradation can include a change in color, often to a yellowish or brownish hue, and a change in physical state, such as the material becoming oily or clumping.[4] The appearance of a phenol-like odor may also indicate the cleavage of the benzodioxole ring.

Q3: What is the recommended shelf-life?

A3: When stored under ideal conditions (see Q4), the solid form of the compound is expected to be stable for at least two years. However, solutions are far more susceptible to degradation and should ideally be prepared fresh for each experiment. If storage in solution is necessary, it should not exceed a few days, even under optimal conditions.

Q4: How should I handle and store the compound to minimize degradation?

A4: To ensure maximum stability, N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine should be stored as a solid in a tightly sealed, amber glass vial.[5][6] The vial should be placed in a cool, dark, and dry environment, preferably a desiccator at -20°C.[7] The headspace of the vial should be purged with an inert gas like argon or nitrogen before sealing to displace oxygen.[5]

Troubleshooting Guides

This section offers in-depth, step-by-step guidance for identifying and resolving specific issues encountered during experimentation.

Guide 1: Investigating Loss of Purity or Potency

Problem: My sample has lost purity according to analytical tests (e.g., HPLC, NMR), or I'm observing diminished activity in my biological assays.

Causality: A loss of purity is a direct consequence of chemical degradation. The formation of impurities not only lowers the concentration of the active compound but can also introduce substances that may interfere with your experiments. For reproducible research, it is critical to use compounds of high purity, typically ≥95%.[8][9]

Workflow for Purity Assessment

G cluster_0 Purity Investigation Workflow start Observe Loss of Potency/ Purity Fluctuation prep_sample Prepare Sample: 1. Control (New Batch) 2. Suspect Sample 3. Solvent Blank start->prep_sample hplc Run HPLC-UV Analysis prep_sample->hplc nmr Acquire ¹H NMR Spectrum prep_sample->nmr analyze Analyze Data: - Compare chromatograms - Integrate NMR peaks hplc->analyze nmr->analyze decision Purity < 95%? analyze->decision remediate Action: - Discard degraded sample - Implement preventative storage - Re-purify if valuable decision->remediate Yes pass Purity ≥ 95% Investigate other experimental variables (e.g., assay conditions) decision->pass No G cluster_1 Hypothesized Degradation Pathway Parent N-(1,3-benzodioxol-5-ylmethyl) propan-2-amine Stress Stress Conditions (Light, Air, Acid) Parent->Stress Intermediate1 Oxidative Intermediate (e.g., Imine/Carbocation) Stress->Intermediate1 Product1 Ring-Opened Catechol Derivative Intermediate1->Product1 Product2 Aldehyde/Imine (e.g., Benzaldehyde derivative) Intermediate1->Product2 Product3 Colored Quinone/ Polymer Products Product1->Product3

Caption: Potential degradation pathways leading to colored impurities.

Mitigation Strategy:
  • Strictly Exclude Light: Always use amber vials for storage and wrap experimental vessels (e.g., flasks, NMR tubes) in aluminum foil if they will be exposed to ambient light for extended periods. [6]2. Inert Atmosphere: For long-term storage or sensitive reactions, handle the compound in a glove box or use Schlenk line techniques to ensure an oxygen-free environment.

  • pH Control: Avoid acidic conditions. If the compound must be used in an acidic buffer, conduct a small-scale stability test first and use the solution immediately after preparation.

Preventative Measures & Best Practices

Proactive measures are the most effective way to ensure the long-term integrity of your research compound.

Guide 3: Optimal Storage and Formulation

Goal: To establish a robust storage protocol that minimizes degradation from all major pathways.

Comparative Stability Data Under Various Storage Conditions
Storage ConditionAtmosphereContainerPurity after 6 Months (%)Observations
-20°C Argon Amber Glass Vial >99% Optimal Condition. No change.
-20°CAirAmber Glass Vial~97%Slight yellowing observed.
4°CArgonAmber Glass Vial~98%Minor degradation detected by HPLC.
25°C (RT)AirClear Glass Vial<85%Significant browning and clumping.
25°C (RT) in Solution (Methanol)AirClear Glass Vial<70% after 1 weekRapid degradation and color change.

Note: Data is illustrative, based on typical degradation patterns for similar compounds.

Protocol: Long-Term Sample Archiving
  • Aliquot: Upon receiving a new batch, divide the material into smaller, single-use aliquots in separate amber glass vials. This prevents contamination and repeated exposure of the bulk material to the atmosphere.

  • Inerting: Place the open vials in a vacuum desiccator. Evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Sealing: Tightly cap the vials, and for extra protection, wrap the cap-vial interface with Parafilm®.

  • Labeling: Clearly label each vial with the compound name, batch number, date received, and date opened. [10]5. Storage: Place the sealed vials in a designated, clearly labeled box inside a -20°C freezer.

By adhering to these guidelines, researchers can significantly reduce the risk of compound degradation, ensuring the accuracy, reproducibility, and integrity of their scientific findings.

References
  • National Center for Biotechnology Information (NCBI). "Mechanism of the Metabolism of 1,3-benzodioxoles to Carbon Monoxide." PubMed, National Library of Medicine. Available from: [Link]

  • Moravek, Inc. "Top 5 Methods of Assessing Chemical Purity." Available from: [Link]

  • DIPLOMATA COMERCIAL. "How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide." Available from: [Link]

  • ResearchGate. "Scheme showing 2,2-difluoro-1,3-benzodioxole (DFBD) oxidation by..." Available from: [Link]

  • OUCI. "Measuring the purity of organic chemicals: general approaches and development of an appropriate procedure for research..." Available from: [Link]

  • DIPLOMATA COMERCIAL. "What are the Health and Safety Guidelines for Using Amines?" Available from: [Link]

  • Indian Academy of Sciences. "Kinetics and mechanism of the oxidation of substituted benzylamines by cetyltrimethylammonium permanganate." Available from: [Link]

  • National Center for Biotechnology Information (NCBI). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective." PubMed Central, National Library of Medicine. Available from: [Link]

  • Portoghese, P. S. "Revision of Purity Criteria for Tested Compounds." Journal of Medicinal Chemistry, 2009, 52(1), 1. Available from: [Link]

  • ResearchGate. "Oxidation of benzylamine to aldemine." Available from: [Link]

  • Shechter, H., Rawalay, S. S., & Tubis, M. "Studies of Oxidation of Benzylamines with Neutral Potassium Permanganate and the Chemistry of the Products Thereof. I." Journal of the American Chemical Society, 1964, 86(22), 4982-4987. Available from: [Link]

  • Royal Society of Chemistry. "Degradation of benzylamines during chlorination and chloramination." Environmental Science: Water Research & Technology, 2021, 7, 1238-1248. Available from: [Link]

  • ResearchGate. "Pathways of Reactive Metabolite Formation with Toxicophores/‐Structural Alerts." Available from: [Link]

  • National Center for Biotechnology Information (NCBI). "Stereochemistry of benzylamine oxidation by copper amine oxidases." PubMed, National Library of Medicine. Available from: [Link]

  • University of California, Santa Barbara. "Chemical Storage Guidelines." Environmental Health and Safety. Available from: [Link]

  • Chemsrc. "N-[1-(1,3-benzodioxol-5-yl)propan-2-yl]-N-methylpropan-2-amine." Available from: [Link]

  • National Center for Biotechnology Information (NCBI). "N-((2H-1,3-Benzodioxol-5-yl)methyl)propan-2-amine." PubChem. Available from: [Link]

  • MDPI. "Photodegradation of Emerging Pollutants Using a Quaternary Mixed Oxide Catalyst Derived from Its Corresponding Hydrotalcite." Catalysts, 2023, 13(7), 1089. Available from: [Link]

  • Human Metabolome Database. "Showing metabocard for 1,3-Benzodioxole (HMDB0244156)." Available from: [Link]

  • Royal Society of Chemistry. "Reasons for the yellowness of photocured samples by the benzophenone/1,3-benzodioxole photoinitiating system." New Journal of Chemistry, 2016, 40, 10303-10310. Available from: [Link]

  • National Center for Biotechnology Information (NCBI). "1-(1,3-benzodioxol-5-yl)-N-methylpropan-2-amine chloride." PubChem. Available from: [Link]

  • National Center for Biotechnology Information (NCBI). "3-(1,3-Benzodioxol-5-yl)-3H-benzo[f]isobenzofuran-1-one." PubMed, National Library of Medicine. Available from: [Link]

  • New York State Department of Labor. "Chemical Storage and Handling Recommendations." Available from: [Link]

  • Scribd. "(2S)-1-(1,3-Benzodioxol-5-yl)-N-methylpropan-2-amine | C11H15NO2 - PubChem." Available from: [Link]

  • National Center for Biotechnology Information (NCBI). "Photolysis, oxidation and subsequent toxicity of a mixture of polycyclic aromatic hydrocarbons in natural waters." PubMed Central, National Library of Medicine. Available from: [Link]

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Optimization

troubleshooting N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine in vivo delivery

Prepared by: Senior Application Scientist, Advanced Preclinical Development Welcome to the technical support resource for researchers, scientists, and drug development professionals working with N-(1,3-benzodioxol-5-ylme...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Advanced Preclinical Development

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the in vivo delivery of this compound. Our focus is on overcoming common formulation and pharmacokinetic challenges to ensure reproducible and reliable data in a preclinical research setting.

Part 1: Foundational Knowledge & FAQs

This section addresses the most common initial questions regarding the compound's properties and basic handling for in vivo applications.

Q1: What are the critical physicochemical properties of N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine that I must consider?

Understanding the fundamental properties of the molecule is the first step in designing a successful delivery strategy. The key parameters dictate its behavior in solution and in vivo.

Answer: N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine is a substituted phenethylamine derivative with physicochemical properties that present specific delivery challenges.[1][2] The most critical parameters are summarized below.

Table 1: Key Physicochemical Properties

Property Value Implication for In Vivo Delivery Source
Molecular Weight 193.24 g/mol Relatively small, generally favoring membrane permeability.[3] [4]
XLogP3 (Lipophilicity) 2.1 Indicates moderate lipophilicity (hydrophobicity). The compound is not freely soluble in water, requiring specific formulation strategies.[5][6] [4]
pKa (Predicted) ~9.94 As a secondary amine, the compound is basic and will be protonated and more soluble at acidic pH. [7]

| Structural Alert | 1,3-Benzodioxole | This moiety is a known mechanism-based inhibitor of Cytochrome P450 (CYP) enzymes, suggesting high potential for metabolic liabilities and drug-drug interactions.[8][9][10] | N/A |

Q2: My compound is the free base form and it won't dissolve in saline or PBS. What are my options?

Answer: This is a common and expected issue given the compound's XLogP of 2.1.[4] The free base of an amine is typically poorly soluble in neutral aqueous solutions. You have two primary paths forward:

  • Salt Formation (Recommended): The most robust method is to convert the basic amine to a salt (e.g., hydrochloride, tartrate, citrate). This is achieved by reacting the free base with a stoichiometric equivalent of the corresponding acid. The resulting salt form is ionized and almost always exhibits significantly higher aqueous solubility. For initial range-finding studies, you can perform an in situ salt formation by dissolving the free base in a dilute solution of sterile, USP-grade hydrochloric acid and then adjusting the pH and final volume with a buffer like PBS.

  • Co-Solvent Systems: If salt formation is not feasible, a co-solvent system can be used to solubilize the free base. These systems use a water-miscible organic solvent to dissolve the compound before diluting it with the aqueous vehicle. This must be done carefully, as adding the aqueous phase too quickly can cause the compound to precipitate. The final concentration of the organic solvent must be kept to a minimum to avoid vehicle-induced toxicity or artifacts in your experiment.

Q3: I'm seeing significant first-pass metabolism and low oral bioavailability. What is the likely cause and how can I address it?

Answer: Low oral bioavailability for this class of compounds is often multifactorial, stemming from both poor solubility and extensive metabolism.[5][6][11]

  • Causality - The Benzodioxole Moiety: The 1,3-benzodioxole group is the primary culprit for metabolic instability. It is metabolized by CYP450 enzymes (primarily in the liver and gut wall) into a reactive carbene species.[9] This intermediate can then irreversibly bind to the heme iron of the CYP enzyme, forming a metabolic-intermediate (MI) complex.[9][10] This process not only inactivates the enzyme, leading to potential drug-drug interactions, but it also means a significant fraction of your orally administered dose is cleared before it ever reaches systemic circulation (first-pass metabolism).[5]

  • Troubleshooting Strategies:

    • Switch Route of Administration: To bypass hepatic first-pass metabolism, consider parenteral routes like intraperitoneal (IP) or intravenous (IV) injection.[12] The IP route is often a practical choice in rodents for systemic exposure without the challenges of repeated IV access.[12]

    • Formulation Enhancement: For oral studies, improving the dissolution rate is key.[11] Strategies like creating an amorphous solid dispersion or using lipid-based formulations (e.g., Self-Emulsifying Drug Delivery Systems - SEDDS) can improve how much drug dissolves in the GI tract, potentially saturating the metabolic enzymes and allowing more drug to be absorbed.[5][13]

    • Metabolic Inhibition (Advanced): In mechanistic studies, co-administration with a known broad-spectrum CYP inhibitor (like 1-aminobenzotriazole) can be used to demonstrate the impact of metabolism on bioavailability. This is not a standard delivery strategy but a tool to diagnose the problem. This approach requires careful justification and ethical review.

Part 2: Troubleshooting Guide for Formulation & Delivery

This section provides structured guidance for resolving specific experimental issues in a cause-and-effect format.

Issue 1: My compound precipitates from the dosing vehicle during storage or administration.

This indicates that the formulation is not stable. Administering a suspension of unknown concentration will lead to highly variable and uninterpretable results. Establishing formulation stability is a regulatory requirement for preclinical safety studies.[14][15]

Below is a decision-making workflow to diagnose and solve formulation stability issues.

G start Precipitation Observed in Formulation check_solubility Is the concentration too high? (Exceeds kinetic solubility) start->check_solubility check_time Does precipitation occur over time? check_solubility->check_time No reduce_conc Action: Reduce concentration or perform full solubility screen. check_solubility->reduce_conc Yes check_temp Is the formulation stored at a low temperature? check_time->check_temp No stability_issue Diagnosis: Time-dependent instability. Vehicle cannot maintain supersaturation. check_time->stability_issue Yes temp_issue Diagnosis: Temperature-dependent solubility issue. check_temp->temp_issue Yes end Consult Formulation Specialist check_temp->end No, other issue change_vehicle Action: Reformulate with a better vehicle (see Table 2). Consider pH adjustment. stability_issue->change_vehicle Solution store_rt Action: Store at room temp. and establish stability under these conditions (e.g., 6 hours). [2] temp_issue->store_rt Solution

Caption: Decision tree for diagnosing formulation precipitation.

If your initial vehicle (e.g., saline) fails, the choice of an alternative is critical. The goal is to use the simplest system that ensures stability and is biologically inert.[16]

Table 2: Common Vehicles for Preclinical In Vivo Studies

Vehicle System Composition Best For Considerations
Aqueous Salt Solution 0.9% NaCl with pH adjustment IV, IP, SC, PO Ideal for water-soluble salts. Ensure the final pH is biocompatible (typically 4.5-8.0).[16]
Co-Solvent System 5-10% DMSO or Ethanol, 30-40% PEG-400, q.s. with Saline/Water IV, IP Effective for many hydrophobic compounds.[12] Must validate final solvent concentrations for tolerability in the animal model. High DMSO can cause hemolysis (IV) or peritonitis (IP).
Cyclodextrin Solution 20-40% Hydroxypropyl-β-cyclodextrin (HPβCD) in water IV, IP, PO Forms an inclusion complex, increasing aqueous solubility. Generally very safe and well-tolerated. Can be expensive.
Lipid Emulsion e.g., 20% Intralipid® IV Good for highly lipophilic drugs (LogP > 3). Can affect drug distribution. Requires careful sterile preparation.

| Suspension | 0.5-1% Carboxymethylcellulose (CMC) or Methylcellulose in water | PO, IP (not recommended) | For insoluble compounds. Particle size is critical for absorption. Dose uniformity can be a major issue; requires constant mixing.[5] IP injection of suspensions can cause severe irritation. |

Issue 2: I am observing high inter-animal variability in my pharmacokinetic (PK) or pharmacodynamic (PD) data.

High variability undermines statistical power and can mask true experimental effects. The cause is often rooted in inconsistent dosing or the administration route itself.

  • Possible Cause 1: Inconsistent Dosing Solution: If your formulation is a suspension or an unstable solution, each animal may receive a different effective dose.

    • Self-Validation Protocol: Before any animal study, perform a dose formulation stability and homogeneity analysis.[14][17] Prepare a batch of the formulation, and immediately take samples from the top, middle, and bottom (T, M, B) for concentration analysis (t=0). Store the formulation under the exact conditions of the study (e.g., on a stir plate at room temperature) and repeat the T, M, B sampling at the latest time point of use (e.g., t=4 hours). The concentration should remain within ±10% of the nominal value for all samples.[14]

  • Possible Cause 2: Route of Administration Nuances:

    • Oral Gavage (PO): This route is subject to numerous variables including GI tract pH, presence of food, gut motility, and first-pass metabolism, all of which can increase variability.[5]

    • Intraperitoneal (IP): While it bypasses first-pass metabolism, IP injection carries a risk of accidental injection into the gut, fat pads, or bladder, which drastically alters absorption kinetics and leads to outlier data points.[12][18] Proper technique is critical.

    • Intravenous (IV): This is the least variable route as it provides 100% bioavailability by definition.[12] However, it can be technically challenging in small rodents and may not be suitable for compounds with poor solubility that require large volumes.

Part 3: Understanding Metabolic Fate

A key aspect of troubleshooting in vivo delivery is understanding what happens to the compound after administration. For this molecule, the benzodioxole ring is the key player.

The diagram below illustrates the generally accepted metabolic pathway that leads to CYP450 inhibition. This process is a primary driver of the compound's pharmacokinetic profile.

G cluster_0 CYP450 Active Site cluster_1 Potential Consequences Compound 1,3-Benzodioxole Moiety (Parent Compound) Intermediate Reactive Carbene Intermediate Compound->Intermediate Oxidation (H-atom abstraction) MIC Metabolic-Intermediate Complex (Inactive CYP450) Intermediate->MIC Covalent binding to CYP Heme Iron Toxicity Formation of reactive catechols/orthoquinones [6] Intermediate->Toxicity Further Oxidation DDI Drug-Drug Interactions (Inhibition of metabolism of other drugs) MIC->DDI FP_Metabolism High First-Pass Metabolism (Reduced Oral Bioavailability) MIC->FP_Metabolism

Caption: Metabolic activation of the 1,3-benzodioxole ring.

Part 4: Standardized In Vivo Administration Protocols

Adherence to standardized procedures is essential for minimizing variability. The following are condensed protocols for common administration routes in mice. All procedures must be approved by your institution's Animal Care and Use Committee (IACUC).

Protocol 1: Intraperitoneal (IP) Injection (Mouse)

IP injection is a common method for achieving systemic exposure while avoiding first-pass metabolism.[12][19]

  • Preparation: Ensure your dosing solution is sterile, at room temperature, and stable for the duration of the experiment.[16]

  • Animal Restraint: Weigh the mouse to calculate the correct injection volume. Gently restrain the mouse by the scruff of the neck, allowing the abdomen to be exposed. Tilt the animal's head slightly downward (~15-20 degrees) to move the abdominal organs away from the injection site.

  • Site Identification: Target the lower right quadrant of the abdomen. This location avoids the cecum on the left side and the urinary bladder in the midline.

  • Injection: Using an appropriate needle (see Table 3), insert the needle at a 15-30 degree angle. You should feel a slight "pop" as the needle penetrates the peritoneum. Gently aspirate (pull back on the plunger) to ensure you have not entered a blood vessel or organ. If no fluid enters the syringe, inject the solution smoothly.

  • Withdrawal: Remove the needle and return the mouse to its cage. Monitor for any signs of distress.

Table 3: Recommended Administration Volumes & Needle Sizes for Mice

Route Max Volume Recommended Needle Size Source
Intraperitoneal (IP) 2-3 mL 25-27 G [20]
Oral Gavage (PO) 10 mL/kg (e.g., 0.25 mL for 25g mouse) 20-22 G (flexible gavage needle) [16]

| Intravenous (IV, tail vein) | < 0.2 mL | 27-30 G |[20] |

Protocol 2: Oral Gavage (PO) (Mouse)

This technique is required for accurate oral dosing but demands significant skill to perform safely.[16]

  • Preparation: Use a proper, flexible-tipped gavage needle (not a standard sharp needle). Measure the needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth.

  • Animal Restraint: Firmly restrain the mouse with one hand, ensuring the head and body are in a straight line to provide a clear path to the esophagus.

  • Insertion: Gently insert the gavage needle into the side of the mouth, advancing it along the roof of the mouth towards the back of the throat. The mouse should swallow the tube. If you feel any resistance, stop immediately. Do not force the tube.

  • Administration: Once the tube is in place, dispense the liquid smoothly.

  • Withdrawal: Remove the tube in a single, smooth motion and return the animal to its cage. Monitor closely for any signs of respiratory distress, which could indicate accidental administration into the lungs.

References
  • Bridges, J. W., & Fennell, T. R. (1981). The relationship between the metabolism and toxicity of benzodioxole compounds. Advances in Experimental Medicine and Biology, 136 Pt B, 881–893. [Link]

  • Guzman, A. (2013). Preclinical Dose-Formulation Stability. Pharmaceutical Technology. [Link]

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  • Norwegian University of Science and Technology (NTNU). Guidelines for the administration of substances to rodents. NTNU Comparative Medicine Core Facility. [Link]

  • Faria, J. et al. (2015). Proposed route of alkyl amine metabolism to MI complex. ResearchGate. [Link]

  • Wang, L. et al. (2025). Enhanced mRNA Delivery via Incorporating Hydrophobic Amines into Lipid Nanoparticles. Colloids and Surfaces B: Biointerfaces. [Link]

  • Luo, Z. et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments. [Link]

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  • Hodgson, E., & Philpot, R. M. (1974). Interaction of methylenedioxyphenyl (1,3-benzodioxole) compounds with enzymes and their effects on mammals. Drug Metabolism Reviews, 3(2), 231–301. [Link]

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Troubleshooting

Technical Support Center: Optimizing N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine for Cell-Based Assays

Welcome to the technical support guide for the novel compound N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine. As you embark on characterizing the biological effects of this molecule, this center provides a structured, expe...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the novel compound N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine. As you embark on characterizing the biological effects of this molecule, this center provides a structured, experience-driven framework to help you navigate the common challenges of optimizing its concentration for cell-based assays. Our goal is to ensure your experiments are built on a foundation of scientific rigor, leading to reproducible and trustworthy data.

The core challenge with any new small molecule is determining its ideal therapeutic or experimental window: the concentration range where it elicits the desired biological effect without causing unintended cytotoxicity. This guide will walk you through a logical, multi-stage workflow from initial compound handling to detailed dose-response analysis and troubleshooting.

Part 1: Frequently Asked Questions (FAQs)

This section addresses preliminary questions researchers often have when starting work with a new, uncharacterized compound.

Q1: What is the first step I should take before using N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine in my cells? A1: The absolute first step is proper stock solution preparation and solubility testing.[1][2] Most novel organic compounds are poorly soluble in aqueous media.[3] Therefore, a high-concentration stock solution, typically in an organic solvent like Dimethyl Sulfoxide (DMSO), is necessary.[2][4] Before treating your cells, you must determine the maximum concentration of the compound that remains soluble in your specific cell culture medium to avoid precipitation, which would make your results uninterpretable.[3][5]

Q2: What solvent should I use and what are the risks? A2: DMSO is the most common solvent for preparing stock solutions of small molecules for cell-based assays.[2][6] However, DMSO itself can have biological effects and becomes cytotoxic at higher concentrations.[7][8][9][10] It is critical to ensure the final concentration of DMSO in your cell culture wells is identical across all conditions (including "vehicle controls") and is kept at a low, non-toxic level, typically well below 0.5%.[5][6][9] You must run a "vehicle-only" control to ensure that any observed effects are due to your compound and not the solvent.[9][11]

Q3: How does the presence of serum in my culture medium affect the compound's activity? A3: This is a critical consideration. Serum contains proteins, such as albumin, that can bind to small molecules.[12][13][14] This binding effectively sequesters the compound, reducing the "free" concentration available to interact with your cells.[12][15] Consequently, the apparent potency (measured as IC50 or EC50) of your compound can be significantly lower in the presence of 10% serum compared to serum-free or low-serum conditions.[12][16] It is crucial to maintain a consistent serum concentration throughout an experiment and to report it with your results.

Q4: My results are highly variable between experiments. What are the common causes? A4: High variability in cell-based assays is a frequent problem.[17][18] Key causes include:

  • Inconsistent Cell Handling: Using cells at different passage numbers or at different confluency levels can lead to phenotypic drift and altered responses.[19]

  • Compound Instability: Repeated freeze-thaw cycles of your stock solution can degrade the compound.[6][20] It is best practice to aliquot stock solutions into single-use volumes.[6][20]

  • Precipitation: The compound may be precipitating in the media, leading to an unknown and inconsistent effective concentration.[3]

  • Pipetting Errors: Inconsistent volumes, especially when performing serial dilutions, can introduce significant errors.[18]

Part 2: Troubleshooting Guide

This guide provides a structured approach to identifying and solving specific problems you may encounter during your experiments.

Observed Issue Probable Cause(s) Recommended Solution & Rationale
1. Precipitate Forms Immediately Upon Diluting Stock in Media The final concentration of the compound exceeds its aqueous solubility limit ("crashing out").[3][5]Solution: Perform a serial dilution. First, create an intermediate dilution of your DMSO stock in pre-warmed (37°C) culture medium. Then, add this intermediate dilution to the final volume of media. This stepwise process avoids the rapid solvent exchange that causes precipitation.[3][5] Rationale: Hydrophobic compounds are forced out of solution when their organic solvent is diluted too quickly in an aqueous environment. A gentler, stepwise dilution maintains solubility.
2. Media Becomes Cloudy/Crystalline After Hours/Days in Incubator The compound has low, time-dependent solubility, or is interacting with media components.[3] Temperature fluctuations or evaporation can also concentrate the compound beyond its solubility limit.[3][21]Solution: First, visually confirm the maximum soluble concentration with a solubility test (see Protocol 1). Ensure your incubator has proper humidification to prevent evaporation.[3] If the issue persists, consider reducing the final concentration or the incubation time. Rationale: Long incubation times can reveal subtle solubility issues. Changes in pH due to cellular metabolism can also affect compound stability.[5]
3. High Cell Death in Vehicle Control (e.g., 0.1% DMSO) Wells The cell line is particularly sensitive to the solvent.[9] The final DMSO concentration is higher than anticipated due to a calculation error.Solution: Perform a DMSO dose-response curve on your specific cell line to determine its tolerance (see Protocol 2).[9] The goal is to find the highest DMSO concentration with no discernible effect on cell viability.[8] Always double-check dilution calculations to ensure the final DMSO concentration does not exceed this limit (ideally ≤0.1%).[6]
4. No Biological Effect Observed Even at High Concentrations The compound may be inactive in your specific assay. The compound is binding extensively to serum proteins, reducing its free concentration.[12] The compound may have degraded in storage.Solution: First, confirm compound integrity. Then, repeat the experiment in a low-serum (e.g., 0.5-2%) medium to see if potency increases.[12] If still no effect is seen, the compound is likely inactive or requires a different biological context. Rationale: A "serum shift" assay can quantify the impact of protein binding.[12][16] Reducing serum minimizes this confounding factor, revealing the compound's intrinsic activity.
5. Inconsistent Results / Poor Dose-Response Curve Fit High variability in cell seeding.[19] Compound precipitation at higher concentrations. Pipetting inaccuracies during serial dilution.Solution: Ensure a uniform, single-cell suspension before plating. Use a multichannel pipette carefully and change tips for each concentration in a serial dilution.[18][22] Visually inspect the wells with the highest concentrations for any signs of precipitation before reading the plate. Rationale: A well-defined sigmoidal curve requires accurate and consistent concentrations. Any precipitation invalidates the assumption that the nominal concentration is the effective concentration.

Part 3: Key Experimental Protocols

These protocols provide step-by-step methodologies for the foundational experiments required to characterize N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine.

Protocol 1: Determining Maximum Soluble Concentration

Objective: To visually identify the highest concentration of the compound that remains soluble in your complete cell culture medium.

  • Prepare Stock Solution: Dissolve N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM).[2] Ensure it is fully dissolved by vortexing.

  • Pre-warm Medium: Warm your complete cell culture medium (containing the same serum percentage you will use in your assay) to 37°C.[3]

  • Prepare Dilutions: In a clear microplate or microcentrifuge tubes, prepare a series of dilutions of your compound in the pre-warmed medium. For example, prepare final concentrations of 200 µM, 100 µM, 50 µM, 25 µM, etc. Ensure the final DMSO concentration is constant for all dilutions.

  • Visual Inspection: Immediately after dilution, hold the plate/tubes up to a light source and inspect for any signs of cloudiness, haziness, or crystalline precipitate.

  • Incubate & Re-inspect: Place the samples in a 37°C incubator for 1-2 hours and inspect again. Some compounds exhibit time-dependent precipitation.[3]

Protocol 2: Establishing a Dose-Response Curve for Cytotoxicity (IC50)

Objective: To determine the concentration of the compound that inhibits cell viability by 50% (IC50) using the MTT assay.[23][24][25]

  • Cell Seeding: Prepare a single-cell suspension of your target cells. Seed them into a 96-well plate at a pre-determined optimal density and allow them to adhere for 24 hours.[22]

  • Compound Preparation: Prepare a 2X serial dilution series of N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine in complete medium. A typical 8-point curve might range from 100 µM down to 0.78 µM. Also prepare a "Vehicle Control" (medium with the same final DMSO concentration) and a "No-Cell Control" (medium only).[9][22]

  • Cell Treatment: Carefully remove the old medium from the cells and add 100 µL of the appropriate compound dilution (or control) to each well. Include at least triplicate wells for each condition.[22]

  • Incubation: Incubate the plate for your desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.[23]

  • MTT Assay:

    • Add 10 µL of MTT labeling reagent (typically 5 mg/mL in PBS) to each well, for a final concentration of 0.5 mg/mL.[23][26]

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[23][27]

    • Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the crystals.[22][26]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[27]

  • Data Acquisition: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[23][28]

  • Data Analysis:

    • Subtract the average absorbance of the "No-Cell Control" wells from all other readings.

    • Normalize the data by setting the average of the "Vehicle Control" wells to 100% viability.

    • Plot the normalized viability (%) against the log of the compound concentration.

    • Use non-linear regression analysis (e.g., four-parameter logistic function) to fit a sigmoidal dose-response curve and calculate the IC50 value.[29][30]

Part 4: Visualizations and Workflows

Experimental Workflow Diagram

This diagram illustrates the logical flow from initial compound preparation to final data analysis for optimizing the concentration of a novel compound.

ExperimentalWorkflow cluster_prep Phase 1: Preparation & QC cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis & Optimization A Prepare High-Conc. Stock in DMSO B Protocol 1: Determine Max Soluble Conc. in Complete Media A->B D Design Dose-Response Concentration Range (Below Max Soluble Conc.) B->D Sets Upper Limit C Protocol 2 (Control): Determine DMSO Toxicity Threshold for Cell Line F Treat Cells with Serial Dilutions & Controls C->F Defines Vehicle Control D->F E Seed Cells in 96-Well Plates E->F G Incubate for Defined Period (e.g., 48h) F->G H Perform Viability Assay (e.g., MTT Assay) G->H I Acquire Absorbance Data J Normalize Data to Vehicle Control I->J K Plot: % Viability vs. Log[Concentration] J->K L Non-Linear Regression (Sigmoidal Fit) K->L M Calculate IC50 Value L->M N Select Optimal Conc. for Functional Assays M->N

Caption: Workflow for optimizing a novel compound in cell-based assays.

Troubleshooting Logic Diagram

This diagram provides a decision-making tree for troubleshooting unexpected cytotoxicity.

TroubleshootingWorkflow Start High Cytotoxicity Observed in Assay CheckVehicle Is Viability in Vehicle Control (DMSO only) < 90%? Start->CheckVehicle CheckPrecipitate Is Precipitate Visible at High Concentrations? CheckVehicle->CheckPrecipitate No CauseSolvent Probable Cause: Solvent Toxicity CheckVehicle->CauseSolvent Yes CausePrecipitate Probable Cause: Compound Crashing Out, Physical Cell Damage CheckPrecipitate->CausePrecipitate Yes CausePotency Conclusion: Compound is Genuinely Potent & Cytotoxic CheckPrecipitate->CausePotency No SolventSolution Solution: Lower final DMSO conc. Re-run DMSO toxicity curve. CauseSolvent->SolventSolution PrecipitateSolution Solution: Re-determine max soluble conc. Use lower concentration range. CausePrecipitate->PrecipitateSolution PotencyAction Action: Proceed with calculated IC50. Design functional assays at non-toxic concentrations. CausePotency->PotencyAction

Caption: Decision tree for troubleshooting unexpected cytotoxicity results.

References

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. (2025-12-24). [Link]

  • In-cell Western Assays for IC50 Determination. Azure Biosystems. (2025-01-29). [Link]

  • Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Procell. (2024-04-09). [Link]

  • Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf. (2013-05-01). [Link]

  • N-((2H-1,3-Benzodioxol-5-yl)methyl)propan-2-amine. PubChem. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • Design and analysis of dose-response experiments. German Cancer Research Center. [Link]

  • A simple method for predicting serum protein binding of compounds from IC(50) shift analysis for in vitro assays. PubMed. [Link]

  • 101 ELISA Troubleshooting Tips for Research in 2024. Assay Genie. [Link]

  • The use of dimethylsulfoxide as a vehicle in cell culture experiments using ovarian carcinoma cell lines. Taylor & Francis Online. [Link]

  • Dose-response or dose-effect curves in in vitro experiments and their use to study combined effects of neurotoxicants. PubMed. [Link]

  • Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Creative Bioarray. [Link]

  • Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. National Institutes of Health (NIH). (2024-12-16). [Link]

  • SMALL MOLECULES. Captivate Bio. [Link]

  • Why is a DMSO-only Control Important? Biology Stack Exchange. (2017-05-30). [Link]

  • DESIGNING STUDIES FOR DOSE RESPONSE. eScholarship.org. [Link]

  • "Designing Drug-Response Experiments and Quantifying their Results". In: Current Protocols in Chemical Biology. [Link]

  • How do we choose a proper concentration for the stock solution? ResearchGate. (2020-01-24). [Link]

  • How to calculate IC50. Science Gateway. [Link]

  • Lab Skills: Preparing Stock Solutions. YouTube. (2021-08-20). [Link]

  • How Do I Perform a Dose-Response Experiment? GraphPad. [Link]

  • The effect of dimethyl sulfoxide (DMSO) on cell viability. An overview... ResearchGate. [Link]

  • Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. PubMed. [Link]

  • Ten Tips for Optimizing Cell-Based Assays. Biocompare. (2018-04-16). [Link]

  • Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. National Institutes of Health (NIH). [Link]

  • Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. National Institutes of Health (NIH). [Link]

  • Small-Molecule Drug Preparation for Cell Culture: Core Principles and Practical Guidelines. AntBio. (2026-01-07). [Link]

  • N-[1-(1,3-benzodioxol-5-yl)propan-2-yl]-N-methylpropan-2-amine. Chemsrc. (2025-09-12). [Link]

  • Preparing Stock Solutions. PhytoTech Labs. [Link]

  • Making stock solutions - how and why. YouTube. (2021-11-01). [Link]

  • How to Reduce Cell Culture Variability. Promega Connections. (2018-03-23). [Link]

  • 1-(1,3-benzodioxol-5-yl)-N-methylpropan-2-amine chloride. PubChem. [Link]

  • 1-(1,3-benzodioxol-5-yl)-N-methylpropan-2-amine;hydrochloride. PharmaCompass.com. [Link]

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  • 1-(1,3-benzodioxol-5-yl)-N-methylpropan-2-amine. Stenutz. [Link]

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Optimization

Technical Support Center: Radiolabeling of N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine

Welcome to the technical support center for the radiolabeling of N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth te...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the radiolabeling of N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the radiolabeling of this compound with common positron emission tomography (PET) and single-photon emission computed tomography (SPECT) isotopes.

Introduction

N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine, a secondary amine with an electron-rich benzodioxole moiety, presents a unique set of challenges and opportunities in radiolabeling. The presence of the secondary amine and the electron-donating benzodioxole ring influences the choice of radiolabeling strategy and reaction conditions. This guide will walk you through the common challenges and provide solutions for labeling with Carbon-11, Fluorine-18, and Iodine-123.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the radiolabeling of N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine.

General Challenges

Q1: I am observing low radiochemical yield (RCY). What are the general factors I should investigate?

A1: Low RCY can stem from several factors. Systematically evaluate the following:

  • Precursor Quality and Concentration: Ensure the precursor is of high purity and the concentration is optimized. Impurities can interfere with the reaction.

  • Reaction Conditions: Temperature, reaction time, and pH are critical. Optimize these parameters for your specific labeling reaction.

  • Reagent Stability: Ensure all reagents, including the radioisotope, are fresh and have been stored correctly.

  • Solvent Purity: Use anhydrous and high-purity solvents, as trace amounts of water or other impurities can quench the reaction.

  • Vessel Conditioning: Ensure your reaction vessel is properly cleaned and dried to prevent contamination.

Carbon-11 Labeling ([11C]CH3I or [11C]CH3OTf)

Q2: My [11C]methylation of the secondary amine is sluggish. How can I improve the reaction rate?

A2: The nucleophilicity of the secondary amine in your molecule can be a limiting factor. Consider the following:

  • Choice of Methylating Agent: [11C]Methyl triflate ([11C]CH3OTf) is a more reactive methylating agent than [11C]methyl iodide ([11C]CH3I) and may improve yields for less reactive amines.[1]

  • Base Selection: The choice of base is crucial for deprotonating the secondary amine. Strong, non-nucleophilic bases are preferred. For challenging substrates, solid inorganic bases like Li2O in DMF at room temperature have been shown to be effective.[2]

  • Temperature: While higher temperatures can increase the reaction rate, they can also lead to degradation. A careful optimization of the temperature is necessary.

  • Solvent: Polar aprotic solvents like DMF or DMSO are generally effective for trapping the gaseous 11C-methylating agent and facilitating the reaction.

Q3: I am seeing multiple radiolabeled products in my HPLC analysis after [11C]methylation. What could be the cause?

A3: The formation of multiple products can be due to:

  • Over-methylation: While less common for secondary amines, it's a possibility. Optimizing the stoichiometry of your precursor to the radiolabeling agent can help.

  • Side Reactions: The benzodioxole ring is generally stable, but under harsh conditions, side reactions on the aromatic ring could occur. More likely, impurities in your precursor may be getting methylated.

  • Radiolysis: Although less of a concern with the short half-life of 11C, high radioactivity concentrations can sometimes lead to the degradation of the product.

Fluorine-18 Labeling ([18F]F-)

Q4: I am struggling with the direct nucleophilic [18F]fluorination of the benzodioxole ring. Why is this difficult?

A4: The benzodioxole ring is electron-rich, which makes it resistant to direct nucleophilic aromatic substitution (SNAr) by [18F]fluoride. SNAr reactions typically require an electron-withdrawing group (e.g., -NO2, -CN) positioned ortho or para to the leaving group to activate the ring.[3]

Q5: What are the alternative strategies for [18F]fluorinating an electron-rich aromatic ring like benzodioxole?

A5: For electron-rich systems, consider these advanced methods:

  • Diaryliodonium Salts: This is a powerful method for the [18F]fluorination of electron-rich arenes. You would need to synthesize a diaryliodonium salt precursor of your compound. The reaction then proceeds via nucleophilic attack of [18F]fluoride, often catalyzed by copper.[4][5][6]

  • Transition Metal-Mediated Fluorination: Methods involving palladium or nickel complexes can facilitate the fluorination of non-activated aromatic rings. However, these methods can be complex and require careful optimization.

Q6: I'm using a diaryliodonium salt precursor for [18F]fluorination, but my yields are still low. What should I check?

A6:

  • Counter-ion of the Iodonium Salt: The choice of counter-ion (e.g., triflate, bromide) can significantly impact the reaction outcome.[7]

  • Catalyst: Copper catalysts are often used to mediate this reaction. Ensure the catalyst is active and used in the correct concentration.

  • Reaction Conditions: These reactions are sensitive to temperature and reaction time. Mild conditions are often sufficient.

  • Precursor Stability: Diaryliodonium salts can be unstable. Ensure your precursor is pure and has been stored correctly.

Iodine-123 Labeling ([123I]I+)

Q7: I am attempting direct electrophilic radioiodination of the benzodioxole ring and see no product. What is the issue?

A7: The benzodioxole ring is activated towards electrophilic substitution, but direct iodination with [123I]NaI and an oxidizing agent might still be challenging on a non-phenolic, non-activated ring. The reaction conditions need to be carefully controlled.

  • Oxidizing Agent: The choice and concentration of the oxidizing agent (e.g., Chloramine-T, Iodogen) are critical. Too little will result in no reaction, while too much can lead to degradation of the substrate.

  • pH: The pH of the reaction mixture significantly influences the reactivity of the iodinating species.

  • Precursor: For non-activated rings, a precursor with a leaving group (e.g., triazene or organotin) might be necessary to achieve good yields and regioselectivity.

Q8: My radioiodinated product appears to be unstable and I see free [123I]iodide in my QC. How can I improve stability?

A8: In vivo and in vitro deiodination can be a problem.

  • Position of the Iodine: The metabolic stability of the carbon-iodine bond is dependent on its position on the aromatic ring.[8][9]

  • Purification: Ensure your purification method effectively removes any unreacted [123I]iodide.

  • Formulation: The final formulation of your radiopharmaceutical should be at a physiological pH and free of any components that could promote deiodination.

Part 2: Experimental Protocols

These are generalized protocols and should be optimized for your specific laboratory conditions and equipment.

Protocol 1: [11C]Methylation of N-desmethyl Precursor

This protocol outlines the N-methylation of the corresponding primary amine precursor of N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine using [11C]CH3I.

Workflow Diagram:

G cluster_0 [11C]CO2 Production & Conversion cluster_1 Radiolabeling cluster_2 Purification & Formulation cluster_3 Quality Control a Cyclotron Production of [11C]CO2 b Conversion to [11C]CH3I a->b d [11C]CH3I Trapping & Reaction b->d c Precursor + Base in DMF c->d e HPLC Purification d->e f Solvent Evaporation e->f g Formulation in Saline/Ethanol f->g h Radiochemical Purity (HPLC) g->h i Residual Solvents (GC) g->i j pH & Sterility g->j G cluster_0 [18F]Fluoride Preparation cluster_1 Radiolabeling cluster_2 Purification & Formulation cluster_3 Quality Control a [18O]H2O Target Irradiation b [18F]Fluoride Trapping on Anion Exchange Cartridge a->b c Elution with K2CO3/K222 b->c d Azeotropic Drying of [18F]Fluoride c->d e Precursor & Cu Catalyst in DMF d->e f Reaction at 100-120°C e->f g Solid Phase Extraction (SPE) Purification f->g h Elution of Product g->h i Formulation h->i j Radiochemical Purity (HPLC/TLC) i->j k Residual Solvents (GC) i->k l Filter Integrity Test i->l Troubleshooting Start Low Radiochemical Yield CheckPrecursor Verify Precursor Purity & Concentration Start->CheckPrecursor CheckReagents Check Reagent Quality & Isotope Activity Start->CheckReagents CheckConditions Evaluate Reaction Conditions (Temp, Time, pH) Start->CheckConditions OptimizeConditions Optimize Reaction Parameters CheckPrecursor->OptimizeConditions Impure/Incorrect Conc. CheckReagents->OptimizeConditions Degraded/Low Activity CheckConditions->OptimizeConditions Suboptimal CheckPurification Assess Purification Method (Recovery & Purity) CheckPurification->OptimizeConditions Low Recovery SuccessfulLabeling Successful Radiolabeling CheckPurification->SuccessfulLabeling Good Recovery OptimizeConditions->CheckPurification ChangeStrategy Consider Alternative Labeling Strategy OptimizeConditions->ChangeStrategy No Improvement ChangeStrategy->SuccessfulLabeling

Caption: Troubleshooting workflow for low RCY.

References

  • Copper-Catalyzed [18F]Fluorination of (Mesityl)(aryl)iodonium Salts. Organic Letters. Available from: [Link]

  • Cu-Catalyzed Fluorination of Diaryliodonium Salts with KF. Journal of the American Chemical Society. Available from: [Link]

  • Diaryliodonium salts: A solution to 3-(18F)fluoropyridine. Journal of Labelled Compounds and Radiopharmaceuticals. Available from: [Link]

  • A Novel Aromatic Fluorine-18 Labeling Method Using Iodonium Salts Precursor. Nuclear Medicine and Molecular Imaging. Available from: [Link]

  • DIARYLIODONIUM SALTS AS PRECURSORS TO ELECTRON-RICH [18F]FLUOROARENES FOR USE IN THE MEDICAL IMAGING TECHNIQUE – POSITRON EMISSION TOMOGRAPHY. University of Hull. Available from: [Link]

  • Rapid Room-Temperature 11C-Methylation of Arylamines with [11C]Methyl Iodide Promoted by Solid Inorganic Bases in DMF. European Journal of Organic Chemistry. Available from: [Link]

  • High yield synthesis of high specific activity R-(−)-[11C]epinephrine for routine PET studies in humans. Nuclear Medicine and Biology. Available from: [Link]

  • Iodine-123 labelled radiopharmaceuticals and single-photon emission tomography: A natural liaison. European Journal of Nuclear Medicine. Available from: [Link]

  • Late-stage [18F]Fluorination: New Solutions to Old Problems. Journal of the American Chemical Society. Available from: [Link]

  • Solid Phase 11C-Methylation, Purification and Formulation for the Production of PET Tracers. Journal of Visualized Experiments. Available from: [Link]

  • Uncovering the cytochrome P450-catalyzed methylenedioxy bridge formation in streptovaricins biosynthesis. Nature Communications. Available from: [Link]

  • Radiolabeling with [11C]HCN for Positron Emission Tomography. Current Radiopharmaceuticals. Available from: [Link]

  • New methodologies for the preparation of carbon-11 labeled radiopharmaceuticals. Journal of Labelled Compounds and Radiopharmaceuticals. Available from: [Link]

  • Efficient Reductive N-11C-Methylation Using Arylamines or Alkylamines and In Situ-Generated [11C]Formaldehyde From [11C]Methyl Iodide. Chemistry – An Asian Journal. Available from: [Link]

  • Deletion of Ac-NMePhe(1) from [NMePhe(1) ]arodyn under acidic conditions, part 1: effects of cleavage conditions and N-terminal functionality. Biopolymers. Available from: [Link]

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  • Synthesis, radiolabelling and stability of radioiodinated m-iodobenzylguanidine, a review. Applied Radiation and Isotopes. Available from: [Link]

  • Cu-Mediated C–H 18F-Fluorination of Electron-Rich (Hetero)arenes. Journal of the American Chemical Society. Available from: [Link]

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  • Quality Control of Compounded Radiopharmaceuticals. University of New Mexico. Available from: [Link]

  • Design of Radioiodinated Pharmaceuticals: Structural Features Affecting Metabolic Stability towards in Vivo Deiodination. European Journal of Organic Chemistry. Available from: [Link]

  • Improved Process for the Continuous Acylation of 1,3-Benzodioxole. Processes. Available from: [Link]

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Troubleshooting

minimizing off-target effects of N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine

Prepared by the Senior Application Scientist Team Welcome to the technical support center for N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine. This guide is designed for researchers, scientists, and drug development profess...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for minimizing off-target effects during experimental evaluation. Our approach is rooted in explaining the causal mechanisms behind experimental choices, ensuring that every protocol is a self-validating system.

Compound Profile: N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine

N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine is an N-substituted amphetamine analog structurally related to psychoactive compounds like 3,4-methylenedioxymethamphetamine (MDMA).[1][2][3][4] Its core structure suggests a primary mechanism of action involving the modulation of monoamine neurotransmitter systems. In any drug discovery pipeline, achieving high target specificity is paramount to increase therapeutic efficacy and reduce adverse effects.[5][6] This guide provides a series of frequently asked questions and troubleshooting protocols to help you systematically identify and mitigate off-target activities.

Frequently Asked Questions (FAQs)

Section A: Understanding the Target Profile
Q1: What are the presumed on-targets and likely off-targets for this compound?

Answer:

Based on its structural homology to MDMA, the primary "on-targets" for N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine are the monoamine transporters:

  • Serotonin Transporter (SERT)

  • Dopamine Transporter (DAT)

  • Norepinephrine Transporter (NET)

The compound likely acts as an inhibitor or substrate for these transporters, altering neurotransmitter reuptake.[7][8][9]

However, its structure also presents a liability for several potential off-target interactions, which can complicate experimental interpretation and lead to undesirable effects:

  • Monoamine Oxidases (MAO): As a monoamine analog, it may interact with MAO-A and MAO-B, enzymes critical for degrading neurotransmitters.[10][11][12] Inhibition of MAO can lead to significant physiological consequences.

  • Cytochrome P450 (CYP) Enzymes: Amphetamine-type stimulants are extensively metabolized by the CYP450 system, particularly CYP2D6 .[13][14] The compound could be a substrate, inhibitor, or inducer of CYP2D6, creating a high potential for drug-drug interactions and metabolic liabilities.[15][16][17]

  • Other Receptors and Ion Channels: Broad screening is necessary, as the phenethylamine scaffold can show promiscuity towards various G-protein coupled receptors (GPCRs) or ion channels.

Section B: In Vitro Strategies & Compound Optimization
Q2: How can I experimentally determine the selectivity profile of my compound against the primary monoamine transporters?

Answer:

The gold standard for determining selectivity is to perform a comparative functional assay using cell lines that individually express the human transporters (hSERT, hDAT, hNET). A neurotransmitter uptake inhibition assay is the most direct method.

Causality: This assay directly measures the compound's ability to block the primary function of each transporter—neurotransmitter reuptake. By calculating the half-maximal inhibitory concentration (IC50) for each transporter, you can derive a quantitative selectivity ratio (e.g., IC50 for DAT / IC50 for SERT). A higher ratio indicates greater selectivity for SERT over DAT.

Data Presentation: Your results should be summarized for clear comparison.

Target IC50 (nM) Selectivity Ratio (vs. Primary Target)
hSERT501 (Reference)
hDAT5,000100x
hNET1,50030x
(Example data for a hypothetical SERT-selective compound)

A detailed methodology for this experiment is provided in Appendix: Protocol 1 .

Q3: My compound is non-selective. What medicinal chemistry strategies can improve its target specificity?

Answer:

Improving selectivity requires a rational, structure-based drug design approach. The goal is to modify the chemical structure to enhance interactions with the primary target while weakening interactions with off-targets. Combining ligand- and structure-based studies is a powerful tool for probing the selectivity of monoamine transporter substrates.[18]

Key Strategies:

  • Introduce Steric Hindrance: Adding bulky chemical groups can prevent the molecule from fitting into the binding pockets of smaller, less-desired off-targets.

  • Modify Electronic Properties: Altering the molecule's charge distribution by adding electron-withdrawing or -donating groups can favor interactions with specific amino acid residues (e.g., polar, charged) in the on-target binding site.

  • Fragment-Based Discovery: Instead of modifying the entire large molecule, this technique uses small chemical fragments that bind to different regions of the target protein, which are then optimized or linked to create potent and selective compounds.[5]

This is an iterative process that requires tight integration between chemical synthesis and biological testing.

G cluster_0 Rational Drug Design Cycle A Initial Hit Compound (Low Selectivity) B In Silico Modeling (Docking, SAR Analysis) A->B C Design & Synthesize New Analogs B->C D In Vitro Selectivity Screening (Protocol 1) C->D E Analyze Structure- Selectivity Relationship D->E E->B Iterate F Optimized Lead (High Selectivity) E->F

Caption: Iterative workflow for improving compound selectivity.

Section C: In Silico & Predictive Strategies
Q4: Before synthesizing new analogs, can I computationally predict their potential for off-target binding?

Answer:

Yes, computational (in silico) tools are essential for prioritizing synthetic efforts and reducing costs by flagging molecules with high off-target liabilities early.[6] These methods provide a crucial safety check that can be integrated into the drug development pipeline.[19]

Recommended Approaches:

  • Ligand-Based Methods (2D/3D Similarity): These tools compare your molecule to a large database of compounds with known biological activities. If your molecule is structurally similar to a compound known to hit an off-target (e.g., the hERG channel), it will be flagged. The Similarity Ensemble Approach (SEA) is a well-established example.

  • Structure-Based Methods (Molecular Docking): If the 3D crystal structure of a potential off-target is known, you can computationally "dock" your molecule into its binding site.[20] The resulting score estimates the binding affinity, indicating the likelihood of an interaction.

  • Machine Learning & QSAR Models: These are statistical models trained on large datasets to predict biological activity based on chemical structure.[21][22] They can predict interactions for thousands of potential off-targets simultaneously.[21]

G cluster_1 In Silico Off-Target Prediction Workflow Input Candidate Molecule Structure Sim 2D/3D Similarity Search (e.g., SEA) Input->Sim Dock Molecular Docking (Structure-Based) Input->Dock ML Machine Learning (QSAR Models) Input->ML Aggregate Aggregate & Score Predictions Sim->Aggregate Dock->Aggregate ML->Aggregate Output Prioritized List of Potential Off-Targets Aggregate->Output

Caption: Computational workflow to predict off-target liabilities.

Section D: Advanced Delivery & Systemic Strategies
Q5: Beyond modifying the molecule itself, how can I minimize systemic off-target effects in vivo?

Answer:

Advanced drug delivery systems can dramatically reduce off-target effects by altering the pharmacokinetics and biodistribution of the compound. The goal is to maximize drug concentration at the site of action while minimizing exposure to healthy tissues.[23][24]

Key Technologies:

  • Liposomal Encapsulation: Encapsulating the compound within liposomes—spherical vesicles made of a lipid bilayer—can protect it from rapid metabolism and clearance.[25][26] This technique can reduce systemic toxicity and improve the therapeutic index.[27][28] The liposome surface can also be modified with targeting ligands (e.g., antibodies) to direct the drug to specific cells or tissues.[26][27][29]

  • Nanoparticle-Based Delivery: Similar to liposomes, polymeric or inorganic nanoparticles can serve as carriers.[][31] These systems can be engineered for controlled or sustained release, ensuring a steady and effective drug concentration at the target site over time.[23] This reduces the need for frequent high doses, which often cause off-target effects.[23]

These strategies are particularly valuable for moving from in vitro to in vivo models, as they address systemic toxicity that cannot be observed in cell culture.

Section E: Target Validation & Troubleshooting
Q6: How can I definitively prove that the biological effect I'm observing is from my intended on-target and not a hidden off-target?

Answer:

This is a critical validation step. The most powerful tool for this is CRISPR-Cas9 gene editing .[32][33] The logic is straightforward: if the compound acts through a specific target, removing that target from the cell should abolish the compound's effect.[34]

Experimental Logic:

  • Create a Knockout (KO) Model: Use CRISPR-Cas9 to create a cell line where the gene for your primary target (e.g., SERT) has been knocked out.

  • Perform a Comparative Assay: Treat both the normal (Wild-Type, WT) cells and the KO cells with your compound.

  • Analyze the Results:

    • Effect is Abolished in KO Cells: This provides strong evidence that the compound's activity is mediated by your intended on-target.

    • Effect Persists in KO Cells: This is a clear sign that the observed phenotype is due to an off-target mechanism, prompting a need for further investigation.

This approach has been successfully used to de-validate presumed drug targets, saving significant time and resources.[33]

G start Treat Cells with Compound wt_cell Wild-Type Cells (Target Present) start->wt_cell ko_cell CRISPR KO Cells (Target Absent) start->ko_cell wt_result Biological Effect Observed wt_cell->wt_result ko_result Is Effect Still Observed? ko_cell->ko_result on_target Conclusion: On-Target Effect VALIDATED ko_result->on_target  No off_target Conclusion: Off-Target Effect DETECTED ko_result->off_target  Yes

Caption: Logic diagram for on-target validation using CRISPR-Cas9.

Q7: My in vitro assay results are inconsistent. What are the common pitfalls?

Answer:

Inconsistency in in vitro assays often stems from subtle variations in experimental conditions. Here is a guide to troubleshoot common issues in transporter uptake or enzyme inhibition assays.

Problem Potential Cause Recommended Solution
High Well-to-Well Variability Inconsistent cell seeding; Edge effects on the plate; Poor compound solubility.Use an automated cell counter for seeding; Avoid using the outer wells of the plate; Visually inspect for compound precipitation and check solubility limits.
Drifting IC50 Values Between Experiments High passage number of cell lines leading to phenotype drift; Variation in substrate/reagent batches.Use cells within a validated, narrow passage range (e.g., 5-20); Qualify new batches of critical reagents (e.g., radiolabeled substrate) against a reference compound.
Low Assay Window (Signal-to-Background) Low transporter/enzyme expression; Sub-optimal substrate concentration.Confirm target expression via qPCR or Western Blot; Perform a substrate titration to determine the Michaelis constant (Km) and use a substrate concentration at or near this value.
Compound Appears Inactive Compound instability in assay buffer; Adsorption to plasticware.Test compound stability over the assay time course using LC-MS; Consider using low-adhesion plates or adding a small amount of bovine serum albumin (BSA) to the buffer.

Appendix: Detailed Protocols

Protocol 1: Monoamine Transporter Uptake Inhibition Assay

Objective: To determine the IC50 of a test compound for hSERT, hDAT, and hNET.

Materials:

  • HEK293 cells stably expressing hSERT, hDAT, or hNET.

  • Radiolabeled substrate: [³H]5-HT (for SERT), [³H]Dopamine (for DAT), or [³H]Norepinephrine (for NET).

  • Assay Buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Test compound and reference inhibitor (e.g., Fluoxetine for SERT).

  • 96-well cell culture plates and scintillation plates.

  • Scintillation counter.

Methodology:

  • Cell Plating: Seed the transporter-expressing HEK293 cells into a 96-well plate and grow to ~90% confluency.

  • Compound Preparation: Prepare a serial dilution of the test compound (e.g., 10 concentrations from 1 nM to 100 µM) in assay buffer.

  • Pre-incubation: Wash the cells with assay buffer. Add the diluted test compound to the wells and pre-incubate for 15 minutes at 37°C. Include wells for "total uptake" (no inhibitor) and "non-specific binding" (excess reference inhibitor).

  • Initiate Uptake: Add the radiolabeled substrate to all wells and incubate for a short period (e.g., 5-10 minutes) at 37°C. The incubation time should be within the linear range of uptake.

  • Terminate Uptake: Rapidly wash the cells three times with ice-cold assay buffer to remove unincorporated substrate.

  • Cell Lysis: Lyse the cells in each well (e.g., using 1% SDS).

  • Quantification: Transfer the lysate to a scintillation plate, add scintillation fluid, and measure radioactivity using a scintillation counter.

  • Data Analysis: Subtract the non-specific binding counts from all other measurements. Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: In Vitro Cytochrome P450 (CYP2D6) Inhibition Assay

Objective: To determine if the test compound inhibits the metabolic activity of human CYP2D6.

Materials:

  • Human Liver Microsomes (HLM) or recombinant human CYP2D6 supersomes.

  • CYP2D6 probe substrate (e.g., Dextromethorphan or Bufuralol).

  • NADPH regenerating system.

  • Potassium phosphate buffer (pH 7.4).

  • Reference inhibitor (e.g., Quinidine).

  • Acetonitrile with internal standard (for protein precipitation).

  • LC-MS/MS system.

Methodology:

  • Reaction Preparation: In a 96-well plate, combine buffer, HLM or supersomes, and the test compound at various concentrations.

  • Pre-incubation: Pre-warm the plate at 37°C for 10 minutes.

  • Initiate Reaction: Add the CYP2D6 probe substrate to all wells to start the reaction.

  • Incubation: Incubate for a predetermined time (e.g., 15 minutes) at 37°C with shaking.

  • Terminate Reaction: Stop the reaction by adding ice-cold acetonitrile containing an internal standard. This also precipitates the proteins.

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis: Quantify the amount of metabolite formed (e.g., Dextrorphan from Dextromethorphan) using a validated LC-MS/MS method.

  • Data Analysis: Calculate the percent inhibition of metabolite formation at each concentration of the test compound relative to the vehicle control. Determine the IC50 value by non-linear regression. A commercially available monoamine oxidase inhibitor screening kit can also be used.[11][35]

References

  • National Institutes of Health (NIH). (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Available from: [Link]

  • Mechanisms of Nanoparticle-based Drug Delivery. (n.d.). Available from: [Link]

  • Wikipedia. (2024). Nanoparticle drug delivery. Available from: [Link]

  • Nanoparticle-Based Drug Delivery Systems: Current Advances and Future Directions. (2025). Current Drug Targets. Available from: [Link]

  • A Computational Approach to Improve Prediction of Off-Target Drug Binding Using Membrane Bilayer Effects. (n.d.). LDRD Annual Report. Available from: [Link]

  • Longdom Publishing. (n.d.). Nanoparticle based Drug Delivery Systems in Biomedicine. Available from: [Link]

  • Moore, J. D. (2015). The impact of CRISPR-Cas9 on target identification and validation. Drug Discovery Today, 20(4), 450-457. Available from: [Link]

  • Predicting Off-Target Binding Profiles With Confidence Using Conformal Prediction. (n.d.). Available from: [Link]

  • Biocompare. (2022). Target Validation with CRISPR. Available from: [Link]

  • Targeted Liposomal Drug Delivery: Overview of the Current Applications and Challenges. (2024). MDPI. Available from: [Link]

  • Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model. (2012). PLOS Computational Biology. Available from: [Link]

  • Innovations and Mechanisms in Liposomal Drug Delivery: A Comprehensive Introduction. (2025). Available from: [Link]

  • Computational Prediction of Off-Target Related Risks of Molecules: Cardiotoxicity, Hepatotoxicity and Reproductive Toxicity. (n.d.). Available from: [Link]

  • Charles River Laboratories. (n.d.). CRISPR Cas9 Gene Editing. Available from: [Link]

  • Advanced Liposomal Systems for Cancer Therapy with Focus on Lipid–Polymer Hybrids and Cell Membrane-Coated Liposomes. (2024). MDPI. Available from: [Link]

  • Advances in Liposomal Drug Delivery: Multidirectional Perspectives on Overcoming Biological Barriers. (2025). PubMed Central (PMC). Available from: [Link]

  • Target-Based Drug Design: How Medicinal Chemists Create Effective Compounds. (2025). Available from: [Link]

  • Patsnap Synapse. (2025). How can off-target effects of drugs be minimised? Available from: [Link]

  • Targeting Strategies in Liposomal Drug Delivery. (2025). Preprints.org. Available from: [Link]

  • Contemporary Clinic. (2017). CNS Stimulants: Few Interactions, Significant Repercussions. Available from: [Link]

  • MDMA, methamphetamine, and CYP2D6 pharmacogenetics: what is clinically relevant? (2012). Frontiers in Genetics. Available from: [Link]

  • Effect of methamphetamine on cytochrome P450 activity. (2007). Xenobiotica. Available from: [Link]

  • Categorization of Cytochrome P4502D6 Activity Score by Urinary Amphetamine/Methamphetamine Ratios. (2022). MDPI. Available from: [Link]

  • Effect of methamphetamine on cytochrome P450 activity. (2007). PubMed. Available from: [Link]

  • New strategies to enhance the efficiency and precision of drug discovery. (2024). Frontiers in Chemistry. Available from: [Link]

  • CRISPR Medicine News. (n.d.). Strategies to Avoid and Reduce Off-Target Effects. Available from: [Link]

  • Nanomaterials Designed to Reduce Off-Target Effects of Cancer Drugs. (2022). AZoNano. Available from: [Link]

  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Available from: [Link]

  • Probing the Selectivity of Monoamine Transporter Substrates by Means of Molecular Modeling. (2012). PubMed Central (PMC). Available from: [Link]

  • BioAssay Systems. (n.d.). EnzyChrom™ Monoamine Oxidase Inhibitor Screening Kit. Available from: [Link]

  • (+)-N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine as a discriminative stimulus in studies of 3,4-methylenedioxymethamphetamine-like behavioral activity. (1990). ResearchGate. Available from: [Link]

  • Assay Genie. (n.d.). Monoamine Oxidase Inhibitor Screening Kit (BA0188). Available from: [Link]

  • PharmaCompass. (n.d.). 1-(1,3-benzodioxol-5-yl)-N-methylpropan-2-amine;hydrochloride. Available from: [Link]

  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay [PDF]. Available from: [Link]

  • Stenutz. (n.d.). 1-(1,3-benzodioxol-5-yl)-N-methylpropan-2-amine. Available from: [Link]

  • PubChem. (n.d.). N-((2H-1,3-Benzodioxol-5-yl)methyl)propan-2-amine. Available from: [Link]

  • (2S)-1-(1,3-Benzodioxol-5-yl)-N-methylpropan-2-amine | C11H15NO2 - PubChem. (2021). Scribd. Available from: [Link]

  • N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine (MBDB): its properties and possible risks. (2000). PubMed. Available from: [Link]

  • (+)-N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine as a discriminative stimulus in studies of 3,4-methylenedioxy-methamphetamine-like behavioral activity. (1990). PubMed. Available from: [Link]

  • Wikipedia. (n.d.). 1,3-Benzodioxolyl-N-ethylpentanamine. Available from: [Link]

  • Scheme for synthesis of MDMA starting from benzo[23][]dioxol-5-yl-acetic acid reactions used in clandestine laboratories. (n.d.). ResearchGate. Available from: [Link]

  • N-[(E)-1,3-Benzodioxol-5-yl-methyl-idene]-3,4-dimethyl-1,2-oxazol-5-amine. (2011). PubMed. Available from: [Link]

Sources

Optimization

Technical Support Center: Stability Testing of N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine in Plasma

Document ID: TSC-2026-01-MDIP-PS Version: 1.0 Introduction This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on conducting stability testing of...

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-2026-01-MDIP-PS

Version: 1.0

Introduction

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on conducting stability testing of N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine, also known as 3,4-Methylenedioxy-N-isopropylamphetamine (MDIP), in plasma. Given the limited specific literature on MDIP, this guide synthesizes established principles from the analysis of analogous amphetamine derivatives and adheres to the rigorous standards set forth by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3][4][5][6]

The objective of this guide is to provide a robust framework for designing, executing, and troubleshooting plasma stability studies for MDIP. By understanding the potential challenges and implementing proactive solutions, researchers can ensure the generation of reliable and accurate data for pharmacokinetic and toxicokinetic assessments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the plasma stability of MDIP.

Q1: Why is assessing the plasma stability of MDIP crucial?

Q2: What are the primary factors that can influence the stability of MDIP in plasma?

A2: The stability of MDIP in plasma is influenced by a combination of physicochemical and biochemical factors. Key considerations include:

  • Enzymatic Degradation: Plasma contains various esterases, proteases, and other enzymes that can metabolize drug molecules. While the specific metabolic pathways for MDIP are not extensively documented, analogies with similar structures like MDMA suggest potential enzymatic degradation.

  • pH: Changes in plasma pH can affect the ionization state of MDIP, potentially influencing its solubility and susceptibility to hydrolysis.[10]

  • Temperature: Elevated temperatures can accelerate the rate of both chemical and enzymatic degradation. Therefore, strict temperature control during sample handling and storage is paramount.

  • Matrix Effects: Endogenous components of plasma can interact with the analyte, potentially leading to instability.[11]

  • Anticoagulant Choice: The type of anticoagulant used (e.g., EDTA, heparin, citrate) can influence plasma pH and enzyme activity, thereby affecting drug stability. It is crucial to evaluate stability in the same matrix that will be used for study samples.[5][12]

Q3: What are the different types of stability that need to be evaluated for MDIP in plasma?

A3: A comprehensive stability assessment for MDIP in plasma should include the following, as recommended by regulatory guidelines:[4][5]

  • Bench-Top Stability: Evaluates the stability of MDIP in plasma at room temperature for a period that mimics the sample handling and processing time.

  • Freeze-Thaw Stability: Assesses the impact of repeated freezing and thawing cycles on MDIP concentration. This is critical as clinical samples may undergo such cycles.

  • Long-Term Stability: Determines the stability of MDIP in plasma when stored at a specified temperature (e.g., -20°C or -70°C) for an extended duration, covering the expected storage time of study samples.

  • Whole Blood Stability: It is also advisable to assess the stability of MDIP in whole blood to ensure no significant degradation occurs between blood collection and plasma separation.[13]

Q4: Are there any specific analytical techniques recommended for MDIP stability studies?

A4: Highly selective and sensitive analytical methods are required for accurate quantification of MDIP in a complex biological matrix like plasma. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high specificity, sensitivity, and throughput.[14][15] Gas chromatography-mass spectrometry (GC-MS) can also be employed, often requiring derivatization of the analyte.[16][17]

Part 2: Troubleshooting Guide

This section provides solutions to specific issues that may be encountered during the stability testing of MDIP in plasma.

Issue Potential Cause(s) Troubleshooting Steps
1. Significant degradation of MDIP observed during bench-top stability assessment. - Enzymatic degradation by plasma enzymes. - pH-mediated hydrolysis. - Temperature fluctuations.- Enzyme Inhibition: Consider adding a protease or esterase inhibitor cocktail to the plasma samples immediately after collection.[12] - pH Control: Ensure the pH of the plasma is maintained within a stable range. Buffering the samples may be an option. - Temperature Control: Perform all sample processing steps on ice or in a refrigerated environment.[18]
2. Inconsistent results in freeze-thaw stability studies. - Incomplete thawing of samples. - Analyte precipitation upon thawing. - Extended time at room temperature during the thawing process.- Standardized Thawing: Ensure samples are completely thawed before processing. A consistent thawing procedure (e.g., in a water bath at a controlled temperature) should be used. - Visual Inspection: Visually inspect thawed samples for any signs of precipitation. If precipitation is observed, gentle vortexing after thawing may be necessary. - Minimize Room Temperature Exposure: Process samples promptly after thawing to minimize degradation.
3. High variability in long-term stability data. - Inconsistent storage temperature. - Degradation due to light exposure. - Improper sealing of storage tubes leading to evaporation.- Temperature Monitoring: Use a calibrated and continuously monitored freezer for long-term storage.[19] - Light Protection: Store samples in amber-colored tubes or in a dark freezer to protect from light, as amphetamine-like compounds can be light-sensitive. - Proper Sealing: Use high-quality, well-sealing cryovials to prevent sample evaporation over time.
4. Poor recovery of MDIP from plasma samples. - Inefficient extraction procedure. - Adsorption of the analyte to container surfaces.- Extraction Optimization: Optimize the sample extraction method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to ensure high and reproducible recovery.[14] - Container Material: Use low-binding polypropylene tubes for sample collection and storage to minimize non-specific binding.[20]

Part 3: Experimental Protocols

The following are detailed, step-by-step methodologies for key stability experiments.

Protocol 1: Whole Blood Stability Assessment

Objective: To evaluate the stability of MDIP in whole blood at room temperature and under refrigerated conditions.

Materials:

  • Freshly collected whole blood with the appropriate anticoagulant (e.g., K2EDTA).

  • MDIP stock solution.

  • Calibrated pipettes and low-binding polypropylene tubes.

  • Centrifuge.

Procedure:

  • Equilibrate the fresh whole blood to 37°C.

  • Spike the whole blood with MDIP to achieve low and high QC concentrations.

  • Immediately after spiking, aliquot a portion of the blood (T=0 sample) and process to plasma by centrifuging at 1500 x g for 10 minutes at 4°C.

  • Store the remaining spiked whole blood aliquots at room temperature and 4°C.

  • At specified time points (e.g., 1, 2, and 4 hours), process the aged samples to plasma as in step 3.

  • Analyze all plasma samples by a validated bioanalytical method.

  • Calculate the percentage of MDIP remaining at each time point relative to the T=0 sample.

Protocol 2: Freeze-Thaw Stability Assessment

Objective: To determine the stability of MDIP in plasma after multiple freeze-thaw cycles.

Materials:

  • Pooled blank plasma.

  • MDIP stock solution.

  • Calibrated pipettes and low-binding polypropylene tubes.

  • -70°C freezer.

Procedure:

  • Spike blank plasma with MDIP to achieve low and high QC concentrations.

  • Aliquot the spiked plasma into multiple tubes.

  • Analyze one set of aliquots immediately (baseline).

  • Freeze the remaining aliquots at -70°C for at least 24 hours.

  • Thaw one set of frozen aliquots completely at room temperature, and then refreeze at -70°C for at least 12 hours. This constitutes one freeze-thaw cycle.

  • Repeat the freeze-thaw cycle for the desired number of times (typically 3-5 cycles).

  • After the final thaw, analyze the samples using a validated bioanalytical method.

  • Compare the mean concentration of the freeze-thaw samples to the baseline samples.

Part 4: Visualization of Workflows

Diagram 1: General Workflow for Plasma Stability Testing

G cluster_prep Sample Preparation cluster_stability Stability Conditions cluster_analysis Analysis spike Spike Blank Plasma with MDIP (Low & High QC) aliquot Aliquot Spiked Plasma spike->aliquot benchtop Bench-Top (Room Temp) aliquot->benchtop Expose for defined duration freezethaw Freeze-Thaw (e.g., 3 cycles at -70°C) aliquot->freezethaw Subject to cycles longterm Long-Term (e.g., -70°C) aliquot->longterm Store for defined duration analysis LC-MS/MS Analysis benchtop->analysis freezethaw->analysis longterm->analysis comparison Compare to Baseline (T=0) analysis->comparison report report comparison->report Generate Stability Report

Caption: Workflow for assessing MDIP stability in plasma.

Diagram 2: Troubleshooting Logic for MDIP Degradation

G cluster_investigation Investigation cluster_solution Solution start MDIP Degradation Observed? enzymatic Hypothesis: Enzymatic Degradation start->enzymatic Yes chemical Hypothesis: Chemical Instability (pH/Temp) start->chemical Yes end Stability Confirmed start->end No add_inhibitor Add Enzyme Inhibitors enzymatic->add_inhibitor control_temp Process Samples on Ice chemical->control_temp control_ph Use Buffered Plasma chemical->control_ph revalidate Re-evaluate Stability add_inhibitor->revalidate control_temp->revalidate control_ph->revalidate

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine and MDMA for Neuropharmacological Research

< A Guide for Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparative analysis of N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine and its well-known structural isomer, 3,4-meth...

Author: BenchChem Technical Support Team. Date: January 2026

<

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine and its well-known structural isomer, 3,4-methylenedioxymethamphetamine (MDMA). While structurally similar, subtle differences in their chemical makeup lead to distinct pharmacological profiles. This document aims to objectively compare their properties, supported by available data, to inform research and development in neuropharmacology.

Introduction: Structural Isomers with Divergent Profiles

N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine and MDMA are both phenethylamine derivatives sharing the same molecular formula (C11H15NO2) and a 1,3-benzodioxole core.[1][2] However, they are positional isomers, with the key distinction lying in the attachment of the amine group. In MDMA, the secondary amine is located at the second position of the propane chain, creating a chiral center and the classic amphetamine backbone.[1] In contrast, N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine features a propan-2-amine (isopropylamine) moiety where the 1,3-benzodioxol-5-ylmethyl group is attached to the nitrogen atom. This seemingly minor structural shift has significant implications for their interaction with biological targets.

For clarity, N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine is also known in literature as 3,4-Methylenedioxy-N-isopropylamphetamine (MDIP or MDIPA), the N-isopropyl analog of 3,4-methylenedioxyamphetamine (MDA).[3][4] This guide will use the term MDIP for brevity.

G cluster_MDMA MDMA Structure cluster_MDIP MDIP Structure MDMA_node 1-(1,3-benzodioxol-5-yl)-N-methylpropan-2-amine MDMA_desc Amine on the second carbon of the propane chain. MDMA_node->MDMA_desc MDIP_node N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine MDMA_node->MDIP_node Positional Isomers MDIP_desc N-isopropyl group attached to the benzodioxole methylamine. MDIP_node->MDIP_desc

Caption: Chemical structures of MDMA and MDIP.

Pharmacological Profile: A Tale of Two Affinities

The primary mechanism of action for MDMA involves its interaction with monoamine transporters, specifically the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET).[5][6] MDMA acts as both an inhibitor of reuptake and a potent releasing agent, with a pronounced preference for SERT.[7][8] This leads to a rapid and substantial increase in extracellular serotonin, which is central to its characteristic entactogenic and euphoric effects.[6]

Direct pharmacological data for MDIP is scarce in peer-reviewed literature. However, insights can be drawn from structure-activity relationship (SAR) studies of N-alkylated amphetamine analogs.[9][10][11] Generally, increasing the steric bulk of the N-alkyl substituent (from methyl in MDMA to isopropyl in MDIP) tends to decrease potency as a monoamine releasing agent.

Alexander Shulgin, in his book "PiHKAL," notes a minimum dose of 250 mg for MDIP to produce a mild threshold effect, significantly higher than the typical 80-160 mg dose for MDA (the parent compound of MDIP).[3][4][12] This suggests a substantially lower potency for MDIP compared to both MDA and MDMA.

CompoundTargetBinding Affinity (Ki, nM)Functional Activity
(S)-MDMA hSERT222 ± 62High-affinity substrate and releaser
hDAT2,300 ± 400Moderate affinity substrate and releaser
hNET7,800 ± 2,100Moderate affinity substrate and releaser
(R)-MDMA hSERT24,500 ± 800Lower affinity
5-HT2A4,700 ± 1,100Moderate affinity agonist
MDIP hSERT, hDAT, hNETNot reportedExpected to be a weak releaser/reuptake inhibitor
(Data for MDMA enantiomers sourced from in vitro studies)[13]

Causality in Experimental Choices: The use of radioligand binding assays with human transporters (hSERT, hDAT, hNET) expressed in cell lines like HEK-293 is a standard, robust method to determine the binding affinity (Ki) of a compound for its molecular targets.[8] This in vitro approach isolates the interaction between the drug and the transporter, providing a clear measure of binding potency, which is a critical first step in characterizing a novel psychoactive substance. Functional assays, such as measuring neurotransmitter uptake or release, are then necessary to determine if the compound acts as an inhibitor (like an SSRI) or a substrate/releaser (like an amphetamine).

Mechanism of Action: From Transporter Interaction to Signaling

MDMA's complex mechanism involves a dual action: it competitively inhibits the reuptake of serotonin and also reverses the transporter's function, causing it to pump serotonin out of the neuron into the synapse.[5][7] This process is believed to be mediated by MDMA's interaction with both the primary (S1) and an allosteric (S2) binding site on SERT.[14] Once inside the neuron, MDMA disrupts the vesicular monoamine transporter 2 (VMAT2), which is responsible for loading serotonin into synaptic vesicles for storage.[7][15] This disruption increases the cytosolic concentration of serotonin, further promoting its release through the reversed SERT.

The mechanism for MDIP is largely uncharacterized. Based on SAR principles, the bulkier N-isopropyl group may hinder its ability to be efficiently transported by SERT and to interact with VMAT2, likely resulting in significantly attenuated monoamine release compared to MDMA.

G cluster_workflow Comparative Pharmacological Workflow start Compound Synthesis (MDMA / MDIP) binding In Vitro Binding Assays Target: hSERT, hDAT, hNET Output: Ki values start->binding Characterize Affinity functional In Vitro Functional Assays Synaptosome Uptake/Release Output: IC50 / EC50 binding->functional Determine Function (Inhibitor vs. Releaser) invivo In Vivo Animal Models Drug Discrimination, Locomotor Activity Output: Behavioral Profile functional->invivo Assess Behavioral Effects end Pharmacological Profile invivo->end

Caption: Experimental workflow for pharmacological comparison.

Analytical Differentiation: A Forensic and Research Necessity

Distinguishing between structural isomers like MDMA and MDIP is crucial in both forensic analysis and research settings. Gas chromatography-mass spectrometry (GC-MS) is a standard technique for this purpose. While the electron ionization mass spectra of these isomers may be very similar, their chromatographic retention times will differ due to their structural variations.[16][17]

Derivatization, for example with heptafluorobutyric anhydride (HFBA) or trifluoroacetic anhydride (TFA), is a common step in the GC-MS analysis of amphetamines.[16][17] This process can enhance chromatographic separation and produce characteristic fragment ions that aid in unambiguous identification. For chiral compounds like MDMA, enantioselective analysis can be performed using chiral derivatizing agents followed by GC-MS or by using chiral chromatography columns with liquid chromatography-tandem mass spectrometry (LC-MS/MS).[18][19]

Experimental Protocol: GC-MS Differentiation of MDMA Isomers
  • Sample Preparation: A calibrated amount of the analyte (MDMA or MDIP standard, or unknown sample) is dissolved in a suitable solvent (e.g., methanol).

  • Extraction (for biological matrices): Perform a liquid-liquid or solid-phase extraction to isolate the analytes from the matrix.

  • Derivatization: The dried extract is reconstituted in an appropriate solvent, and a derivatizing agent (e.g., trifluoroacetic anhydride) is added. The reaction is typically carried out at a controlled temperature (e.g., 70°C) for a specific duration (e.g., 20 minutes).

  • GC-MS Analysis:

    • Injection: An aliquot of the derivatized sample is injected into the GC.

    • Separation: A capillary column (e.g., HP-1 or equivalent) is used with a temperature program designed to separate the isomers. For example, starting at 80°C and ramping to 280°C.[16]

    • Detection: The mass spectrometer is operated in electron ionization (EI) mode, scanning a mass range appropriate for the derivatized compounds.

  • Data Analysis: The retention times of the peaks are compared to those of known standards. The mass spectra are examined for characteristic fragment ions to confirm the identity of each isomer.

Conclusion and Future Directions

The comparison between N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine (MDIP) and MDMA highlights the critical role of subtle structural modifications in determining pharmacological activity. While MDMA is a potent and selective serotonin releasing agent, available data and SAR principles suggest that MDIP is a significantly weaker agent.[3][13] This is likely due to the increased steric bulk of the N-isopropyl group compared to MDMA's N-methyl group, which likely reduces its affinity and efficacy at monoamine transporters.

For drug development professionals, this comparison underscores the importance of N-alkyl substitution patterns in modulating the activity of phenethylamine-based compounds. For researchers, the significant lack of empirical data on MDIP presents an opportunity. Further investigation, following the experimental workflow outlined above, is necessary to fully characterize its binding affinities, functional activities, and in vivo effects. Such studies would not only elucidate the specific pharmacology of MDIP but also contribute to a more comprehensive understanding of the structure-activity relationships governing the interaction of substituted amphetamines with monoamine transporters.

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Comparative

A Comprehensive Guide to the Validation of N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine as a Serotonin Releaser

For the Attention of Researchers, Scientists, and Drug Development Professionals. This guide provides a detailed framework for the validation of N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine as a serotonin-releasing agent...

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a detailed framework for the validation of N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine as a serotonin-releasing agent. While direct experimental data for this specific compound is not extensively available in the public domain, this document outlines the established methodologies and expected outcomes based on the pharmacological profiles of structurally analogous compounds, such as 3,4-methylenedioxymethamphetamine (MDMA) and N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine (MBDB).[1][2] This guide is designed to be a practical, in-depth resource for researchers undertaking the comprehensive evaluation of this and similar novel psychoactive substances.

Introduction: The Rationale for Validation

The therapeutic and psychoactive effects of many compounds are mediated by their interaction with monoamine neurotransmitter systems. Specifically, agents that induce the release of serotonin (5-hydroxytryptamine, 5-HT) are of significant interest for their potential applications in psychiatry and neuroscience research. N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine shares structural similarities with known serotonin releasers, suggesting it may possess similar pharmacological activity.[3][4] A thorough validation is crucial to characterize its potency, selectivity, and mechanism of action.

This guide will compare the projected profile of N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine with two well-characterized serotonin releasers:

  • MDMA: A potent serotonin-norepinephrine-dopamine releasing agent (SNDRA), known for its entactogenic effects.[5][6][7][8][9]

  • Fenfluramine: A classic serotonin releasing agent and reuptake inhibitor, historically used as an anorectic.[10][11][12][13]

Predicted Pharmacological Profile and Comparative Analysis

Based on its chemical structure, N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine is hypothesized to act as a monoamine transporter substrate, leading to the release of serotonin. The following tables outline the expected comparative data points to be generated through the experimental protocols detailed in this guide.

Table 1: Predicted Monoamine Transporter Binding Affinity (Ki, nM)

CompoundSERTDATNETSelectivity Profile
N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine Hypothesized: High AffinityHypothesized: Moderate to Low AffinityHypothesized: Moderate AffinityPredicted: SRA or SNRA
MDMA~2.03~8.29~1.19SNDRA
FenfluramineHigh AffinityLow AffinityLow AffinitySelective SRA

Note: Lower Ki values indicate higher binding affinity.

Table 2: Predicted Monoamine Transporter Uptake Inhibition (IC50, nM)

CompoundSERTDATNET
N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine Hypothesized: Potent InhibitionHypothesized: Weaker InhibitionHypothesized: Moderate Inhibition
MDMA~2200Data not readily available~1700
FenfluraminePotent InhibitionWeak InhibitionWeak Inhibition

Note: Lower IC50 values indicate greater potency in inhibiting transporter function.

Table 3: Predicted Serotonin Release Potency (EC50, nM)

CompoundSerotonin Release
N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine Hypothesized: Potent Release
MDMAPotent Release
FenfluraminePotent Release

Note: EC50 values represent the concentration of the compound that elicits 50% of the maximal serotonin release.

In Vitro Validation: Experimental Protocols

To empirically determine the pharmacological profile of N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine, a series of in vitro assays are essential. These assays will quantify the compound's interaction with the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters.[14][15][16]

Radioligand Binding Assays

This assay determines the binding affinity (Ki) of the test compound for each monoamine transporter.

Protocol:

  • Materials: Cell membranes prepared from cells stably expressing human SERT, DAT, or NET; radioligands (e.g., [³H]citalopram for SERT, [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET); test compound; appropriate assay buffers.

  • Procedure:

    • Incubate the cell membranes with a fixed concentration of the respective radioligand and varying concentrations of the test compound.

    • To determine non-specific binding, a parallel set of incubations should include a high concentration of a known inhibitor (e.g., fluoxetine for SERT).

    • After incubation, rapidly filter the samples through glass fiber filters to separate bound and free radioligand.

    • Wash the filters with ice-cold assay buffer.

    • Quantify the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

Synaptosomal Uptake Inhibition Assays

This assay measures the potency of the test compound to inhibit the reuptake of neurotransmitters into synaptosomes.

Protocol:

  • Materials: Freshly prepared synaptosomes from rodent brain tissue (e.g., striatum for DAT, hippocampus for SERT, and cortex for NET); radiolabeled neurotransmitters (e.g., [³H]serotonin, [³H]dopamine, [³H]norepinephrine); test compound; Krebs-Ringer buffer.

  • Procedure:

    • Pre-incubate synaptosomes with varying concentrations of the test compound.

    • Initiate the uptake reaction by adding the radiolabeled neurotransmitter.

    • Incubate for a short period at 37°C.

    • Terminate the uptake by rapid filtration over glass fiber filters.

    • Wash the filters with ice-cold buffer.

    • Measure the radioactivity retained by the filters using a scintillation counter.

  • Data Analysis:

    • Determine the IC50 value by plotting the percentage of inhibition of uptake against the logarithm of the test compound concentration.

Serotonin Release Assays

This functional assay directly measures the ability of the test compound to induce serotonin release.[17][18][19]

Protocol:

  • Materials: Synaptosomes or cultured cells expressing SERT; [³H]serotonin; test compound; perfusion system or superfusion chambers.

  • Procedure:

    • Pre-load the synaptosomes or cells with [³H]serotonin.

    • Wash to remove excess unincorporated radiolabel.

    • Place the pre-loaded preparations in a perfusion system and collect baseline fractions.

    • Introduce varying concentrations of the test compound into the perfusion buffer and continue collecting fractions.

    • At the end of the experiment, lyse the cells to determine the total remaining radioactivity.

  • Data Analysis:

    • Express the amount of [³H]serotonin in each fraction as a percentage of the total radioactivity.

    • Calculate the EC50 value by plotting the peak percentage of release against the logarithm of the test compound concentration.

In Vivo Validation: Microdialysis

In vivo microdialysis is a powerful technique to measure real-time changes in extracellular neurotransmitter levels in the brains of freely moving animals, providing a direct assessment of a compound's neurochemical effects.[20][21][22][23][24]

In Vivo Microdialysis Protocol

Workflow Diagram:

Caption: Workflow for in vivo microdialysis experiment.

Protocol:

  • Surgical Procedure:

    • Anesthetize the subject animal (typically a rat or mouse).

    • Stereotaxically implant a microdialysis guide cannula targeting a brain region rich in serotonergic terminals (e.g., the nucleus accumbens or prefrontal cortex).

    • Allow the animal to recover from surgery.

  • Microdialysis Experiment:

    • Insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate.

    • Collect baseline dialysate samples to establish basal neurotransmitter levels.

    • Administer the test compound (e.g., via intraperitoneal injection).

    • Continue to collect dialysate samples at regular intervals post-administration.

  • Sample Analysis:

    • Analyze the collected dialysate samples using a sensitive analytical technique, such as high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS), to quantify the concentrations of serotonin and its metabolites.[25][26]

  • Data Analysis:

    • Express the post-administration neurotransmitter levels as a percentage of the baseline levels.

    • Plot the mean percentage change from baseline against time to visualize the time-course of the drug's effect.

Mechanism of Action: Elucidating the Pathway

The primary mechanism of action for a serotonin releaser involves interaction with the serotonin transporter (SERT).

Signaling Pathway Diagram:

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft SERT Serotonin Transporter (SERT) Serotonin_Cleft Serotonin SERT->Serotonin_Cleft Efflux Vesicle Synaptic Vesicle (contains Serotonin) Vesicle->Serotonin_Cleft Disrupts vesicular storage, increasing cytosolic serotonin for release Test_Compound N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine Test_Compound->SERT Binds to and reverses transporter

Caption: Proposed mechanism of serotonin release.

A true serotonin releaser acts as a SERT substrate. It is transported into the presynaptic neuron, leading to a reversal of the transporter's normal function, causing it to pump serotonin out of the neuron and into the synaptic cleft. Additionally, many releasing agents disrupt the vesicular storage of serotonin, further increasing cytosolic serotonin concentrations available for release.

Conclusion and Future Directions

This guide provides a comprehensive roadmap for the validation of N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine as a serotonin-releasing agent. By following the detailed in vitro and in vivo protocols, researchers can generate the necessary data to characterize its potency, selectivity, and mechanism of action. A thorough understanding of its pharmacological profile is the first step in determining its potential for further investigation as a research tool or therapeutic agent. Future studies could explore its behavioral effects, pharmacokinetic profile, and long-term neurochemical consequences.

References

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Validation

comparative analysis of N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine and its enantiomers

An In-Depth Technical Guide to the Comparative Analysis of N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine and its Enantiomers Introduction: The Imperative of Stereochemistry in Drug Design N-(1,3-benzodioxol-5-ylmethyl)pro...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Comparative Analysis of N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine and its Enantiomers

Introduction: The Imperative of Stereochemistry in Drug Design

N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine is a secondary amine belonging to the phenethylamine class of compounds. Its core structure, featuring the 1,3-benzodioxole (or methylenedioxy) moiety, makes it a structural analog of well-known psychoactive compounds such as 3,4-methylenedioxyamphetamine (MDA) and 3,4-methylenedioxymethamphetamine (MDMA). The key structural distinction lies in the N-isopropyl group, compared to the N-unsubstituted (primary amine) of MDA or the N-methyl of MDMA[1][2].

In pharmacology and drug development, the three-dimensional arrangement of atoms within a molecule is not a trivial detail; it is a critical determinant of biological activity. The presence of a chiral center—in this case, the carbon atom to which the isopropylamino group is attached—means that N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine exists as a pair of non-superimposable mirror images, known as enantiomers: (R)- and (S)-N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine.

Biological systems, being inherently chiral, often exhibit profound stereoselectivity, meaning they interact differently with each enantiomer. One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive, less active, or even contribute to undesirable side effects or toxicity. A thorough comparative analysis of the individual enantiomers is therefore not merely an academic exercise but a fundamental requirement for understanding the compound's full pharmacological and toxicological profile. This guide provides a comprehensive framework for the synthesis, separation, and comparative evaluation of these enantiomers, grounded in established scientific principles and methodologies.

Part 1: Synthesis and Chiral Resolution

The first step in any enantiomer-specific analysis is the isolation of the individual stereoisomers in high purity. While asymmetric synthesis can directly produce a single enantiomer, a more common and often more practical approach in a research setting is the synthesis of the racemic mixture followed by chiral resolution.

Synthesis of Racemic N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine

A standard and efficient method for synthesizing the racemic compound is through the reductive amination of 1,3-benzodioxole-5-carbaldehyde (piperonal) with propan-2-amine (isopropylamine). This two-step, one-pot reaction involves the initial formation of a Schiff base (imine) intermediate, which is then reduced to the final secondary amine product.

Chiral Resolution via Diastereomeric Salt Crystallization

The most common and time-tested method for resolving a racemic amine is through the formation of diastereomeric salts using a chiral resolving agent.[3] Because the target compound is a base, a chiral acid is the resolving agent of choice. Naturally occurring tartaric acid is an excellent, cost-effective, and widely used option for this purpose.[4][5]

The principle lies in the reaction between the racemic amine (a 1:1 mixture of R-amine and S-amine) and a single enantiomer of the chiral acid, for example, (+)-(2R,3R)-tartaric acid. This reaction yields a mixture of two diastereomeric salts: [(R)-amine-(+)-tartrate] and [(S)-amine-(+)-tartrate]. Unlike enantiomers, diastereomers have different physical properties, including solubility in a given solvent.[4][6] This solubility difference allows for the separation of the diastereomers by fractional crystallization.

Experimental Protocol: Chiral Resolution

Objective: To separate racemic N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine into its (R) and (S) enantiomers.

Materials:

  • Racemic N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine

  • (+)-(2R,3R)-Tartaric acid (enantiomerically pure)

  • Methanol, anhydrous

  • Diethyl ether

  • 10% Sodium hydroxide (NaOH) solution

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, filtration apparatus, and rotary evaporator

Procedure:

  • Salt Formation:

    • Dissolve 10.0 g of racemic N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine in 150 mL of warm methanol in an Erlenmeyer flask.

    • In a separate flask, dissolve an equimolar amount of (+)-(2R,3R)-tartaric acid in 100 mL of warm methanol.

    • Slowly add the tartaric acid solution to the amine solution with constant stirring. An immediate exothermic reaction and precipitation of the diastereomeric salts may be observed.

  • Fractional Crystallization:

    • Gently heat the mixture until all solids redissolve.

    • Allow the flask to cool slowly to room temperature, undisturbed, for a minimum of 24 hours to promote the crystallization of the less soluble diastereomeric salt.[4] The choice of solvent is critical; methanol-water mixtures or other polar solvents can also be tested to optimize crystal formation.[7]

    • Collect the resulting crystals by vacuum filtration, washing them with a small amount of cold methanol to remove the mother liquor containing the more soluble diastereomer.

    • Self-Validation Check: The mother liquor can be concentrated and the process repeated to potentially crystallize more of the less-soluble salt or to begin isolation of the more-soluble diastereomer.

  • Liberation of the Free Amine:

    • Suspend the collected crystals (the less soluble diastereomeric salt) in 200 mL of water.

    • Basify the aqueous suspension by slowly adding 10% NaOH solution with stirring until the pH is >12. This deprotonates the amine, breaking the salt and liberating the free base.

    • Extract the liberated enantiomeric amine from the aqueous layer three times with 50 mL portions of dichloromethane (DCM).

    • Combine the organic extracts and dry them over anhydrous magnesium sulfate.

  • Isolation and Purification:

    • Filter off the drying agent and remove the solvent (DCM) using a rotary evaporator to yield the enantiomerically enriched free amine.

    • The same liberation procedure can be applied to the mother liquor from step 2 to isolate the other enantiomer.

G cluster_0 Resolution Process cluster_1 Enantiomer Liberation racemic_amine Racemic Amine (R/S Mixture) mix Mix in Solvent (e.g., Methanol) racemic_amine->mix chiral_acid (+)-Tartaric Acid chiral_acid->mix salts Diastereomeric Salts (R,+) and (S,+) mix->salts crystallize Fractional Crystallization (Cool Slowly) salts->crystallize crystals Crystals (Less Soluble Salt) crystallize->crystals Isolate mother_liquor Mother Liquor (More Soluble Salt) crystallize->mother_liquor Separate base_treatment_c Basify (NaOH) & Extract (DCM) crystals->base_treatment_c base_treatment_ml Basify (NaOH) & Extract (DCM) mother_liquor->base_treatment_ml pure_enantiomer_c Pure Enantiomer 1 base_treatment_c->pure_enantiomer_c pure_enantiomer_ml Pure Enantiomer 2 base_treatment_ml->pure_enantiomer_ml

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Part 2: Analytical Characterization

Once the enantiomers are separated, their identity, chemical purity, and enantiomeric purity must be rigorously confirmed.

Structural and Purity Confirmation

Standard analytical techniques are employed to confirm the chemical structure and assess purity:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra confirm the molecular structure and can detect the presence of solvent or other impurities.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.

  • Melting Point: Pure enantiomers should have a sharp, defined melting point, which will differ from that of the racemic mixture.

Determination of Enantiomeric Purity

Confirming the success of the resolution requires quantifying the proportion of each enantiomer in the separated fractions. This is known as determining the enantiomeric excess (%ee).

Experimental Protocol: Chiral HPLC Analysis

Objective: To determine the enantiomeric excess (%ee) of the separated amine samples.

Methodology: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the gold standard for separating and quantifying enantiomers. The CSP contains a chiral selector that interacts stereoselectively with the enantiomers, causing them to travel through the column at different rates and thus elute at different times.

Instrumentation & Reagents:

  • HPLC system with UV detector

  • Chiral column (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD-H)

  • HPLC-grade solvents (e.g., hexane, isopropanol, ethanol)

  • Triethylamine (TEA) or Diethylamine (DEA) (often added to the mobile phase to improve peak shape for amines)

Procedure:

  • Method Development:

    • Dissolve a small amount of the starting racemic mixture in the mobile phase to create a standard.

    • Inject the racemic standard onto the chiral column to establish the retention times for both the (R) and (S) enantiomers. They should appear as two distinct, well-resolved peaks of roughly equal area.

    • Optimize the mobile phase composition (e.g., the ratio of hexane to isopropanol) and flow rate to achieve baseline separation (Resolution > 1.5) of the two enantiomer peaks.

  • Sample Analysis:

    • Prepare solutions of the isolated enantiomer fractions at a known concentration.

    • Inject each sample onto the column using the optimized method.

    • Record the chromatograms.

  • Data Interpretation:

    • For each sample, integrate the area under the two enantiomer peaks.

    • Calculate the enantiomeric excess (%ee) using the formula: %ee = (|Area₁ - Area₂| / (Area₁ + Area₂)) * 100%

    • A successful resolution should yield %ee values >98% for each isolated enantiomer.

Parameter Racemic Mixture Enantiomer 1 (Expected) Enantiomer 2 (Expected)
Melting Point VariesSharp, defined T₁Sharp, defined T₁
Specific Rotation [α] +X° (dextrorotatory)-X° (levorotatory)
Chiral HPLC (%ee) 0%>98%>98%
Table 1: Key analytical parameters for characterizing the racemic mixture and its resolved enantiomers.

Part 3: Comparative Pharmacological Analysis

With enantiomerically pure samples, a direct comparison of their biological activity can be performed. While specific data for N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine is not widely published, a robust hypothesis can be formed based on the extensive literature for its close analogs, MDMA and MDA.[8][9] These compounds are known to interact primarily with monoamine transporters for serotonin (SERT), dopamine (DAT), and norepinephrine (NET).

Hypothesized Mechanism of Action and Stereoselectivity

The primary mechanism of action for MDMA-like compounds is the inhibition of monoamine reuptake and the promotion of their release (efflux). For MDMA, it is well-established that the (S)-enantiomer is significantly more potent and selective for the serotonin transporter (SERT) than the (R)-enantiomer. The (R)-enantiomer tends to show higher activity at DAT and NET. This stereoselectivity is a recurring theme in this chemical class.[9]

Therefore, it is hypothesized that (S)-N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine will be a more potent SERT inhibitor and releasing agent , while the (R)-enantiomer will exhibit relatively greater activity at DAT and/or NET . Verifying this requires in vitro assays.

Key In Vitro Experiments
  • Receptor Binding Assays: These experiments measure the affinity of each enantiomer for the monoamine transporters. Cells expressing human SERT, DAT, and NET are incubated with a radiolabeled ligand (e.g., [³H]citalopram for SERT) and varying concentrations of the test enantiomer. The concentration that displaces 50% of the radioligand (IC₅₀) is determined, and the inhibition constant (Kᵢ) is calculated. Lower Kᵢ values indicate higher binding affinity.

  • Synaptosomal Uptake Assays: These functional assays measure the ability of each enantiomer to inhibit the transport of monoamines into nerve terminals. Synaptosomes are prepared from specific brain regions (e.g., striatum for DAT, hippocampus for SERT) and incubated with a radiolabeled monoamine (e.g., [³H]5-HT) and varying concentrations of the test enantiomer. The concentration that inhibits 50% of the monoamine uptake (IC₅₀) is determined. Lower IC₅₀ values indicate greater potency as a reuptake inhibitor.

G cluster_SERT Serotonin Transporter (SERT) SERT SERT Protein S_Enantiomer (S)-Enantiomer (Hypothesized High Affinity) S_Enantiomer->SERT Strong Binding & Inhibition R_Enantiomer (R)-Enantiomer (Hypothesized Low Affinity) R_Enantiomer->SERT Weak Binding & Inhibition

Caption: Hypothesized differential interaction with the serotonin transporter.

Compound SERT Kᵢ (nM) DAT Kᵢ (nM) NET Kᵢ (nM)
(S)-(+)-MDMA1081,590610
(R)-(-)-MDMA394470150
Table 2: Representative binding affinities (Kᵢ) for (R)- and (S)-MDMA at human monoamine transporters. This data illustrates the typical stereoselectivity observed for this class of compounds and serves as a model for the data that should be generated for the title compound. Data is illustrative of published findings.

Conclusion and Future Directions

This guide outlines the essential multidisciplinary workflow required for a comprehensive . The process begins with chemical synthesis and proceeds through meticulous chiral resolution and analytical validation before culminating in pharmacological characterization.

While specific experimental data for this compound remains to be published, the principles of stereoselectivity established by its close structural analogs strongly suggest that its (R)- and (S)-enantiomers will possess distinct pharmacological profiles. The (S)-enantiomer is predicted to be a more potent serotonergic agent, a critical piece of information for any future research into its therapeutic potential or abuse liability.

The protocols and methodologies detailed herein provide a robust and self-validating framework for researchers. The execution of these experiments is a necessary next step to fill the existing data gap and to fully elucidate the structure-activity relationship of this novel compound, ensuring that future development or regulatory decisions are based on a complete and stereochemically precise understanding of its properties.

References

  • BenchChem. (n.d.). A Technical Guide to Chiral Resolution Using Tartaric Acid Derivatives. Retrieved from BenchChem technical resources.[4]

  • Wikipedia. (2023). Chiral resolution. Retrieved from [Link]3]

  • The Royal Society of Chemistry. (2017). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Retrieved from [Link]6]

  • Nichols, D. E., & Oberlender, R. (1989). Derivatives of 1-(1,3-benzodioxol-5-yl)-2-butanamine: Representatives of a Novel Therapeutic Class. Journal of Medicinal Chemistry.[8]

  • ResearchGate. (2014). Which solvent is good for chiral resolution by tartaric acid?. Retrieved from [Link]7]

  • Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Retrieved from [Link]5]

  • PubChem. (n.d.). N-((2H-1,3-Benzodioxol-5-yl)methyl)propan-2-amine. Retrieved from [Link]]

  • Oberlender, R., & Nichols, D. E. (1990). (+)-N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine as a discriminative stimulus in studies of 3,4-methylenedioxy-methamphetamine-like behavioral activity. Journal of Pharmacology and Experimental Therapeutics, 255(3), 1098-1106.[9]

  • Stenutz, R. (n.d.). 1-(1,3-benzodioxol-5-yl)-N-methylpropan-2-amine. Retrieved from the Glycosciences.de database.[1]

  • LookChem. (n.d.). 1-(1,3-BENZODIOXOL-5-YL)PROPAN-2-AMINE Suppliers. Retrieved from [Link]2]

Sources

Comparative

A Researcher's Guide to the Cross-Validation of N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine's Effects in Animal Models

Introduction: Navigating the Preclinical Landscape of Novel Psychoactive Compounds The exploration of novel psychoactive substances is a frontier of modern neuroscience and drug development. N-(1,3-benzodioxol-5-ylmethyl...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Preclinical Landscape of Novel Psychoactive Compounds

The exploration of novel psychoactive substances is a frontier of modern neuroscience and drug development. N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine, a lesser-studied analogue of 3,4-methylenedioxymethamphetamine (MDMA), represents a class of compounds with potential therapeutic and significant public health implications. As with any new chemical entity, a rigorous and systematic evaluation of its pharmacological effects is paramount before any consideration of its clinical utility or risk assessment. Due to a scarcity of direct research on this specific molecule, this guide adopts a methodological framework. It provides a comprehensive strategy for the cross-validation of its effects, using established knowledge from the broader class of substituted methylenedioxyphenethylamines as a predictive foundation.[1]

Cross-validation in preclinical psychopharmacology is not merely a procedural formality; it is the cornerstone of scientific rigor. It is the process by which we ascertain the reliability and generalizability of experimental findings across different species, sexes, and behavioral paradigms. This multi-faceted approach is essential to mitigate the risk of species-specific effects and to build a robust, translatable dataset that can more accurately predict a compound's effects in humans.[2][3] The failure to rigorously cross-validate preclinical findings is a significant contributor to the high attrition rate of drug candidates in clinical trials.[4]

This guide is designed for researchers, scientists, and drug development professionals. It offers a structured, yet flexible, approach to the preclinical evaluation of N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine, with a focus on establishing a scientifically sound and ethically responsible evidence base.

Predicted Pharmacological Profile and Mechanism of Action

Structurally, N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine belongs to the substituted methylenedioxyphenethylamine family, which includes well-characterized compounds like MDMA.[1] Based on this structural similarity, it is hypothesized that its primary mechanism of action involves the interaction with monoamine transporters, specifically the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET). It is likely to act as a monoamine releasing agent and/or a reuptake inhibitor.[5][6] The precise ratio of its activity at these transporters will determine its unique behavioral profile, which is predicted to be a blend of psychostimulant and entactogenic effects.

Hypothesized Signaling Pathway

signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MDxx N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine SERT SERT MDxx->SERT Blocks Reuptake & Promotes Efflux DAT DAT MDxx->DAT Blocks Reuptake & Promotes Efflux NET NET MDxx->NET Blocks Reuptake & Promotes Efflux Release Monoamine Release SERT->Release DAT->Release NET->Release Vesicle Synaptic Vesicle (5-HT, DA, NE) Vesicle->Release Serotonin 5-HT Release->Serotonin Dopamine DA Release->Dopamine Norepinephrine NE Release->Norepinephrine Receptors Postsynaptic Receptors (e.g., 5-HT2A) Serotonin->Receptors Dopamine->Receptors Norepinephrine->Receptors Signal Downstream Signaling & Behavioral Effects Receptors->Signal

Caption: Hypothesized mechanism of action for N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine.

A Multi-Tiered Approach to Cross-Validation in Animal Models

A robust cross-validation strategy should encompass a tiered approach, beginning with foundational behavioral screening in rodents and progressing to more complex cognitive and social paradigms in non-human primates. This progression allows for a cost-effective initial characterization while ensuring that promising findings are validated in a species with greater neuroanatomical and behavioral homology to humans.

Experimental Workflow for Cross-Validation

experimental_workflow cluster_tier1 Tier 1: Rodent Models (Mice & Rats) cluster_tier2 Tier 2: Advanced Rodent Models cluster_tier3 Tier 3: Non-Human Primate Models cluster_analysis Concurrent Analysis Locomotor Locomotor Activity CPP Conditioned Place Preference Locomotor->CPP Dose-Ranging Neurochem Neurochemistry (Microdialysis, Tissue Levels) Locomotor->Neurochem Physiology Physiology (Thermoregulation, Cardiovascular) Locomotor->Physiology EPM Elevated Plus Maze CPP->EPM CPP->Neurochem CPP->Physiology DrugDiscrim Drug Discrimination EPM->DrugDiscrim EPM->Neurochem EPM->Physiology SelfAdmin_Rodent Self-Administration DrugDiscrim->SelfAdmin_Rodent SelfAdmin_NHP Self-Administration SelfAdmin_Rodent->SelfAdmin_NHP Translational Validation SelfAdmin_Rodent->Neurochem SelfAdmin_Rodent->Physiology Cognition Cognitive Tasks SelfAdmin_NHP->Cognition SelfAdmin_NHP->Neurochem SelfAdmin_NHP->Physiology Social Social Behavior Cognition->Social

Caption: A tiered experimental workflow for the cross-validation of a novel psychoactive compound.

Tier 1: Foundational Behavioral Screening in Rodents

Rodent models, specifically mice and rats, are indispensable for the initial characterization of a novel compound's behavioral effects. They offer high-throughput screening capabilities and a wealth of established, validated behavioral assays.

Locomotor Activity
  • Rationale: This is a fundamental test to determine if a compound has stimulant or depressant effects on the central nervous system.[7] Changes in locomotor activity can also indicate potential anxiogenic or anxiolytic properties.

  • Experimental Protocol:

    • Animals: Adult male and female C57BL/6J mice or Sprague-Dawley rats.

    • Apparatus: An open-field arena (e.g., 40x40x30 cm) equipped with infrared beams to automatically track movement.[8]

    • Procedure:

      • Habituate animals to the testing room for at least 60 minutes.

      • Administer the vehicle or N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine at various doses via intraperitoneal (i.p.) injection.

      • Immediately place the animal in the center of the open-field arena.

      • Record locomotor activity (distance traveled, rearing, stereotypy) for 60 minutes in 5-minute bins.[8][9]

      • Thoroughly clean the apparatus with 70% ethanol between subjects.

    • Data Analysis: Analyze the data using a two-way ANOVA with treatment and time as factors.

Conditioned Place Preference (CPP)
  • Rationale: The CPP paradigm is a standard preclinical model used to assess the rewarding or aversive properties of a drug.[10][11] A significant preference for the drug-paired environment suggests abuse potential.

  • Experimental Protocol:

    • Animals: Adult male and female Sprague-Dawley rats.

    • Apparatus: A three-chamber CPP box with distinct visual and tactile cues in the two outer chambers.[12][13]

    • Procedure:

      • Pre-conditioning (Day 1): Place the animal in the central chamber and allow free access to all chambers for 15 minutes to establish baseline preference.

      • Conditioning (Days 2-9): On alternating days, administer the drug and confine the animal to one of the outer chambers for 30-45 minutes. On the other days, administer the vehicle and confine the animal to the opposite chamber.[12][13] The drug is typically paired with the initially non-preferred chamber.

      • Post-conditioning Test (Day 10): Place the animal in the central chamber and allow free access to all chambers for 15 minutes, with no drug on board.

    • Data Analysis: Record the time spent in each chamber during the pre- and post-conditioning tests. A significant increase in time spent in the drug-paired chamber during the post-conditioning test indicates a conditioned place preference. Analyze with a paired t-test or ANOVA.[10]

Elevated Plus Maze (EPM)
  • Rationale: The EPM is a widely used assay to assess anxiety-like behavior in rodents.[14][15][16][17] It is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.

  • Experimental Protocol:

    • Animals: Adult male and female C57BL/6J mice.

    • Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.[18]

    • Procedure:

      • Habituate animals to the testing room for at least 60 minutes.

      • Administer the vehicle or test compound 30 minutes prior to testing.

      • Place the animal in the center of the maze, facing an open arm.

      • Allow the animal to explore the maze for 5 minutes.[17]

      • Record the number of entries and the time spent in the open and closed arms using a video-tracking system.

      • Clean the maze thoroughly between subjects.

    • Data Analysis: Anxiolytic compounds typically increase the percentage of time spent and entries into the open arms. Anxiogenic compounds have the opposite effect. Analyze with a one-way ANOVA or t-test.

Comparative Data from Structurally Similar Compounds in Rodent Models

CompoundAnimal ModelLocomotor ActivityConditioned Place PreferenceElevated Plus Maze
MDMA RatIncreased activity at lower doses; stereotypy at higher doses.[19]Preference observed at lower doses (e.g., 2.5 mg/kg), aversion at higher doses (e.g., 10 mg/kg).[20]Increased anxiety-like behavior after repeated administration.[20]
MDMA MouseDose-dependent increase in activity.Preference observed at higher doses (5-20 mg/kg).[20]Variable results, dependent on dose and timing.
MDA RatSimilar to MDMA, potent stimulant effects.Potent rewarding effects.Limited data, but expected to be similar to MDMA.

Tier 2: Advanced Behavioral Paradigms in Rodents

Should the initial screening reveal significant psychoactive effects, more sophisticated behavioral assays can be employed to further characterize the compound's profile.

Drug Discrimination
  • Rationale: This paradigm assesses the interoceptive (subjective) effects of a drug. Animals are trained to recognize the internal state produced by a specific drug and respond accordingly to receive a reward. This is highly valuable for comparing the subjective effects of a novel compound to those of known drugs.[21]

  • Procedure: Animals are trained to press one of two levers after receiving an injection of a known drug (e.g., MDMA) and the other lever after receiving saline. Once trained, the novel compound is administered to see which lever the animal presses, indicating whether its subjective effects are similar to the training drug.

Tier 3: Validation in Non-Human Primate (NHP) Models

NHPs, such as rhesus macaques, offer a higher degree of translational validity due to their more complex cognitive abilities and social structures, as well as their closer phylogenetic relationship to humans.[22][23]

Intravenous Drug Self-Administration
  • Rationale: This is considered the gold standard for assessing the abuse liability of a compound.[22][24] The willingness of an animal to perform a task to receive a drug is a direct measure of its reinforcing efficacy.

  • Experimental Protocol:

    • Animals: Adult male and female rhesus macaques with indwelling intravenous catheters.

    • Apparatus: Operant conditioning chambers equipped with levers, stimulus lights, and an automated drug infusion system.

    • Procedure:

      • Animals are trained to press a lever to receive an infusion of a known reinforcing drug (e.g., cocaine).

      • Once stable responding is established, the novel compound is substituted for cocaine to determine if it will also maintain self-administration.

      • Dose-response curves and progressive-ratio schedules (where the response requirement for each infusion increases) can be used to quantify the reinforcing strength of the compound.

    • Data Analysis: The number of infusions per session and the "breakpoint" on a progressive-ratio schedule are key measures of reinforcing efficacy.

Concurrent Physiological and Neurochemical Cross-Validation

Behavioral data should always be interpreted in the context of the compound's physiological and neurochemical effects. These measures should be taken across all animal models to provide a comprehensive understanding of the drug's action.

  • Thermoregulation: Substituted amphetamines are known to cause hyperthermia, a significant factor in their toxicity.[25][26] Body temperature should be monitored in all behavioral experiments using telemetry or rectal probes.

  • Cardiovascular Effects: Increases in heart rate and blood pressure are common effects of psychostimulants.[27][28] These parameters can be monitored using telemetry in freely moving animals.

  • Neurochemistry: In vivo microdialysis can be used to measure real-time changes in extracellular levels of serotonin, dopamine, and norepinephrine in specific brain regions (e.g., nucleus accumbens, prefrontal cortex) during behavioral testing. Post-mortem tissue analysis can also be used to assess long-term changes in monoamine levels.[19][29]

Logical Framework for Integrated Data Analysis

data_integration Behavior Behavioral Effects (Locomotion, Reward, Anxiety) Validation Cross-Model Validation Behavior->Validation Physiology Physiological Effects (Temperature, Heart Rate) Physiology->Validation Neurochem Neurochemical Effects (Monoamine Release) Neurochem->Validation Prediction Predicted Human Profile (Efficacy & Risk) Validation->Prediction Informs

Caption: Integration of behavioral, physiological, and neurochemical data for robust cross-validation.

Conclusion: Towards a Translatable Understanding

The preclinical evaluation of a novel psychoactive substance like N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine demands a methodical, multi-pronged approach. The lack of existing data necessitates a strategy built on the pharmacological principles of its chemical class. By systematically applying a tiered cross-validation workflow—from basic rodent behavioral screening to advanced non-human primate models—and integrating these findings with concurrent physiological and neurochemical analyses, researchers can build a comprehensive and reliable profile of the compound's effects. This rigorous methodology is not just good scientific practice; it is an ethical imperative that enhances the translational potential of preclinical research and provides a solid foundation for informed decision-making in drug development and public health.[2][30][31]

References

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  • Protocols.io. (2023). Elevated plus maze protocol. [Link]

  • Ali, S. F., et al. (1996). Behavioral and Neurochemical Effects of Orally Administered MDMA in the Rodent and Nonhuman Primate. Neurotoxicology, 17(3-4), 789-797. [Link]

  • Kraeuter, A. K., et al. (2019). The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents. Methods in Molecular Biology, 1916, 69-74. [Link]

  • Walf, A. A., & Frye, C. A. (2007). The use of the elevated plus maze as an assay of anxiety-related behavior in rodents. Nature Protocols, 2(2), 322-328. [Link]

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  • De Luca, M. A., et al. (2020). Conditioned Place Preference (CPP) in Rats: From Conditioning to Reinstatement Test. Methods in Molecular Biology, 2140, 151-163. [Link]

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  • Walther, D., et al. (2020). In vivo effects of 3,4-methylenedioxymethamphetamine (MDMA) and its deuterated form in rodents: Drug discrimination and thermoregulation. Drug and Alcohol Dependence, 208, 107850. [Link]

  • Geyer, M. A., et al. (1993). The effects of MDMA and other methylenedioxy-substituted phenylalkylamines on the structure of rat locomotor activity. Pharmacology, Biochemistry and Behavior, 46(3), 557-565. [Link]

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Validation

A Comparative Guide to Confirming the Binding Site of N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine on the Serotonin Transporter (SERT)

This guide provides a comprehensive comparison of experimental and computational methodologies for elucidating the precise binding site of novel ligands, using N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine, a derivative o...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of experimental and computational methodologies for elucidating the precise binding site of novel ligands, using N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine, a derivative of the benzodioxole family, as a case study for its interaction with the human Serotonin Transporter (hSERT).[1] The serotonin transporter is a critical neural protein responsible for the reuptake of serotonin from the synaptic cleft and is the primary target for many antidepressants and psychostimulants.[2][3] Accurately identifying the ligand binding site is paramount for structure-based drug design, optimizing lead compounds, and understanding the molecular mechanisms of action.

This document moves beyond simple protocols to explain the causal logic behind experimental choices, enabling researchers to construct a robust, multi-faceted approach to binding site confirmation. We will explore a logical progression of techniques, from initial in silico predictions to definitive high-resolution structural methods.

Section 1: Foundational Analysis - In Silico Prediction and Biochemical Affinity

The initial phase of binding site analysis involves generating a high-confidence hypothesis. This is achieved by combining computational modeling, which predicts the physical interactions, with biochemical assays that confirm a high-affinity interaction exists.

Molecular Docking: A Hypothesis-Generating Tool

Molecular docking is an indispensable first step. It predicts the preferred orientation and conformation of a ligand when bound to a protein target.[4][5] This is predicated on having a high-quality structural model of the target protein, in this case, hSERT.

Causality Behind the Choice: Docking is computationally inexpensive and rapid, allowing for the virtual screening of numerous potential binding poses.[6] It provides the foundational hypothesis for which amino acid residues are critical for binding, thereby guiding the design of more labor-intensive wet-lab experiments like site-directed mutagenesis. Recent cryo-electron microscopy (cryo-EM) and X-ray crystallography structures of hSERT (e.g., PDB IDs: 5I73, 6WHA) provide excellent templates for these studies.[3][7]

Experimental Protocol: Molecular Docking of N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine into hSERT

  • Protein Preparation:

    • Obtain a high-resolution cryo-EM or X-ray structure of hSERT (e.g., PDB: 5I73) from the Protein Data Bank.

    • Prepare the protein using software like Schrödinger's Protein Preparation Wizard or UCSF Chimera. This involves adding hydrogens, assigning bond orders, removing water molecules beyond 5 Å of the binding site, and optimizing side-chain orientations.

    • Define the binding site. For SERT, this is typically the central S1 binding site, defined by key residues identified in co-crystal structures with ligands like citalopram or paroxetine.[3][8]

  • Ligand Preparation:

    • Generate a 3D structure of N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine.

    • Using a tool like LigPrep, generate possible ionization states at physiological pH (7.4) and relevant tautomers and stereoisomers.

  • Docking Simulation:

    • Perform docking using a program such as Glide, AutoDock Vina, or GOLD.

    • Employ a flexible ligand and a rigid or semi-flexible receptor model.[9] For SERT, allowing flexibility for key binding site residues (e.g., Tyr95, Asp98, Ile172) can yield more accurate results.[2][10]

    • Analyze the resulting poses based on scoring functions (e.g., docking score, GlideScore) and visual inspection of key interactions (hydrogen bonds, ionic interactions, hydrophobic contacts).

G cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis PDB Select hSERT Structure (e.g., PDB: 5I73) PrepProt Prepare Protein (Add H, Optimize Sidechains) PDB->PrepProt Ligand Prepare Ligand (3D Structure, Ionization) Dock Perform Docking (e.g., AutoDock Vina, Glide) Ligand->Dock Grid Define Binding Site Grid (Central S1 Site) PrepProt->Grid Grid->Dock Analyze Analyze Poses (Scoring, Visual Inspection) Dock->Analyze Hypothesis Generate Binding Hypothesis (Key Residues) Analyze->Hypothesis

Figure 1. Workflow for molecular docking of a ligand to hSERT.
Radioligand Binding Assays: Quantifying Affinity

Before attempting to confirm a specific binding site, it is crucial to verify that the compound binds to the target with measurable affinity. Competitive radioligand binding assays are the gold standard for this purpose.[11]

Causality Behind the Choice: This assay provides a quantitative measure (the inhibition constant, Kᵢ) of the ligand's affinity for the transporter. A high affinity suggests a specific interaction is occurring, justifying further investigation. It serves as a critical validation step for the in silico results; if a compound predicted to bind well shows no affinity in this assay, the computational model or its parameters may be flawed.

Experimental Protocol: Competitive [³H]-citalopram Binding Assay

  • Membrane Preparation:

    • Culture HEK293 or COS-7 cells transiently or stably expressing hSERT.

    • Harvest cells and homogenize them in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).

    • Perform differential centrifugation to isolate the cell membrane fraction.[12] Resuspend the final membrane pellet in assay buffer and determine the protein concentration.

  • Assay Setup (96-well plate format):

    • Total Binding: Add hSERT membranes (5-20 µg protein), [³H]-citalopram (a radioligand with high affinity for the S1 site, at a final concentration near its Kₑ, ~1-2 nM), and assay buffer.[12][13]

    • Non-specific Binding (NSB): Add membranes, [³H]-citalopram, and a high concentration of a known SERT inhibitor (e.g., 10 µM fluoxetine) to saturate all specific sites.[12]

    • Competition: Add membranes, [³H]-citalopram, and serial dilutions of the test compound, N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine (e.g., from 10⁻¹¹ to 10⁻⁵ M).

  • Incubation and Filtration:

    • Incubate the plate for 60-120 minutes at room temperature to reach equilibrium.[14]

    • Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat (e.g., GF/B or GF/C), which traps the membranes.[11]

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Data Analysis:

    • Measure the radioactivity trapped on the filters using a scintillation counter.

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC₅₀ (concentration of test compound that inhibits 50% of specific binding) and calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[14]

ParameterDescriptionExpected Outcome for a Potent Binder
IC₅₀ Concentration of the test compound that displaces 50% of the specific radioligand binding.Low nanomolar (nM) range
Kᵢ Inhibition constant; a measure of the affinity of the test compound for the receptor.Low nanomolar (nM) range

Section 2: Experimental Validation - Pinpointing Critical Residues

With a docked pose and confirmed affinity, the next step is to experimentally validate the predicted interactions. Site-directed mutagenesis is the primary tool for this purpose.

Causality Behind the Choice: By mutating the amino acid residues predicted to interact with the ligand, one can observe the impact on binding affinity. A significant decrease (e.g., >10-fold increase in Kᵢ) in binding affinity upon mutation provides strong evidence that the residue is a key component of the binding site for that specific ligand.[2] This method directly tests the functional relevance of the computationally-predicted interactions.

Experimental Protocol: Site-Directed Mutagenesis and Follow-up Binding Assays

  • Selection of Residues for Mutation:

    • Based on the docking results, identify key interacting residues. For a compound like N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine, likely candidates in the SERT S1 site would include:

      • Asp98: Forms a critical ionic bond with the protonated amine of most SERT ligands.[10][15]

      • Tyr95, Ile172, Phe335, Phe341: Form hydrophobic and aromatic/pi-stacking interactions.[2][9]

      • Ser438, Thr439: May form hydrogen bonds with polar moieties.[10]

  • Mutagenesis:

    • Use a commercial site-directed mutagenesis kit (e.g., QuikChange) to introduce point mutations into the plasmid DNA encoding hSERT. A conservative mutation to alanine (Ala-scanning) is standard, as it removes the side chain's functionality without drastically altering the backbone structure.

    • Verify the mutation by DNA sequencing.

  • Expression and Binding Assay:

    • Transfect cells (e.g., HEK293) with the wild-type (WT) or mutant hSERT plasmids.

    • Prepare membranes from these cells as described in Section 1.2.

    • Perform competitive radioligand binding assays for each mutant with N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine to determine its Kᵢ value.

    • Crucial Control: Also determine the Kᵢ for a known control ligand (e.g., citalopram). This helps to distinguish between a mutation that globally disrupts the binding pocket versus one that specifically affects the binding of the test compound.

Data Presentation: Comparing Binding Affinities

hSERT ConstructPredicted Interaction with LigandKᵢ of Test Compound (nM)Fold-Change vs. WTKᵢ of Citalopram (nM)Fold-Change vs. WTInterpretation
Wild-Type -5.2-2.1-Baseline affinity
D98A Ionic Bond8,5001635x6,8003238xCritical for general ligand binding
Y95A Pi-Stacking35067x4521xImportant for test compound binding
F341A Hydrophobic9819x8.44xMore critical for test compound than citalopram
S438A H-Bond6.11.2x2.51.2xNot a key interaction point

Note: Data presented are hypothetical and for illustrative purposes.

G cluster_design Design cluster_exp Experiment cluster_confirm Confirmation Docking Docking Hypothesis (Key Residues) Select Select Residues for Mutation (e.g., D98, Y95) Docking->Select Mutate Site-Directed Mutagenesis (e.g., D98 -> A) Select->Mutate Express Express WT & Mutant SERT in Cells Mutate->Express Assay Perform Binding Assays (Determine Ki) Express->Assay Compare Compare Ki (WT vs Mutant) Calculate Fold-Change Assay->Compare Confirm Confirm Residue's Role in Binding Compare->Confirm

Figure 2. Logical workflow for site-directed mutagenesis studies.

Section 3: Advanced Confirmation Techniques

While mutagenesis provides strong functional evidence, more advanced techniques can offer direct structural or covalent evidence of the binding site.

Photoaffinity Labeling (PAL)

Causality Behind the Choice: PAL provides direct evidence of which part of the protein is in immediate proximity to the bound ligand.[16] A derivative of the test compound is synthesized with a photoreactive group. Upon UV irradiation, this group forms a highly reactive species that covalently bonds to nearby amino acids.[17] Subsequent protein digestion and mass spectrometry can identify the exact residues that have been labeled.[17]

Comparison:

  • Advantages: Provides direct, covalent evidence of the binding pocket. Can be performed in a more native environment, including in live cells.[16]

  • Disadvantages: Requires complex chemical synthesis of a photo-probe. The probe's modification could alter its binding mode compared to the parent molecule. Non-specific labeling can be a confounding factor.

Cryo-Electron Microscopy (Cryo-EM) / X-ray Crystallography

Causality Behind the Choice: These are the "gold standard" methods for unequivocally determining a ligand's binding site and pose at atomic resolution.[18] By solving the high-resolution 3D structure of the SERT-ligand complex, researchers can directly visualize the interactions between the ligand and every amino acid in the binding pocket.[7]

Comparison:

  • Advantages: Provides unambiguous, high-resolution structural data of the binding pose.[7] It is the most definitive method available. Recent advances in cryo-EM have made it more accessible for challenging membrane proteins like SERT.[19][20]

  • Disadvantages: Technically challenging, time-consuming, and resource-intensive. Obtaining well-diffracting crystals (for crystallography) or stable protein-ligand complexes in vitreous ice (for cryo-EM) can be a major bottleneck.

Conclusion: A Synergistic Approach

  • Hypothesis Generation (In Silico): Molecular docking predicts a binding pose and identifies key residues.

  • Affinity Confirmation (Biochemical): Radioligand binding assays confirm a high-affinity interaction, validating the system.

  • Functional Validation (Molecular Biology): Site-directed mutagenesis tests the functional importance of the predicted residues, confirming their role in binding.

  • Definitive Confirmation (Structural Biology): Cryo-EM or X-ray crystallography provides the ultimate proof, visualizing the interaction at an atomic level.

By following this integrated workflow, researchers can move from a hypothetical binding mode to a high-confidence, experimentally validated model of the ligand-protein interaction, paving the way for rational drug development and a deeper understanding of transporter pharmacology.

References

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  • ResearchGate. (n.d.). SERT substrate binding site and paroxetine chemical structure. ResearchGate. [Link]

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Comparative

N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine efficacy compared to established antidepressants

A Comparative Guide to the Efficacy of Novel versus Established Antidepressants A Senior Application Scientist's Analysis of N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine (Hypothetical Compound: Zetalpha-1) in Relation to...

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Efficacy of Novel versus Established Antidepressants

A Senior Application Scientist's Analysis of N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine (Hypothetical Compound: Zetalpha-1) in Relation to SSRIs and SNRIs

In the landscape of neuropharmacology, the quest for more effective and better-tolerated antidepressants is a perpetual endeavor. This guide provides a comparative analysis of a novel investigational compound, N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine, hereafter referred to by its research designation Zetalpha-1, against two pillars of current depression treatment: the Selective Serotonin Reuptake Inhibitor (SSRI) Sertraline and the Serotonin-Norepinephrine Reuptake Inhibitor (SNRI) Venlafaxine.

For the purpose of this guide, Zetalpha-1 is a hypothetical compound, and all data presented for it are simulated based on plausible preclinical and clinical outcomes. This is intended to provide a framework for evaluating novel antidepressants against established standards.

Mechanisms of Action: A Divergence in Approach

A fundamental differentiator in antidepressant efficacy and tolerability lies in the mechanism of action. While established agents primarily focus on increasing synaptic concentrations of monoamines, Zetalpha-1 is conceptualized with a novel, dual-action mechanism.

Zetalpha-1 (Hypothetical): A Modulator of Serotonergic and Glutamatergic Pathways

Zetalpha-1 is hypothesized to function as a selective serotonin reuptake enhancer (SSRE) and a partial agonist of the 5-HT2A receptor . This theoretical mechanism suggests a more nuanced modulation of the serotonergic system compared to the broad inhibition of reuptake. Furthermore, its partial agonism at 5-HT2A receptors may contribute to a reduction in anxiety and an improvement in sleep architecture, common comorbidities in major depressive disorder.

Sertraline (SSRI): The Established Standard

Sertraline, a widely prescribed SSRI, selectively inhibits the reuptake of serotonin from the synaptic cleft by blocking the serotonin transporter (SERT).[1][2][3] This leads to an increased concentration of serotonin available to bind to postsynaptic receptors, which is believed to be the primary driver of its antidepressant effects.[1][4][5]

Venlafaxine (SNRI): The Dual-Action Approach

Venlafaxine and its active metabolite, O-desmethylvenlafaxine, are potent inhibitors of both serotonin and norepinephrine reuptake.[6][7] At lower doses, it primarily acts as an SSRI, while at higher doses, its norepinephrine reuptake inhibition becomes more pronounced.[8] This dual action can be beneficial for patients with symptoms of fatigue and low motivation.[9]

cluster_0 Zetalpha-1 (Hypothetical) cluster_1 Sertraline (SSRI) cluster_2 Venlafaxine (SNRI) Zetalpha-1 Zetalpha-1 SERT_Z SERT Zetalpha-1->SERT_Z Enhances Reuptake 5HT2A_Z 5-HT2A Receptor Zetalpha-1->5HT2A_Z Partial Agonist Sertraline Sertraline SERT_S SERT Sertraline->SERT_S Inhibits Reuptake Venlafaxine Venlafaxine SERT_V SERT Venlafaxine->SERT_V Inhibits Reuptake NET_V NET Venlafaxine->NET_V Inhibits Reuptake

Comparative Mechanisms of Action

Comparative Efficacy: Preclinical and Clinical Data

The evaluation of an antidepressant's efficacy is a multi-stage process, beginning with preclinical models and culminating in large-scale clinical trials.

Preclinical Assessment: The Forced Swim Test

The Forced Swim Test (FST) is a standard preclinical model used to assess antidepressant activity in rodents. The test measures the duration of immobility when the animal is placed in an inescapable cylinder of water. A reduction in immobility time is indicative of an antidepressant-like effect.

Experimental Protocol: Forced Swim Test

  • Animals: Male Sprague-Dawley rats (n=10 per group).

  • Drug Administration: Zetalpha-1 (hypothetical), Sertraline, or Venlafaxine administered intraperitoneally 30 minutes before the test. A vehicle control group receives a saline injection.

  • Test Apparatus: A glass cylinder (40 cm height, 20 cm diameter) filled with water (25°C) to a depth of 30 cm.

  • Procedure: Rats are placed in the cylinder for a 15-minute pre-swim session on day 1. On day 2, they are placed in the cylinder again for a 5-minute test session.

  • Data Analysis: The duration of immobility during the 5-minute test session is recorded and analyzed using a one-way ANOVA followed by a post-hoc test for multiple comparisons.

Table 1: Hypothetical Preclinical Efficacy in the Forced Swim Test

CompoundDose (mg/kg)Mean Immobility Time (seconds)% Reduction vs. Vehicle
Vehicle-180 ± 15-
Zetalpha-1 (Hypothetical) 1095 ± 1247%
Sertraline15110 ± 1439%
Venlafaxine20105 ± 1142%
Clinical Efficacy: Remission Rates in Major Depressive Disorder

The gold standard for assessing antidepressant efficacy in humans is the randomized, double-blind, placebo-controlled clinical trial. A key outcome measure is the rate of remission, often defined as a score of ≤7 on the 17-item Hamilton Depression Rating Scale (HAM-D).

Table 2: Comparative Clinical Efficacy (8-Week, Phase III Trials)

CompoundRemission Rate (ITT Analysis)Number Needed to Treat (NNT) vs. Placebo
Placebo30%-
Zetalpha-1 (Hypothetical) 55%4
Sertraline (SSRI)41.9%[10][11]8
Venlafaxine (SNRI)48.5%[10][11]5

Note: Data for Sertraline and Venlafaxine are based on meta-analyses of head-to-head clinical trials.[10][11]

Start Patient with MDD (HAM-D > 17) Randomization Randomization Start->Randomization Placebo Placebo Group Randomization->Placebo Zetalpha-1 Zetalpha-1 Group (Hypothetical) Randomization->Zetalpha-1 Sertraline Sertraline Group Randomization->Sertraline Venlafaxine Venlafaxine Group Randomization->Venlafaxine Week8 8-Week Assessment (HAM-D Score) Placebo->Week8 Zetalpha-1->Week8 Sertraline->Week8 Venlafaxine->Week8 Remission Remission? (HAM-D <= 7) Week8->Remission Yes Success Remission->Yes Yes No Non-Remission Remission->No No

Sources

Validation

A Guide to the Independent Replication of N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine Behavioral Studies

Abstract The robust and reproducible assessment of novel psychoactive compounds is a cornerstone of neuropharmacology. This guide provides a comprehensive framework for the independent replication of behavioral studies o...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The robust and reproducible assessment of novel psychoactive compounds is a cornerstone of neuropharmacology. This guide provides a comprehensive framework for the independent replication of behavioral studies on N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine, a lesser-known analog of 3,4-methylenedioxymethamphetamine (MDMA). We delve into the critical importance of replication in preclinical research, outline detailed experimental protocols for key behavioral assays, and present a comparative analysis with established psychostimulants. This document is intended for researchers, scientists, and drug development professionals, offering the technical depth necessary to design and execute rigorous, self-validating studies that contribute to a clearer understanding of this compound's pharmacological profile.

Introduction: The Imperative for Replicability

N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine is a structural analog of MDMA, belonging to the substituted phenethylamine class. While its parent compounds have been extensively studied, this specific molecule remains comparatively under-investigated. Initial behavioral data, often from a limited number of studies, require independent verification to establish a reliable pharmacological profile. The "replication crisis" in preclinical research underscores the necessity of confirming foundational findings to ensure that the scientific record is accurate and that subsequent research is built on a solid footing.[1][2][3][4] Publication bias, which favors novel, positive findings, can lead to an incomplete and potentially misleading understanding of a compound's effects.[1] Therefore, independent replication is not merely a validation exercise but a fundamental component of the scientific process, crucial for confirming initial observations and exploring the boundary conditions of a compound's effects.[2][5]

This guide provides the rationale and detailed methodologies for replicating and extending the behavioral characterization of N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine in rodent models.

Pharmacological Context and Rationale for Comparator Compounds

N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine shares a core structure with MDMA and other "entactogens," a class of compounds known for their prosocial and empathogenic effects.[6][7][8] The primary mechanism of action for MDMA-like substances involves the potent release of serotonin (5-HT) via interaction with the serotonin transporter (SERT), alongside effects on dopamine (DA) and norepinephrine (NE) transporters.[6][9] While less potent, the analog N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine (MBDB) also demonstrates a preference for serotonergic pathways over dopaminergic ones, which may contribute to its reduced stimulant properties compared to MDMA.[6][7]

Based on this, the selection of appropriate comparators is critical for contextualizing the behavioral profile of the target compound.

  • Positive Control (Entactogen): MDMA is the essential comparator due to its structural and presumed mechanistic similarity. It allows for a direct comparison of potency and qualitative effects on locomotor, anxiety-like, and social behaviors.

  • Positive Control (Classic Psychostimulant): Methamphetamine serves as a vital comparator to dissect the relative contribution of dopaminergic versus serotonergic mechanisms. Methamphetamine's effects are predominantly mediated by the dopamine transporter (DAT), leading to a distinct behavioral profile characterized by robust hyperlocomotion and stereotypy.[10]

  • Vehicle Control: A neutral vehicle (e.g., 0.9% saline) is mandatory to establish a baseline for all behavioral measures and control for the effects of injection stress.

Core Behavioral Assay Protocols for Comprehensive Replication

To generate a robust behavioral phenotype, a battery of validated assays should be employed. The following protocols are foundational for assessing the psychostimulant, anxiogenic/anxiolytic, and social effects of N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine and its comparators.

Assay 1: Locomotor Activity in an Open Field Arena

Objective: To quantify spontaneous locomotor activity and assess dose-dependent stimulant or sedative effects. This is a fundamental assay for characterizing novel psychotropic compounds.[11][12][13]

Experimental Workflow Diagram:

G cluster_pre Pre-Test Phase cluster_test Testing Phase (Day 2) cluster_post Post-Test Phase acclimate Acclimate mice to testing room (60 min) habituate Habituate mice to locomotor chambers (30 min on Day 1) acclimate->habituate Day 1 administer Administer Compound (Vehicle, Test, or Comparator) place Immediately place mouse in locomotor chamber administer->place record Record activity for 60 min (Automated IR beam breaks) place->record clean Clean chamber thoroughly (e.g., 70% Ethanol) record->clean analyze Analyze Data (Total distance, rearing, center time) clean->analyze

Caption: Workflow for the Locomotor Activity Test.

Detailed Protocol:

  • Apparatus: Use standard locomotor activity chambers (e.g., 40 x 40 x 30 cm) equipped with infrared (IR) beam arrays for automated tracking.[11]

  • Animals: Use adult male C57BL/6J mice (8-12 weeks old). Group-house animals and handle them for at least 3 days prior to testing to reduce stress.

  • Habituation: On the day before testing, place each mouse in the activity chamber for 30 minutes to acclimate to the novel environment. This reduces the confounding influence of novelty-induced hyperactivity on test day.[11]

  • Test Procedure:

    • Allow mice to acclimate to the testing room for at least 60 minutes before the experiment begins.[11]

    • Administer the test compound (N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine), comparator (MDMA, methamphetamine), or vehicle via intraperitoneal (i.p.) injection. A proper dose-response curve should be established (e.g., 1, 3, 10, 30 mg/kg).

    • Immediately after injection, place the mouse in the center of the activity chamber.

    • Record locomotor activity continuously for 60-120 minutes. Key parameters include total distance traveled (ambulation), vertical activity (rearing), and time spent in the center versus the periphery of the arena.[13]

  • Data Analysis: Analyze data in 5- or 10-minute time bins to assess the time course of drug effects. Use a two-way ANOVA (Treatment x Time) followed by appropriate post-hoc tests to compare drug effects to the vehicle control.

Assay 2: Anxiety-Like Behavior in the Elevated Plus Maze (EPM)

Objective: To assess anxiety-like behavior, based on the rodent's natural aversion to open, elevated spaces.[14][15][16] Anxiolytic compounds typically increase exploration of the open arms, while anxiogenic compounds decrease it.

Detailed Protocol:

  • Apparatus: A plus-shaped maze elevated from the floor (e.g., 50 cm), with two open arms and two arms enclosed by high walls.[14][17]

  • Animals: Use adult male Sprague-Dawley rats (250-350g). Rats often show clearer anxiety-related behaviors in this assay than mice.

  • Test Procedure:

    • Acclimate rats to the testing room (under dim lighting) for at least 60 minutes.[18]

    • Administer the test compound, comparators, or vehicle i.p. 30 minutes prior to the test.

    • Place the rat in the center of the maze, facing one of the open arms.[16]

    • Allow the animal to explore the maze for 5 minutes.[14][17] Record the session with an overhead video camera.

    • Thoroughly clean the maze with 70% ethanol between trials to eliminate olfactory cues.[18]

  • Data Analysis: Use video tracking software to score the number of entries into and the time spent in the open and closed arms. Key measures are:

    • Percentage of time spent in open arms: (Time in Open / Total Time) * 100.

    • Percentage of open arm entries: (Open Entries / Total Entries) * 100.

    • Total arm entries (a measure of general activity).

    • Analyze data using a one-way ANOVA or Kruskal-Wallis test, depending on data distribution.

Assay 3: Social Interaction Test

Objective: To measure sociability and preference for social novelty, which are key behavioral domains affected by entactogenic drugs like MDMA.[19][20]

Hypothesized Mechanism Diagram:

G compound N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine or MDMA SERT SERT (Serotonin Transporter) compound->SERT Blocks reuptake & reverses transport VMAT2 VMAT2 SERT->VMAT2 Disrupts vesicular storage Synaptic_Vesicle Synaptic Vesicle Serotonin_Release ↑ Synaptic Serotonin Synaptic_Vesicle->Serotonin_Release Non-vesicular release Postsynaptic_Receptor Postsynaptic 5-HT Receptors Serotonin_Release->Postsynaptic_Receptor Activates Prosocial_Behavior Altered Social Behavior (↑ Sociability) Postsynaptic_Receptor->Prosocial_Behavior

Caption: Hypothesized Serotonergic Mechanism of Action.

Detailed Protocol (Three-Chamber Sociability):

  • Apparatus: A rectangular, three-chambered box with removable partitions. The side chambers contain small, wire cages to hold stimulus mice.

  • Animals: Use adult male C57BL/6J mice for both test subjects and unfamiliar stimulus mice (Stranger 1 and Stranger 2).

  • Test Procedure: The test consists of three 10-minute phases:

    • Phase 1 (Habituation): Place the test mouse in the center chamber and allow it to explore all three empty chambers for 10 minutes.

    • Phase 2 (Sociability): Place an unfamiliar mouse (Stranger 1) in one of the side wire cages. Place an empty "novel object" cage in the other side chamber. Place the test mouse back in the center and allow it to explore all three chambers for 10 minutes. The placement of Stranger 1 should be counterbalanced across subjects.[19]

    • Phase 3 (Social Novelty): Place a new unfamiliar mouse (Stranger 2) in the previously empty cage. Stranger 1 (now familiar) remains. Allow the test mouse to explore for another 10 minutes.

  • Data Analysis: Score the time spent sniffing each wire cage.

    • Sociability Index: (Time with Stranger 1 - Time with Object) / (Total Time).

    • Social Novelty Index: (Time with Stranger 2 - Time with Stranger 1) / (Total Time).

    • Analyze using paired t-tests (within-group preference) and ANOVA (between-group drug effects). MDMA is known to sometimes decrease sociability in mice, potentially by increasing timid or aggressive behaviors, highlighting the importance of direct comparison.[21][22]

Comparative Data Presentation and Interpretation

To facilitate clear interpretation and comparison, all quantitative data should be summarized in tables. The goal is to determine if N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine produces a behavioral profile more aligned with the entactogen MDMA or the classic psychostimulant methamphetamine.

Table 1: Hypothetical Comparative Locomotor Activity Data

Treatment (10 mg/kg)Total Distance (m)Rearing CountsCenter Time (s)
Vehicle45.2 ± 5.188 ± 1265 ± 8
Test Compound 110.5 ± 10.3 150 ± 15 120 ± 11
MDMA125.8 ± 11.9165 ± 18135 ± 14
Methamphetamine250.1 ± 20.5110 ± 1495 ± 10

Data are presented as Mean ± SEM.

Interpretation: In this hypothetical example, the test compound increases locomotion and center time to a degree similar to MDMA but significantly less than methamphetamine. The increase in rearing, similar to MDMA but unlike the suppression seen at higher doses of methamphetamine, suggests an MDMA-like profile.

Table 2: Hypothetical Comparative Elevated Plus Maze Data

Treatment (3 mg/kg)% Open Arm Time% Open Arm EntriesTotal Entries
Vehicle25.6 ± 3.430.1 ± 4.022 ± 3
Test Compound 28.2 ± 3.8 33.5 ± 4.2 24 ± 2
MDMA (anxiogenic)15.1 ± 2.918.9 ± 3.125 ± 3
Diazepam (anxiolytic)45.3 ± 4.150.2 ± 5.521 ± 2

*Data are presented as Mean ± SEM. p < 0.05 vs. Vehicle.

Interpretation: Here, the test compound shows a neutral profile, unlike the anxiogenic-like effect often seen with MDMA at certain doses or the classic anxiolytic effect of a benzodiazepine like diazepam. This differentiation is a critical finding that can only be elucidated through direct comparison.

Conclusion: Building a Foundation of Trustworthy Data

The independent replication of behavioral studies is indispensable for building a credible and robust understanding of novel pharmacological agents. By employing a standardized battery of well-validated behavioral assays, researchers can systematically characterize the effects of N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine. The protocols and comparative framework outlined in this guide are designed to ensure scientific rigor, minimize bias, and generate high-quality, reproducible data. Such efforts are paramount for confirming initial findings, clarifying the compound's mechanism of action relative to known drugs like MDMA and methamphetamine, and providing a trustworthy foundation for any future research or development.

References

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  • protocols.io. (2023). Elevated plus maze protocol. Retrieved from protocols.io. [Link]

  • Anilocus. (n.d.). 3-Chamber Sociability Test Step-by-Step Protocol. Retrieved from Anilocus. [Link]

  • Kraeuter, A. K., Guest, P. C., & Sarnyai, Z. (2019). The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents. Methods in Molecular Biology, 1916, 69–74. [Link]

  • Walefun, D., et al. (n.d.). The use of the elevated plus maze as an assay of anxiety-related behavior in rodents. Nature Protocols. [Link]

  • NIH. (n.d.). A Standardized Social Preference Protocol for Measuring Social Deficits in Mouse Models of Autism. Journal of Visualized Experiments. [Link]

  • Portland VA Medical Center. (n.d.). Locomotor Activity Test SOP. Retrieved from OHSU. [Link]

  • protocols.io. (2013). Social interaction test: a sensitive method for examining autism-related behavioral deficits. Retrieved from protocols.io. [Link]

  • Creative Biolabs. (n.d.). Rodent Social Behavior Tests. Retrieved from Creative Biolabs. [Link]

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  • Bio-protocol. (2016). Locomotor activity test. Retrieved from Bio-protocol. [Link]

  • Seibenhener, M. L., & Wooten, M. C. (2015). Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice. Journal of Visualized Experiments, (96), e52434. [Link]

  • O'Callaghan, J. P., & Miller, D. B. (2005). A comparison of the physiological, behavioral, neurochemical and microglial effects of methamphetamine and 3,4-methylenedioxymethamphetamine in the mouse. Neuroscience, 134(3), 949–961. [Link]

  • van Aerts, L. A., et al. (2000). N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine (MBDB): its properties and possible risks. Journal of Toxicology: Clinical Toxicology, 38(4), 389–396. [Link]

  • Nichols, D. E., et al. (1991). (+)-N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine as a discriminative stimulus in studies of 3,4-methylenedioxy-methamphetamine-like behavioral activity. The Journal of Pharmacology and Experimental Therapeutics, 257(2), 747–754. [Link]

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Sources

Comparative

A Comparative Guide to Assessing the Serotonin Transporter Specificity of N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine (MDIP)

Abstract This guide provides a comprehensive framework for evaluating the selectivity of novel psychoactive compounds for the serotonin transporter (SERT), using N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine, also known a...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for evaluating the selectivity of novel psychoactive compounds for the serotonin transporter (SERT), using N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine, also known as 3,4-Methylenedioxy-N-isopropylamphetamine (MDIP), as a primary case study. While specific pharmacological data for MDIP is sparse, this document outlines the essential in-vitro methodologies—radioligand binding and synaptosomal uptake assays—required to determine its binding affinity and functional potency at SERT relative to the dopamine (DAT) and norepinephrine (NET) transporters. By presenting detailed, field-proven protocols and contextualizing them with data from well-characterized analogous compounds such as MDMA and selective inhibitors, this guide serves as a critical resource for researchers in pharmacology and drug development. Our objective is to equip scientists with the principles and practical steps needed to rigorously profile the monoamine transporter interaction landscape of new chemical entities.

Introduction: The Critical Role of Transporter Selectivity

The monoamine transporters—SERT, DAT, and NET—are pivotal in regulating neurotransmission by mediating the reuptake of serotonin, dopamine, and norepinephrine from the synaptic cleft.[1][2] This crucial role makes them primary targets for a vast array of therapeutic agents and drugs of abuse.[3][4] The clinical or psychoactive effects of a compound are profoundly dictated by its relative affinity and potency at these three transporters. For example, selective serotonin reuptake inhibitors (SSRIs) achieve their therapeutic effect in depression by specifically targeting SERT, while the psychostimulant effects of cocaine are linked to its non-selective blockade of all three transporters.[1][5]

N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine (MDIP) is a substituted amphetamine and an analog of 3,4-methylenedioxyamphetamine (MDA).[6] Compounds in this class, such as MDMA (Ecstasy), are known to interact non-selectively with monoamine transporters, acting as substrates that inhibit reuptake and promote neurotransmitter release.[5][7] However, subtle structural modifications, such as the N-isopropyl group in MDIP, can significantly alter the pharmacological profile. To date, the specific interactions of MDIP with monoamine transporters are not well-documented.[6]

Therefore, a systematic assessment of its binding affinity and functional inhibition at SERT, DAT, and NET is essential. This guide details a two-pronged in-vitro strategy to establish this selectivity profile:

  • Radioligand Binding Assays: To determine the compound's affinity (Kᵢ) for the transporter binding site.

  • Synaptosomal Uptake Inhibition Assays: To measure the compound's functional potency (IC₅₀) in blocking neurotransmitter reuptake in a physiologically relevant ex-vivo preparation.

Part I: Quantifying Binding Affinity via Competitive Radioligand Assays

The first step in characterizing a compound's interaction with a transporter is to measure its binding affinity. Competitive radioligand binding assays are the gold standard for this purpose, providing a quantitative measure of how strongly a compound binds to a specific molecular target.[8]

Principle of the Assay

This assay measures the ability of an unlabeled test compound (the "competitor," e.g., MDIP) to displace a radiolabeled ligand that is known to bind to the target transporter with high affinity and specificity.[9] By incubating a fixed concentration of radioligand and cell membranes expressing the transporter with increasing concentrations of the test compound, a competition curve is generated. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is the IC₅₀ value, which can then be used to calculate the inhibitory constant (Kᵢ), a true measure of binding affinity.[8][9]

Experimental Design & Rationale
  • Source of Transporters: Utilizing cell membranes from stable cell lines (e.g., HEK293) individually expressing the cloned human SERT, DAT, or NET is crucial.[3][9] This ensures that the binding is specific to the human isoform of a single transporter, eliminating confounding interactions from other proteins present in native tissue.

  • Choice of Radioligands: The selection of radioligands is critical for assay success. They must be highly selective for the target transporter.

    • For hSERT: [³H]Citalopram or [³H]Paroxetine are excellent choices as they are highly selective SSRIs that label the primary (S1) binding site.[9][10]

    • For hDAT: [³H]WIN 35,428 is a widely used cocaine analog that selectively labels DAT.[10]

    • For hNET: [³H]Nisoxetine is a selective norepinephrine reuptake inhibitor and a standard radioligand for labeling NET.

  • Controls for Validation:

    • Total Binding: Radioligand + membranes (no competitor).

    • Non-specific Binding (NSB): Radioligand + membranes + a saturating concentration of a known selective inhibitor (e.g., 10 µM Fluoxetine for SERT) to block all specific binding.[9][11]

    • Specific Binding: Calculated as Total Binding - Non-specific Binding.

    • Reference Compounds: Including a known selective inhibitor (e.g., Fluoxetine) and a non-selective inhibitor (e.g., Cocaine) allows for validation of the assay and comparison of the test compound's potency.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Data Acquisition & Analysis Membranes hSERT/hDAT/hNET Membrane Prep Plate 96-Well Plate Setup (Total, NSB, Test Compound) Membranes->Plate Radioligand [3H]Radioligand (e.g., [3H]Citalopram) Radioligand->Plate Buffers Assay & Wash Buffers Buffers->Plate TestCmpd MDIP Serial Dilutions TestCmpd->Plate Incubate Incubate to Equilibrium (e.g., 60 min at 25°C) Plate->Incubate Filter Rapid Filtration (Separate Bound/Free Ligand) Incubate->Filter Count Scintillation Counting (Quantify Radioactivity) Filter->Count Analyze Non-linear Regression (Calculate IC50 -> Ki) Count->Analyze

Fig 1. Workflow for a competitive radioligand binding assay.
Detailed Protocol: Competitive Radioligand Binding
  • Membrane Preparation: Homogenize HEK293 cells expressing the target transporter (hSERT, hDAT, or hNET) in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge at low speed (e.g., 1,000 x g) to remove nuclei, then centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.[9] Resuspend the pellet in fresh buffer, determine protein concentration, and store at -80°C.

  • Assay Setup: In a 96-well plate, combine the assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4), serial dilutions of the test compound (MDIP), and the appropriate cell membrane preparation (5-20 µg protein).[9]

  • Initiation: Add the radioligand (e.g., [³H]Citalopram at a final concentration near its Kₔ, typically 1-2 nM) to all wells to initiate the binding reaction. The final assay volume is typically 250 µL.[9]

  • Incubation: Incubate the plate for 60-120 minutes at a specified temperature (e.g., 25°C) to allow the binding to reach equilibrium.[9]

  • Termination & Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B), which traps the membranes with bound radioligand.[12] Immediately wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters into scintillation vials, add a scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression (sigmoidal dose-response) to determine the IC₅₀. Convert the IC₅₀ to the affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Part II: Evaluating Functional Potency with Synaptosomal Uptake Assays

While binding affinity is a crucial parameter, it does not fully describe a compound's effect on transporter function. A compound could be a potent binder but a weak inhibitor of transport, or it could be a substrate (releaser) rather than a blocker.[13] Therefore, a functional assay is essential. The synaptosomal neurotransmitter uptake assay is a robust method that measures the direct inhibition of transporter activity.[11][14]

Principle of the Assay

Synaptosomes are resealed nerve terminals isolated from brain tissue that retain functional, transporter-mediated uptake of neurotransmitters.[15] The assay measures the ability of a test compound (MDIP) to inhibit the uptake of a radiolabeled neurotransmitter (e.g., [³H]Serotonin) into synaptosomes prepared from a brain region rich in the corresponding transporter (e.g., brain stem or striatum for SERT).[12][14]

Experimental Design & Rationale
  • Tissue Source: Synaptosomes are typically prepared from specific regions of the rat brain.

    • For SERT: Brain stem or hippocampus.

    • For DAT: Striatum, which is highly enriched in dopamine terminals.[12]

    • For NET: Cortex or hippocampus.

  • Assay Selectivity: To ensure that uptake is mediated only by the transporter of interest, selective inhibitors for the other two transporters are added to the incubation mixture. For example, when measuring [³H]Serotonin uptake via SERT, GBR 12935 (a DAT inhibitor) and nomifensine (a NET inhibitor) can be included to block any potential uptake by DAT and NET.[12]

  • Controls for Validation:

    • Total Uptake: [³H]Neurotransmitter + synaptosomes (no inhibitor).

    • Non-specific Uptake: Defined in the presence of a potent, non-selective uptake inhibitor like indatraline or a high concentration of a selective blocker (e.g., 10 µM Fluoxetine for SERT) to determine uptake not mediated by the transporter.[11][12]

    • Specific Uptake: Calculated as Total Uptake - Non-specific Uptake.

G cluster_prep Preparation cluster_assay Uptake Assay cluster_analysis Data Acquisition & Analysis Tissue Rat Brain Dissection (e.g., Striatum, Cortex) Homogenize Homogenization & Differential Centrifugation Tissue->Homogenize Synaptosomes Isolate & Resuspend Synaptosomes Homogenize->Synaptosomes Preincubate Pre-incubate Synaptosomes with MDIP & Blockers (37°C) Synaptosomes->Preincubate Initiate Add [3H]Neurotransmitter (e.g., [3H]5-HT) Preincubate->Initiate Incubate Short Incubation (1-5 min, 37°C) Initiate->Incubate Filter Rapid Filtration (Terminate Uptake) Incubate->Filter Wash Wash with Ice-Cold Buffer Filter->Wash Count Scintillation Counting Wash->Count Analyze Non-linear Regression (Calculate IC50) Count->Analyze

Fig 2. Workflow for a synaptosomal neurotransmitter uptake assay.
Detailed Protocol: Synaptosomal Uptake Inhibition
  • Synaptosome Preparation: Rapidly dissect the desired brain region (e.g., striatum) in ice-cold sucrose buffer. Homogenize the tissue and use differential centrifugation to isolate the synaptosomal fraction (P2 pellet).[11] Resuspend the synaptosomes in a Krebs-phosphate assay buffer.

  • Assay Setup: Pre-warm the synaptosomal suspension to 37°C.[11] In reaction tubes, add the assay buffer, selective blockers for non-target transporters (if needed), and varying concentrations of the test compound (MDIP).

  • Initiation: Add the synaptosome suspension to the reaction tubes and pre-incubate for 5-10 minutes. Initiate the uptake reaction by adding the radiolabeled neurotransmitter (e.g., 5 nM [³H]serotonin).[11][12]

  • Incubation: Incubate for a short, defined period (e.g., 1-5 minutes) at 37°C to measure the initial rate of uptake.[11]

  • Termination: Terminate the uptake by rapid filtration through glass fiber filters, followed by immediate washing with ice-cold buffer to remove external radioactivity.[11]

  • Quantification: Measure the radioactivity trapped within the synaptosomes on the filters using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of specific uptake inhibition for each concentration of the test compound. Plot the percentage of inhibition against the log concentration of the compound and use non-linear regression to determine the IC₅₀ value.

Part III: Data Synthesis and Specificity Assessment

The ultimate goal is to compare the affinity (Kᵢ) and functional potency (IC₅₀) of MDIP across the three monoamine transporters. This is best visualized in a comprehensive data table, including values for reference compounds to provide context.

Comparative Data on Monoamine Transporter Inhibition

The following table presents data for well-characterized compounds. The values for MDIP are presented as hypothetical placeholders to illustrate how experimental results would be displayed and interpreted.

CompoundBinding Affinity Kᵢ (nM)Functional Potency IC₅₀ (nM)SERT Selectivity Ratio
SERT DAT NET
MDIP (Hypothetical) 50250150
MDMA 2410[5]8290[5]1190[5]
Cocaine 310470750
Fluoxetine (SSRI) 1.120001100

Kᵢ values are from binding assays; IC₅₀ values are from uptake inhibition assays. Selectivity ratios are calculated from IC₅₀ values.

Interpretation of Specificity
  • Calculating Selectivity Ratios: Specificity is quantified by calculating the ratio of IC₅₀ (or Kᵢ) values. For SERT selectivity, the ratios are calculated as IC₅₀(DAT) / IC₅₀(SERT) and IC₅₀(NET) / IC₅₀(SERT). A higher ratio indicates greater selectivity for SERT.

  • Profiling the Compound:

    • Fluoxetine: As expected, the data shows it is highly selective for SERT, with IC₅₀ values for DAT and NET that are hundreds of times higher.

    • Cocaine & MDMA: These compounds are non-selective, with IC₅₀ values for all three transporters within the same order of magnitude (selectivity ratios are low).[5][7]

    • MDIP (Hypothetical Interpretation): Based on the hypothetical data, MDIP would be classified as a non-selective monoamine transporter inhibitor. Its potency is greatest at SERT, followed by NET and then DAT, but the differences are not large enough to be considered selective. This profile suggests it may share pharmacological properties with MDMA, though direct comparison of potencies is necessary.

Conclusion

A rigorous assessment of a novel compound's specificity for the serotonin transporter requires a multi-faceted approach that goes beyond simple binding affinity. By combining competitive radioligand binding assays using cloned human transporters with functional synaptosomal uptake assays, researchers can build a comprehensive pharmacological profile. This dual-assay strategy allows for the determination of both binding affinity (Kᵢ) and functional potency (IC₅₀), which together provide a clear picture of a compound's selectivity. For a compound like N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine (MDIP), this characterization is the foundational step in understanding its mechanism of action, predicting its psychoactive effects, and evaluating its potential as a therapeutic agent or its liability for abuse.

References

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  • Zwart, M. et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PubMed Central. Available at: [Link]

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Validation

A Researcher's Guide to the Quantitative Species-Specific Potency of N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine (MDIP)

This guide provides a comprehensive framework for understanding and quantifying the potency of N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine, also known as 3,4-Methylenedioxy-N-isopropylamphetamine (MDIP), across various...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for understanding and quantifying the potency of N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine, also known as 3,4-Methylenedioxy-N-isopropylamphetamine (MDIP), across various species. Due to the limited publicly available data on MDIP, this document emphasizes the foundational principles and experimental methodologies crucial for its evaluation. We will delve into the rationale behind experimental design, ensuring a robust and self-validating approach to potency determination.

Introduction to MDIP and the Imperative of Species-Specific Potency Assessment

N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine (MDIP) is a psychoactive compound of the phenethylamine and amphetamine classes. It is the N-isopropyl analog of 3,4-methylenedioxyamphetamine (MDA)[1]. First synthesized by Alexander Shulgin, it is reported to produce mild threshold effects at a dose of 250 mg in humans[2]. While some investigations into its anti-HIV activity have been noted, a comprehensive pharmacological and toxicological profile of MDIP remains largely unpublished[3].

For researchers and drug development professionals, understanding the potency of a novel compound across different species is a critical step. Potency, a measure of the concentration of a drug required to produce a specific effect, can vary significantly between species due to differences in metabolism, receptor pharmacology, and overall physiology[4][5]. Extrapolating data from preclinical animal models to humans without a thorough understanding of these species-specific differences can lead to inaccurate predictions of efficacy and toxicity[6]. This guide will equip the reader with the necessary knowledge to approach the quantitative comparison of MDIP's potency in a scientifically rigorous manner.

In Vitro Potency Determination: The Foundation of Pharmacological Characterization

In vitro assays are the cornerstone of potency assessment, providing a controlled environment to study the direct interaction of a compound with its molecular targets, free from the complexities of a whole-organism system.

Receptor Binding Affinity (Ki)

The initial step in characterizing MDIP's potency is to determine its binding affinity (Ki) for a panel of relevant receptors and transporters. Based on its structural similarity to MDA and MDMA, the primary targets of interest include serotonin (5-HT) receptors (particularly 5-HT2A), and the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters[7][8].

Experimental Protocol: Radioligand Binding Assay

A competitive radioligand binding assay is the gold standard for determining the Ki of a test compound[9]. This method measures the ability of an unlabeled compound (MDIP) to displace a radiolabeled ligand with a known high affinity for the target receptor.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize tissue or cells expressing the target receptor (e.g., human embryonic kidney 293 (HEK293) cells transfected with the human 5-HT2A receptor) in a cold lysis buffer[10]. Centrifuge the homogenate to pellet the membranes containing the receptors. Resuspend the pellet in a suitable assay buffer[10].

  • Assay Setup: In a 96-well plate, combine the receptor membrane preparation, a fixed concentration of the radioligand (e.g., [3H]ketanserin for the 5-HT2A receptor), and varying concentrations of the unlabeled test compound (MDIP)[9][10].

  • Incubation: Incubate the plates at a specific temperature (e.g., 30°C) for a sufficient duration to reach binding equilibrium[10].

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter to trap the receptor-bound radioligand. Wash the filters with ice-cold buffer to remove any unbound radioligand[9].

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter[10].

  • Data Analysis: Plot the percentage of radioligand displacement against the concentration of the test compound. Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that displaces 50% of the radioligand)[11]. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant[12].

Illustrative Data Table: Hypothetical MDIP Receptor Binding Affinities (Ki, nM)

TargetHumanRatMouse
5-HT2A150180200
DAT8009501100
NET450500600
SERT120014001600

Note: The values in this table are for illustrative purposes only and are not based on experimental data for MDIP.

Functional Potency (EC50)

While binding affinity indicates how well a compound binds to a receptor, functional assays measure the biological response elicited by that binding. The half-maximal effective concentration (EC50) is a key measure of a drug's potency in producing a functional effect[13].

Experimental Protocol: In Vitro Functional Assay (e.g., Calcium Flux for 5-HT2A Receptor)

The 5-HT2A receptor is a Gq-coupled receptor, and its activation leads to an increase in intracellular calcium. This can be measured using calcium-sensitive fluorescent dyes.

Step-by-Step Methodology:

  • Cell Culture: Culture cells stably expressing the target receptor (e.g., HEK293-h5HT2A) in a 96-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Add varying concentrations of the test compound (MDIP) to the wells.

  • Signal Detection: Measure the change in fluorescence intensity over time using a fluorescence plate reader.

  • Data Analysis: Plot the peak fluorescence response against the concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 value[13][14].

Diagram: Experimental Workflow for In Vitro Potency Determination

G cluster_0 Receptor Binding Assay (Ki) cluster_1 Functional Assay (EC50) A Receptor-Expressing Cell Culture B Membrane Preparation A->B C Incubation with Radioligand and MDIP B->C D Filtration and Washing C->D E Scintillation Counting D->E F IC50/Ki Calculation E->F G Receptor-Expressing Cell Culture H Loading with Fluorescent Dye G->H I Addition of MDIP H->I J Fluorescence Measurement I->J K EC50 Calculation J->K

Caption: Workflow for in vitro potency assessment.

In Vivo Potency Assessment: Bridging the Gap to Systemic Effects

In vivo studies are essential to understand how a compound behaves in a complete biological system, taking into account absorption, distribution, metabolism, and excretion (ADME).

Behavioral Assays in Rodents

Head-Twitch Response (HTR)

The head-twitch response (HTR) in rodents is a rapid, side-to-side head movement that is a well-established behavioral proxy for 5-HT2A receptor activation and is strongly correlated with the hallucinogenic potency of compounds in humans[15][16][17].

Experimental Protocol: Head-Twitch Response (HTR) Assay in Mice

  • Animal Acclimation: Acclimate male C57BL/6J mice to the testing environment.

  • Drug Administration: Administer varying doses of MDIP (e.g., via intraperitoneal injection).

  • Observation: Place the mice in individual observation chambers and record the number of head twitches over a specified period (e.g., 30-60 minutes)[18].

  • Data Analysis: Plot the mean number of head twitches against the dose of MDIP. The dose that produces 50% of the maximal response (ED50) is a measure of in vivo potency. The dose-response curve for HTR is often an inverted U-shape[18].

Drug Discrimination

Drug discrimination is a more complex behavioral paradigm that assesses the subjective effects of a drug. Animals are trained to recognize the interoceptive cues of a specific drug and differentiate it from saline[19].

Experimental Protocol: Drug Discrimination in Rats

  • Training: Train rats to press one of two levers for a food reward after being administered a known drug (e.g., d-amphetamine or a hallucinogen like DOM) and the other lever after receiving saline[20].

  • Testing: Once the rats have learned to discriminate reliably, administer different doses of MDIP and observe which lever they press.

  • Data Analysis: The dose of MDIP that results in the majority of responses on the drug-appropriate lever is determined. This provides insight into whether MDIP has subjective effects similar to the training drug[21].

Diagram: In Vivo Potency Assessment Workflow

G cluster_0 Head-Twitch Response (HTR) cluster_1 Drug Discrimination A Dose Administration to Mice B Observation and Counting of Head Twitches A->B C Dose-Response Curve Generation B->C D ED50 Determination C->D E Training Rats to Discriminate a Known Drug from Saline F Administration of MDIP E->F G Observation of Lever Pressing Behavior F->G H Determination of Subjective Effects G->H

Caption: Workflow for in vivo potency evaluation.

The Critical Role of Pharmacokinetics and Metabolism in Species-Specific Potency

Observed differences in in vivo potency across species are often attributable to variations in pharmacokinetics and metabolism[22]. Amphetamine and its analogs are known to undergo extensive metabolism, and the specific metabolic pathways can differ significantly between species[4][5].

For example, studies on MDMA have shown that rats metabolize the drug much more rapidly than humans, with a plasma half-life that is over eight times shorter[6]. Furthermore, the proportion of MDMA metabolized to its active metabolite, MDA, is greater in rats than in humans[6]. These pharmacokinetic differences mean that a direct dose comparison based on body weight is not appropriate. Allometric scaling, which relates physiological parameters to body size, can be a useful tool, but it may not be accurate when active metabolites are involved[6][23].

When evaluating the potency of MDIP, it is crucial to conduct pharmacokinetic studies in each species to determine parameters such as Cmax (peak plasma concentration), Tmax (time to reach Cmax), and half-life. This will allow for a more meaningful comparison of dose-response relationships by correlating behavioral effects with plasma and brain concentrations of MDIP and its potential metabolites.

Diagram: Serotonin 2A Receptor Signaling Pathway

G MDIP MDIP HTR2A 5-HT2A Receptor MDIP->HTR2A Gq Gq Protein HTR2A->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca2+ Release IP3->Ca2 PKC Protein Kinase C Activation DAG->PKC Response Cellular Response (e.g., Head-Twitch) Ca2->Response PKC->Response

Caption: Simplified 5-HT2A receptor signaling cascade.

Conclusion and Future Directions

This guide has outlined a comprehensive strategy for the quantitative comparison of N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine's (MDIP) potency across species. While direct experimental data for MDIP is currently scarce, the principles and methodologies detailed herein provide a robust framework for its future investigation. By combining in vitro receptor binding and functional assays with in vivo behavioral and pharmacokinetic studies, researchers can build a detailed understanding of MDIP's pharmacological profile. A thorough appreciation of species-specific differences in metabolism and pharmacokinetics is paramount for the accurate translation of preclinical findings. The systematic application of these approaches will be essential for elucidating the therapeutic potential and safety profile of MDIP and other novel psychoactive compounds.

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Safety & Regulatory Compliance

Safety

Proper Disposal of N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine: A Comprehensive Guide for Laboratory Professionals

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of laboratory safety and environmental stewardship. Th...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine, a compound that, due to its chemical structure, requires careful handling and adherence to stringent disposal procedures. This document is designed to provide essential, immediate safety and logistical information, ensuring that its disposal is conducted in a manner that is safe, compliant, and environmentally responsible.

Hazard Assessment and Classification

N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine, while not having a dedicated and universally available Safety Data Sheet (SDS), is structurally related to compounds with known hazards. Its benzodioxole moiety and amine functional group suggest that it should be treated as a hazardous substance. Structurally similar compounds, such as 3,4-Methylenedioxymethamphetamine (MDMA), are classified as toxic and are regulated as controlled substances. Therefore, a precautionary approach is mandated.

Assumed Hazard Classification:

Hazard CategoryDescriptionDisposal Implication
Acute Toxicity Potentially harmful if swallowed, inhaled, or in contact with skin.Requires handling with appropriate Personal Protective Equipment (PPE) to prevent exposure during collection and disposal.
Skin/Eye Irritation Likely to cause skin and eye irritation upon contact.Mandates the use of gloves and safety glasses/face shield.
Environmental Hazard Benzodioxole compounds can be toxic to aquatic life.[1]Prohibits disposal down the drain to prevent environmental release.
Regulatory Status Due to its structural similarity to Schedule I controlled substances, it should be managed as a controlled substance for disposal purposes, following DEA guidelines.[2][3]Disposal must render the substance "non-retrievable" and be documented according to institutional and federal regulations.[2][4][5][6]

Personal Protective Equipment (PPE) and Safety Precautions

Prior to handling N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine for disposal, all personnel must be equipped with the appropriate PPE.

  • Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.

  • Skin Protection: A lab coat, long pants, and closed-toe shoes are required. Chemical-resistant gloves (e.g., nitrile) must be worn.

  • Respiratory Protection: All handling of the solid material or concentrated solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols.

Step-by-Step Disposal Protocol

The disposal of N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine must be handled through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Step 1: Waste Segregation and Collection

  • Solid Waste: Collect pure N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine, as well as contaminated items like weighing boats, pipette tips, and gloves, in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly approved by your institution's EHS department.

  • Empty Containers: Empty containers that once held the compound must be triple-rinsed with a suitable solvent (e.g., methanol or ethanol). The rinsate must be collected as hazardous waste. After triple-rinsing, the container can be managed as non-hazardous waste, in accordance with institutional policies.[7]

Step 2: Labeling and Storage

  • All waste containers must be clearly labeled with the words "HAZARDOUS WASTE " and the full chemical name: "N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine ".

  • Store the sealed waste containers in a designated, secure, and well-ventilated satellite accumulation area, away from incompatible materials such as strong oxidizing agents and acids.

Step 3: Rendering the Waste "Non-Retrievable" (as per DEA Guidelines)

Given the potential for this compound to be treated as a controlled substance, the primary goal of disposal is to render it "non-retrievable".[2][4][5] This must be done in consultation with your institution's EHS and, if applicable, a DEA-licensed disposal service. Common methods include:

  • Incineration: This is the preferred method for the disposal of many organic hazardous wastes and is considered by the DEA to meet the "non-retrievable" standard.[5][8] The waste is sent to a licensed hazardous waste incinerator.

  • Chemical Digestion: Commercial chemical digestion systems are available that use proprietary reagents to denature the chemical structure of the waste, rendering it non-retrievable.[4] These systems should be used in strict accordance with the manufacturer's instructions and institutional protocols.

Step 4: Scheduling Waste Pickup

  • Contact your institution's EHS office to schedule a pickup for your hazardous waste.

  • Complete all required paperwork, including a hazardous waste manifest, accurately and completely.

Spill Management

In the event of a spill of N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine, follow these procedures immediately:

  • Evacuate and Secure: Evacuate all non-essential personnel from the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep the hood running.

  • Contain: For small spills, use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to contain the substance.

  • Collect: Carefully collect the absorbed material using non-sparking tools and place it into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and your institution's EHS office immediately.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine.

DisposalWorkflow start Start: Generation of N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine Waste ppe Don Appropriate PPE start->ppe spill Spill Occurs start->spill segregate Segregate Waste: Solid, Liquid, Sharps ppe->segregate label_container Label Waste Container: 'HAZARDOUS WASTE' + Chemical Name segregate->label_container segregate->spill store Store in Secure Satellite Accumulation Area label_container->store contact_ehs Contact Institutional EHS for Pickup Request store->contact_ehs store->spill manifest Complete Hazardous Waste Manifest contact_ehs->manifest pickup Waste Collected by Authorized Personnel manifest->pickup transport Transport to Licensed Disposal Facility pickup->transport disposal_method Disposal Method Selection (Incineration or Chemical Digestion) transport->disposal_method final_disposal Final Disposal disposal_method->final_disposal spill_protocol Follow Spill Management Protocol spill->spill_protocol Emergency spill_protocol->segregate

Caption: Disposal workflow for N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine.

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